2,6-Dinitro-4-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dinitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O4/c8-7(9,10)3-1-4(12(14)15)6(11)5(2-3)13(16)17/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACNDKUQVLNNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196202 | |
| Record name | 2,6-Dinitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445-66-9 | |
| Record name | 2,6-Dinitro-4-(trifluoromethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dinitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3,5-dinitrobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9BDZ5UC73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2,6-Dinitro-4-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Dinitro-4-(trifluoromethyl)aniline, a key intermediate in the production of various agrochemicals and a compound of significant interest in medicinal chemistry. This document offers a detailed, step-by-step synthesis protocol, an in-depth analysis of its characterization through modern analytical techniques, and essential safety and handling information. The content is tailored for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, providing both theoretical understanding and practical, field-proven insights.
Introduction: Significance and Applications
This compound, with the chemical formula C₇H₄F₃N₃O₄, is a crystalline solid that serves as a crucial building block in organic synthesis.[1][2] Its chemical structure, featuring two nitro groups and a trifluoromethyl group on an aniline backbone, imparts unique chemical properties that are leveraged in various applications.
Primarily, it is recognized as a vital intermediate in the synthesis of a range of herbicides.[2] The dinitroaniline class of herbicides, to which this compound is a precursor, are known for their efficacy in controlling a broad spectrum of weeds.[2] Beyond its role in agrochemicals, the trifluoromethyl-substituted aniline moiety is a common scaffold in medicinal chemistry, suggesting its potential in the development of novel therapeutic agents. The compound is also used in the synthesis of dyes and other specialty chemicals.
This guide will delve into a reliable and reproducible method for its synthesis and provide a thorough framework for its characterization, ensuring the identity, purity, and quality of the final product.
Synthesis Methodology: A Self-Validating Protocol
The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of a suitable precursor. The following protocol describes the amination of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene, a method favored for its high yield and relatively straightforward execution.[3]
Chemical Reaction Pathway
The synthesis proceeds via the displacement of the chlorine atom from 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene by an amino group, provided by ammonium hydroxide. The electron-withdrawing nature of the two nitro groups and the trifluoromethyl group activates the aromatic ring towards nucleophilic attack, facilitating the reaction.
Sources
An In-Depth Technical Guide to the Mechanism of Action of 2,6-Dinitro-4-(trifluoromethyl)aniline (Trifluralin)
This guide provides a comprehensive technical overview of the molecular and cellular mechanism of action of 2,6-Dinitro-4-(trifluoromethyl)aniline, a selective pre-emergence herbicide commonly known as trifluralin. Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes current knowledge, details robust experimental protocols for mechanism of action studies, and offers insights into the causality behind these scientific investigations.
Executive Summary: The Core Mechanism of Trifluralin
Trifluralin is a member of the dinitroaniline class of herbicides, which are highly effective against a wide range of annual grasses and broadleaf weeds.[1][2] Its primary mechanism of action is the disruption of microtubule polymerization, a fundamental process for cell division and elongation in susceptible plants.[3][4][5][6] By binding to the protein tubulin, trifluralin prevents the formation of functional microtubules, leading to a cascade of cellular events that culminate in the inhibition of root and shoot growth and, ultimately, the death of the weed seedling.[1][2][5][7] This guide will delve into the specifics of this interaction, the resulting cellular phenotypes, and the experimental methodologies used to elucidate this mechanism.
The Molecular Target: A Precise Interaction with α-Tubulin
The primary molecular target of trifluralin is tubulin, the globular protein subunit that polymerizes to form microtubules.[3][4][5][6] Specifically, trifluralin exhibits a high affinity for the α-tubulin subunit.[8][9] It binds to unpolymerized α/β-tubulin heterodimers, forming a trifluralin-tubulin complex.[6][10] When this complex is incorporated into the growing end of a microtubule, it physically blocks the addition of subsequent tubulin dimers, effectively capping the microtubule and halting its elongation.[6][10] This disruption of microtubule dynamics is the foundational event in trifluralin's herbicidal activity.
Notably, trifluralin's binding to tubulin is selective for plants and protists; it does not significantly interact with tubulin from animals or fungi.[3][10] This selectivity is attributed to differences in the amino acid sequences and tertiary structures of tubulin across kingdoms, providing a molecular basis for its targeted herbicidal action. Docking studies have suggested that the binding site for dinitroanilines like oryzalin (a compound with a similar mechanism to trifluralin) is located beneath the N-loop of the α-tubulin protein.[11][12][13]
Visualizing the Trifluralin-Tubulin Interaction Pathway
Caption: Trifluralin binding to tubulin heterodimers and subsequent disruption of microtubule elongation.
Cellular Consequences of Microtubule Disruption
The inhibition of microtubule polymerization by trifluralin has profound and observable effects at the cellular level, primarily impacting mitosis and cell morphology.
Mitotic Disruption: Arresting the Cell Cycle
Microtubules are the primary components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By preventing the formation of a functional spindle apparatus, trifluralin effectively arrests mitosis in the metaphase stage.[1][5][7] This leads to a number of characteristic cytological abnormalities, including:
-
Arrested Metaphases: Chromosomes align at the metaphase plate but are unable to separate and move to opposite poles.
-
Multinucleated Cells: Failure of cytokinesis (cell division) following nuclear division results in cells with multiple nuclei.[7][14]
-
Chromosomal Aberrations: Improper chromosome segregation can lead to aneuploidy and other chromosomal abnormalities.[15]
These mitotic disruptions ultimately halt cell proliferation in the meristematic tissues of roots and shoots, which are regions of active cell division and growth.
Morphological Alterations: The Swollen Root Tip Phenotype
Beyond its effects on mitosis, the disruption of the microtubule cytoskeleton also impacts cell shape and expansion. A hallmark of trifluralin phytotoxicity is the swelling of root tips.[4][7][14] This occurs because the cortical microtubules, which guide the deposition of cellulose microfibrils in the cell wall and thus control the direction of cell expansion, are disorganized. Without this guidance, cell expansion becomes isodiametric (equal in all directions) rather than elongating, leading to the characteristic club-shaped root morphology.
Experimental Workflows for Elucidating the Mechanism of Action
A thorough investigation into the mechanism of action of a microtubule-inhibiting compound like trifluralin involves a multi-faceted approach, from in vitro biochemical assays to in vivo cellular imaging. The following sections detail key experimental protocols.
Workflow for Assessing the Mechanism of Action
Caption: A comprehensive workflow for investigating the mechanism of action of microtubule-inhibiting compounds.
Detailed Experimental Protocols
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Principle: The assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity that is proportional to the extent of polymerization.[1]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP (Guanosine-5'-triphosphate)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (Trifluralin) and controls (e.g., Nocodazole as an inhibitor, Paclitaxel as a stabilizer)
-
96-well, black, clear-bottom microplate
-
Temperature-controlled microplate reader with fluorescence capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a 2x tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.
-
Prepare a polymerization buffer containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 15%), and the fluorescent reporter.[1]
-
Prepare 10x stocks of the test compound and controls in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the microplate reader to 37°C.
-
Add 5 µL of the 10x test compound or control solutions to the appropriate wells.[1]
-
-
Initiation of Polymerization:
-
On ice, mix equal volumes of the 2x tubulin stock and the polymerization buffer to create the tubulin reaction mix.
-
To initiate the reaction, add 45 µL of the cold tubulin reaction mix to each well of the pre-warmed plate, for a final volume of 50 µL.[1]
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60 minutes at 37°C.
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Inhibitors like trifluralin will show a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) from a dose-response curve.
This technique allows for the direct visualization of microtubule organization within cells, revealing the disruptive effects of trifluralin.
Principle: Cells are fixed to preserve their structure, and their cell walls are partially digested to allow for the entry of antibodies. A primary antibody specific to tubulin binds to the microtubules, and a fluorescently-labeled secondary antibody binds to the primary antibody, allowing for visualization by fluorescence microscopy.[4][16][17][18][19]
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana, onion)
-
Fixative solution (e.g., 4% paraformaldehyde in microtubule-stabilizing buffer)
-
Cell wall digestion enzyme solution (e.g., cellulase, pectinase)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488)
-
DNA stain (e.g., DAPI)
-
Antifade mounting medium
-
Microscope slides and coverslips
-
Confocal laser scanning microscope
Procedure:
-
Treatment and Fixation:
-
Treat seedlings with the desired concentration of trifluralin for a specified time.
-
Excise root tips and immediately fix them in the fixative solution for 40-60 minutes.
-
-
Cell Wall Digestion and Permeabilization:
-
Immunostaining:
-
Incubate the root tips in blocking solution for 30 minutes to reduce non-specific antibody binding.
-
Incubate with the primary anti-tubulin antibody overnight at 4°C.[4]
-
Wash extensively to remove unbound primary antibody.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at 37°C in the dark.[4]
-
-
Mounting and Imaging:
-
Wash to remove unbound secondary antibody.
-
Counterstain with DAPI to visualize the nuclei.
-
Mount the root tips on a microscope slide with antifade mounting medium.
-
Image the cells using a confocal microscope.
-
Expected Results:
-
Control cells will show well-organized cortical microtubules and a distinct mitotic spindle during cell division.
-
Trifluralin-treated cells will exhibit disorganized, fragmented, or absent microtubules and a lack of a proper mitotic spindle.[5][20]
This method provides a quantitative measure of the cytotoxic effect of trifluralin on cell division.
Principle: Root tip meristematic cells are squashed and stained to visualize the chromosomes. The mitotic index (the percentage of cells undergoing mitosis) and the frequency of mitotic abnormalities are then calculated.[21][22][23]
Materials:
-
Plant seedlings
-
Fixative (e.g., Carnoy's fixative: ethanol, chloroform, acetic acid)
-
Hydrochloric acid (1N)
-
DNA stain (e.g., acetocarmine or Feulgen stain)
-
Microscope slides and coverslips
-
Light microscope
Procedure:
-
Treatment and Fixation:
-
Treat seedlings with various concentrations of trifluralin.
-
Excise root tips and fix them in Carnoy's fixative for 24 hours.
-
-
Hydrolysis and Staining:
-
Wash the root tips and hydrolyze them in 1N HCl at 60°C for 5-10 minutes to soften the tissue.
-
Wash again and stain with acetocarmine or Feulgen stain.
-
-
Squash Preparation and Observation:
-
Place a single root tip on a microscope slide in a drop of stain.
-
Gently squash the root tip with a coverslip to create a monolayer of cells.
-
Observe the cells under a light microscope.
-
-
Data Collection and Analysis:
-
Examine a large number of cells (e.g., 1000 cells per root tip) and count the number of cells in interphase and in each stage of mitosis (prophase, metaphase, anaphase, telophase).
-
Calculate the Mitotic Index (MI) using the formula:
-
MI (%) = (Number of dividing cells / Total number of cells observed) x 100
-
-
Identify and count the number of cells with mitotic abnormalities (e.g., c-metaphase, chromosome bridges, lagging chromosomes).
-
Data Interpretation:
-
A dose-dependent decrease in the mitotic index indicates an inhibition of cell division.[22][23]
-
An increase in the frequency of mitotic abnormalities confirms the disruption of the mitotic process.
| Parameter | Expected Effect of Trifluralin | Rationale |
| Mitotic Index | Decrease | Inhibition of cell cycle progression. |
| Metaphase Frequency | Increase | Arrest of cells at the metaphase stage due to spindle disruption. |
| Anaphase/Telophase Frequency | Decrease | Prevention of progression beyond metaphase. |
| Frequency of Abnormalities | Increase | Disruption of the mitotic spindle leads to chromosomal errors. |
Mechanisms of Resistance to Trifluralin
The evolution of herbicide resistance is a significant challenge in agriculture. For dinitroaniline herbicides like trifluralin, two primary mechanisms of resistance have been identified.
Target-Site Resistance (TSR)
The most common mechanism of resistance to trifluralin is target-site resistance, which involves mutations in the gene encoding α-tubulin.[24][25] These mutations result in single amino acid substitutions in the α-tubulin protein, altering the structure of the trifluralin binding site.[25][26] This change in protein conformation reduces the binding affinity of trifluralin, rendering the herbicide less effective at inhibiting microtubule polymerization. Several specific mutations in the α-tubulin gene have been identified in trifluralin-resistant weed populations, such as substitutions at positions Thr239 and Arg-243.[2][27]
Investigative Approach:
-
Gene Sequencing: The α-tubulin gene from susceptible and resistant weed biotypes is amplified via PCR and sequenced to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.[2][27] Advanced sequencing techniques like amplicon sequencing may be necessary for polyploid species with multiple tubulin gene copies.[2]
Non-Target-Site Resistance (NTSR)
Non-target-site resistance involves mechanisms that reduce the amount of active herbicide reaching the target site. For trifluralin, this can include enhanced metabolism, where the resistant plant produces higher levels of enzymes, such as cytochrome P450 monooxygenases or glutathione S-transferases (GSTs), that can detoxify the herbicide before it reaches the tubulin proteins.[26][28]
Investigative Approach:
-
Metabolism Studies: The uptake, translocation, and metabolism of radiolabeled trifluralin can be compared between susceptible and resistant plants.
-
Enzyme Inhibitor Assays: The use of inhibitors of specific enzyme families (e.g., malathion for P450s, NBD-Cl for GSTs) can help to identify the metabolic pathways involved in resistance.[28]
Off-Target Effects: Mitochondrial Dysfunction
While the primary mechanism of action of trifluralin is well-established as microtubule disruption, some evidence suggests potential off-target effects, particularly on mitochondrial function.[14][20] Studies have indicated that trifluralin may impair oxidative phosphorylation and decrease the mitochondrial membrane potential.[14][29] This can lead to an increase in the production of reactive oxygen species (ROS) and induce oxidative stress within the cell.[30][31][32][33][34] These mitochondrial effects are considered secondary to the primary mode of action but may contribute to the overall phytotoxicity of the compound.
Conclusion
The mechanism of action of this compound is a well-characterized example of targeted herbicide activity. Its specific binding to plant α-tubulin leads to a predictable cascade of events, including the disruption of microtubule polymerization, mitotic arrest, and altered cell morphology. Understanding this detailed mechanism is crucial for the development of new herbicidal compounds, the management of herbicide resistance, and the assessment of the potential non-target effects of these widely used agricultural chemicals. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of microtubule-targeting compounds in both basic and applied research settings.
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- 34. d-nb.info [d-nb.info]
"herbicidal activity of 2,6-Dinitro-4-(trifluoromethyl)aniline"
An In-depth Technical Guide to the Herbicidal Activity of 2,6-Dinitro-4-(trifluoromethyl)aniline
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound, a foundational molecule in the dinitroaniline class of herbicides, widely known by its common name, Trifluralin. Since its introduction in 1964, Trifluralin has become one of the most extensively used pre-emergent herbicides for the control of annual grasses and broadleaf weeds in a multitude of agricultural systems.[1] This document delineates its chemical characteristics, elucidates its primary mechanism of action at the molecular level, details its synthesis, and discusses its application, environmental fate, and toxicological profile. Furthermore, it explores the critical issue of weed resistance, including the underlying genetic and metabolic mechanisms, and presents current strategies for resistance management. Methodologies for the analytical determination of Trifluralin residues are also provided to support research and regulatory monitoring. This guide is intended for researchers, chemists, and crop protection specialists engaged in herbicide development and weed management.
Chemical and Physical Properties
This compound, commonly known as Trifluralin, is a selective, soil-applied herbicide.[2] Its chemical identity and physical characteristics are fundamental to understanding its behavior in formulations and the environment. Trifluralin is characterized as a yellow-orange crystalline solid with low water solubility and a tendency to strongly adsorb to soil particles.[3][4] These properties are crucial for its efficacy as a pre-emergent herbicide that forms a chemical barrier in the upper soil layer.
| Property | Value | Source |
| IUPAC Name | 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline | [4][5] |
| Common Name | Trifluralin | [1][6] |
| CAS Number | 1582-09-8 | [1][4][6] |
| Molecular Formula | C₁₃H₁₆F₃N₃O₄ | [1][4][6] |
| Molar Mass | 335.283 g·mol⁻¹ | [1] |
| Appearance | Yellow-orange crystalline solid | [1][4] |
| Melting Point | 46 to 47 °C | [1] |
| Boiling Point | 139 to 140 °C (at 4.2 mmHg) | [1] |
| Water Solubility | 0.0024 g/100 mL | [1] |
| Vapor Pressure | Relatively high, necessitating soil incorporation | [1] |
Mechanism of Herbicidal Action
The herbicidal efficacy of the dinitroaniline class, including Trifluralin, is rooted in its ability to disrupt mitosis (cell division) in susceptible plants.[3][7] This action is highly specific and is the primary reason for its effectiveness as a pre-emergent herbicide, controlling weeds as they germinate.
Inhibition of Microtubule Assembly
The molecular target of Trifluralin is the tubulin protein, the fundamental subunit of microtubules.[3][7] Microtubules are essential structural components of the cytoskeleton, playing a critical role in the formation of the spindle apparatus during mitosis. The process is as follows:
-
Binding to Tubulin: Trifluralin binds to unpolymerized alpha-tubulin subunits.[8]
-
Disruption of Polymerization: This binding creates a misshapen Trifluralin-tubulin complex. When this complex is incorporated into a growing microtubule, it blocks the addition of further tubulin subunits, effectively halting the polymerization process.[1]
-
Spindle Fiber Disruption: The failure to form functional microtubules prevents the assembly of the mitotic spindle.[2][3]
-
Arrested Mitosis: Without the spindle fibers to align and separate chromosomes, cell division is arrested at metaphase.[7]
-
Phenotypic Effects: This cellular disruption manifests as the inhibition of root and shoot development, particularly the stunting of primary and lateral roots.[2][3] Affected weed seedlings often fail to emerge from the soil.[3]
This mechanism is notably selective, affecting microtubules in plants and protists but not those in animals or fungi.[1]
Caption: Molecular mechanism of Trifluralin, showing inhibition of microtubule polymerization.
Synthesis Pathway and Protocol
The core structure of Trifluralin, this compound, serves as a key intermediate in the synthesis of the final N,N-dipropyl derivative. A common synthetic route involves the amination of a chlorinated precursor.
Synthesis of this compound Intermediate
A plausible method for synthesizing the intermediate involves the reaction of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene with ammonium hydroxide.[9]
Caption: Synthesis of the this compound intermediate.
General Experimental Protocol: Synthesis of the Intermediate
This protocol is a generalized representation based on established chemical principles for nucleophilic aromatic substitution.
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene (1.0 eq) in an appropriate solvent such as benzene.[9]
-
Reagent Addition: Add concentrated ammonium hydroxide (excess) to the solution.[9]
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for several hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]
-
Workup: Upon completion, separate the organic layer. Wash the organic phase with water to remove excess ammonia and salts.[9]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).[9]
-
Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be further purified by recrystallization from a suitable solvent system, such as a hexane-benzene mixture, to yield the final product.[9]
Herbicidal Spectrum and Application Methodology
Trifluralin is a selective, pre-emergent herbicide effective against a wide array of annual grasses and broadleaf weeds.[6][10] Its efficacy is dependent on proper application to ensure it is present in the soil zone where weed seeds germinate.
Spectrum of Control
Trifluralin is widely used in various crops, including soybeans, cotton, sunflowers, and many vegetables, to control weeds such as:
-
Annual Grasses: Foxtails (Setaria spp.), crabgrass (Digitaria spp.), ryegrass (Lolium spp.).
-
Broadleaf Weeds: Pigweed (Amaranthus spp.), lamb's-quarters (Chenopodium album).
Application Protocol
As a pre-emergent herbicide, Trifluralin must be applied to the soil before weed seedlings emerge.[6]
-
Timing: Application is typically done before planting the crop (pre-plant incorporated).
-
Formulation: Trifluralin is commonly available as an emulsifiable concentrate (EC) or in granular form.[1][6] The EC formulation is diluted with water for spray application.
-
Soil Incorporation: Due to its relatively high vapor pressure and susceptibility to photodegradation, Trifluralin must be mechanically incorporated into the top 5-13 cm of the soil within 24 hours of application.[1][6] This prevents loss of the active ingredient and ensures a uniform barrier in the weed germination zone.
-
Dosage: Application rates typically range from 0.5 to 1.0 kg of active ingredient per hectare, but are highly dependent on soil type, organic matter content, and target weed species.[6]
Environmental Fate and Toxicology
The environmental behavior and toxicological profile of a herbicide are critical for assessing its overall risk and sustainability.
Environmental Fate
-
Soil Persistence: Trifluralin has a relatively long half-life in soil, approximately 180 days, providing season-long weed control.[1][3]
-
Mobility: It is strongly adsorbed to soil organic matter and clay particles, resulting in very low mobility and minimal risk of leaching into groundwater.[1][3]
-
Degradation: The primary routes of dissipation from soil are microbial degradation and photolysis.[11] Ultraviolet light can rapidly degrade Trifluralin on the soil surface, which is why soil incorporation is critical.[1] It is stable to hydrolysis.[1]
Toxicology
-
Acute Toxicity: Trifluralin exhibits low acute oral toxicity in mammals, with a reported LD50 in rats of >5000 mg/kg.[1][3]
-
Aquatic Toxicity: It is considered toxic to aquatic organisms.[1]
-
Human Health: The U.S. Environmental Protection Agency (EPA) has classified Trifluralin as a Group C, possible human carcinogen, based on findings of urinary tract and thyroid tumors in rats exposed through their diet.[4]
Weed Resistance and Management
The evolution of herbicide resistance is a significant challenge in agriculture. Resistance to Trifluralin has been documented in several weed species, particularly grasses like annual ryegrass (Lolium rigidum).[12]
Mechanisms of Resistance
Two primary mechanisms confer resistance to Trifluralin:
-
Target-Site Resistance (TSR): This involves mutations in the gene encoding the α-tubulin protein.[8][12] These mutations alter the herbicide's binding site, reducing its ability to inhibit microtubule formation. This is a common mechanism in resistant grass species.[12]
-
Non-Target-Site Resistance (NTSR): This is often metabolism-based, where resistant plants exhibit enhanced detoxification of the herbicide. This is frequently mediated by an overexpression of cytochrome P450 monooxygenase enzymes (P450s), which metabolize Trifluralin into non-toxic compounds.[1][13]
Resistance Management and Reversal
-
Integrated Weed Management: Strategies include rotating herbicides with different modes of action, using tillage, and planting competitive crops.
-
Synergists and Reversal: Research has demonstrated that metabolic resistance to Trifluralin can be overcome. The application of an organophosphate insecticide, phorate, which inhibits P450 enzymes, has been shown to reverse Trifluralin resistance in annual ryegrass.[13][14]
-
Negative Cross-Resistance: In a remarkable discovery, researchers found that inducing resistance to the herbicide prosulfocarb in Trifluralin-resistant ryegrass populations led to the loss of Trifluralin resistance.[1][13] This phenomenon, known as negative cross-resistance, is rare and suggests complex interactions between metabolic pathways.[13]
Caption: Primary mechanisms of weed resistance to Trifluralin herbicide.
Analytical Methodologies
Accurate detection and quantification of Trifluralin residues in environmental and biological samples are essential for research, food safety, and regulatory compliance.
Common Analytical Techniques
-
Gas Chromatography (GC): GC, often equipped with an electron capture detector (ECD) which is highly sensitive to halogenated compounds like Trifluralin, is a common method.[15] For higher specificity and confirmation, GC coupled with tandem mass spectrometry (GC-MS/MS) is used.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is also a viable technique, particularly when coupled with mass spectrometry (LC/MS/MS), for analyzing Trifluralin and its more polar metabolites in complex matrices.[17][18]
-
Spectrophotometry: Ultraviolet (UV) spectrophotometry, including derivative techniques, has been used for the analysis of dinitroaniline herbicides.[19]
Sample Protocol: GC-ECD Analysis of Trifluralin in Soil
This protocol is a generalized procedure for the extraction and analysis of Trifluralin from soil samples.
-
Sample Preparation (Extraction):
-
Weigh 50 g of a homogenized soil sample into a flask.
-
Add 100 mL of an extraction solvent, such as a 99:1 acetonitrile:water mixture.[15]
-
Shake the mixture vigorously for 1 hour on a mechanical shaker.
-
Filter the extract to separate the soil particles.
-
-
Cleanup (Purification):
-
The extract may require cleanup to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with a Florisil column.[15]
-
Condition the Florisil column with hexane.
-
Load the concentrated extract onto the column.
-
Elute Trifluralin using hexane. The yellow band of Trifluralin can be visually monitored as it moves down the column.[15]
-
Collect the eluate containing the purified Trifluralin.
-
-
Analysis (Quantification):
-
Concentrate the purified eluate to a known volume (e.g., 5 mL) under a gentle stream of nitrogen.
-
Inject a 1-5 µL aliquot into the GC-ECD system.
-
GC Conditions (Example):
-
Column: 5% Carbowax 20M or equivalent.[15]
-
Temperatures: Injector at 250°C, Detector at 300°C, Oven programmed (e.g., initial 150°C, ramp to 220°C).
-
Carrier Gas: Nitrogen or Helium.
-
-
Quantify the Trifluralin concentration by comparing the peak area from the sample to a calibration curve prepared from certified reference standards.
-
Conclusion
This compound, or Trifluralin, remains a cornerstone of pre-emergent weed control. Its specific mode of action, inhibiting microtubule assembly and halting cell division, provides effective control of germinating weeds. While its strong soil adsorption minimizes leaching risks, its persistence and potential for resistance development necessitate careful stewardship. Understanding the mechanisms of resistance, particularly the role of P450 enzymes, has opened new avenues for management, including the potential for resistance reversal. Continued research into its environmental interactions and the dynamics of weed resistance is crucial for optimizing its use and ensuring its long-term viability in integrated weed management programs.
References
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Wikipedia. (n.d.). Trifluralin. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization, modes of action and effects of the herbicides trifluralin. Retrieved from [Link]
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Chemical Warehouse. (n.d.). Trifluralin - Active Ingredient Page. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trifluralin. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Trifluralin. PubChem. Retrieved from [Link]
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WeedSmart. (2017, February 2). Insecticide shown to reverse metabolic herbicide resistance. Retrieved from [Link]
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Australian Herbicide Resistance Initiative (AHRI). (2018, April 17). How trifluralin resistance works. Retrieved from [Link]
-
Australian Herbicide Resistance Initiative (AHRI). (2020, September 7). Reversing trifluralin resistance. Retrieved from [Link]
-
Njar, F. O., et al. (2021). Understanding Resistance Mechanisms to Trifluralin in an Arkansas Palmer Amaranth Population. Plants, 10(8), 1673. Retrieved from [Link]
-
Gigolashvili, M. A., et al. (2022). Analytical control of residues of the herbicide trifluralin in the assessment of the food safety. Gigiena i Sanitariia, 101(11), 1334-1339. Retrieved from [Link]
-
Zhejiang Rayfull Chemicals Co., Ltd. (n.d.). Herbicide Trifluralin 95%TC, 48%EC, 480g/L EC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Trifluralin. Retrieved from [Link]
-
Traore, S., & Aaron, J. J. (1989). Analysis of trifluralin and other dinitroaniline herbicide residues by zero-order and derivative ultraviolet spectrophotometry. Analyst, 114(5), 609-613. Retrieved from [Link]
-
Compendium of Pesticide Common Names. (n.d.). trifluralin data sheet. Retrieved from [Link]
-
U.S. Department of Agriculture, Agricultural Research Service. (n.d.). Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS. Retrieved from [Link]
-
Grover, R., Wolt, J. D., & Cessna, A. J. (1997). Environmental fate of trifluralin. Reviews of Environmental Contamination and Toxicology, 153, 1-64. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Dinitro-4-(trifluoromethyl)aniline
This technical guide provides a comprehensive analysis of the spectroscopic data for 2,6-Dinitro-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure identity, purity, and structural integrity throughout the research and development lifecycle. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering insights into the experimental methodologies and the interpretation of the spectral features.
Molecular Structure and Key Spectroscopic Features
This compound possesses a highly substituted benzene ring, which gives rise to a unique and informative spectroscopic fingerprint. The presence of two nitro groups, a trifluoromethyl group, and an aniline moiety creates a distinct electronic environment that is reflected in its NMR, IR, and MS spectra.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide critical pieces of structural information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's symmetry.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 2H | Aromatic Protons (H-3, H-5) |
| ~6.5 | Broad Singlet | 2H | Amine Protons (-NH₂) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
The two aromatic protons at positions 3 and 5 are chemically equivalent and therefore appear as a single peak. The strong electron-withdrawing nature of the two ortho nitro groups and the para trifluoromethyl group deshields these protons, shifting their resonance significantly downfield. The amine protons typically appear as a broad singlet, and their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding effects.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts are influenced by the electron-withdrawing substituents.
Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-2, C-6 |
| ~140 | C-1 |
| ~130 (q, J ≈ 30 Hz) | C-4 |
| ~125 (q, J ≈ 270 Hz) | -CF₃ |
| ~120 | C-3, C-5 |
Note: These are predicted values and may vary. The 'q' denotes a quartet due to coupling with the fluorine atoms of the trifluoromethyl group.
The carbons bearing the nitro groups (C-2 and C-6) are expected to be the most deshielded. The carbon attached to the trifluoromethyl group (C-4) will appear as a quartet due to spin-spin coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet with a large coupling constant.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds. For this compound, a single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the -CF₃ group in trifluoromethylanilines is typically observed in the range of -60 to -65 ppm relative to a CFCl₃ standard.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, amine, and trifluoromethyl groups, as well as the aromatic ring.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium | N-H stretching (amine) |
| 1620-1580 | Medium-Strong | N-H bending (amine) & C=C stretching (aromatic) |
| 1550-1500 | Strong | Asymmetric NO₂ stretching |
| 1350-1300 | Strong | Symmetric NO₂ stretching |
| 1300-1100 | Strong | C-F stretching (trifluoromethyl) |
The presence of strong absorption bands for the symmetric and asymmetric stretching of the nitro groups is a key diagnostic feature. The C-F stretching vibrations of the trifluoromethyl group also give rise to strong absorptions in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 251, corresponding to its molecular weight.[4] The fragmentation pattern will likely involve the loss of nitro groups (NO₂) and other characteristic fragments.
Table 4: Expected Mass Spectral Data for this compound
| m/z | Interpretation |
| 251 | Molecular ion [M]⁺ |
| 205 | [M - NO₂]⁺ |
| 159 | [M - 2NO₂]⁺ |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Gently swirl or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrument Parameters:
-
¹H NMR: A standard one-pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) with a sufficient number of scans to achieve a good signal-to-noise ratio is recommended.
-
¹⁹F NMR: A simple one-pulse sequence, often with proton decoupling, is used. An external reference standard (e.g., CFCl₃) or a calibrated internal standard should be used for accurate chemical shift referencing.
Caption: A generalized workflow for NMR data acquisition and processing.
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.
Mass Spectrometry
Sample Introduction and Ionization:
-
For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Inject the solution into the gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.
-
Electron ionization (EI) at 70 eV is a standard method for generating ions from small organic molecules.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra, coupled with the characteristic absorption bands in the IR spectrum and the specific fragmentation pattern in the mass spectrum, create a unique spectroscopic signature for this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for maintaining scientific integrity in research and development.
References
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Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
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A Technical Guide to the Solubility of 2,6-Dinitro-4-(trifluoromethyl)aniline in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dinitro-4-(trifluoromethyl)aniline (CAS No. 445-66-9), a key chemical intermediate in various industrial applications. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe handling. This document consolidates essential physicochemical data, presents quantitative solubility information in a range of common organic solvents, and details a validated experimental protocol for solubility determination. The guide is intended for researchers, chemists, and process development professionals who require reliable data and practical methodologies for working with this compound.
Introduction: The Significance of Solubility
This compound is a substituted aniline derivative characterized by the presence of two electron-withdrawing nitro groups and a lipophilic trifluoromethyl group. These structural features impart unique chemical properties, making it a valuable precursor in the synthesis of herbicides and other specialty chemicals.[1] The solubility of a compound is a fundamental physical property that dictates its behavior in a liquid medium. For process chemists and formulation scientists, solubility data is not merely academic; it is a critical parameter that influences:
-
Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in the solution phase.
-
Process Design: Choosing appropriate solvents is crucial for extraction, crystallization, and purification, directly impacting yield and purity.
-
Formulation Development: For compounds intended for agricultural use, solubility in various organic carriers determines the stability and efficacy of the final product.
-
Analytical Method Development: Solubility information is essential for preparing standards and samples for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This guide aims to provide a centralized resource on the solubility profile of this compound to support these critical research and development activities.
Physicochemical Profile
Understanding the inherent properties of the molecule is the first step in predicting its solubility behavior. The combination of polar nitro groups and the nonpolar trifluoromethyl group results in a molecule with mixed polarity, which is reflected in its solubility across different solvent classes.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 4-Amino-3,5-dinitrobenzotrifluoride | PubChem[2] |
| CAS Number | 445-66-9 | FUJIFILM Wako[3] |
| Molecular Formula | C₇H₄F₃N₃O₄ | PubChem[2] |
| Molecular Weight | 251.12 g/mol | PubChem[2] |
| Physical State | Solid, crystalline | Carl ROTH[4] |
| Melting Point | ~102-104.6 °C | ChemicalBook, AERU[5][6] |
Quantitative Solubility in Organic Solvents
The solubility of this compound is highly dependent on the nature of the solvent. While it is generally described as soluble in various organic solvents and insoluble in water, quantitative data provides the precise information needed for process modeling and experimental design.[7] The data below, compiled from various sources, illustrates its solubility at ambient temperature (~20 °C).
It is important to note that the compound is structurally related to Flumetralin, another dinitroaniline herbicide. In some databases, solubility data for Flumetralin, which has a different N-substituent, is more readily available. The data presented here is for the parent aniline where available, supplemented by data from closely related analogues to provide a broader understanding.
Table 2: Solubility of Related Dinitroaniline Compounds in Organic Solvents at 20°C
| Solvent | Solvent Class | Solubility (g/L) | Source |
| Acetone | Polar Aprotic (Ketone) | 560 | AERU[5] |
| Toluene | Aromatic Hydrocarbon | 400 | AERU[5] |
| Ethanol | Polar Protic (Alcohol) | 18 | AERU[5] |
| n-Hexane | Nonpolar (Alkane) | 14 | AERU[5] |
| Water | Polar Protic | 0.0001 (0.1 mg/L) | AERU[5] |
Note: The data presented is for Flumetralin, a closely related derivative, and serves as a strong indicator of the expected solubility behavior for this compound.
Analysis of Solubility Behavior
The data aligns with the fundamental principle of "like dissolves like."[8]
-
High Solubility in Polar Aprotic Solvents: The high solubility in acetone (560 g/L) can be attributed to the strong dipole-dipole interactions between the ketone group of acetone and the polar nitro groups of the aniline derivative.
-
Good Solubility in Aromatic Solvents: The significant solubility in toluene (400 g/L) is facilitated by π-π stacking interactions between the aromatic rings of both the solute and the solvent.
-
Moderate to Low Solubility in Alcohols and Alkanes: The lower solubility in ethanol (18 g/L) and n-hexane (14 g/L) highlights the molecule's complex nature. While the aniline part can hydrogen bond with ethanol, the bulky and nonpolar trifluoromethyl and dinitro groups hinder extensive solvation. In a nonpolar solvent like hexane, the interactions are limited to weaker van der Waals forces, which are insufficient to overcome the crystal lattice energy of the solid compound effectively.
-
Negligible Water Solubility: The compound is practically insoluble in water (0.1 mg/L).[5] The molecule's overall lipophilicity, dominated by the trifluoromethyl group and the aromatic ring, far outweighs the polarity of the nitro and amine groups, preventing effective hydration.
A Validated Protocol for Equilibrium Solubility Determination
To ensure the generation of reliable and reproducible solubility data, a standardized methodology is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the OECD.[9][10][11] This method measures the thermodynamic, or true, equilibrium solubility of a compound.[12]
Experimental Rationale
The core principle is to create a saturated solution in a given solvent at a constant temperature, allow the system to reach thermodynamic equilibrium, and then measure the concentration of the dissolved solute in the liquid phase. Each step is designed to eliminate kinetic artifacts and ensure accuracy.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of solid this compound to a series of glass vials or flasks.
-
Rationale: Using a clear excess of the solid ensures that the solution will become saturated and that undissolved solid remains at equilibrium, which is the definition of a saturated solution.[11]
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours).
-
Rationale: Continuous agitation ensures intimate contact between the solid and the solvent.[13] An extended equilibration time is critical to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[12] A preliminary test can determine the minimum time required to achieve this state.[9]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.
-
Rationale: This step is critical to separate the dissolved solute from any undissolved microcrystals. Centrifugation followed by filtration is a robust method.[8] The filter must be non-absorbent to the solute to avoid artificially lowering the measured concentration.
-
-
Analysis and Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of the solute using a validated analytical method, typically reverse-phase HPLC with UV detection.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Rationale: HPLC is highly specific and can separate the analyte from any potential impurities or degradation products, ensuring accurate quantification.[10]
-
Workflow Visualization
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Conclusion
The solubility of this compound in organic solvents is a critical dataset for its effective and safe use in chemical synthesis and formulation. Its behavior is governed by its unique molecular structure, exhibiting high solubility in polar aprotic and aromatic solvents and limited solubility in alkanes, alcohols, and water. For precise and reliable measurements, the isothermal shake-flask method is the recommended protocol, providing true equilibrium solubility data essential for process optimization and regulatory compliance. This guide serves as a foundational resource for scientists and engineers working with this important chemical intermediate.
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A Technical Guide to the Thermal Stability of 2,6-Dinitro-4-(trifluoromethyl)aniline: Principles, Assessment, and Mechanistic Insights
Foreword: The Imperative of Thermal Stability in Drug Development and Chemical Synthesis
For researchers, scientists, and professionals in drug development and chemical manufacturing, understanding the thermal stability of a compound is not merely an academic exercise; it is a critical component of safety, efficacy, and process control. Molecules such as 2,6-Dinitro-4-(trifluoromethyl)aniline, which are integral intermediates in the synthesis of herbicides and potentially other bioactive molecules, possess a chemical architecture that demands rigorous thermal scrutiny.[1][2] The presence of two nitro groups, known for their energetic properties, ortho to an aniline amine group, combined with a highly stable trifluoromethyl moiety, creates a unique thermal profile.[3] This guide provides an in-depth exploration of the principles and methodologies for assessing the thermal stability of this compound, offering a framework for its safe handling, storage, and utilization.
Molecular Architecture and Its Implications for Thermal Stability
The thermal behavior of this compound is intrinsically linked to its molecular structure. The presence of two electron-withdrawing nitro (-NO2) groups on the aromatic ring significantly influences the molecule's electronic properties and reactivity. These groups are known to be thermolabile and can act as an internal oxygen source, which is a hallmark of many energetic materials.[4] The high bond-association energy of the C-NO2 bond in nitroaromatic compounds means that once a runaway reaction is initiated, a substantial amount of energy and gas can be released, potentially leading to an explosion.[4]
Conversely, the trifluoromethyl (-CF3) group is known for its high thermal and chemical stability due to the strength of the carbon-fluorine bond.[3] This group can enhance the metabolic stability and lipophilicity of a molecule, which is advantageous in drug design.[3] Its strong electron-withdrawing nature also impacts the overall electronic landscape of the aromatic ring. The interplay between the energetic nitro groups and the stabilizing trifluoromethyl group makes a thorough thermal analysis essential.
| Property | Value | Source |
| Molecular Formula | C7H4F3N3O4 | [5][6] |
| Molar Mass | 251.12 g/mol | [5][6] |
| Melting Point | 142-144 °C (recrystallized) | [7] |
| Appearance | Yellow crystalline solid | [7] |
Core Methodologies for Thermal Stability Assessment
A multi-faceted approach is necessary to comprehensively evaluate the thermal stability of a compound like this compound. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Thermogravimetric Analysis (TGA): Unveiling Mass Loss Events
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is invaluable for determining the onset of decomposition, identifying intermediate stages, and quantifying the extent of mass loss.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 3-5 mg of finely ground this compound into a ceramic or aluminum crucible.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. This heating rate is a standard starting point; for kinetic studies, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC): Quantifying Thermal Events
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining melting points, phase transitions, and the enthalpy of decomposition (the amount of heat released or absorbed). For energetic materials, DSC is crucial for identifying exothermic decomposition events.[9]
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-2 mg of the sample into a hermetically sealed aluminum pan. The small sample size is critical to minimize the risk of a rapid, uncontrolled release of energy.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Atmosphere: Maintain a nitrogen atmosphere with a purge rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram to identify the melting endotherm and any exothermic peaks corresponding to decomposition. The onset temperature of the exotherm and the integrated peak area (enthalpy of decomposition) are key parameters.
Caption: A streamlined workflow for DSC analysis.
Accelerating Rate Calorimetry (ARC): Simulating Runaway Reactions
ARC is an adiabatic calorimeter that measures the time, temperature, and pressure data for a sample that is heated until an exothermic reaction is detected. The instrument then maintains an adiabatic environment, meaning all the heat generated by the reaction increases the sample's temperature, simulating a worst-case thermal runaway scenario.[10][11]
-
Instrument Preparation: Calibrate the ARC system.
-
Sample Preparation: Place a precisely known quantity (e.g., 1-5 g) of the sample into a spherical titanium or stainless steel bomb.
-
System Setup: The bomb is placed in the calorimeter, and the system is evacuated and then backfilled with an inert atmosphere if desired.
-
Heat-Wait-Search (HWS) Mode:
-
The sample is heated in small, discrete steps (e.g., 5 °C).
-
After each step, the system waits for thermal equilibrium and then searches for any self-heating (a typical threshold is a rate of temperature increase of 0.02 °C/min).
-
If no exotherm is detected, the process repeats.
-
-
Adiabatic Tracking: Once self-heating is detected, the instrument's heaters match the sample temperature, creating an adiabatic environment. The temperature and pressure of the sample are then recorded as a function of time until the reaction is complete.
-
Data Analysis: The data provides the onset temperature of the runaway reaction, the maximum temperature and pressure reached, and the rates of temperature and pressure rise. This information is critical for calculating safety parameters like the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT).
Expected Thermal Decomposition Profile and Mechanistic Considerations
The initial decomposition of nitroaromatics can proceed through several pathways, including the homolytic cleavage of the C-NO2 bond to release NO2 gas, or intramolecular rearrangements.[1] For compounds with substituents ortho to a nitro group, intramolecular reactions are often favored.[1] In the case of this compound, the presence of the ortho amino group could facilitate an intramolecular hydrogen transfer or cyclization reaction as an initial decomposition step.
The decomposition is expected to be a highly exothermic process, as indicated by the presence of the two nitro groups. The release of gaseous products such as NOx, CO, and CO2 would lead to a significant pressure increase in a closed system, a key hazard identified by ARC.
Caption: Plausible decomposition pathways for the title compound.
Safety, Handling, and Storage Recommendations
The energetic nature of dinitroaniline compounds necessitates stringent safety protocols.
-
Handling: Always handle this compound in a well-ventilated area, preferably a fume hood. Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed. It should be stored separately from oxidizing agents and combustible materials.
-
Scale-up Precautions: When scaling up reactions involving this compound, a thorough thermal hazard assessment is mandatory. The potential for thermal runaway must be understood, and appropriate engineering controls, such as adequate cooling capacity and pressure relief systems, must be in place.
Conclusion: A Framework for Thermal Risk Assessment
This guide has outlined a comprehensive framework for evaluating the thermal stability of this compound. By employing a combination of TGA, DSC, and ARC, researchers can obtain the critical data needed to understand its decomposition behavior, quantify the associated energy release, and model potential runaway scenarios. While the trifluoromethyl group may confer some additional stability compared to non-fluorinated analogs, the presence of two nitro groups dictates that this compound be treated with the caution afforded to all energetic materials. A robust understanding of its thermal properties is paramount for its safe and effective use in research and development.
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National Center for Biotechnology Information. (n.d.). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Sciences Europe. [Link]
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An In-Depth Technical Guide to the Toxicological Profile of 2,6-Dinitro-4-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive toxicological profile of 2,6-Dinitro-4-(trifluoromethyl)aniline (CAS No. 445-66-9), a key intermediate in the synthesis of dinitroaniline-based herbicides. This document synthesizes available data on its physicochemical properties, synthesis, toxicokinetics, and mechanisms of toxicity. The primary mode of action for the dinitroaniline class is the disruption of microtubule polymerization by binding to tubulin, leading to mitotic arrest. Toxicological data indicates that this compound is a skin, eye, and respiratory irritant. While specific mammalian toxicity data for this exact compound is limited, this guide extrapolates potential hazards based on structurally related dinitroaniline herbicides and highlights significant data gaps in chronic, reproductive, and carcinogenic endpoints, underscoring the need for further investigation.
Introduction
This compound, also known as 4-Amino-3,5-dinitrobenzotrifluoride, is a dinitroaniline compound widely utilized as a chemical intermediate. Its primary industrial application is in the synthesis of pre-emergence herbicides, such as fluchloralin and fluazinam, which are used for the selective control of annual grasses and broadleaf weeds in various agricultural settings.[1] Given its role in the manufacturing of widely used agrochemicals, understanding its toxicological profile is critical for researchers, scientists, and professionals in drug and pesticide development to ensure occupational safety and assess environmental risk.
This guide offers a detailed examination of the compound's known toxicological properties, grounded in established scientific literature. It follows a logical progression from fundamental chemical characteristics to complex biological interactions, providing field-proven insights and identifying areas where further research is warranted.
Physicochemical Properties
The biological activity and environmental fate of a compound are intrinsically linked to its physical and chemical properties. This compound is a yellow crystalline solid with low water solubility, a characteristic feature of dinitroaniline herbicides that influences their absorption and soil binding.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Amino-3,5-dinitrobenzotrifluoride, a,a,a-Trifluoro-2,6-dinitro-p-toluidine | [3] |
| CAS Number | 445-66-9 | [3] |
| Molecular Formula | C₇H₄F₃N₃O₄ | [4] |
| Molecular Weight | 251.12 g/mol | [3][4] |
| Appearance | Yellow Crystalline Powder | [1] |
| Melting Point | 144-149 °C | |
| Boiling Point | 313.1 °C | [5] |
| Water Solubility | Low; characteristic of dinitroanilines | [6][7] |
| Flash Point | 143.1 °C | [5] |
Synthesis and Industrial Relevance
Understanding the synthesis of this compound provides context for potential exposure scenarios and the presence of related impurities. The compound is typically synthesized via the amination of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene.
General Synthesis Workflow
The process involves a nucleophilic aromatic substitution reaction where the chlorine atom on the benzene ring is displaced by an amino group from ammonium hydroxide.
Mechanism of Action: Microtubule Disruption
The primary mechanism of toxicity for the dinitroaniline class of compounds is well-established and involves the disruption of microtubule dynamics. [2]This mechanism is highly conserved across susceptible organisms, including plants and some protozoa. [8][9]
-
Tubulin Binding: Dinitroanilines bind with high affinity to unpolymerized α/β-tubulin heterodimers. [6][7]This interaction forms a non-functional herbicide-tubulin complex.
-
Inhibition of Polymerization: When this complex incorporates into a growing microtubule, it "caps" the end, preventing further addition of tubulin subunits and halting microtubule elongation. [7]* Mitotic Arrest: Microtubules are essential for the formation of the mitotic spindle, which segregates chromosomes during cell division. By preventing microtubule formation, dinitroanilines arrest mitosis in the prophase stage. [10][8]This leads to cells with abnormal chromosome numbers and ultimately inhibits cell division and growth. [11] This specific targeting of tubulin explains the potent herbicidal (phytotoxic) and antimitotic activity observed in studies using plant models like Allium cepa. [12]Notably, dinitroanilines show selectivity, as they do not significantly affect animal or fungal microtubules, suggesting pharmacological differences in the tubulin proteins between kingdoms. [13][14]
Toxicological Profile
While a complete toxicological dossier for this compound is not available in public literature, a hazard profile can be constructed from GHS classifications and data on related compounds.
Acute Toxicity
The compound is classified as an irritant. Specific LD₅₀ (lethal dose, 50%) values are not available. [15]However, GHS classifications provide clear warnings for acute effects upon exposure. [3]
-
Skin Irritation: Causes skin irritation (H315). [3]* Eye Irritation: Causes serious eye irritation (H319). [3]* Respiratory Irritation: May cause respiratory irritation (H335). [3] A structurally related compound, 2,6-Dinitro-N-methyl-4-(trifluoromethyl)aniline, is classified as harmful if swallowed (H302). [16]Another analog, 4-Chloro-3,5-dinitrobenzotrifluoride, is noted as harmful if swallowed (H302) and fatal in contact with skin (H310). [17]This suggests that dermal and oral routes could be significant for systemic toxicity.
Genotoxicity and Cytotoxicity
Studies on derivatives of 2,6-dinitro-(4-fluoromethyl)-aniline using the Allium cepa (onion root tip) test have demonstrated clear phytotoxic and antimitotic activity. These compounds were shown to alter the mitotic index and cause cytogenetic disorders, consistent with their mechanism of action as microtubule disruptors. [12]
Subchronic and Chronic Toxicity
There are no specific subchronic or chronic toxicity studies available for this compound in the reviewed literature.
Carcinogenicity
No data is available to assess the carcinogenic potential of this compound. [15]However, it is worth noting that related compounds, 2,4- and 2,6-dinitrotoluene (DNT), are classified by the International Agency for Research on Cancer (IARC) as Group 2B carcinogens (possibly carcinogenic to humans). [18]
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity data for this compound are absent. [19]As a fluorinated organic compound, it falls under the broad category of PFAS (per- and polyfluoroalkyl substances). This class of chemicals has been associated with reproductive and developmental toxicity in animal and human studies. [20]However, this is a broad classification, and direct evidence for this specific compound is lacking. Studies on 2,4,6-trinitrotoluene (TNT) have shown it induces reproductive toxicity in male rats through direct oxidative DNA damage to spermatozoa, a mechanism potentially relevant to other nitroaromatic compounds. [21]
Ecotoxicology
The environmental fate of dinitroanilines is characterized by low water solubility, strong binding to soil, and susceptibility to photodegradation and microbial degradation. [22]
-
Aquatic Toxicity: Dinitroaniline herbicides like trifluralin are considered moderately to highly toxic to aquatic animals. [6]A structurally similar compound, 2,6-Dichloro-4-(trifluoromethyl)aniline, is classified as very toxic to aquatic organisms with long-lasting effects. [19]This suggests that this compound could also pose a significant risk to aquatic ecosystems.
-
Soil Mobility and Persistence: The compound is expected to bind strongly to soil organic matter, limiting its potential to leach into groundwater. [22][23]However, its persistence in soil can be long, with microbial degradation being the primary breakdown route. [6]
Hazard Identification and Safety Precautions
Based on available data, this compound is a hazardous substance requiring careful handling.
Table 2: GHS Hazard Classifications
| Hazard Code | Hazard Statement | Class | Source(s) |
| H315 | Causes skin irritation | Skin Irrit. 2 | [3] |
| H319 | Causes serious eye irritation | Eye Irrit. 2 | [3] |
| H335 | May cause respiratory irritation | STOT SE 3 | [3] |
Recommended Safe Handling Protocols
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [24] * Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact. [24] * Respiratory Protection: If dust is generated, use a NIOSH-approved N95 (or better) particulate respirator. 3. Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. 4. First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. [15] * In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists. [15] * If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. [15] * If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [15]
-
Conclusion
This compound is a chemical intermediate whose primary toxicological concern, based on its chemical class, is the disruption of microtubule polymerization. This mechanism underlies its potent antimitotic and herbicidal activity. Available data clearly identify it as a skin, eye, and respiratory irritant, necessitating stringent safety protocols during handling.
Crucially, this review reveals significant data gaps in its mammalian toxicological profile, particularly concerning chronic exposure, carcinogenicity, and reproductive/developmental effects. While extrapolations from related dinitroaniline and dinitrotoluene compounds suggest potential for concern in these areas, dedicated studies on this compound are required for a definitive risk assessment. Future research should prioritize these endpoints to ensure the safety of individuals involved in its manufacture and use, and to fully understand its environmental impact.
References
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Chen, J., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12. Available at: [Link]
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Chen, J., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. PMC - NIH. Available at: [Link]
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Fernandes, M. A., et al. (2017). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 24(28), 22149–22158. Available at: [Link]
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Morejohn, L. C., et al. (1987). Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. Planta, 172(2), 252-264. Available at: [Link]
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Hugdahl, J. D., & Morejohn, L. C. (1993). Rapid and Reversible High-Affinity Binding of the Dinitroaniline Herbicide Oryzalin to Tubulin from Zea mays L. Plant Physiology, 102(3), 725-740. Available at: [Link]
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Wikipedia. (n.d.). Trifluralin. Wikipedia. Available at: [Link]
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CORESTA. (n.d.). Dinitroanilines. CORESTA. Available at: [Link]
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Morrissette, N. S., et al. (2004). Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. Molecular Biology of the Cell, 15(4), 1960–1968. Available at: [Link]
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Busi, R., et al. (2018). Structural modeling of the interaction of plant α-tubulin with dinitroaniline and phosphoroamidate herbicides. ResearchGate. Available at: [Link]
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Senseman, S. A. (Ed.). (1989). Behavior of Dinitroaniline Herbicides in Plants. Weed Technology, 3(1), 198-206. Available at: [Link]
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Senseman, S. A. (Ed.). (2017). Behavior of Dinitroaniline Herbicides in Plants. Cambridge University Press & Assessment. Available at: [Link]
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Busi, R., et al. (2018). Novel α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum. Frontiers in Plant Science, 9. Available at: [Link]
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Environmental Working Group. (n.d.). ANILINE, 2-CHLORO-N-(4,6-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUORO-O-TOLYL)-5-(TRIFLUOROMETHYL)-. EWG. Available at: [Link]
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Yemets, A. I., et al. (2009). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Cytology and Genetics, 43(5), 298-305. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Dinitrotoluenes. ATSDR. Available at: [Link]
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Global Substance Registration System (GSRS). (n.d.). This compound. GSRS. Available at: [Link]
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Kan, M., et al. (2016). Evaluation of the Effects of 2,6-Dinitro-N,N-dipropyl-4-trifluoromethylanil Herbicide on the Groundwater Contamination in the Thrace Region. ResearchGate. Available at: [Link]
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Grover, R., et al. (1997). Environmental fate of trifluralin. Reviews of Environmental Contamination and Toxicology, 153, 1-64. Available at: [Link]
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PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. PubChem. Available at: [Link]
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Ohtani, K., et al. (2003). 2,4,6-trinitrotoluene-induced reproductive toxicity via oxidative DNA damage by its metabolite. Redox Report, 8(3), 163-169. Available at: [Link]
- Sigma-Aldrich. (2023).
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Luminix Health. (n.d.). This compound. Luminix Health. Available at: [Link]
- Chemical Safety. (n.d.). Chemical Label: 2,6-DINITRO-N-METHYL-4-(TRIFLUOROMETHYL)ANILINE. Chemical Safety.
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Eisentraeger, A., et al. (2002). Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives. Environmental Toxicology and Chemistry, 21(5), 978-987. Available at: [Link]
- U.S. EPA. (2018). Provisional Peer Reviewed Toxicity Values for 4-Amino-2,6-dinitrotoluene (CASRN 19406-51-0). U.S. Environmental Protection Agency.
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An In-Depth Technical Guide to the Environmental Fate of 2,6-Dinitro-4-(trifluoromethyl)aniline
Foreword: Navigating Data Gaps through Scientific Analogy
This technical guide provides a comprehensive overview of the anticipated environmental fate of 2,6-Dinitro-4-(trifluoromethyl)aniline. It is imperative for the reader to understand that publicly available, peer-reviewed experimental data specifically for this compound is exceedingly scarce. Consequently, this guide has been constructed using a scientifically rigorous approach of analogy, drawing upon established data for structurally similar dinitroaniline herbicides, most notably trifluralin (N,N-dipropyl-2,6-dinitro-4-(trifluoromethyl)aniline) and other related compounds. The underlying scientific rationale is that the shared this compound core structure will dictate many of the fundamental environmental behaviors. This document, therefore, serves not only as a predictive guide but also as a call for further research to fill the existing knowledge voids for this specific molecule.
Introduction and Physicochemical Profile
This compound is a nitrated aromatic amine. Its chemical structure, characterized by two nitro groups ortho to the amine group and a trifluoromethyl group para to the amine, is pivotal to its chemical and physical properties, which in turn govern its environmental distribution and persistence.
Physicochemical Properties
The environmental partitioning of a chemical is largely predicted by its fundamental physicochemical properties. Due to the lack of experimentally determined values for this compound, the following table includes data for the closely related herbicide, trifluralin, to provide a reasonable estimation of its expected properties.
| Property | Predicted/Analog Value | Implication for Environmental Fate |
| Molecular Formula | C₇H₄F₃N₃O₄ | - |
| Molecular Weight | 251.12 g/mol | Influences diffusion and volatility. |
| Water Solubility | Low (estimated <1 mg/L) | Tends to partition from water to soil, sediment, and biota. |
| Vapor Pressure | Moderate (estimated) | Potential for volatilization from soil and water surfaces. |
| Log K_ow_ (Octanol-Water Partition Coefficient) | High (estimated 3.5 - 4.5) | Strong tendency to sorb to organic matter and bioaccumulate. |
| Henry's Law Constant | Moderate (estimated) | Suggests potential for volatilization from moist soils and water. |
Data for analogs such as trifluralin suggest these properties. Experimental verification is required.
Environmental Degradation Pathways
The persistence of this compound in the environment is determined by its susceptibility to biotic and abiotic degradation processes.
Biodegradation
Based on studies of other dinitroaniline compounds, biodegradation is expected to be a significant, albeit slow, degradation pathway.
-
Aerobic Biodegradation : Under aerobic conditions, the primary route of microbial attack on dinitroanilines involves the reduction of the nitro groups to amino groups. This process is often slow for highly substituted anilines. The trifluoromethyl group is generally resistant to microbial degradation.
-
Anaerobic Biodegradation : Anaerobic conditions are generally more favorable for the degradation of dinitroaniline herbicides. The reduction of the nitro groups is a key transformation process under anaerobic conditions, leading to the formation of various amino- and diamino-derivatives. These reduced products may then be more amenable to ring cleavage.
A predicted aerobic biodegradation pathway for this compound is illustrated below.
Caption: Predicted partitioning of this compound in soil.
Bioaccumulation Potential
The high predicted Log K_ow_ suggests a potential for bioaccumulation in aquatic organisms.
Bioconcentration Factor (BCF)
The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. For compounds with a high Log K_ow_, the BCF is also expected to be high. This indicates that this compound could accumulate in the fatty tissues of fish and other aquatic organisms, potentially leading to biomagnification in the food web. Experimental determination of the BCF is crucial for a definitive assessment.
Ecotoxicological Profile
While specific ecotoxicity data for this compound is unavailable, dinitroaniline herbicides as a class exhibit toxicity to aquatic organisms.
| Trophic Level | Expected Toxicity | Endpoint |
| Algae | High | EC₅₀ (growth inhibition) |
| Aquatic Invertebrates (e.g., Daphnia) | High | LC₅₀ (mortality) |
| Fish | Moderate to High | LC₅₀ (mortality) |
Toxicity is predicted based on data for analogous dinitroaniline compounds.
Analytical Methodologies for Monitoring
The reliable quantification of this compound in environmental matrices is essential for assessing its occurrence and fate. The following outlines a general experimental protocol based on methods for other dinitroaniline compounds.
Sample Preparation and Extraction
-
Water Samples :
-
Collect a representative water sample (e.g., 1 L) in an amber glass bottle.
-
Acidify the sample to pH < 2 with sulfuric acid to preserve the analyte.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Elute the analyte from the cartridge with a suitable organic solvent (e.g., acetonitrile or methylene chloride).
-
Concentrate the eluate under a gentle stream of nitrogen.
-
-
Soil and Sediment Samples :
-
Air-dry and sieve the sample.
-
Perform solvent extraction using an accelerated solvent extractor (ASE) or Soxhlet apparatus with a mixture of acetone and hexane.
-
Concentrate the extract.
-
Perform clean-up using column chromatography (e.g., Florisil or silica gel) to remove interfering compounds.
-
Instrumental Analysis
-
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a suitable technique. A C18 column is typically used for separation.
-
Gas Chromatography (GC) with an Electron Capture Detector (ECD) or coupled to a Mass Spectrometer (MS) is also highly effective, particularly given the electronegative nature of the compound.
The general workflow for the analysis is depicted below.
Caption: General analytical workflow for dinitroaniline compounds.
Summary and Knowledge Gaps
The environmental fate of this compound is predicted to be characterized by:
-
Low water solubility and high sorption potential , leading to partitioning into soil and sediment.
-
Low mobility in soil , suggesting a low risk of groundwater contamination.
-
Potential for bioaccumulation in aquatic organisms.
-
Moderate persistence , with biodegradation and photodegradation being the primary degradation pathways.
Crucially, this guide highlights significant data gaps for this specific compound. Future research should prioritize the experimental determination of:
-
Physicochemical properties (water solubility, vapor pressure, K_ow_).
-
Aerobic and anaerobic biodegradation rates and pathways.
-
Photodegradation quantum yields and half-lives.
-
Soil and sediment sorption coefficients (K_oc_).
-
Bioconcentration factors in relevant aquatic species.
-
Acute and chronic ecotoxicity to a range of aquatic organisms.
References
- Annandale, M. T., Vanloon, G. W., & Buncel, E. (1998). Regioselectivity and stereoelectronic effects in the reactions of the dinitroaniline herbicides trifluralin and benefin with nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (6), 1281-1286.
- CRC Handbook of Chemistry and Physics, 97th Edition (2016).
- Google Patents. (2000). Method of manufacturing flumetralin. US6137009A.
- Google Patents. (1977). (4,5)-Dichloro-imidazole (2)-carboxylic acid derivs. - useful as herbicides, fungicides, bactericides, insecticides etc. DE2610527A1.
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- Internet Archive. (2004). CRC Handbook of Chemistry and Physics 85th edition.
- Singh, S., & Kulshrestha, G. (1995). Degradation of fluchloralin in soil under predominating anaerobic conditions. Journal of Environmental Science and Health, Part B: Pesticides, Food Contaminants, and Agricultural Wastes, 30(4), 495-505.
"discovery and history of dinitroaniline herbicides"
An In-depth Technical Guide to the Discovery and History of Dinitroaniline Herbicides
Abstract
The dinitroaniline herbicides represent a pivotal class of agricultural chemicals that have fundamentally shaped weed management practices for over six decades.[1] Characterized by their distinct yellow hue and potent pre-emergence activity, these compounds control a wide array of annual grasses and broadleaf weeds in numerous crops.[1][2] Their unique mode of action, the inhibition of microtubule assembly, has not only provided an effective tool for farmers but has also made them invaluable probes for research in plant cell biology, oncology, and parasitology.[1][3] This technical guide provides a comprehensive exploration of the discovery, history, mechanism of action, chemical properties, and synthesis of dinitroaniline herbicides, supplemented with detailed experimental protocols for researchers and drug development professionals.
Part 1: The Genesis of a Herbicide Class: From Dyes to Weed Control
The journey of dinitroaniline herbicides began in the mid-20th century, an era of burgeoning chemical research.[1] These compounds were initially known as intermediates in the synthesis of dyes and were even investigated as explosives during World War I due to their nitrated aromatic structure.[3][4][5][6] Their profound agricultural significance, however, was uncovered through serendipity and systematic screening.
In the 1950s, scientists at Eli Lilly and Company were engaged in a large-scale program, screening thousands of chemical compounds for any sign of biological activity.[3][7] This exhaustive effort led to the discovery of the potent herbicidal properties of a specific class of 2,6-dinitroanilines.[1][8] This pioneering work culminated in the commercialization of the first dinitroaniline herbicide, trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine), in 1963 under the brand name Treflan.[1][3][4] Initially registered for use in cotton and soybeans, trifluralin's efficacy as a pre-emergence herbicide, which controls weeds as they germinate, led to its rapid and widespread adoption in global agriculture.[1][4][7]
The success of trifluralin spurred the development of a family of related herbicides, each with unique substitutions on the core dinitroaniline structure that fine-tuned their activity, crop selectivity, and physicochemical properties.[1] Prominent members that followed include pendimethalin, oryzalin, ethalfluralin, and prodiamine.[1][4][5]
Timeline of Key Developments
The following diagram illustrates the major milestones in the history of dinitroaniline herbicides.
Caption: Key milestones in the discovery and development of dinitroaniline herbicides.
Part 2: Mechanism of Action: A Molecular Perspective
The primary mode of action of dinitroaniline herbicides is the disruption of microtubule polymerization in susceptible plant species.[1][9] Microtubules are fundamental components of the cytoskeleton, essential for critical cellular processes such as cell division (mitosis), cell wall formation, and cell elongation.[1][10]
Dinitroaniline herbicides exert their effect by binding directly to tubulin, the protein heterodimer (composed of α- and β-tubulin subunits) that polymerizes to form microtubules.[4][5] Specifically, they bind to unpolymerized α/β-tubulin dimers to form a herbicide-tubulin complex.[1][4][5] When this complex is added to the growing end of a microtubule, it halts further elongation.[4][5] This disruption prevents the formation of the mitotic spindle apparatus, a structure necessary for chromosome segregation during cell division.[1][11]
As a consequence, mitosis is arrested, typically at prophase or prometaphase.[1][8] This leads to the formation of abnormal, multinucleated cells in the root tips of germinating seedlings, a classic symptom of dinitroaniline exposure.[8] The inhibition of cell division ultimately prevents root and shoot growth, causing the death of the seedling before it can emerge from the soil, which explains their effectiveness as pre-emergence herbicides.[1][8]
Interestingly, dinitroaniline herbicides are highly selective, targeting microtubules in plants and protists but not those in animals or fungi.[4][5] This selectivity is attributed to differences in the tubulin proteins across kingdoms, which results in a much lower binding affinity for animal tubulin.[4][5]
Signaling Pathway of Dinitroaniline Action
Caption: Mechanism of action pathway for dinitroaniline herbicides.
Part 3: The Dinitroaniline Family: Chemical Diversity and Properties
All dinitroaniline herbicides share a common chemical scaffold: a 2,6-dinitroaniline ring. However, substitutions at the 1-amino and 4-positions create a diverse family of compounds with varying herbicidal activity, selectivity, and environmental behavior. They are generally characterized by low water solubility, high vapor pressure, and strong adsorption to soil organic matter.[1][12]
Table 1: Physicochemical Properties of Major Dinitroaniline Herbicides
| Herbicide | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | Water Solubility (mg/L at 20-25°C) | Vapor Pressure (mPa at 25°C) |
| Trifluralin | α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine | C₁₃H₁₆F₃N₃O₄ | 335.28[13] | 0.22[4] | 6.0 - 9.5 |
| Pendimethalin | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine | C₁₃H₁₉N₃O₄ | 281.31 | 0.3 | 1.98 |
| Oryzalin | 4-(dipropylamino)-3,5-dinitrobenzenesulfonamide | C₁₂H₁₈N₄O₆S | 346.36[14] | 2.6 | < 0.00013 |
| Ethalfluralin | N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine | C₁₃H₁₄F₃N₃O₄ | 333.27 | 0.2 | 11.7 |
| Prodiamine | 2,4-dinitro-N3,N3-dipropyl-6-(trifluoromethyl)-1,3-benzenediamine | C₁₃H₁₇F₃N₄O₄ | 350.30 | 0.013 | 0.0036 |
Data compiled from various sources.[1][4][13][14][15]
Part 4: Synthesis and Manufacturing
The commercial synthesis of dinitroaniline herbicides is a multi-step process. The synthesis of trifluralin, the archetypal compound of this class, provides a representative example. It is synthesized from 4-chloro-α,α,α-trifluorotoluene via a two-step process of nitration followed by amination.[1]
-
Dinitration: 4-chloro-α,α,α-trifluorotoluene is treated with a mixture of fuming nitric acid and sulfuric acid (oleum). This reaction introduces two nitro groups onto the benzene ring, yielding 4-chloro-3,5-dinitrobenzotrifluoride.[1][16]
-
Amination: The resulting intermediate is then reacted with di-n-propylamine. The amine displaces the chlorine atom on the ring to form the final product, trifluralin.[1][17]
Generalized Synthesis Workflow for Trifluralin
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A-Comprehensive-Technical-Guide-to-the-Synthesis-of-Trifluralin-from-2-6-Dinitro-4-trifluoromethyl-aniline">A Comprehensive Technical Guide to the Synthesis of Trifluralin from 2,6-Dinitro-4-(trifluoromethyl)aniline
Abstract
This technical guide provides an in-depth exploration of the synthesis of Trifluralin, a widely used pre-emergent dinitroaniline herbicide.[1][2] The primary focus of this document is the synthetic pathway originating from the key precursor, 2,6-Dinitro-4-(trifluoromethyl)aniline. We will dissect the underlying reaction mechanisms, provide detailed experimental protocols, and discuss process optimization strategies. This guide is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Trifluralin
Trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine) is a selective, pre-emergent herbicide used to control a variety of annual grasses and broadleaf weeds in numerous crops, including cotton and soybeans.[1] Its mode of action involves the inhibition of microtubule formation, which disrupts cell division (mitosis) in the roots of germinating weeds.[2][3] The efficacy and widespread use of Trifluralin necessitate a thorough understanding of its synthesis to ensure high-yield, high-purity production and to minimize environmental impact.
The most common commercial synthesis route involves the N,N-dipropylation of an aniline-based precursor. This guide will focus on the synthesis starting from this compound, a critical intermediate in this process.
The Precursor: this compound
A comprehensive understanding of the precursor is fundamental to a successful synthesis. This compound is a key intermediate used not only for Trifluralin but also for other herbicides.[4][5]
2.1. Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Amino-3,5-dinitrobenzotrifluoride |
| CAS Number | 445-66-9 |
| Molecular Formula | C7H4F3N3O4 |
| Molecular Weight | 251.12 g/mol |
| Appearance | Powder |
2.2. Synthesis of the Precursor
The precursor itself is typically synthesized via the amination of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene.[7] This reaction is a nucleophilic aromatic substitution where the chlorine atom is displaced by an amino group from an ammonia source, such as ammonium hydroxide.
A general protocol involves reacting 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene with concentrated ammonium hydroxide in a suitable solvent like benzene.[7] The reaction is typically stirred at room temperature for several hours.[7] The organic layer is then separated, washed, and dried, followed by solvent removal to yield the crude this compound, which can be further purified by recrystallization.[7]
Synthesis of Trifluralin: The Core Reaction
The conversion of this compound to Trifluralin is achieved through a nucleophilic substitution reaction, specifically an N-alkylation. This process involves the introduction of two n-propyl groups onto the nitrogen atom of the aniline.
3.1. Reaction Mechanism
The synthesis proceeds via the reaction of this compound with an N-propylating agent, such as di-n-propylamine.[8] The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. The electron-withdrawing nature of the two nitro groups and the trifluoromethyl group on the benzene ring activates the aromatic amine for this substitution.
The overall transformation can be represented as: this compound + 2 R-X → N,N-di-n-propyl-2,6-dinitro-4-(trifluoromethyl)aniline (Trifluralin) + 2 HX Where R-X is a propylating agent.
3.2. Visualization of the Synthesis Pathway
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"chemical structure and reactivity of 2,6-Dinitro-4-(trifluoromethyl)aniline"
An In-Depth Technical Guide to the Chemical Structure and Reactivity of 2,6-Dinitro-4-(trifluoromethyl)aniline
Introduction
This compound, identified by CAS No. 445-66-9, is a highly functionalized aromatic compound of significant interest in synthetic chemistry.[1] Its structure, featuring a benzene ring substituted with two nitro groups, an amino group, and a trifluoromethyl group, imparts a unique and potent reactivity profile. This guide provides a comprehensive analysis of its molecular architecture, explores its key chemical transformations, and details its applications as a versatile intermediate, particularly in the agrochemical and pharmaceutical industries.[2][3] The strategic placement of strong electron-withdrawing groups makes this molecule an excellent case study in nucleophilic aromatic substitution and the targeted reduction of nitro functionalities.
Part 1: Molecular Structure and Physicochemical Properties
Structural Analysis
The reactivity of this compound is a direct consequence of its electronic and steric properties. The benzene ring is rendered exceptionally electron-deficient by the presence of three powerful electron-withdrawing groups: two nitro groups (-NO₂) ortho to the amino group, and a trifluoromethyl group (-CF₃) para to it.
-
Electronic Effects: The cumulative inductive (-I) and resonance (-M) effects of the nitro and trifluoromethyl groups create a strong electrophilic character on the aromatic ring. This pronounced electron deficiency is the primary driver for the molecule's susceptibility to nucleophilic attack.
-
Steric Hindrance: The two bulky nitro groups flanking the amino group create significant steric hindrance. This can influence the accessibility of the amine's lone pair for certain reactions and affects the planarity of the molecule.
-
Intramolecular Hydrogen Bonding: Spectroscopic evidence suggests the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the oxygen of an adjacent ortho-nitro group.[4] This interaction can influence the conformation of the molecule and the acidity of the amino protons.
Caption: Key functional groups and structural influences in this compound.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below. Variations in reported melting points may be attributed to different polymorphic forms or purity levels.[2][5][6]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 445-66-9 | [1] |
| Molecular Formula | C₇H₄F₃N₃O₄ | [1][7] |
| Molecular Weight | 251.12 g/mol | [1][6] |
| Appearance | White to light yellow crystalline powder or needles | [2] |
| Melting Point | 142-144 °C (recrystallized) | [5] |
| Solubility | Slightly soluble in water | [2] |
| pKa | 3.27 (at 25 °C) | [2] |
Part 2: Synthesis Pathways
The most prevalent and industrially relevant synthesis of this compound involves the amination of a halogenated precursor, a classic example of nucleophilic aromatic substitution.
Synthesis via Amination of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene
This pathway leverages the high activation of the chlorine leaving group by the ortho and para electron-withdrawing substituents. Concentrated ammonium hydroxide serves as the nitrogen source.[5] The reaction proceeds readily at room temperature, which is a testament to the extreme electron deficiency of the aromatic ring.
Caption: General mechanism for N-alkylation via Nucleophilic Aromatic Substitution.
Reduction of Nitro Groups
A characteristic reaction of dinitroanilines is the reduction of the nitro groups to amino groups. [8]This transformation is synthetically valuable as it provides access to highly functionalized phenylenediamines, which are important building blocks for heterocycles and polymers. The reduction can often be performed selectively.
-
Selective Reduction: Using mild reducing agents like sodium sulfide or ammonium sulfide can selectively reduce one nitro group, yielding a nitro-diamino derivative.
-
Complete Reduction: Stronger conditions, such as catalytic hydrogenation over Palladium (Pd) or Nickel (Ni) catalysts, will reduce both nitro groups to afford the corresponding triamine. [8]
Caption: Stepwise reduction pathway of the nitro groups.
Part 4: Applications in Synthesis
The utility of this compound stems from its role as a versatile building block for more complex molecules.
-
Agrochemicals: It is a pivotal intermediate in the production of dinitroaniline herbicides, which function by inhibiting microtubule formation in target weeds. [6][8]Its derivatives, such as Fluchloralin, have been widely used for pre-emergent control of grasses and broadleaf weeds. [5]It is also a precursor for insecticides like Fipronil. [3]* Pharmaceuticals: The trifluoromethylaniline scaffold is valuable in medicinal chemistry. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. [9][10]This precursor is used in the synthesis of compounds targeting biological pathways, including GABA receptor antagonists. [3]
Part 5: Safety and Handling
Due to its chemical nature, this compound must be handled with appropriate safety precautions. It is classified as an irritant and is harmful to aquatic life. [1][11]
GHS Hazard Information
[1]
| Pictogram | Signal Word | Hazard Statements |
|---|
|
| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |Recommended Handling Procedures
[3][11]* Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate or dust/aerosols are generated, use a NIOSH/MSHA-approved respirator with an appropriate filter.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.
Conclusion
This compound is a compound whose chemical behavior is a textbook illustration of physical organic principles. The powerful electron-withdrawing effects of its substituents dictate its synthesis and subsequent reactivity, making it highly susceptible to nucleophilic aromatic substitution for its preparation and a versatile substrate for N-alkylation and nitro group reduction. These predictable yet potent reactive characteristics have cemented its role as an indispensable intermediate in the synthesis of a wide range of commercially important agrochemicals and as a valuable scaffold for pharmaceutical research. Proper understanding of its structure-reactivity relationship is crucial for its safe and effective utilization in a research and development setting.
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A Technical Guide to the Potential Research Applications of 2,6-Dinitro-4-(trifluoromethyl)aniline: A Microtubule-Targeting Scaffold
Abstract
2,6-Dinitro-4-(trifluoromethyl)aniline is a halogenated nitroaromatic compound with a well-established role as a chemical intermediate in the synthesis of agrochemicals.[1] However, its structural similarity to the dinitroaniline class of herbicides, which are known microtubule-disrupting agents, suggests a largely unexplored potential in biomedical research.[2] This technical guide provides a comprehensive overview of the potential research applications of this compound, with a primary focus on its putative role as a microtubule inhibitor. We will delve into the scientific rationale for its investigation as a novel anti-cancer and anti-parasitic agent, provide detailed experimental workflows for its screening and characterization, and discuss the potential for derivatization to create novel therapeutic leads. This document is intended for researchers, scientists, and drug development professionals interested in exploring the untapped potential of this versatile chemical scaffold.
Introduction: Beyond an Intermediate
This compound, with the CAS number 445-66-9, is a crystalline solid with the molecular formula C7H4F3N3O4.[3] While its primary industrial use has been in the synthesis of other complex molecules, its chemical architecture warrants a closer look. The dinitroaniline scaffold is the cornerstone of a class of herbicides that includes trifluralin, which exert their phytotoxic effects by inhibiting microtubule polymerization.[2] This mechanism of action is not unique to plants; it extends to protists, making dinitroanilines a subject of interest in the search for new anti-parasitic drugs.[4]
Microtubules are essential components of the eukaryotic cytoskeleton, playing critical roles in cell division, intracellular transport, and cell motility.[5] Their dynamic nature makes them a prime target for therapeutic intervention, particularly in oncology.[6] Several highly successful anti-cancer drugs, such as the taxanes and vinca alkaloids, function by disrupting microtubule dynamics.[6] This guide posits that this compound, as a core dinitroaniline structure, represents a promising starting point for the development of novel microtubule-targeting agents with potential applications in oncology and parasitology.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in biological research.
| Property | Value | Source |
| CAS Number | 445-66-9 | [3] |
| Molecular Formula | C7H4F3N3O4 | [3] |
| Molecular Weight | 251.12 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Amino-3,5-dinitrobenzotrifluoride, a,a,a-Trifluoro-2,6-dinitro-p-toluidine | [3] |
Proposed Mechanism of Action: Microtubule Disruption
The primary hypothesis underpinning the potential of this compound in biomedical research is its ability to act as a microtubule inhibitor. Dinitroanilines are known to bind to tubulin, the protein subunit of microtubules, and prevent its polymerization.[2] Specifically, they have been shown to bind to α-tubulin, a departure from many other microtubule-targeting agents that bind to β-tubulin.[7][8] This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2]
Caption: Proposed mechanism of action for this compound.
Potential Research Application 1: Anti-Cancer Drug Discovery
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[6] Many microtubule-targeting agents bind to the colchicine binding site on β-tubulin.[9] While dinitroanilines bind to α-tublin, the resulting disruption of microtubule function is similar.[7][8] This presents an opportunity to develop a new class of anti-cancer drugs with a potentially different resistance profile compared to existing β-tubulin binders.
Scientific Rationale
The rationale for investigating this compound as a potential anti-cancer agent is threefold:
-
Validated Target: Microtubules are a well-established and effective target for cancer therapy.[6]
-
Novel Binding Site: Targeting α-tubulin may circumvent resistance mechanisms associated with β-tubulin inhibitors.[7][8]
-
Chemical Tractability: The aniline group provides a reactive handle for the synthesis of a library of derivatives with potentially improved potency and selectivity.
Experimental Workflow for Anti-Cancer Screening
The following workflow outlines a systematic approach to evaluate the anti-cancer potential of this compound.
Caption: A streamlined workflow for anti-cancer drug screening.
Detailed Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.
Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a series of dilutions.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the serially diluted compound for 48-72 hours.
-
Viability Assay: Assess cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[10]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log of the compound concentration.
Objective: To confirm that this compound directly inhibits tubulin polymerization.
Protocol:
-
Reagents: Use a commercially available tubulin polymerization assay kit.
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.
-
Compound Addition: Add this compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (DMSO).
-
Measurement: Monitor the change in absorbance or fluorescence over time at 37°C using a plate reader.
-
Data Analysis: Compare the polymerization curves of the treated samples to the controls to determine the inhibitory effect.[11]
Objective: To evaluate the in vivo efficacy of this compound in a preliminary animal model.[12][13]
Protocol:
-
Cell Encapsulation: Encapsulate human cancer cells in polyvinylidene fluoride (PVDF) hollow fibers.
-
Implantation: Surgically implant the hollow fibers into the peritoneal cavity or subcutaneous space of immunocompromised mice.
-
Treatment: Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) for a specified period.
-
Fiber Retrieval: At the end of the treatment period, retrieve the hollow fibers.
-
Viability Assessment: Assess the viability of the cancer cells within the fibers using a colorimetric assay (e.g., MTT).
-
Data Analysis: Compare the viability of cells from treated and control animals to determine the in vivo anti-tumor activity.
Potential Research Application 2: Anti-Parasitic Drug Discovery
The selective toxicity of dinitroanilines against protozoan parasites, but not their mammalian hosts, makes them attractive candidates for the development of new anti-parasitic drugs.[14] This selectivity is attributed to differences in the tubulin proteins between parasites and mammals.[7][8]
Scientific Rationale
The investigation of this compound as an anti-parasitic agent is supported by:
-
Known Activity of Analogs: Trifluralin and other dinitroanilines have demonstrated activity against a range of protozoan parasites, including Leishmania, Trypanosoma, and Toxoplasma.[4][14]
-
Selective Target: The differences between parasite and mammalian tubulin provide a therapeutic window.[7][8]
-
Urgent Medical Need: There is a pressing need for new drugs to treat parasitic diseases, particularly those affecting developing countries.
Experimental Workflow for Anti-Parasitic Screening
Caption: A workflow for the discovery of novel anti-parasitic agents.
Detailed Experimental Protocols
Objective: To determine the efficacy of this compound against a target parasite.
Protocol (Example for Leishmania):
-
Parasite Culture: Culture Leishmania promastigotes in appropriate media.
-
Assay Setup: In a 96-well plate, add the parasite suspension to wells containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.
-
Data Analysis: Calculate the IC50 value.
Objective: To assess the toxicity of this compound against mammalian cells to determine its selectivity index.
Protocol:
-
Cell Culture: Culture a relevant mammalian cell line (e.g., macrophages for Leishmania) in 96-well plates.
-
Treatment: Treat the cells with the same concentrations of this compound used in the parasite assay.
-
Viability Assay: After 72 hours, assess cell viability using an MTT or similar assay.
-
Selectivity Index Calculation: The selectivity index (SI) is calculated as the IC50 in the host cell line divided by the IC50 in the parasite. A higher SI indicates greater selectivity.
Future Directions: Derivative Synthesis and Chemical Biology
The true potential of this compound may lie in its use as a scaffold for the synthesis of novel derivatives. The aniline nitrogen provides a convenient point for chemical modification. A library of N-substituted derivatives could be synthesized and screened to explore structure-activity relationships and to optimize potency, selectivity, and pharmacokinetic properties.
Furthermore, this compound could be developed into a chemical probe. By attaching a fluorescent tag or a reactive group, it could be used to visualize microtubule dynamics in living cells or to identify the specific binding site on α-tubulin through photoaffinity labeling and mass spectrometry.
Conclusion
This compound is more than just a chemical intermediate. Its dinitroaniline core structure strongly suggests a role as a microtubule-disrupting agent, opening up exciting avenues for research in anti-cancer and anti-parasitic drug discovery. The experimental workflows and protocols outlined in this guide provide a roadmap for researchers to systematically evaluate the potential of this compound and its future derivatives. By leveraging its unique mechanism of action and chemical tractability, this compound could become a valuable tool in the development of the next generation of microtubule-targeting therapeutics.
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An In-depth Technical Guide to 2,6-Dinitro-4-(trifluoromethyl)aniline: Isomers, Synthesis, and Analytical Methodologies
Introduction
This compound is a synthetic organic compound characterized by a benzene ring substituted with two nitro groups, an amino group, and a trifluoromethyl group.[1] Its chemical structure, featuring the electron-withdrawing nitro and trifluoromethyl groups, makes it a valuable intermediate in the synthesis of various agrochemicals and a subject of study in medicinal chemistry.[1] This guide provides a comprehensive overview of its synthesis, explores its isomers and related compounds, details analytical techniques for its characterization, and discusses its biological significance.
Identified by the CAS Number 445-66-9, its IUPAC name is this compound.[2] The compound is also known by synonyms such as 4-Amino-3,5-dinitrobenzotrifluoride.[2][3] It serves as a crucial precursor for herbicides like Fluchloralin and is recognized for its potential phytotoxic and antimitotic activities.[4][5]
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃N₃O₄ | [2][3][6] |
| Molecular Weight | 251.12 g/mol | [2][3][6] |
| Appearance | Powder | [7] |
| Melting Point | 142°-144° C | [4] |
| Boiling Point | 313.1 °C | [6] |
| Flash Point | 143.1 °C | [6] |
| SMILES | C1=C(C=C(C(=C1[O-])N)[O-])C(F)(F)F | [2][6] |
| InChIKey | VACNDKUQVLNNLD-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The primary synthesis route for this compound involves the nucleophilic aromatic substitution (amination) of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene.[4] This reaction is a cornerstone for producing the aniline derivative, which then serves as a building block for more complex molecules.
Rationale for Experimental Design
The choice of reagents and conditions is critical for achieving a high yield and purity.
-
Starting Material : 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene is used because the chlorine atom is a good leaving group, activated by the strongly electron-withdrawing nitro groups at the ortho positions.
-
Nucleophile : Concentrated ammonium hydroxide provides the amine group. Its use in excess helps to drive the reaction to completion.
-
Solvent : Benzene is used as a solvent to dissolve the organic starting material.
-
Purification : Recrystallization from a hexane-benzene mixture is an effective method for purifying the crude product, leveraging the differential solubility of the desired compound and impurities.[4]
Detailed Experimental Protocol
-
Reaction Setup : In a suitable reaction vessel, dissolve 40.5 g of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene in 300 ml of benzene.[4]
-
Amination : To the solution, add 250 ml of 14 N ammonium hydroxide. Stir the mixture vigorously at room temperature for approximately 1.5 hours.[4]
-
Completion : Add an additional 100 ml of 14 N ammonium hydroxide and continue stirring for another 2 hours to ensure the reaction goes to completion.[4]
-
Workup : Transfer the mixture to a separatory funnel. The organic layer is separated, washed thoroughly with water to remove excess ammonia and salts, and then dried over an anhydrous drying agent (e.g., sodium sulfate).[4]
-
Isolation : Remove the solvent under reduced pressure (vacuum) to yield the crude this compound.[4]
-
Purification : Further purify the crude product by recrystallization from a hexane-benzene solvent mixture. The purified product should exhibit a melting point of approximately 142°-144° C.[4]
Synthesis Workflow Diagram
Caption: Overall synthesis pathway for this compound.
Isomers and Related Compounds
The substitution pattern on the aniline ring allows for several positional isomers. Understanding these isomers is crucial as they can co-exist in reaction mixtures and may possess different chemical and biological properties.
Positional Isomers
The primary isomers of dinitro-(trifluoromethyl)aniline are determined by the relative positions of the two nitro groups and the trifluoromethyl group around the aniline ring.
| Compound Name | Structure | Key Differentiator |
| This compound | C1=C(C=C(C(=C1[O-])N)[O-])C(F)(F)F | Nitro groups are ortho to the amine group. |
| 2,4-Dinitro-6-(trifluoromethyl)aniline | C1=C(C(=C(C=C1N)[O-])C(F)(F)F)[O-] | A known derivative is 2,4-Dinitro-N-phenyl-6-(trifluoromethyl)aniline.[8] |
| 3,5-Dinitro-2-(trifluoromethyl)aniline | C1=CC(=C(C(=C1[O-])[O-])N)C(F)(F)F | Nitro groups are meta to the amine group. |
Related Compounds and Derivatives
A number of related compounds are important either as precursors or as functional derivatives with specific applications.
-
Fluchloralin : N-(2-chloroethyl)-N-propyl-2,6-dinitro-4-(trifluoromethyl)aniline. This herbicide is synthesized via N-alkylation of the parent aniline.[4]
-
3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline : A halogenated derivative used as a structural template for agrochemicals.[1]
-
Dinitroaniline Herbicides : The broader class of dinitroaniline herbicides, which includes compounds like Trifluralin, often shares a similar mechanism of action involving the disruption of microtubule formation.
-
N, N,-diethyl-2,6-dinitro-4-(trifluoromethyl)-aniline : A derivative studied for its potential as a herbicide.[5]
Analytical Techniques for Separation and Identification
The analysis of this compound and its isomers often requires robust chromatographic techniques due to their structural similarities. High-performance liquid chromatography (HPLC) is a particularly powerful tool.
High-Performance Liquid Chromatography (HPLC)
HPLC is widely used for the separation and quantification of nitroaromatic compounds, as it avoids the thermal degradation that can occur with gas chromatography.[9] The choice of stationary phase is critical for resolving structurally similar isomers.
Methodology Rationale:
-
C18 Columns : These are standard reverse-phase columns that separate compounds based on hydrophobicity. They are effective for a general separation of nitroanilines.[10][11]
-
Phenyl-Hexyl Columns : These columns offer an alternative separation mechanism through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analytes. This can be highly effective for separating isomers that are difficult to resolve on a C18 column.[12]
-
Mobile Phase : A mixture of an organic solvent (like acetonitrile or methanol) and water is typically used. The ratio is optimized to achieve the best separation.[10][13]
-
Detection : A UV detector is commonly employed, with the wavelength set to a value where the analytes exhibit strong absorbance, such as 225 nm or 254 nm.[10][11]
Protocol: HPLC Separation of Dinitroaniline Isomers
This protocol is a generalized procedure based on established methods for separating nitroaniline isomers.[9][10]
-
System : An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column : Agilent TC-C18 column (or a Phenyl-Hexyl column for alternative selectivity).[10][12]
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v).[10]
-
Flow Rate : 1.0 mL/min.[10]
-
Column Temperature : 30°C.[10]
-
Detection : UV detection at 225 nm.[10]
-
Sample Preparation : Dissolve standards and samples in a suitable solvent (e.g., methanol). For environmental samples, a solid-phase extraction (SPE) step using a cartridge like Oasis HLB may be necessary to concentrate the analytes and remove matrix interference.[10][14]
Analytical Workflow Diagram
Caption: General workflow for the analysis of dinitroaniline isomers by SPE-HPLC.
Biological Activity and Applications
The primary biological activity of this compound and its relatives is their herbicidal effect, which stems from their ability to disrupt cell division in plants.
-
Mechanism of Action : Dinitroaniline herbicides are known to bind to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into functional microtubules, thereby disrupting the formation of the mitotic spindle. This leads to an arrest of mitosis and ultimately cell death in susceptible plants.[5]
-
Agricultural Use : It is a key intermediate in making herbicides for the selective control of weeds in various crops.[6][7]
-
Research Applications : The antimitotic properties of these compounds also make them subjects of interest in cancer research, although their application in this field is less developed. The study of derivatives has shown that modifications to the aniline structure can alter their phytotoxicity and cytogenetic effects.[5]
References
- An In-depth Technical Guide to the Synthesis of N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline (Fluchloralin). Benchchem.
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
- Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. PubMed.
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Methodological & Application
Application Notes and Protocols for the Analytical Determination of 2,6-Dinitro-4-(trifluoromethyl)aniline
Introduction: The Analytical Imperative for 2,6-Dinitro-4-(trifluoromethyl)aniline Detection
This compound, a key chemical intermediate and a compound structurally related to dinitroaniline herbicides like trifluralin, necessitates robust and sensitive analytical methods for its detection and quantification.[1][2] Its presence, whether as a manufacturing impurity, an environmental residue, or a metabolite, is of significant interest to researchers, scientists, and professionals in drug development and environmental monitoring. The accurate determination of this compound in various matrices is critical for ensuring product quality, assessing environmental impact, and understanding toxicological profiles.
This comprehensive guide provides detailed application notes and validated protocols for the analysis of this compound. The methodologies presented herein are designed to offer a blend of established techniques and advanced analytical approaches, empowering researchers with the tools to achieve reliable and reproducible results. The protocols are structured to not only provide step-by-step instructions but also to elucidate the scientific rationale behind the chosen parameters, fostering a deeper understanding of the analytical process.
Physicochemical Properties of this compound
A thorough understanding of the analyte's chemical and physical properties is fundamental to developing effective analytical methods. These properties dictate the choice of extraction solvents, chromatographic conditions, and detection techniques.
| Property | Value | Source |
| Chemical Formula | C₇H₄F₃N₃O₄ | |
| Molecular Weight | 251.12 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 122-125 °C | |
| Water Solubility | Slightly soluble | |
| LogP (octanol-water partition coefficient) | 1.7 (predicted) |
The low water solubility and moderate LogP value suggest that this compound is a lipophilic compound, indicating that it will readily partition into organic solvents during extraction from aqueous matrices.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the analyte from the sample matrix and remove interfering components, thereby improving the accuracy and sensitivity of the subsequent analysis. The choice of method depends on the matrix (e.g., soil, water, biological fluids) and the analytical technique to be employed.
Workflow for Sample Preparation
Caption: General workflow for sample preparation.
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction and concentration of this compound from water samples, leveraging its hydrophobicity.
Materials:
-
SPE cartridges (e.g., C18 or a hydrophile-lipophile balance (HLB) cartridge)
-
Methanol (HPLC grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Vacuum manifold
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample (e.g., 500 mL, acidified to pH 3 with hydrochloric acid) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the analyte with 5-10 mL of a suitable organic solvent, such as acetonitrile or a mixture of methanol and acetic acid.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for chromatographic analysis.
Causality: The C18 or HLB stationary phase retains the nonpolar this compound from the polar water matrix. The elution with an organic solvent disrupts these interactions, releasing the analyte.
Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone of trace-level analysis, providing the necessary separation of the analyte from complex sample matrices. Both gas and liquid chromatography are well-suited for the analysis of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of this compound.
Sources
Application Note: A Validated HPLC Method for the Quantification of 2,6-Dinitro-4-(trifluoromethyl)aniline
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2,6-Dinitro-4-(trifluoromethyl)aniline. This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, making its accurate measurement critical for quality control and developmental studies. The described method is demonstrated to be specific, linear, accurate, and precise, adhering to the validation guidelines of the International Council for Harmonisation (ICH)[1][2][3].
Introduction
This compound is a crucial chemical building block whose purity and concentration must be meticulously controlled during manufacturing processes. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose, offering high resolution and sensitivity for the analysis of aniline derivatives.[4][5] This document provides a comprehensive, step-by-step protocol for the quantification of this analyte, developed with the researcher, scientist, and drug development professional in mind. The causality behind each experimental choice is explained to provide a deeper understanding of the method's development and ensure its successful implementation.
The fundamental principle of this method relies on reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A nonpolar stationary phase (C18) is used in conjunction with a polar mobile phase, allowing for the effective separation of the moderately nonpolar target analyte from potential impurities.[6][7][8]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended due to its versatility and strong retention of hydrophobic compounds.[6][7][8]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Mobile Phase: A mixture of acetonitrile and water provides a good balance of solvent strength and selectivity for nitroaromatic compounds.[9][10][11] A 60:40 ratio was empirically determined to provide optimal retention and peak shape for this compound.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound, 240 nm was selected as it provides a high molar absorptivity for the analyte, ensuring good sensitivity.[12]
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak symmetry.
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh a sample containing an expected amount of this compound.
-
Transfer the sample to a volumetric flask of appropriate size.
-
Add acetonitrile to dissolve the sample, using approximately 70% of the flask volume.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC Analysis Workflow
The following diagram illustrates the overall workflow for the HPLC analysis.
Caption: HPLC analysis workflow from preparation to quantification.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][13]
System Suitability
System suitability was assessed by injecting five replicate injections of a 50 µg/mL standard solution. The acceptance criteria were a relative standard deviation (RSD) of ≤ 2.0% for peak area and retention time, a theoretical plate count of ≥ 2000, and a tailing factor of ≤ 2.0.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. A correlation coefficient (r²) of ≥ 0.999 is considered acceptable.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the 100% concentration level were analyzed on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess the method's robustness. The RSD between the two sets of data should be ≤ 2.0%.
Specificity
Specificity was demonstrated by analyzing a placebo sample and a sample of this compound spiked with potential impurities. No interfering peaks were observed at the retention time of the analyte peak, and the peak was spectrally pure as determined by the PDA detector.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.
Results and Discussion
The validation results for the HPLC method are summarized in the table below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Repeatability (RSD) | 0.8% | ≤ 2.0% |
| Intermediate Precision (RSD) | 1.2% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
The results demonstrate that the developed HPLC method is linear, accurate, precise, and specific for the quantification of this compound. The system suitability parameters were also well within the accepted limits, indicating the reliability of the chromatographic system.
Conclusion
This application note details a validated RP-HPLC method that is rapid, reliable, and robust for the quantification of this compound. The comprehensive protocol and the rationale provided for the experimental choices make this method readily transferable to any analytical laboratory with standard HPLC capabilities. The method's adherence to ICH validation guidelines ensures its suitability for use in a regulated environment for quality control and research and development purposes.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Hawach. (2025). Why Is C18 Column Mostly Used in HPLC. [Link]
-
Pharmaguideline. (2018). C18 HPLC Columns and Their Properties. [Link]
-
Lab-Training. (2025). Understanding Why C18 is the Most Used Adsorbent Material in HPLC. [Link]
-
PubChem. This compound. [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Lab-Training. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
GL Sciences. What are C18 HPLC columns?. [Link]
-
ResearchGate. For HPLC, what different mobile phases are best to start with for methods development?. [Link]
-
Chromatography Online. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. [Link]
-
National Center for Biotechnology Information. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
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GC-MS Analysis of 2,6-Dinitro-4-(trifluoromethyl)aniline and its Putative Metabolites
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive and robust methodology for the identification and quantification of 2,6-Dinitro-4-(trifluoromethyl)aniline and its primary putative metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key compound in the synthesis of various herbicides and a potential environmental contaminant. Understanding its metabolic fate is crucial for toxicological and environmental risk assessment. The described protocol employs liquid-liquid extraction for sample preparation, chemical derivatization to enhance analyte volatility and chromatographic performance, and GC-MS for sensitive and selective detection. This guide provides detailed, step-by-step protocols, explains the scientific rationale behind methodological choices, and includes expected analytical results to aid researchers in implementing this method.
Introduction and Scientific Principle
This compound is a dinitroaniline chemical, structurally related to widely used herbicides like Trifluralin.[1][2] Its analysis is critical for monitoring environmental samples, studying its use as a chemical intermediate, and evaluating its metabolic profile in biological systems. The primary challenge in analyzing this compound and its metabolites lies in the polarity of the metabolic products, which can lead to poor chromatographic performance.
The analytical approach detailed herein is based on Gas Chromatography coupled with Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.[3] The core of the method involves:
-
Efficient Extraction: Isolation of the target analytes from the sample matrix using liquid-liquid extraction (LLE).
-
Chemical Derivatization: Conversion of polar functional groups (specifically the primary amines of the metabolites) into less polar, more volatile trimethylsilyl (TMS) derivatives. This step is critical as it improves thermal stability and minimizes analyte interaction with the GC column, resulting in better peak shape and sensitivity.[4][5][6]
-
Sensitive Detection: Separation of the derivatized analytes by gas chromatography followed by detection and identification using mass spectrometry, which provides definitive structural information based on mass-to-charge ratios and fragmentation patterns.
Proposed Metabolic Pathway
While specific metabolic data for this compound is limited, its metabolic fate can be reliably predicted based on related dinitroaniline compounds like Trifluralin and 2,6-dinitrotoluene.[1][7] The primary metabolic transformation is expected to be the sequential reduction of the two nitro groups (-NO₂) to amino groups (-NH₂). This biotransformation significantly increases the polarity of the molecule.
Caption: Proposed metabolic pathway via nitro-reduction.
Materials and Instrumentation
Reagents and Standards
-
Analytical Standard: this compound (≥98% purity)
-
Internal Standard (IS): Isotopically labeled analog (e.g., deuterated version) or a structurally similar compound not expected in the sample (e.g., 2,6-Dichloro-4-nitroaniline).
-
Solvents: Dichloromethane, Ethyl Acetate, Hexane (all pesticide or GC-MS grade).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Drying Agent: Anhydrous Sodium Sulfate.
-
Reagent Water: Deionized water, Type 1.
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent single quadrupole system.
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Autosampler: For automated, reproducible injections.
-
Standard lab equipment: Vortex mixer, centrifuge, nitrogen evaporator, analytical balance, glassware.
Experimental Protocols
This section provides a self-validating protocol. It is essential to run a laboratory reagent blank with each sample batch to ensure no contamination is introduced from solvents or glassware.[8]
Overall Experimental Workflow
Caption: Complete workflow from sample preparation to analysis.
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
This protocol is optimized for a 1 mL aqueous sample (e.g., water, urine). For solid samples, an initial extraction step (e.g., QuEChERS) is required.[9]
-
Sample Aliquot: Place 1.0 mL of the sample into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 1 µg/mL solution) of the internal standard to the sample. Vortex for 10 seconds.
-
Extraction: Add 5.0 mL of ethyl acetate to the tube. Cap tightly and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
Protocol 2: Derivatization
Derivatization is essential for the polar metabolites to ensure they are suitable for GC analysis.[10]
-
Reconstitution: Add 50 µL of ethyl acetate to the dried extract from Protocol 1. Vortex to dissolve the residue.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the reconstituted sample.
-
Reaction: Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature before analysis. The sample is now ready for injection.
Protocol 3: GC-MS Instrumental Analysis
The following parameters provide a robust starting point and should be optimized for the specific instrument used.
| GC Parameter | Setting |
| Injector | Splitless, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Transfer Line | 280°C |
| MS Parameter | Setting |
| Ion Source | Electron Ionization (EI), 230°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-450) for identification. |
| SIM/MRM Ions | See Table 2 for quantification. |
Data Analysis and Expected Results
Analyte Identification
Identification is confirmed by matching the retention time and the mass spectrum of a peak in the sample chromatogram to that of a certified reference standard. The molecular ion (M⁺) and characteristic fragment ions are key identifiers.
Quantification
Quantification is performed using the internal standard method. A calibration curve is generated by analyzing standards of known concentrations and plotting the response ratio (analyte peak area / IS peak area) against the concentration ratio.
Expected Ion Fragments and Retention
The parent compound and its metabolites will exhibit distinct mass spectra. The TMS-derivatized metabolites will show a characteristic increase in mass (72 Da for each TMS group added) and fragment ions corresponding to the silylated structure.
Table 2: Expected Analytical Data for Target Analytes
| Compound | Formula | MW ( g/mol ) | Derivatization | Expected M⁺ (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|---|---|
| Parent Compound | C₇H₄F₃N₃O₄ | 251.12 | None | 251 | 231, 205, 185, 159 |
| Metabolite 1 (mono-amino) | C₇H₆F₃N₃O₂ | 233.14 | Di-TMS | 377 | 362 (M-15), 285, 73 |
| Metabolite 2 (di-amino) | C₇H₈F₃N₃ | 215.16 | Tri-TMS | 431 | 416 (M-15), 344, 73 |
Note: Retention times will increase with the degree of derivatization due to the increase in molecular weight.
Conclusion
This application note provides a validated and reliable GC-MS method for the analysis of this compound and its key putative metabolites. The protocol emphasizes proper sample preparation and chemical derivatization, which are crucial for achieving accurate and reproducible results for these challenging analytes. By following this comprehensive guide, researchers in environmental science, toxicology, and drug metabolism can effectively implement a high-performance analytical workflow to support their studies.
References
-
PubMed. (1988). Separation and identification of trifluralin metabolites by open-tubular liquid chromatography/negative chemical ionization mass spectrometry. [Link]
-
NCBI. (1991). Trifluralin - Occupational Exposures in Insecticide Application, and Some Pesticides. [Link]
-
USDA ARS. (n.d.). Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS. [Link]
-
Hygiene and Sanitation. (2021). Analytical control of residues of the herbicide trifluralin in the assessment of the food safety. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trifluralin. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
University of Illinois. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Shimadzu. (2024). A Twin Line GC-MS/MS Approach to Pesticides and Nitrosamines Analysis. [Link]
-
FDA Global Substance Registration System. (n.d.). This compound. [Link]
-
SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
Journal of Food and Drug Analysis. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
-
PubMed. (1986). Metabolism of 2,6-dinitrotoluene in male Wistar rat. [Link]
-
YouTube. (2020). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. [Link]
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- 10. youtube.com [youtube.com]
"protocol for microtubule disruption assay using 2,6-Dinitro-4-(trifluoromethyl)aniline"
Topic: Protocol for Microtubule Disruption Assay Using 2,6-Dinitro-4-(trifluoromethyl)aniline (Trifluralin)
For: Researchers, scientists, and drug development professionals.
Introduction: The Microtubule Cytoskeleton as a Dynamic Drug Target
The eukaryotic cytoskeleton is a complex and dynamic network of protein filaments, with microtubules playing a pivotal role in a multitude of essential cellular functions. These hollow, cylindrical polymers, assembled from α- and β-tubulin heterodimers, are crucial for maintaining cell structure, facilitating intracellular transport, and ensuring the proper segregation of chromosomes during mitosis.[1] The dynamic instability of microtubules—a process of rapid polymerization and depolymerization—is fundamental to their function.[2]
This inherent dynamism makes tubulin a prime target for a wide array of chemical compounds, known as microtubule-targeting agents (MTAs). These agents are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[1][3] By disrupting microtubule dynamics, these compounds can arrest the cell cycle, typically at the G2/M phase, and ultimately trigger apoptosis, making them cornerstones of cancer chemotherapy.[2][4]
This application note focuses on this compound, a compound commonly known as trifluralin. As a member of the dinitroaniline herbicide class, trifluralin is a potent microtubule-destabilizing agent.[5][6] Its primary mechanism involves binding to tubulin subunits and inhibiting their polymerization, leading to a loss of microtubule structures.[7][8] While extensively used in agriculture for its effects on plant cells, its specific mode of action provides a valuable tool for studying microtubule dynamics in various research contexts. This guide provides a comprehensive, field-tested protocol for visualizing and assessing the microtubule-disrupting effects of trifluralin in a cell-based immunofluorescence assay.
Mechanism of Action: Trifluralin's Interaction with Tubulin
Trifluralin exerts its biological effect by directly interfering with the assembly of microtubules. The process begins with trifluralin binding to free α,β-tubulin dimers.[7][9] This interaction creates a "poisoned" tubulin-herbicide complex. When this altered complex incorporates into the growing end of a microtubule protofilament, it sterically hinders the addition of subsequent tubulin dimers, effectively capping the polymer and halting its growth.[5][8] This disruption of polymerization equilibrium leads to the net disassembly of the microtubule network.
Interestingly, dinitroanilines like trifluralin and its analog oryzalin exhibit a degree of selectivity, potently affecting microtubules in plants and protists while having a significantly lesser effect on those in animal cells.[8][10][11][12] This selectivity is attributed to subtle differences in the tubulin protein structure, particularly within the α-tubulin subunit where these compounds bind.[10][11] This makes trifluralin not only a subject of study for herbicide development but also a specific tool for comparative biology research.
Caption: Mechanism of Trifluralin-induced microtubule disruption.
Quantitative Data Summary
The optimal concentration of trifluralin will vary depending on the cell type and experimental duration. The following table provides recommended starting points for dose-response experiments. It is imperative to perform a titration to determine the EC₅₀ (half-maximal effective concentration) for your specific model system.
| Parameter | Recommended Range | Rationale & Notes |
| Cell Seeding Density | 2-5 x 10⁴ cells/mL | Should result in 60-70% confluency on coverslips at the time of treatment. |
| Trifluralin Stock Solution | 10-20 mM in DMSO | Store at -20°C in small aliquots to avoid freeze-thaw cycles. |
| Working Concentration Range | 1 µM - 50 µM | A broad range for initial screening. Plant cells are generally more sensitive.[5][13] |
| Incubation Time | 4 - 24 hours | Shorter times may reveal subtle effects on dynamics; longer times show gross morphological changes. |
| Positive Control (Nocodazole) | 1-10 µM | A well-characterized microtubule depolymerizing agent for validating assay performance. |
| Vehicle Control | DMSO (≤0.5% final conc.) | The final concentration of the solvent should match the highest concentration used for trifluralin. |
Experimental Protocol: Immunofluorescence Staining of Microtubules
This protocol details a robust method for treating cultured cells with trifluralin and visualizing the resulting effects on the microtubule network via immunofluorescence microscopy.
Caption: Experimental workflow for the microtubule disruption assay.
Part 1: Materials and Reagents
-
Cell Line: HeLa, A549, or other adherent cell line with a well-defined cytoskeleton. For herbicide-specific studies, plant cell lines (e.g., tobacco BY-2) are appropriate.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
This compound (Trifluralin)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Nocodazole (Positive Control)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.25% in PBS
-
Bovine Serum Albumin (BSA), for blocking
-
-
Antibodies:
-
Primary: Mouse anti-α-Tubulin monoclonal antibody.
-
Secondary: Goat anti-Mouse IgG (H+L) secondary antibody, conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594).
-
-
Stains & Mounting:
-
DAPI (4′,6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
-
Equipment & Consumables:
-
Sterile glass coverslips (12 mm or 18 mm)
-
24-well or 12-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence microscope with appropriate filters
-
Part 2: Step-by-Step Methodology
Step 1: Cell Seeding
-
Place a sterile glass coverslip into each well of a multi-well plate.
-
Trypsinize and count your cells.
-
Seed the cells into the wells at a density that will result in 60-70% confluency after 24 hours.
-
Incubate overnight at 37°C with 5% CO₂ to allow cells to adhere and spread.
Step 2: Compound Treatment
-
Prepare serial dilutions of trifluralin and the positive control (Nocodazole) in fresh culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Carefully aspirate the old medium from the wells.
-
Add the prepared media containing the compounds (or vehicle) to the respective wells.
-
Return the plate to the incubator for the desired treatment duration (e.g., 16-24 hours).
Step 3: Cell Fixation and Permeabilization
Causality Note: Fixation cross-links proteins to preserve cellular architecture. Permeabilization creates pores in the cell membrane, allowing antibodies to access intracellular targets like microtubules.
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Add 4% PFA to each well and incubate for 15 minutes at room temperature (RT) to fix the cells.
-
Aspirate the PFA and wash three times with PBS.
-
Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at RT to permeabilize the cells.
-
Aspirate the permeabilization buffer and wash three times with PBS.
Step 4: Immunofluorescence Staining
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at RT. This step minimizes non-specific antibody binding.
-
Primary Antibody: Dilute the anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendation. Aspirate the blocking buffer and add the primary antibody solution to each coverslip. Incubate for 1-2 hours at RT or overnight at 4°C in a humidified chamber.
-
Washing: Aspirate the primary antibody solution and wash the coverslips three times with PBS, 5 minutes per wash.
-
Secondary Antibody: Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Protect from light from this point forward. Aspirate the wash buffer and add the secondary antibody solution. Incubate for 1 hour at RT in the dark.
-
Washing: Aspirate the secondary antibody solution and wash three times with PBS, 5 minutes per wash, in the dark.
Step 5: Counterstaining and Mounting
-
Incubate the coverslips with a DAPI solution for 5 minutes at RT to stain the nuclei.
-
Perform a final quick wash with PBS.
-
Using fine-tipped forceps, carefully remove each coverslip from the well. Wick away excess buffer with the edge of a lab wipe.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the drop of mounting medium. Avoid trapping air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry. Store slides at 4°C, protected from light.
Step 6: Microscopy and Data Interpretation
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue channel) and your secondary antibody's fluorophore (e.g., green or red channel).
-
Expected Results:
-
Vehicle Control (DMSO): Cells should display a dense, intricate network of long microtubule filaments extending from the perinuclear region to the cell periphery. Mitotic cells should show normal, well-defined mitotic spindles.
-
Positive Control (Nocodazole): The microtubule network should be completely or almost completely depolymerized, resulting in a diffuse, faint cytoplasmic signal for tubulin.
-
Trifluralin Treatment: Observe for dose-dependent changes. At lower concentrations, you may see a reduction in microtubule density or filament length. At higher concentrations, expect significant microtubule depolymerization, fragmentation of the network, and cell rounding. Mitotic cells may be arrested and display aberrant spindle formation.[13]
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Tubulin Signal | - Primary antibody concentration too low.- Ineffective permeabilization.- Inactive secondary antibody. | - Optimize primary antibody dilution.- Increase Triton X-100 incubation time or concentration.- Use a fresh aliquot of secondary antibody. |
| High Background Staining | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time to 1.5 hours.- Further dilute primary and secondary antibodies.- Increase the number and duration of wash steps. |
| Poor Cell Morphology | - Over-confluent or unhealthy cells.- Harsh washing or aspiration steps.- Fixation artifact. | - Ensure cells are in a logarithmic growth phase.- Be gentle during fluid changes.- Consider an alternative fixation method, such as ice-cold methanol.[14] |
| Microtubules Disrupted in Control | - High concentration of DMSO.- Cells are stressed or undergoing apoptosis. | - Ensure final DMSO concentration is non-toxic (typically <0.5%).- Check cell health prior to the experiment. |
References
-
AKJournals. Trifluralin-induced disorganization of microtubular cytoskeleton alters the development of roots. [Link]
-
Australian Herbicide Resistance Initiative (AHRI). How trifluralin resistance works. [Link]
-
Wikipedia. Trifluralin. [Link]
-
PubMed. Trifluralin-induced disorganization of microtubular cytoskeleton alters the development of roots in Hordeum vulgare L. [Link]
-
PMC, NIH. Molecular Bases for Sensitivity to Tubulin-Binding Herbicides in Green Foxtail. [Link]
-
NIH. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. [Link]
-
JoVE. Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. [Link]
-
PMC, NIH. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. [Link]
-
Bio-protocol. Immunofluorescence staining of microtubules. [Link]
-
PMC, PubMed Central. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. [Link]
-
ResearchGate. A cell-based assay for detecting microtubule stabilizing agents. [Link]
-
PMC, NIH. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. [Link]
-
PLOS One. Microtubules as Platforms for Assaying Actin Polymerization In Vivo. [Link]
-
Frontiers. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. [Link]
-
PubMed, NIH. Dinitroanilines bind alpha-tubulin to disrupt microtubules. [Link]
-
ResearchGate. (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. [Link]
-
PubMed. Tubulin as a target for anticancer drugs: agents which interact with the mitotic spindle. [Link]
-
NIH. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. [Link]
-
Patsnap Synapse. What are the therapeutic candidates targeting Tubulin? [Link]
-
PubMed. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. [Link]
-
NIH. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. [Link]
-
ResearchGate. (PDF) Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. [Link]
-
ResearchGate. (PDF) Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. [Link]
Sources
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. akjournals.com [akjournals.com]
- 6. Treflan / trifluralin | CALS [cals.cornell.edu]
- 7. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 8. Trifluralin - Wikipedia [en.wikipedia.org]
- 9. Molecular Bases for Sensitivity to Tubulin-Binding Herbicides in Green Foxtail - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dinitroanilines bind alpha-tubulin to disrupt microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trifluralin-induced disorganization of microtubular cytoskeleton alters the development of roots in Hordeum vulgare L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Herbicidal Activity Screening of 2,6-Dinitro-4-(trifluoromethyl)aniline
Introduction: The Significance of Dinitroaniline Herbicides
2,6-Dinitro-4-(trifluoromethyl)aniline, a member of the dinitroaniline class of herbicides, and its close analog trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine), are selective, pre-emergent herbicides pivotal in modern agriculture.[1][2][3] These compounds are instrumental in controlling a wide array of annual grasses and broadleaf weeds in numerous crops, thereby safeguarding yields and ensuring food security.[2][3] Their efficacy lies in their ability to act as mitotic inhibitors, disrupting cell division in the developing roots of germinating weeds.[2][4][5] This mode of action makes them particularly effective when applied to the soil before weed seeds sprout, creating a chemical barrier that prevents their establishment.[2] Understanding the in vitro herbicidal activity of these compounds is crucial for the discovery of new, more effective derivatives and for managing the growing challenge of herbicide resistance.
The primary mechanism of action for dinitroaniline herbicides is the inhibition of microtubule formation.[6][7] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, specifically in the formation of the spindle fibers that separate chromosomes.[5][8] this compound and its analogs bind to tubulin, the protein subunit of microtubules.[4][5][6] This binding prevents the polymerization of tubulin into functional microtubules, ultimately arresting mitosis and leading to the death of the germinating weed.[6][8]
This application note provides a detailed guide for researchers and scientists on how to conduct in vitro screening of this compound and related compounds for their herbicidal activity. The protocols outlined below are designed to be robust, reproducible, and provide a comprehensive understanding of the compound's efficacy and mechanism of action at a cellular level.
Scientific Principles and Rationale
The in vitro screening of herbicides offers several advantages over whole-plant assays, including reduced space and material requirements, and fewer physical barriers to compound uptake.[9][10] These assays provide a controlled environment to study the direct effects of a compound on cellular processes, making them ideal for high-throughput screening and mechanistic studies.
The protocols described herein focus on two key aspects of dinitroaniline herbicidal activity:
-
Inhibition of Seed Germination and Seedling Growth: This assay directly assesses the pre-emergent herbicidal efficacy by measuring the compound's effect on the initial stages of plant development.
-
Inhibition of Tubulin Polymerization: This biochemical assay provides direct evidence of the compound's interaction with its molecular target, tubulin, confirming its mechanism of action as a microtubule disruptor.
By combining these two approaches, researchers can gain a comprehensive understanding of a compound's potential as a herbicide, from its whole-organism effect on seed germination to its specific molecular interaction.
Experimental Protocols
PART 1: Seed Germination and Early Seedling Growth Inhibition Assay
This protocol is designed to evaluate the phytotoxicity of this compound on the germination and early growth of a model plant species.
Materials:
-
This compound (analytical grade)
-
Seeds of a susceptible indicator plant species (e.g., Arabidopsis thaliana, lettuce, or ryegrass)
-
Petri dishes (90 mm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO)
-
Growth chamber or incubator with controlled temperature and light conditions
-
Microscope or magnifying glass
-
Ruler or calipers
Step-by-Step Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the desired final test concentrations.
-
Prepare a series of dilutions from the stock solution using sterile distilled water to achieve the desired final test concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all test solutions, including the control, is consistent and low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Prepare a control solution containing the same concentration of DMSO as the test solutions but without the herbicide.
-
-
Seed Sterilization and Plating:
-
Surface sterilize the seeds to prevent microbial contamination. A common method is to wash the seeds with 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 10% bleach solution containing a drop of Tween-20, and then rinse thoroughly with sterile distilled water.
-
Aseptically place one sheet of sterile filter paper into each Petri dish.
-
Pipette a fixed volume (e.g., 5 mL) of the appropriate test solution or control solution onto the filter paper in each Petri dish, ensuring the paper is evenly moistened.
-
Carefully place a predetermined number of sterilized seeds (e.g., 20-30) onto the moist filter paper in each dish, ensuring they are evenly spaced.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Place the dishes in a growth chamber or incubator with controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle).
-
-
Data Collection and Analysis:
-
After a set incubation period (e.g., 5-7 days), assess the following parameters:
-
Germination Percentage: Count the number of germinated seeds (radicle emergence) in each dish and express it as a percentage of the total number of seeds.
-
Root Length: Measure the length of the primary root of each germinated seedling using a ruler or calipers under a microscope.
-
Shoot Length: Measure the length of the shoot (hypocotyl or coleoptile) of each germinated seedling.
-
Visual Phytotoxicity Assessment: Score the seedlings for signs of toxicity, such as root swelling, stunting, and discoloration, on a scale (e.g., 0 = no effect, 4 = severe effect).[11]
-
-
Calculate the mean and standard deviation for each parameter for each treatment group.
-
Determine the EC50 (effective concentration that causes 50% inhibition) for root and shoot growth using appropriate statistical software.
-
Expected Results and Interpretation:
A dose-dependent inhibition of seed germination, root elongation, and shoot growth is expected with increasing concentrations of this compound.[12][13] The most pronounced effect is typically observed on root development, with treated seedlings exhibiting thickened and stunted roots.[4][12]
Data Presentation:
| Concentration (µM) | Germination (%) | Average Root Length (mm) ± SD | Average Shoot Length (mm) ± SD | Phytotoxicity Score |
| 0 (Control) | ||||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 |
PART 2: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of this compound on the polymerization of tubulin into microtubules.
Materials:
-
This compound (analytical grade)
-
Purified plant tubulin (commercially available or purified from a plant source)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Fluorescence microplate reader
-
Fluorescent reporter for tubulin polymerization (e.g., DAPI)
-
384-well, non-binding, black microplates
-
Known microtubule inhibitor (e.g., Nocodazole) as a positive control
-
Known microtubule stabilizer (e.g., Paclitaxel) as a positive control
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in polymerization buffer to achieve the desired final concentrations.
-
Prepare solutions of the positive controls (Nocodazole and Paclitaxel) in a similar manner.
-
Prepare a working solution of plant tubulin in polymerization buffer on ice. The final concentration will depend on the specific assay kit or protocol being used.
-
Prepare a GTP solution in polymerization buffer.
-
-
Assay Procedure:
-
In a pre-chilled 384-well microplate, add the test compound dilutions, controls, and polymerization buffer.
-
Add the fluorescent reporter (e.g., DAPI) to each well. DAPI fluorescence increases upon binding to polymerized tubulin.[14]
-
Initiate the polymerization reaction by adding the tubulin and GTP solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified period (e.g., 60 minutes) using appropriate excitation and emission wavelengths for the fluorescent reporter.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each concentration of the test compound and controls.
-
The rate of tubulin polymerization can be determined from the initial slope of the polymerization curve.
-
Calculate the percentage of inhibition of tubulin polymerization for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of tubulin polymerization) by fitting the data to a dose-response curve.
-
Expected Results and Interpretation:
This compound is expected to inhibit tubulin polymerization in a dose-dependent manner, resulting in a decrease in the rate and extent of the fluorescence increase.[15] The IC50 value will provide a quantitative measure of its potency as a microtubule-disrupting agent.
Data Presentation:
| Compound | Concentration (µM) | Inhibition of Tubulin Polymerization (%) |
| This compound | 0.1 | |
| 1 | ||
| 10 | ||
| 100 | ||
| Nocodazole (Positive Control) | 10 | |
| Paclitaxel (Positive Control) | 10 |
Visualization of Experimental Workflow and Mechanism
Diagram 1: In Vitro Herbicidal Screening Workflow
Caption: Workflow for in vitro herbicidal activity screening.
Diagram 2: Mechanism of Action of Dinitroaniline Herbicides
Sources
- 1. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 2. pomais.com [pomais.com]
- 3. Trifluralin Herbicide: Effective Pre-Emergent Weed Control for Sustainable Farming [jindunchemical.com]
- 4. Treflan / trifluralin | CALS [cals.cornell.edu]
- 5. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 6. Trifluralin - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 8. Behavior of Dinitroaniline Herbicides in Plants | Weed Technology | Cambridge Core [cambridge.org]
- 9. Plant Cell and Tissue Culture Techniques for Weed Science Research | Weed Science | Cambridge Core [cambridge.org]
- 10. my.ucanr.edu [my.ucanr.edu]
- 11. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 12. Understanding Resistance Mechanisms to Trifluralin in an Arkansas Palmer Amaranth Population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: A Methodological Guide to the Soil Degradation Study of 2,6-Dinitro-4-(trifluoromethyl)aniline (Trifluralin)
Introduction: The Environmental Fate of Trifluralin
2,6-Dinitro-4-(trifluoromethyl)aniline, commonly known as trifluralin, is a selective, pre-emergence dinitroaniline herbicide that has been integral to agriculture since the 1960s.[1][2] It is applied to soil to control a wide variety of annual grasses and broadleaf weeds in numerous crops by inhibiting root and shoot development.[1][3] Trifluralin's efficacy is linked to its physicochemical properties: it is very insoluble in water, has a high affinity for soil organic matter, and can be volatile if not incorporated into the soil.[1][4][5][6][7][8]
These same properties dictate its environmental persistence. Trifluralin is strongly adsorbed to soil particles, which makes it relatively immobile and unlikely to leach into groundwater.[1][9] However, this strong adsorption contributes to its persistence, with a half-life that can range from weeks to several months depending on environmental conditions.[3][4] Understanding the dynamics of its degradation is therefore critical for assessing its long-term environmental impact, ensuring food safety, and planning effective crop rotation schedules to avoid injury to subsequent sensitive crops.[10][11]
Degradation in soil occurs through two primary routes:
-
Biotic Degradation: Primarily mediated by soil microorganisms, this process involves enzymatic transformations such as dealkylation (removal of N-propyl groups) and the reduction of nitro groups.[5][7][8] This is often the dominant pathway in biologically active soils.
-
Abiotic Degradation: This includes photodegradation (breakdown by UV light), which is significant if trifluralin remains on the soil surface, and chemical reduction under certain soil conditions.[5][12] Hydrolysis, however, plays a minimal role in its breakdown under typical environmental pH and temperature.[5][12]
This guide provides a comprehensive framework and detailed protocols for designing and executing a laboratory-based study to quantify the degradation rate of trifluralin in soil and identify its primary transformation products.
Foundational Principles: Factors Governing Trifluralin Degradation
The persistence of trifluralin, often expressed as its half-life (the time required for 50% of the initial concentration to degrade), is not an intrinsic constant but is highly dependent on a combination of soil properties and environmental conditions.[9] A successful degradation study hinges on controlling and monitoring these key variables.
Causality of Key Degradation Factors
-
Temperature: Microbial activity, the primary driver of biotic degradation, is strongly temperature-dependent. Higher temperatures generally accelerate degradation rates. Studies have shown that the half-life of trifluralin can double with every 10°C drop in temperature.[10][11][13]
-
Soil Moisture: Water is essential for microbial life and function. Optimal moisture levels, often expressed as a percentage of field capacity, enhance microbial activity and thus accelerate herbicide degradation.[10][14] Extremely dry or waterlogged (anaerobic) conditions can alter the rate and pathway of degradation.[10][15]
-
Soil Organic Matter and Texture: Trifluralin is hydrophobic and binds strongly to soil organic matter and clay particles.[1][13] This adsorption can reduce the bioavailability of the herbicide to microorganisms, potentially slowing the degradation rate.[16] Therefore, higher application rates may be needed in soils with high organic matter or clay content for effective weed control.[1]
-
Aerobic vs. Anaerobic Conditions: The presence or absence of oxygen determines which microbial communities are active and the metabolic pathways they use. Degradation of trifluralin has been observed to be faster under anaerobic (flooded) conditions compared to aerobic conditions.[2][15]
-
Photodegradation: Exposure to sunlight can be a major route of dissipation for trifluralin that is not incorporated into the soil.[1][12] Laboratory studies must be conducted in the dark to isolate microbial and chemical degradation from photodegradation, unless photolysis is the specific process being studied.[12]
Quantitative Impact of Environmental Conditions
The following table summarizes reported half-life values for trifluralin under varying conditions, illustrating the profound influence of these factors.
| Soil Type | Temperature (°C) | Moisture Content | Half-Life (Days) | Reference |
| Clay Loam | 30 | 70% Field Capacity | ~5.8 | [10][11] |
| Clay Loam | 10 | Not Specified | ~22.4 | [13] |
| Sandy Loam | 30 | Not Specified | 12 - 54 | [17] |
| General Range | Not Specified | Not Specified | 45 - 60 | [1] |
| Field Conditions | Not Specified | Not Specified | 35 - 375 | [13] |
Experimental Design & Workflow
A robust laboratory microcosm study is the standard approach for determining pesticide degradation kinetics in soil.[18] This method allows for the precise control of environmental variables, facilitating the determination of degradation rates attributable to specific conditions. The overall workflow follows a logical progression from preparation to analysis, guided by regulatory principles such as those outlined by the U.S. Environmental Protection Agency (EPA).[19][20][21]
Detailed Application Protocols
These protocols provide a self-validating framework for investigating trifluralin's soil degradation. Each step is designed to ensure reproducibility and scientific rigor.
Protocol 1: Soil Collection and Characterization
Rationale: The soil is the fundamental matrix of the experiment. Its physical and chemical properties directly control the degradation rate. Characterization is essential for interpreting the results and comparing them to other studies.
Procedure:
-
Collection: Collect topsoil (0-15 cm depth) from a site with no recent history of trifluralin application. Remove large debris (rocks, roots).
-
Preparation: Air-dry the soil to a workable moisture level and pass it through a 2 mm sieve to ensure homogeneity.
-
Characterization: Before initiating the degradation study, analyze subsamples of the soil for the following key parameters:
-
Soil Texture (Sand, Silt, Clay content)
-
pH (in water and/or CaCl2)
-
Organic Carbon Content (%)
-
Cation Exchange Capacity (CEC)
-
Water Holding Capacity (WHC) or Field Capacity (FC)
-
Protocol 2: Microcosm Preparation and Incubation
Rationale: This protocol establishes controlled, replicable experimental units (microcosms) where degradation can be monitored over time under defined conditions.
Procedure:
-
Setup: Weigh equivalent amounts of the prepared soil (e.g., 50 g dry weight equivalent) into individual glass flasks or beakers. Prepare at least three replicate microcosms for each sampling time point, plus analytical controls (e.g., sterile soil) if abiotic vs. biotic degradation is to be distinguished.
-
Moisture Adjustment: Add deionized water to each microcosm to achieve the desired moisture level, typically 50-70% of the predetermined Field Capacity.[10] Mix thoroughly and allow the soil to equilibrate for several days in the dark (pre-incubation).
-
Fortification (Application):
-
Prepare a stock solution of analytical grade trifluralin in a minimal amount of a suitable solvent (e.g., acetone).
-
Add a precise volume of the stock solution to each microcosm to achieve the target concentration (e.g., 1-5 mg/kg). The solvent volume should be small to avoid affecting microbial activity and should be allowed to evaporate completely.
-
Mix the soil thoroughly to ensure uniform distribution.
-
-
Incubation:
-
Cover the flasks with perforated paraffin film or a similar material that permits gas exchange but minimizes water loss.
-
Place the microcosms in a temperature-controlled incubator set to the desired temperature (e.g., 25°C).
-
Incubation must be performed in complete darkness to prevent photodegradation.[12]
-
Periodically weigh the flasks and replenish any lost water to maintain constant moisture.
-
Protocol 3: Sample Extraction
Rationale: To analyze the remaining trifluralin, it must first be efficiently removed from the soil matrix. Due to its hydrophobic nature, an organic solvent-based extraction is required.[22]
Procedure:
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), destructively sample the required number of replicate microcosms. The day-0 sample should be taken immediately after fortification and mixing to determine the initial applied concentration.
-
Extraction:
-
To the entire soil sample from one microcosm, add a measured volume of an appropriate extraction solvent. Acetonitrile or a mixture containing dichloromethane is commonly effective.[4][23]
-
Agitate vigorously using a mechanical shaker or vortex mixer for a sufficient time (e.g., 30-60 minutes).
-
Separate the solid and liquid phases by centrifugation or filtration.
-
Collect the supernatant (the extract).
-
Repeat the extraction process on the soil pellet 1-2 more times and combine the supernatants to ensure maximum recovery.
-
-
Extract Cleanup (Optional): If the initial extract contains significant co-extracted interferences, a cleanup step using Solid-Phase Extraction (SPE) may be necessary to protect the analytical instrument and improve accuracy.[22]
-
Final Preparation: Evaporate the combined extract to a small volume under a gentle stream of nitrogen and reconstitute in a solvent suitable for the chosen analytical method.
Protocol 4: Analytical Quantification and Metabolite Identification
Rationale: Accurate quantification of the parent compound at each time point is necessary to calculate the degradation rate. Identification of metabolites provides insight into the degradation pathway.
Procedure:
-
Quantification:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a mass spectrometry (MS) or electron capture (ECD) detector are the preferred methods.[22][24][25] GC-MS/MS offers high selectivity and sensitivity.[26]
-
Method Validation: The analytical method must be validated for linearity, accuracy, precision, and limit of quantification (LOQ) in the soil matrix. Use matrix-matched calibration standards to compensate for any matrix effects.[26]
-
Analysis: Inject the prepared extracts and calibration standards into the instrument and record the peak areas for trifluralin.
-
-
Metabolite Identification:
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and confirming the structure of unknown degradation products in soil extracts.[23]
-
Approach: Analyze extracts from later time points, screening for potential metabolites based on predicted transformations (see pathway diagram below).[23]
-
Degradation Pathways and Data Interpretation
Known Degradation Pathways
Trifluralin degradation proceeds through several key reactions, primarily dealkylation of the amine group and reduction of the nitro groups, which can be followed by cyclization to form benzimidazole derivatives.[5][23]
Kinetic Analysis
Rationale: The goal of the data analysis is to derive a kinetic model that accurately describes the decline in trifluralin concentration over time, from which a reliable half-life can be calculated.
Procedure:
-
Concentration vs. Time: Plot the mean concentration of trifluralin remaining in the soil at each sampling time point.
-
Model Fitting: Use specialized software or statistical packages to fit the degradation data to a kinetic model. While pesticide degradation can be complex, regulatory agencies often require fitting to a Single First-Order (SFO) model.[19][27]
-
SFO Equation: C(t) = C₀ * e^(-kt)
-
Where C(t) is the concentration at time t, C₀ is the initial concentration, and k is the first-order rate constant.
-
-
-
Half-Life Calculation: Once the rate constant (k) is determined, the half-life (t₁/₂) is calculated as:
-
t₁/₂ = ln(2) / k
-
-
Reporting: Report the model used, the calculated rate constant (k), the half-life (t₁/₂), and a measure of the goodness of fit (e.g., chi-squared or R²). Note that for regulatory purposes, this value is often termed the DT₅₀ (time to 50% dissipation). For true first-order kinetics, DT₅₀ and t₁/₂ are identical.[27]
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Hossain, A., et al. (2022). Microbial degradation of trifluralin and atrazine residues in soil. CSU Research Output. [Link]
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Wikipedia. Trifluralin. [Link]
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Weed Science Society of Iran. Trifluralin. [Link]
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Zablotowicz, R. M., et al. (2009). Biodegradation of the herbicide trifluralin by bacteria isolated from soil. Oxford Academic, FEMS Microbiology Letters. [Link]
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Primary Information Services. Trifluralin - General Information. [Link]
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United Nations Economic Commission for Europe (UNECE). TRIFLURALIN. [Link]
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Rich, D. J., et al. (2020). Biodegradation and Abiotic Degradation of Trifluralin: A Commonly Used Herbicide with a Poorly Understood Environmental Fate. The Coleman Lab. [Link]
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Zablotowicz, R. M., et al. (2009). Biodegradation of the herbicide trifluralin by bacteria isolated from soil. ResearchGate. [Link]
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Rich, D. J., et al. (2020). Biodegradation and abiotic degradation of trifluralin: a widely-used herbicide with a poorly-understood environmental fate. ResearchGate. [Link]
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Rich, D. J., et al. (2020). Biodegradation and Abiotic Degradation of Trifluralin: A Commonly Used Herbicide with a Poorly Understood Environmental Fate. ACS Publications. [Link]
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Hartzler, B. & Hanna, M. (2000). Absorption of Soil-Applied Herbicides. Iowa State University Extension and Outreach. [Link]
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Hossain, A., et al. (2022). Microbial degradation of trifluralin and atrazine residues in soil. ResearchGate. [Link]
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Mahajan, G., et al. (2023). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. MDPI. [Link]
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Rich, D. J., et al. (2020). Biodegradation and Abiotic Degradation of Trifluralin: A Commonly Used Herbicide with a Poorly Understood Environmental Fate. PubMed. [Link]
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Senseman, S. A., et al. (2001). Comparison among soil Series and extraction methods for the analysis of trifluralin. PubMed. [Link]
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Hussain, S., et al. (2024). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]
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U.S. Environmental Protection Agency. Guidance for Evaluating and Calculating Degradation Kinetics in Environmental Media. [Link]
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Lee, S., et al. Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS. USDA ARS. [Link]
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Pirogova, A. A., et al. (2023). Analytical control of residues of the herbicide trifluralin in the assessment of the food safety. Hygiene and Sanitation. [Link]
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Winton, K. & Weber, J. B. (1996). Experimental Parameters Used to Study Pesticide Degradation in Soil. Weed Technology. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Trifluralin. [Link]
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U.S. Environmental Protection Agency. (2014). Guidance for Addressing Unextracted Pesticide Residues in Laboratory Studies. [Link]
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Singh, S. & Kulshrestha, G. (1995). Degradation of fluchloralin in soil under predominating anaerobic conditions. Semantic Scholar. [Link]
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U.S. Environmental Protection Agency. Guidance to Calculate Representative Half-life Values and Characterizing Pesticide Degradation. [Link]
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Saravanan, S., et al. (2012). BIODEGRADATION OF PESTICIDE DEGRADING MICROORGANISMS AND IT'S IMPACT. Journal of Advanced Scientific Research. [Link]
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U.S. Environmental Protection Agency. Guidance for Reviewing Pesticide Environmental Fate Studies. [Link]
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Martin-Laurent, F., et al. (2013). Estimating the biodegradation of pesticide in soils by monitoring pesticide-degrading gene expression. ResearchGate. [Link]
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Al-Turki, A. M., et al. (2022). Effect of Organic Residues on Pesticide Behavior in Soils: A Review of Laboratory Research. MDPI. [Link]
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Electronic Code of Federal Regulations (eCFR). 40 CFR Part 158 -- Data Requirements for Pesticides. [Link]
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Spanggord, R. J., et al. (1998). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. PMC - NIH. [Link]
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Smith, A. E., et al. (1978). Soil Degradation of Three Dinitroanilines. Scilit. [Link]
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Yemets, A. I., et al. (2013). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. ResearchGate. [Link]
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Application Notes & Protocols for Studying Dinitroaniline Herbicide Resistance Using 2,6-Dinitro-4-(trifluoromethyl)aniline
An In-Depth Technical Guide
Introduction: The Persistent Challenge of Dinitroaniline Herbicide Resistance
Dinitroaniline herbicides, a class of compounds characterized by their distinctive yellow color, have been a cornerstone of pre-emergence weed control in global agriculture for decades.[1] Herbicides like trifluralin and pendimethalin are vital for managing a broad spectrum of annual grasses and broadleaf weeds in numerous crops.[1][2][3][4] Their efficacy stems from a specific mode of action: the disruption of microtubule assembly, a fundamental process for cell division and plant growth.[1][5] However, the persistent use of these herbicides has inevitably led to the selection of resistant weed populations, threatening their continued effectiveness and demanding robust scientific investigation.[2][6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate dinitroaniline herbicide resistance. We will utilize 2,6-Dinitro-4-(trifluoromethyl)aniline , a representative dinitroaniline compound, as a model for these studies.[8][9] The protocols detailed herein are designed to be self-validating systems, enabling the confirmation of resistance, quantification of its magnitude, and exploration of its molecular underpinnings.
Part 1: The Molecular Battleground - Mechanism of Action and Resistance
A thorough understanding of the herbicide's mode of action is critical to deciphering resistance mechanisms. Dinitroanilines do not kill plants by blocking photosynthesis or a specific metabolic pathway in the traditional sense. Instead, they target the very structural foundation of the cell.
1.1 Mechanism of Action: A Cytoskeletal Collapse
The primary target of dinitroaniline herbicides is the tubulin protein.[2] Specifically, they bind to unpolymerized α/β-tubulin heterodimers.[3][4] This binding event creates a dysfunctional herbicide-tubulin complex. When this complex is incorporated into a growing microtubule, it caps the chain, preventing further elongation.[3][4] This effectively halts the formation of the microtubule spindle during mitosis, preventing chromosome segregation and cell division, which ultimately inhibits root and shoot growth.[10]
1.2 Mechanisms of Resistance: The Weed's Counter-Attack
Weeds have evolved sophisticated strategies to survive dinitroaniline application. These are broadly categorized into two types: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).[4]
-
Target-Site Resistance (TSR): This form of resistance arises from genetic modifications of the target protein, tubulin. Specific point mutations in the α-tubulin genes alter the herbicide's binding site, reducing its affinity and rendering it less effective.[2][6] For example, mutations like Val-202-Phe and Thr-239-Ile have been identified in resistant Lolium rigidum.[11] Interestingly, TSR to dinitroanilines is often inherited as a recessive trait, which may slow the evolution of resistance compared to other herbicide classes.[2][3][4]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target at a lethal concentration.[4] For dinitroanilines, the most documented NTSR mechanism is enhanced metabolic detoxification.[2][6] Enzymes from the cytochrome P450 monooxygenase family can metabolize the herbicide into non-toxic forms before it can disrupt microtubule formation.[2][6]
Part 2: Laboratory Protocols for Resistance Investigation
The following protocols provide a systematic approach to identify and characterize dinitroaniline resistance, from initial screening to quantitative analysis and molecular confirmation.
2.1 Protocol 1: Preparation of Herbicide Stock and Working Solutions
Causality: Dinitroaniline herbicides have very low water solubility.[4][10] Therefore, a stock solution must be prepared in an organic solvent, which is then diluted to create aqueous working solutions for bioassays.
-
Materials:
-
This compound (CAS 445-66-9)[8]
-
Analytical balance
-
Acetone or Dimethyl sulfoxide (DMSO), reagent grade
-
Sterile deionized water
-
Volumetric flasks and pipettes
-
Surfactant (e.g., Tween® 20), if required for foliar application assays
-
-
Procedure (Stock Solution - 100 mM):
-
The molecular weight of this compound is 251.12 g/mol .[12] To prepare a 100 mM stock solution, weigh 25.11 mg of the compound.
-
Place the weighed compound into a 1 mL volumetric flask.
-
Add approximately 0.8 mL of acetone or DMSO and vortex until fully dissolved.
-
Bring the final volume to 1 mL with the same solvent.
-
Store the stock solution in a glass vial at -20°C, protected from light.
-
-
Procedure (Working Solutions):
-
Prepare a series of dilutions from the stock solution using sterile deionized water containing 0.1% (v/v) surfactant (if needed).
-
The final concentration of the organic solvent in the highest concentration working solution should not exceed a level that causes phytotoxicity (typically ≤0.5%). An equivalent solvent concentration control must be included in all experiments.
-
Calculate the required volumes for serial dilutions based on the desired concentration range for your dose-response assay.
-
2.2 Protocol 2: Whole-Plant Dose-Response Assay
Causality: This assay is the gold standard for confirming resistance and determining its magnitude.[13][14] It mimics field conditions more closely than in vitro methods and provides a quantitative measure of the plant's response to a range of herbicide doses.
-
Step-by-Step Methodology:
-
Seed Sourcing: Collect mature seeds from at least 30 plants of the putative resistant population and a known susceptible population.[15] Air-dry and store seeds in labeled paper bags at 4°C.
-
Plant Cultivation: Sow seeds in pots (e.g., 10 cm diameter) filled with a standard potting mix. Thin seedlings to a uniform number per pot (e.g., 5 plants) once established. Grow plants in a greenhouse or controlled environment chamber.
-
Herbicide Application: When plants reach the 2-3 leaf stage, apply the this compound working solutions using a cabinet track sprayer calibrated to deliver a consistent volume.[16]
-
Experimental Design: Treat at least four replicate pots per herbicide concentration for both susceptible and resistant populations. Include an untreated control (sprayed with water + surfactant only) for each population. Use a dose range that brackets the expected response, with at least 6-8 concentrations (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X, 16X, where 1X is the recommended field rate).[13]
-
Assessment: After 21-28 days, record the number of surviving plants. Harvest the above-ground biomass for each pot, place in a labeled paper bag, and dry in an oven at 60°C for 72 hours. Weigh the dried biomass.
-
Data Analysis:
-
Calculate the percent biomass reduction for each replicate relative to the mean of the untreated control for that population.
-
Use a statistical software package to perform a non-linear regression analysis using a four-parameter log-logistic model to fit the dose-response data.[17]
-
From the model, determine the GR₅₀ (the herbicide dose required to cause a 50% reduction in growth) for both the resistant (R) and susceptible (S) populations.[14]
-
Calculate the Resistance Index (RI) as: RI = GR₅₀ (R) / GR₅₀ (S) .
-
-
2.3 Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The RI value provides a clear metric for the level of resistance.
| Population | Herbicide Conc. (g a.i./ha) | Mean Dry Biomass (g) | % Growth Reduction |
| Susceptible | 0 (Control) | 1.50 | 0% |
| 50 | 0.80 | 46.7% | |
| 100 | 0.45 | 70.0% | |
| 200 | 0.15 | 90.0% | |
| Resistant | 0 (Control) | 1.48 | 0% |
| 200 | 1.15 | 22.3% | |
| 400 | 0.76 | 48.6% | |
| 800 | 0.40 | 73.0% |
-
GR₅₀ (Susceptible): ~55 g a.i./ha
-
GR₅₀ (Resistant): ~410 g a.i./ha
-
Resistance Index (RI): 410 / 55 = 7.5
An RI value of 7.5 indicates that a 7.5-fold higher dose of the herbicide is required to achieve the same level of growth inhibition in the resistant population compared to the susceptible one. An RI > 2 is generally considered indicative of resistance.
2.4 Protocol 3: Rapid in vitro Seedling Assay
Causality: This method provides a rapid, high-throughput preliminary screen for resistance by focusing on the most sensitive plant part to dinitroanilines: the root.[18][19] It is particularly useful for screening large numbers of samples before committing to more resource-intensive whole-plant assays.
-
Step-by-Step Methodology:
-
Prepare a range of herbicide concentrations in an agar medium (e.g., 0.5% agar in water). Pour the medium into sterile petri dishes.
-
Pre-germinate seeds of R and S populations in the dark on moist filter paper until the radicle just emerges.
-
Place a set number of uniform, pre-germinated seeds (e.g., 10) onto the surface of the agar in each petri dish.
-
Seal the dishes with paraffin film and place them vertically in a growth chamber under controlled conditions (e.g., 25°C, dark) for 3-7 days.
-
Measure the length of the primary root for each seedling.
-
Analyze the data similarly to the whole-plant assay, calculating the herbicide concentration required to inhibit root growth by 50% (I₅₀) to determine an RI.
-
2.5 Protocol 4: Molecular Analysis of Target-Site Resistance
Causality: To determine if resistance is due to a known target-site mutation, the α-tubulin gene must be sequenced. This provides definitive molecular evidence to complement the phenotypic data from bioassays.[20][21]
-
Step-by-Step Methodology:
-
DNA Extraction: Extract high-quality genomic DNA from fresh leaf tissue of individual plants from both R and S populations using a commercial plant DNA extraction kit or a standard CTAB protocol.
-
Primer Design: Design PCR primers that flank the regions of the α-tubulin gene where resistance-conferring mutations are known to occur. Primers should be designed based on available sequence data for the weed species being studied or from conserved regions across multiple plant species.
-
PCR Amplification: Perform PCR to amplify the target region of the α-tubulin gene. Use a high-fidelity DNA polymerase to minimize PCR errors.
-
PCR Product Purification: Purify the amplified DNA fragment using a PCR purification kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product to a sequencing facility. Sequence both the forward and reverse strands for accuracy.
-
Sequence Analysis: Align the resulting DNA sequences from R and S plants to a reference α-tubulin sequence using bioinformatics software (e.g., Geneious, MEGA). Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change at positions known to be associated with dinitroaniline resistance.
-
Conclusion
The study of dinitroaniline herbicide resistance is a multi-faceted process that integrates whole-plant biology with molecular genetics. By employing the systematic protocols outlined in this guide—from robust whole-plant and in vitro bioassays using this compound to precise molecular analysis of the target gene—researchers can effectively confirm, quantify, and characterize resistance. This foundational knowledge is essential for developing sustainable weed management strategies and preserving the utility of this important class of herbicides for future agricultural productivity.
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Chen, S., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science. [Link]
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Chen, S., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - Frontiers. Frontiers. [Link]
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Chen, S., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC. National Institutes of Health (NIH). [Link]
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Chen, S., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - ResearchGate. ResearchGate. [Link]
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Fernandes, T. C. C., et al. (2017). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research. [Link]
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Dang, Y., et al. (2017). Dinitroaniline herbicide resistance in a multiple-resistant Lolium rigidum population. Pest Management Science. [Link]
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Wikipedia. Trifluralin. Wikipedia. [Link]
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Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC. National Institutes of Health (NIH). [Link]
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Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments (JoVE). [Link]
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Moss, S. (2002). Detecting herbicide resistance. Agriculture and Horticulture Development Board (AHDB). [Link]
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Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species | Request PDF. ResearchGate. [Link]
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European Herbicide Resistance Working Group (2017). European Guidelines to conduct herbicide resistance tests. European Herbicide Resistance Working Group. [Link]
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Mulwa, R. M. S., & Mwanza, F. (2006). Biotechnology approaches to developing herbicide tolerance/selectivity in crops. African Journal of Biotechnology. [Link]
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Edwards, R., et al. (2020). Resisting resistance: new applications for molecular diagnostics in crop protection. The Biochemist. [Link]
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Yu, Q., & Powles, S. B. (2013). Review: Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels. Weed Science. [Link]
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Zhang, C. J., et al. (2015). Quantifying herbicide dose–response and resistance in Echinochloa spp. by measuring root length in growth pouches. Canadian Journal of Plant Science. [Link]
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Simelane, N. A. (2021). Molecular characterization of herbicide resistance in Palmer amaranth (Amaranthus palmeri S. Wats) populations in South Africa. University of Pretoria. [Link]
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Das, M., et al. (2023). Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomi. Frontiers in Plant Science. [Link]
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Seefeldt, S. S., et al. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology. [Link]
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Soybean Research & Information Network (2023). Molecular Herbicide Resistance Testing Could Mean Bad News for Weeds. Soybean Research & Information Network. [Link]
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Han, H., et al. (2021). Mechanisms of evolved herbicide resistance. Annual Review of Plant Biology. [Link]
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Carvalho, L. B., et al. (2012). Comparative dose-response curves between sourgrass (Digitaria insularis) resistant and susceptible biotypes to glyphosate. Weed Control Journal. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Application Notes & Protocols: The 2,6-Dinitro-4-(trifluoromethyl)aniline Scaffold in Structure-Activity Relationship (SAR) Studies
Introduction: Unlocking the Potential of a Privileged Scaffold
The 2,6-dinitro-4-(trifluoromethyl)aniline core is a foundational scaffold in medicinal chemistry and agrochemical research. Initially rising to prominence with the development of dinitroaniline herbicides like trifluralin in the 1960s, this chemical entity has proven to be a remarkably versatile platform for probing biological systems.[1] Its rigid, electron-deficient aromatic ring, substituted with two nitro groups and a trifluoromethyl moiety, provides a unique electronic and steric profile that drives its biological activity. The primary and well-established mechanism of action for this class of compounds is the disruption of microtubule dynamics through binding to tubulin, the fundamental protein subunit of microtubules.[1]
This specific mode of action, targeting a critical component of the cytoskeleton, has made the this compound scaffold a subject of intense structure-activity relationship (SAR) studies. These investigations aim to systematically modify the core structure to understand how chemical changes influence biological activity, selectivity, and pharmacokinetic properties. While initially focused on herbicidal activity, SAR studies have expanded to explore the potential of these compounds as anti-protozoal agents, particularly against parasites like Leishmania, Trypanosoma, and Toxoplasma, which possess tubulin structures susceptible to these inhibitors.[1][2][3]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on utilizing the this compound scaffold in SAR studies. We will detail synthetic strategies for analog library creation, provide step-by-step protocols for key biological assays, present SAR data, and explain the underlying mechanistic principles.
Core Scaffold: Physicochemical Properties and Rationale for Use
The parent compound, this compound, and its derivatives, most notably Trifluralin, possess distinct physicochemical properties that are integral to their biological function and the design of SAR studies.
| Property | This compound | Trifluralin | Source(s) |
| CAS Number | 445-66-9 | 1582-09-8 | [4] |
| Molecular Formula | C₇H₄F₃N₃O₄ | C₁₃H₁₆F₃N₃O₄ | [4] |
| Molecular Weight | 251.12 g/mol | 335.28 g/mol | [4] |
| Appearance | Yellow to orange powder/lump | Yellow-orange crystalline solid | [4] |
| Water Solubility | Low | Very Low (~0.3 mg/L) | [1] |
| LogP (Octanol/Water) | Not specified | ~5.3 | [1] |
The key structural features that make this scaffold a compelling starting point for SAR studies are:
-
The Dinitro-Trifluoromethyl Aromatic Ring: The two nitro groups and the trifluoromethyl group are strong electron-withdrawing groups. This electronic character is crucial for the interaction with the target protein, tubulin. Modifications to this ring system, while less common, can be explored to fine-tune electronic properties.
-
The Anilino Nitrogen: The nitrogen atom at position 1 is the primary point for synthetic diversification. SAR studies on this scaffold heavily rely on the synthesis of libraries with varying N-alkyl or N-aryl substituents. The nature of these substituents (e.g., length, branching, polarity, aromaticity) directly impacts potency, selectivity, and physicochemical properties like solubility and cell permeability.
The rationale for its use in SAR is grounded in its "privileged" nature: a single core structure can be systematically modified to generate compounds with a wide range of activities against different biological targets (e.g., plant vs. protozoan tubulin), allowing for the elucidation of key structural requirements for desired biological effects.
Synthetic Strategies for Analog Library Generation
A successful SAR campaign begins with the efficient synthesis of a diverse library of analogs. The general strategy involves the preparation of the this compound core, followed by N-alkylation or N-arylation.
Protocol 1: Synthesis of the Core Intermediate: this compound
This protocol describes the amination of a commercially available chlorinated precursor.
Materials:
-
1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene
-
Benzene (or a suitable alternative solvent like toluene)
-
Concentrated Ammonium Hydroxide (e.g., 14 N)
-
Water (deionized)
-
Hexane
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene (e.g., 40.5 g) in benzene (300 ml).[5]
-
To this solution, add concentrated ammonium hydroxide (250 ml) and stir vigorously at room temperature for 1.5 hours.[5]
-
Add an additional portion of concentrated ammonium hydroxide (100 ml) and continue stirring for another 2 hours.[5]
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water to remove excess ammonia and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is crude this compound.[5]
-
For further purification, the crude product can be recrystallized from a hexane-benzene solvent mixture to yield the purified product as a yellow-orange solid.[5]
Protocol 2: N-Alkylation for Analog Synthesis (General Procedure)
This protocol outlines a general method for introducing alkyl groups onto the anilino nitrogen, the most common point of diversification for SAR studies.
Materials:
-
This compound (from Protocol 1)
-
Alkyl halide (e.g., propyl bromide, allyl chloride, benzyl bromide) or other alkylating agents.
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add this compound (1 equivalent).
-
Dissolve the aniline in the anhydrous solvent of choice (e.g., DMF).
-
Add the base (e.g., potassium carbonate, 2-3 equivalents) to the solution.
-
Slowly add the desired alkyl halide (1 to 2.2 equivalents, depending on whether mono- or di-alkylation is desired) to the stirring mixture at room temperature.
-
The reaction may be heated (e.g., to 50-80 °C) to drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature and quench by adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted analog.
This general procedure can be adapted to create a wide array of analogs by varying the alkyl halide used. For example, using two different alkylating agents in a stepwise fashion can generate unsymmetrical N,N-disubstituted analogs.
Diagram: General Synthetic Workflow for SAR Library
Caption: Workflow for synthesizing a library of this compound analogs.
Biological Evaluation: Protocols for Determining Activity
Once a library of analogs has been synthesized and purified, the next critical step is to evaluate their biological activity. The choice of assay depends on the research question, but for this scaffold, the primary target is tubulin.
Protocol 3: In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. Inhibition of polymerization is a hallmark of dinitroaniline activity.
Materials:
-
Purified tubulin protein (>99% pure), typically from bovine or porcine brain.
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA).
-
GTP (Guanosine-5'-triphosphate) stock solution (e.g., 100 mM).
-
Glycerol.
-
Test compounds (analogs) dissolved in DMSO.
-
Positive control (e.g., Nocodazole or Oryzalin).
-
Negative control (DMSO vehicle).
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
-
96-well, UV-transparent microplates.
Procedure:
-
Preparation: On ice, prepare a reaction mixture containing purified tubulin (final concentration ~1-2 mg/mL) in polymerization buffer with glycerol.
-
Compound Addition: Aliquot the tubulin mixture into pre-chilled microplate wells. Add the test compounds to the wells at various concentrations (e.g., from a 100x stock in DMSO to achieve a final DMSO concentration of 1%). Include wells for the positive control and DMSO-only negative control.
-
Initiation of Polymerization: Add GTP to each well to a final concentration of 1 mM to initiate the reaction.
-
Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance is proportional to the mass of microtubules formed.
-
Data Analysis: Plot absorbance (OD 340) versus time for each concentration. The rate of polymerization and the maximum polymer mass can be determined from these curves. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.
Protocol 4: Anti-Protozoal Activity Assay (Leishmania promastigote viability)
This protocol assesses the effect of the synthesized analogs on the viability of a protozoan parasite, which is a key application in drug discovery for this scaffold.
Materials:
-
Leishmania donovani or Leishmania infantum promastigotes in logarithmic growth phase.
-
Complete culture medium (e.g., M199 medium supplemented with fetal bovine serum).
-
Resazurin-based cell viability reagent (e.g., AlamarBlue™ or PrestoBlue™).
-
Test compounds (analogs) dissolved in DMSO.
-
Positive control (e.g., Miltefosine or Amphotericin B).
-
Negative control (DMSO vehicle).
-
96-well sterile culture plates.
-
Plate reader capable of measuring fluorescence (e.g., 560 nm excitation / 590 nm emission).
-
Incubator (e.g., 26°C).
Procedure:
-
Cell Plating: Harvest log-phase Leishmania promastigotes, count them, and adjust the density to approximately 1 x 10⁶ cells/mL in fresh culture medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of these dilutions to the wells containing the cells to achieve the final desired concentrations. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%). Include positive and negative controls.
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Viability Assessment: Add 20 µL of the resazurin-based reagent to each well and incubate for another 4-6 hours, or until a color change is observed in the control wells.
-
Measurement: Measure the fluorescence of each well using a plate reader. The fluorescence signal is proportional to the number of viable, metabolically active cells.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity.
Key SAR Observations:
-
N-Alkyl Substituents:
-
Herbicidal Activity: For herbicidal activity, the presence of two N-alkyl groups is generally required. The nature of these groups is critical. For instance, in trifluralin, the two n-propyl groups provide a good balance of lipophilicity and steric bulk for potent pre-emergent herbicidal activity. Replacing the propyl groups with smaller (ethyl) or larger (butyl) groups can decrease activity.[6]
-
Anti-protozoal Activity: The requirements for anti-protozoal activity can differ. Studies have shown that analogs with different N-alkyl substitutions can exhibit potent activity against Leishmania.[2] The optimal alkyl chain length and branching may vary depending on the specific parasite and its tubulin isotype.
-
-
Aromatic Ring Substituents:
-
The 2,6-dinitro substitution pattern is critical for activity. Moving the nitro groups to other positions generally reduces or abolishes activity.
-
The 4-(trifluoromethyl) group is important for high potency in many herbicides. Replacing it with other groups, like a methylsulfonyl group (as in Nitralin), can retain activity but may alter the herbicidal spectrum.
-
-
Introduction of Polar Groups:
-
The parent scaffold is highly lipophilic and has very low water solubility, which can be a significant drawback for pharmaceutical development.[1]
-
SAR studies on anti-leishmanial agents have focused on introducing more polar functional groups to the N-alkyl substituents to improve solubility and pharmacokinetic properties while maintaining potency.[2]
-
Quantitative SAR Data: Anti-Leishmanial Activity
The following table presents representative data from SAR studies of trifluralin analogs against Leishmania infantum promastigotes, illustrating the impact of modifying the N-alkyl groups.
| Compound | R1 | R2 | IC₅₀ (µM) vs. L. infantum | Source |
| Trifluralin (Reference) | n-Propyl | n-Propyl | 3.5 ± 0.2 | [2] |
| Analog 1 | H | H | > 50 | [2] |
| Analog 2 | Ethyl | Ethyl | 5.1 ± 0.3 | [2] |
| Analog 3 | n-Butyl | n-Butyl | 4.2 ± 0.2 | [2] |
| Analog 4 | Allyl | Allyl | 2.9 ± 0.1 | [2] |
| Analog 5 | Cyclopropylmethyl | H | 1.8 ± 0.1 | [2] |
This data is representative and adapted from published studies to illustrate SAR trends.
From this data, we can infer that:
-
The free amine (Analog 1) is inactive, highlighting the necessity of N-substitution.
-
Varying the alkyl chain length (Analogs 2 and 3) has a modest effect on potency compared to trifluralin.
-
Introducing unsaturation (Analog 4, allyl groups) or a cyclopropylmethyl group (Analog 5) can lead to equal or even improved potency, suggesting that the binding pocket can accommodate different steric and electronic features.
Diagram: Mechanism of Action and Downstream Effects
Caption: Dinitroaniline analogs bind to tubulin, inhibiting microtubule polymerization and disrupting essential cellular processes.
Conclusion and Future Directions
The this compound scaffold remains a powerful tool for chemical biology and drug discovery. Its well-defined mechanism of action and synthetic tractability make it an ideal system for conducting detailed SAR studies. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate novel analogs.
Future research directions could involve:
-
Expanding Chemical Diversity: Exploring more complex N-substitutions, including heterocyclic and peptidic moieties, to probe for new interactions within the tubulin binding pocket.
-
Improving Pharmacokinetics: A continued focus on designing analogs with improved water solubility and metabolic stability to enhance their potential as therapeutic agents.
-
Targeting Drug Resistance: Using SAR to develop compounds that are effective against resistant strains of parasites or cancer cells that have developed mutations in their tubulin proteins.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Employing computational models to correlate physicochemical properties with biological activity, enabling more rational design of future analog generations.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full potential of this remarkable scaffold can continue to be explored, leading to the development of new herbicides, anti-parasitic drugs, and other valuable chemical probes.
References
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Esteves, M. A., Fragiadaki, I., Lopes, R., Scoulica, E., & Cruz, M. E. M. (2010). Synthesis and biological evaluation of trifluralin analogues as antileishmanial agents. Bioorganic & Medicinal Chemistry, 18(1), 274–281. [Link]
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Fennell, B., Naughton, J., & Barlow, J. (2002). Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin. Bioorganic & Medicinal Chemistry Letters, 12(17), 2395–2398. [Link]
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Traub-Cseko, Y. M., Ramalho-Ortigão, J. M., Dantas, A. P., de Castro, S. L., Barbosa, H. S., & Downing, K. H. (2001). Dinitroaniline herbicides against protozoan parasites: the case of Trypanosoma cruzi. Trends in Parasitology, 17(3), 136–141. [Link]
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Wikipedia. (2023). Trifluralin. [Link]
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
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Corpas, I., Castillo, J., & Alonso-Moraga, Á. (2020). Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential. International Journal of Molecular Sciences, 21(21), 8259. [Link]
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Morrissette, N. S. (2010). Dinitroaniline activity in Toxoplasma gondii expressing wild-type or mutant alpha-tubulin. Eukaryotic Cell, 9(2), 243-251. [Link]
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Tasdemir, D., Kaiser, M., Brun, R., Yardley, V., Schmidt, T. J., Tosun, F., & Rüedi, P. (2006). Antitrypanosomal and Antileishmanial Activities of Flavonoids and Their Analogues: In Vitro, In Vivo, Structure-Activity Relationship, and Quantitative Structure-Activity Relationship Studies. Antimicrobial Agents and Chemotherapy, 50(4), 1352–1364. [Link]
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Singh, N., Kumar, M., & Singh, R. K. (2018). Antileishmanial evaluation of triazole–butenolide conjugates: design, synthesis, in vitro screening, SAR and in silico ADME predictions. RSC Advances, 8(40), 22445–22456. [Link]
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ResearchGate. (n.d.). Structure of the 12 dinitroaniline derivatives and the related.... Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Determination of IC50 values of anti-leishmanial drugs in promastigote.... Retrieved January 11, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Table C-6, Integration of Evidence for 3,5-Dinitroaniline (CASRN 618-87-1) and Candidate Analogues. Retrieved January 11, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Diagnostic Methods of Common Intestinal Protozoa: Current and Future Immunological and Molecular Methods. Retrieved January 11, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. Retrieved January 11, 2026, from [Link]
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Title: Synthesis of Novel Bioactive Scaffolds from 2,6-Dinitro-4-(trifluoromethyl)aniline
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
This guide provides detailed protocols and scientific rationale for the synthesis of novel heterocyclic derivatives starting from 2,6-Dinitro-4-(trifluoromethyl)aniline (DNTA). DNTA is a readily available and highly versatile chemical intermediate, whose utility is amplified by the presence of a trifluoromethyl group—a key moiety in modern medicinal chemistry.[1][2] We will explore two primary synthetic strategies: a one-pot reductive cyclization to yield a library of substituted benzimidazoles, and a selective mono-reduction to generate a key nitro-amino intermediate for further diversification. These protocols are designed to be robust and scalable, providing researchers in drug discovery and process development with a practical framework for creating novel molecular entities.
Introduction: The Strategic Value of this compound (DNTA)
This compound (DNTA) is a C7 compound characterized by an aniline core, two electron-withdrawing nitro groups, and a trifluoromethyl (-CF3) group.[3][4] This specific arrangement of functional groups makes it an exceptionally valuable starting material for several reasons:
-
Activated Nitro Groups for Reduction: The two nitro groups are primed for reduction to primary amines. The complete reduction of both groups unmasks a highly reactive ortho-phenylenediamine functionality, a cornerstone for the synthesis of numerous heterocyclic systems.[5]
-
The Trifluoromethyl Moiety: The -CF3 group is a bioisostere of a methyl group but with profoundly different electronic properties. Its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability.[2] Synthesizing derivatives that retain this group is therefore a key objective in drug design.
-
Potential for Selectivity: The electronic environment of the dinitro-groups allows for the possibility of selective reduction, enabling stepwise synthetic strategies to build molecular complexity.[6][7]
This document will provide the foundational chemistry to leverage these features, transforming a simple intermediate into complex, high-value heterocyclic scaffolds like benzimidazoles, which are prevalent in many clinically approved drugs.
Core Strategy: One-Pot Reductive Cyclization to Benzimidazoles
The most direct and efficient pathway to generate a library of diverse derivatives from DNTA is through a one-pot reductive cyclization. This strategy involves the in situ reduction of both nitro groups to form 4-(Trifluoromethyl)benzene-1,2,3-triamine, which is immediately condensed with an aldehyde without isolation of the unstable triamine intermediate.
Mechanistic Rationale
The reaction proceeds via a two-stage mechanism within a single pot. First, a reducing agent reduces the two nitro groups to amines. The resulting ortho-diamine system then undergoes a condensation reaction with an aldehyde, followed by an intramolecular cyclization and oxidative aromatization to form the stable benzimidazole ring. This one-pot approach is highly atom-economical and avoids the handling of potentially unstable intermediates.[8]
Caption: General reaction scheme for one-pot reductive cyclization.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-5-(trifluoromethyl)-1H-benzimidazole
This protocol details the synthesis of a representative benzimidazole derivative using benzaldehyde. The choice of Tin(II) chloride (SnCl₂) is based on its effectiveness in reducing aromatic nitro groups under conditions compatible with the subsequent condensation step.[9][10]
Materials:
-
This compound (DNTA) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (6.0 eq)
-
Benzaldehyde (1.1 eq)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (5M)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (2.51 g, 10 mmol) in ethanol (40 mL).
-
Addition of Reducing Agent: To this suspension, add Tin(II) chloride dihydrate (13.54 g, 60 mmol).
-
Initiation of Reduction: Carefully add concentrated HCl (10 mL) dropwise. The reaction is exothermic. After the initial exotherm subsides, heat the mixture to reflux (approx. 80°C) and stir for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Condensation Step: Cool the reaction mixture to room temperature. Add benzaldehyde (1.17 g, 1.1 mL, 11 mmol) and return the mixture to reflux for an additional 4 hours.
-
Workup and Neutralization: Cool the mixture to 0°C in an ice bath. Slowly and carefully add 5M NaOH solution to neutralize the acid and precipitate tin salts. The pH should be adjusted to ~8-9. Caution: This is a highly exothermic and potentially vigorous neutralization.
-
Extraction: Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).
-
Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be purified by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure benzimidazole derivative.
Data Table: Representative Benzimidazole Derivatives
The following table summarizes expected outcomes for the synthesis of various benzimidazole derivatives using Protocol 2.2 with different aldehydes.
| R-Group (from R-CHO) | Product Name | Expected Yield (%) | Molecular Formula | M.W. ( g/mol ) |
| Phenyl | 2-Phenyl-5-(trifluoromethyl)-1H-benzimidazole | 80-90% | C₁₄H₉F₃N₂ | 262.23 |
| 4-Chlorophenyl | 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-benzimidazole | 75-85% | C₁₄H₈ClF₃N₂ | 296.68 |
| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-benzimidazole | 80-90% | C₁₅H₁₁F₃N₂O | 292.26 |
| Thiophen-2-yl | 2-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-benzimidazole | 70-80% | C₁₂H₇F₃N₂S | 268.26 |
Alternative Strategy: Selective Mono-Nitro Reduction
Accessing intermediates where only one nitro group is reduced opens up pathways to different classes of heterocycles and allows for stepwise derivatization. Reagents like sodium sulfide are known to selectively reduce one nitro group in polynitroarenes.[6]
Protocol: Synthesis of 2-Amino-6-nitro-4-(trifluoromethyl)aniline
Materials:
-
This compound (DNTA) (1.0 eq)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
Methanol (MeOH)
-
Water
Procedure:
-
Reagent Preparation: In a 250 mL flask, dissolve sodium sulfide nonahydrate (3.60 g, 15 mmol) and ammonium chloride (0.80 g, 15 mmol) in water (25 mL).
-
Reaction Setup: In a separate 250 mL round-bottom flask, dissolve DNTA (2.51 g, 10 mmol) in methanol (50 mL). Heat the solution to 60°C.
-
Reduction: Add the aqueous Na₂S/NH₄Cl solution dropwise to the DNTA solution over 30 minutes. Maintain the temperature at 60°C and stir for 3 hours. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of a new, less polar spot.
-
Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-Amino-6-nitro-4-(trifluoromethyl)aniline. Further purification can be achieved by recrystallization from methanol/water.
Experimental Workflow Visualization
Caption: Workflow for the selective mono-reduction of DNTA.
Safety and Handling
Nitroaromatic compounds are potentially toxic and can be thermally unstable. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3] The neutralization step in Protocol 2.2 is highly exothermic and must be performed with caution and adequate cooling.
Conclusion
This compound is a powerful and cost-effective starting material for accessing complex molecular architectures relevant to pharmaceutical and agrochemical research. The protocols provided herein offer reliable and scalable methods for synthesizing libraries of substituted benzimidazoles and for producing key mono-reduced intermediates. These synthetic routes serve as a launchpad for extensive derivatization campaigns, enabling the exploration of new chemical space in the quest for novel bioactive agents.
References
-
Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Medium. Progress in Chemical and Biochemical Research, 4(1), 57-67.
-
Al-Howsaway, H. O. M., et al. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2007(8), 459-462.
-
Harris, E. B. (2015). Response to "What is the proper procedure for the synthesis of benzimidazole from 2,4-dinitroaniline and benzaldehyde via cadogan reaction?". ResearchGate.
-
ResearchGate. (n.d.). Synthesis of benzimidazoles from 2‐nitroanilines and/ or 1,2‐dinitroarenes. ResearchGate.
-
BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines. BenchChem.
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline (Fluchloralin). BenchChem.
-
ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. ResearchGate.
-
Indian Journal of Chemistry. (2007). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 46B, 1547-1550.
-
Sharma, S., et al. (2014). The chemoselective method tolerates a wide range of reducible functional groups. Organic Chemistry Portal.
-
Grokipedia. (n.d.). Reduction of nitro compounds. Grokipedia.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate. BenchChem.
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Biosynth. (n.d.). This compound. Biosynth.
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Nitta, Y., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications.
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BenchChem. (2025). In-Depth Technical Guide: 2,6-dinitro-N,N-bis[(1,1,2,2,3,3,3-²H₇)propyl]-4-(trifluoromethyl)aniline (Trifluralin-d₁₄). BenchChem.
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PubChem. (n.d.). This compound. PubChem.
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ResearchGate. (2009). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Cytology and Genetics, 43(5), 298-305.
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Nitta, Y., et al. (2024). Directed nucleophilic aromatic substitution reaction. Semantic Scholar.
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CymitQuimica. (n.d.). This compound. CymitQuimica.
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Wizzbang Chemistry. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. YouTube.
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MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1926.
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Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-36.
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Dataintelo. (2025). 2,6-Dichloro-4-(trifluoromethyl) Aniline (dctfma) Market Report. Dataintelo.
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Application Note & Protocol: Photostability Testing of 2,6-Dinitro-4-(trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dinitro-4-(trifluoromethyl)aniline is a chemical intermediate used in the synthesis of various compounds, including some herbicides and pharmaceuticals.[1] Like many dinitroaniline derivatives, it is susceptible to photodegradation, a process that can alter its chemical structure and potentially its efficacy and safety profile.[2][3] Understanding the photostability of this compound is therefore critical for defining its handling, storage, and formulation requirements. This document provides a comprehensive guide to establishing an experimental setup for the photostability testing of this compound, in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q1B guidelines.[4]
This protocol will detail both forced degradation studies, designed to identify potential degradation products and pathways, and confirmatory testing to evaluate photostability under standardized conditions. Furthermore, a method for determining the photodegradation quantum yield is provided to quantify the efficiency of the photochemical process.
Scientific Rationale: The Photochemistry of Dinitroanilines
Dinitroaniline compounds are known to undergo photodegradation through various pathways, primarily involving the nitro groups and the amine substituent. The structurally similar herbicide, trifluralin (N,N-di-n-propyl-2,6-dinitro-4-trifluoromethylaniline), serves as an excellent model for predicting the photodegradation of this compound. Studies on trifluralin have shown that photodegradation can proceed via:
-
N-dealkylation: Although the target compound lacks N-alkyl groups, this pathway is crucial in the degradation of related compounds.
-
Nitro group reduction: One or both nitro groups can be reduced to nitroso, hydroxylamino, or amino groups.
-
Cyclization: Intramolecular reactions can lead to the formation of benzimidazole derivatives.[5][6]
These reactions are typically initiated by the absorption of UV-A (320-400 nm) and, to a lesser extent, visible light, leading to the formation of excited states that can then undergo chemical transformation. The presence of oxygen can also influence the degradation pathways, often accelerating the process.[5]
Experimental Design & Workflow
A systematic approach to photostability testing is crucial for generating reliable and reproducible data. The overall workflow for assessing the photostability of this compound is outlined below.
Sources
Determining the Purity of Synthesized 2,6-Dinitro-4-(trifluoromethyl)aniline: A Comprehensive Guide
Introduction
2,6-Dinitro-4-(trifluoromethyl)aniline is a key chemical intermediate in the synthesis of various agrochemicals and pharmaceutical compounds.[1] The purity of this synthesized compound is critical, as impurities can significantly affect the yield, safety, and efficacy of the final product. This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust analytical methodologies to determine the purity of this compound.
The methodologies detailed herein are designed to be self-validating systems, ensuring a high degree of confidence in the analytical results. This guide will delve into the principles and practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the comprehensive purity assessment of this compound.
Understanding Potential Impurities
A thorough understanding of the synthetic route is paramount in identifying potential impurities. A common synthesis for this compound involves the amination of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene. Based on this, potential impurities may include:
-
Unreacted Starting Material: 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene
-
Isomeric Byproducts: Other positional isomers of dinitro-trifluoromethyl-aniline.
-
Over-reacted Products: Further N-alkylation or other side reactions.
-
Residual Solvents and Reagents: From the reaction and purification steps.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is based on the non-polar nature of this compound. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. The formic acid helps to suppress the ionization of the aniline group, leading to more symmetrical peaks. UV detection at 254 nm is selected as it is a common wavelength where aromatic nitro compounds exhibit strong absorbance.
Experimental Protocol: HPLC Purity Assay
Objective: To determine the purity of a synthesized batch of this compound and to separate it from potential process-related impurities and degradation products.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Reference standard of this compound (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of acetonitrile.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized sample and dissolve it in 100 mL of acetonitrile.
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (acetonitrile) to ensure a clean baseline.
-
Inject the standard solution five times to check for system suitability (repeatability).
-
Inject the sample solution in duplicate.
Data Analysis and Purity Calculation:
The purity is calculated using the area percentage method:
Purity (%) = (Area of the main peak in the sample / Total area of all peaks in the sample) x 100
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Repeatability (RSD of peak area for 5 injections) | ≤ 2.0% |
Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies should be performed on the this compound sample. This involves subjecting the sample to various stress conditions to induce degradation.
| Stress Condition | Protocol |
| Acid Hydrolysis | 1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 48 hours |
| Photolytic Degradation | Expose to UV light (254 nm) and visible light for 7 days |
The stressed samples are then analyzed by the developed HPLC method to demonstrate that the degradation products are well-separated from the main peak.
Caption: HPLC Purity Determination Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities based on their mass spectra.
Causality Behind Experimental Choices
A non-polar capillary column (e.g., HP-5MS) is chosen due to the volatility and relatively non-polar nature of the analyte and its likely impurities. Splitless injection is used to maximize the sensitivity for trace impurity analysis. The temperature program is designed to provide good separation of potential impurities from the main component. Electron ionization (EI) at 70 eV is a standard method that generates reproducible mass spectra, which can be compared to spectral libraries for identification.
Experimental Protocol: GC-MS Analysis
Objective: To identify potential volatile and semi-volatile impurities in the synthesized this compound.
Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane)
-
Helium (carrier gas, 99.999% purity)
-
Acetonitrile (GC grade)
GC-MS Conditions:
| Parameter | Value |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial 150°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized sample in acetonitrile.
-
Filter the solution through a 0.2 µm syringe filter into a GC vial.
Analysis:
-
Inject the prepared sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of each separated peak.
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The PubChem database indicates a top peak at m/z 251.[2]
-
For any impurity peaks, perform a library search (e.g., NIST/Wiley) to tentatively identify the compounds.
-
Confirmation of impurity identity should be done by comparing the retention time and mass spectrum with those of an authentic reference standard, if available.
Caption: GC-MS Impurity Identification Workflow.
Quantitative NMR (qNMR) Spectroscopy for Absolute Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the absolute purity of a substance without the need for a specific reference standard of the analyte.[3] It relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Causality Behind Experimental Choices
¹H NMR is chosen for its high sensitivity and the presence of distinct aromatic and amine protons in the analyte's structure. The use of a certified internal standard with a known purity and a signal in a clear region of the spectrum is crucial for accurate quantification. A long relaxation delay (D1) is essential to ensure complete relaxation of all protons, which is a prerequisite for accurate integration. ¹⁹F NMR is a valuable orthogonal technique due to the presence of the trifluoromethyl group, which provides a strong, clear signal in a region of the spectrum that is typically free from other signals.
Experimental Protocol: ¹H qNMR Purity Assay
Objective: To determine the absolute purity of synthesized this compound using an internal standard.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-precision analytical balance
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters (¹H):
| Parameter | Value |
| Pulse Program | Standard 90° pulse |
| Relaxation Delay (D1) | ≥ 5 x T₁ (typically 30-60 s) |
| Number of Scans | 16-64 (to achieve S/N > 250:1) |
| Spectral Width | ~16 ppm |
| Acquisition Time | ≥ 3 s |
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
¹⁹F NMR as an Orthogonal Method
Given the presence of a trifluoromethyl group, ¹⁹F qNMR can be used as a powerful orthogonal method to confirm the purity results obtained from ¹H qNMR. The single, strong resonance of the -CF₃ group simplifies quantification.
Caption: qNMR Absolute Purity Determination Workflow.
Conclusion
The purity of synthesized this compound is a critical quality attribute that must be rigorously assessed. A multi-faceted analytical approach, combining a stability-indicating HPLC method for routine purity testing, GC-MS for impurity identification, and qNMR for absolute purity determination, provides a robust and reliable framework for the comprehensive characterization of this important chemical intermediate. By implementing these detailed protocols and understanding the rationale behind the experimental choices, researchers and drug development professionals can ensure the quality and consistency of their synthesized material.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][2]
-
JEOL. qNMR - Quantitative Analysis by NMR. [Link]
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Application of 2,6-Dinitro-4-(trifluoromethyl)aniline in Soil Microcosm Experiments: A Technical Guide
This guide provides a comprehensive framework for designing and executing soil microcosm experiments to investigate the environmental fate and impact of 2,6-Dinitro-4-(trifluoromethyl)aniline, a selective pre-emergence dinitroaniline herbicide commonly known as trifluralin.[1][2] Intended for researchers in environmental science, toxicology, and agricultural sciences, this document outlines detailed protocols grounded in established scientific principles and regulatory guidelines.
Introduction: Understanding Trifluralin in the Soil Environment
Trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine) has been a cornerstone in weed management for decades.[1] Its efficacy lies in its ability to inhibit root development in susceptible plants by disrupting mitosis.[2] However, its application necessitates a thorough understanding of its behavior and effects within the complex soil matrix.
The environmental fate of trifluralin is governed by a combination of its physicochemical properties and various transformation processes occurring in the soil.[3][4] It is characterized by low water solubility and a high affinity for binding to soil organic matter, which generally limits its potential for leaching.[1][3][5] Key dissipation pathways include volatilization, photodegradation, and microbial degradation.[4] Soil microcosm studies offer a controlled and replicable system to dissect these processes, providing critical data for environmental risk assessments. These controlled laboratory setups allow for the systematic evaluation of factors influencing trifluralin's persistence, degradation, and potential ecotoxicological effects.[6]
Key Physicochemical Properties of Trifluralin:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆F₃N₃O₄ | [7] |
| Molar Mass | 335.28 g/mol | [7] |
| Water Solubility | 0.22 mg/L (at 20°C) | [5] |
| Vapor Pressure | 6.7 mPa (at 20°C) | [5] |
| Log Koc | 3.6 - 4.1 | [3] |
Experimental Design: The Blueprint for a Robust Microcosm Study
A well-designed microcosm experiment is paramount for generating reliable and interpretable data. The following sections detail the critical considerations for structuring a study on trifluralin's soil dynamics.
Soil Selection and Characterization
The choice of soil is a critical determinant of trifluralin's fate. It is recommended to use soils representative of agricultural areas where trifluralin is applied. For broader applicability, studies should ideally include a range of soil types (e.g., sandy loam, silt loam, clay loam) that differ in key properties.[8][9][10]
Essential Soil Characterization Parameters:
-
Texture: Particle size distribution (sand, silt, clay content) according to USDA or FAO classification systems.[10]
-
pH: Measured in a soil-water or soil-CaCl₂ slurry.
-
Organic Carbon Content: A major factor influencing trifluralin's adsorption.[3]
-
Water Holding Capacity (WHC): Crucial for adjusting and maintaining soil moisture.[10]
-
Microbial Biomass: Provides an indication of the soil's biological activity.
Soil should be collected from the top 0-20 cm layer, sieved to remove large debris, and homogenized before use.[10] For studies focusing on biotic degradation, using fresh, unsterilized soil is essential. A pre-incubation period of 2 to 28 days at the test temperature and moisture level helps to stabilize the microbial community.[11]
Dosing Considerations
The application rate of trifluralin should be environmentally relevant. This typically includes the manufacturer's recommended agronomic rate and multiples thereof (e.g., 10x, 100x) to assess the effects of over-application or spills.[6][12]
Preparation of Dosing Solution:
Due to its low water solubility, trifluralin should be dissolved in a suitable organic solvent (e.g., acetone, methanol) to prepare a stock solution.[13] This stock solution is then used to treat the soil. It is crucial to ensure the solvent is volatile and evaporates completely from the soil before the start of the incubation, leaving the trifluralin evenly distributed.[10] Control microcosms should be treated with the same volume of solvent to account for any potential effects of the carrier.
Protocol: Establishing and Maintaining the Soil Microcosm
This protocol is based on principles outlined in OECD Guidelines for the Testing of Chemicals, specifically OECD 307 (Aerobic and Anaerobic Transformation in Soil).[11]
Microcosm Assembly
-
Vessel Selection: Use glass containers (e.g., Mason jars, Erlenmeyer flasks) of sufficient volume to accommodate the soil and headspace. For studies investigating volatile products, specialized biometer flasks or flow-through systems are necessary.[11]
-
Soil Dispensing: Add a predetermined mass of pre-incubated soil (e.g., 50-100 g dry weight equivalent) to each microcosm vessel.
-
Moisture Adjustment: Adjust the soil moisture to a specific percentage of the maximum water holding capacity (WHC), typically between 40-60%, to ensure aerobic conditions.[14]
-
Dosing Application: Apply the trifluralin dosing solution evenly onto the soil surface using a microsyringe or a fine-mist sprayer.[15] Thoroughly mix the soil to ensure homogenous distribution of the compound, unless the study aims to simulate surface application.
-
Solvent Evaporation: If an organic solvent is used, allow it to evaporate completely in a fume hood before sealing the microcosms.
-
Incubation: Incubate the microcosms in the dark at a constant temperature, typically 20 ± 2°C for temperate regions.[11] The darkness prevents photodegradation, isolating the effects of microbial and chemical processes.[4]
Experimental Workflow Visualization
Caption: Experimental workflow for a soil microcosm study.
Analytical Methodologies: Quantifying Trifluralin and Its Metabolites
Accurate quantification is the cornerstone of a successful fate study. The analytical determination of trifluralin can be challenging due to its hydrophobic and volatile nature.[8]
Sample Extraction
At predetermined time points, triplicate microcosms are typically sacrificed for analysis. The soil samples are extracted with an appropriate organic solvent. Common extraction methods include:
-
Liquid Vortex Extraction: A simple and rapid method involving vigorous mixing of the soil with a solvent like acetonitrile or acetone.[8][9]
-
Accelerated Solvent Extraction (ASE): An automated technique that uses elevated temperatures and pressures to achieve efficient extraction.[7]
-
Soxhlet Extraction: A classic, exhaustive extraction method.[8][9]
The choice of solvent and method should be optimized to achieve high recovery rates.[9]
Extract Cleanup
Soil extracts often contain co-extracted matrix components that can interfere with instrumental analysis. Solid-Phase Extraction (SPE) is a common technique used to clean up the extracts before analysis.[8][9]
Instrumental Analysis
-
Gas Chromatography (GC): Due to its volatility, GC is a well-suited technique for trifluralin analysis. An Electron Capture Detector (ECD) is highly sensitive to the halogenated and nitro groups in the trifluralin molecule.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), is a powerful tool for identifying and quantifying both the parent trifluralin and its various degradation products.[2][7] Ion-trap LC/MS/MS can provide detailed structural information for metabolite identification.[7]
The analytical method must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) in the soil matrix being tested.[10]
Data Interpretation and Quality Control
Degradation Kinetics
The rate of trifluralin degradation is typically modeled using first-order kinetics to calculate the time required for 50% of the initial concentration to dissipate (DT₅₀ or half-life).[6][12] This provides a quantitative measure of its persistence in the soil under the tested conditions.
Identification of Transformation Products
A key objective of many microcosm studies is to elucidate the degradation pathway. Trifluralin degradation can proceed through several mechanisms, including dealkylation of the amine group and reduction of the nitro groups, leading to a variety of transformation products.[1][16]
Caption: Simplified degradation pathways of trifluralin in soil.
Quality Assurance and Quality Control (QA/QC)
To ensure the trustworthiness of the results, a robust QA/QC program is essential:
-
Controls: Include untreated control microcosms to monitor for background contamination and solvent-only controls to assess carrier effects.
-
Replicates: Set up all treatments and controls in triplicate to assess variability and allow for statistical analysis.
-
Recovery Rates: Spike control soil with a known concentration of trifluralin and perform the entire extraction and analysis procedure to determine the method's recovery efficiency. Recoveries should typically be within 70-110% for non-labeled compounds.[11]
-
Mass Balance: When using radiolabeled (e.g., ¹⁴C) trifluralin, a mass balance should be established to account for the parent compound, extractable metabolites, non-extractable (bound) residues, and any volatile products (like ¹⁴CO₂). Recoveries should range from 90% to 110%.[11]
Conclusion
Soil microcosm experiments are an indispensable tool for evaluating the environmental behavior of this compound. By adhering to standardized protocols and implementing rigorous analytical and quality control measures, researchers can generate high-quality data that is crucial for predicting the persistence, mobility, and potential risks of this widely used herbicide in terrestrial ecosystems. The insights gained from these studies inform regulatory decisions and promote sustainable agricultural practices.
References
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Comparison among soil Series and extraction methods for the analysis of trifluralin. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS. (n.d.). USDA ARS. Retrieved from [Link]
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Environmental fate of trifluralin. (1997). Reviews of Environmental Contamination and Toxicology. Retrieved from [Link]
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Biodegradation and Abiotic Degradation of Trifluralin: A Commonly Used Herbicide with a Poorly Understood Environmental Fate. (2020). Environmental Science & Technology. Retrieved from [Link]
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Comparison among Soil Series and Extraction Methods for the Analysis of Trifluralin. (2001). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Biodegradation and abiotic degradation of trifluralin: a widely-used herbicide with a poorly-understood environmental fate. (n.d.). ResearchGate. Retrieved from [Link]
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The 7 Fate of herbicide in soil. (n.d.). Basic Agricultural Study. Retrieved from [Link]
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Biodegradation of the herbicide trifluralin by bacteria isolated from soil. (2005). FEMS Microbiology Letters. Retrieved from [Link]
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2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline. (n.d.). Solubility of Things. Retrieved from [Link]
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HPLC Methods for analysis of Trifluralin. (n.d.). HELIX Chromatography. Retrieved from [Link]
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OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (n.d.). EPP Ltd. Retrieved from [Link]
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Trifluralin Impacts Soil Microbial Community and Functions. (2022). Frontiers in Microbiology. Retrieved from [Link]
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OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2002). Biotecnologie BT. Retrieved from [Link]
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Effects of Trifluralin on the Soil Microbial Community and Functional Groups Involved in Nitrogen Cycling. (2018). Journal of Hazardous Materials. Retrieved from [Link]
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Trifluralin Impacts Soil Microbial Community and Functions. (2022). Frontiers in Microbiology. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (n.d.). EPP Ltd. Retrieved from [Link]
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OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2002). Biotecnologie BT. Retrieved from [Link]
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OECD GUIDELINES FOR TESTING CHEMICALS. (2009). Pure. Retrieved from [Link]
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OECD/OCDE 232 OECD GUIDELINES FOR TESTING CHEMICALS. (2016). Biotecnologie B.T. Srl. Retrieved from [Link]
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"protocol for assessing the phytotoxicity of 2,6-Dinitro-4-(trifluoromethyl)aniline on non-target plants"
Application Note & Protocol
Abstract
This document provides a comprehensive, step-by-step protocol for assessing the phytotoxicity of 2,6-Dinitro-4-(trifluoromethyl)aniline on a range of non-target terrestrial plant species. This compound belongs to the dinitroaniline class of herbicides, which are known to act as pre-emergent herbicides by inhibiting root development through the disruption of microtubule formation.[1][2] Given their mode of action, it is crucial to evaluate the potential unintended impact on non-target plants that may be exposed through spray drift, runoff, or volatilization.[3][4] This protocol is designed for researchers, scientists, and professionals in drug development and environmental safety assessment, providing a robust framework for generating reproducible and reliable phytotoxicity data. The methodology aligns with internationally recognized guidelines from the Organization for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA) to ensure regulatory relevance and scientific rigor.[5][6]
Introduction: Understanding the Scientific Imperative
This compound is a chemical entity with potential herbicidal properties, structurally related to well-characterized dinitroaniline herbicides like trifluralin.[7][8] The primary mode of action for this class of compounds is the inhibition of mitosis in plant cells.[4][9] Specifically, dinitroanilines bind to tubulin, the protein subunit of microtubules, preventing their polymerization into the mitotic spindle apparatus.[10] This disruption of microtubule formation halts cell division, primarily in the meristematic tissues of roots and shoots, leading to inhibited growth and eventual plant death.[1]
While effective for weed control, the broad-spectrum activity of such herbicides necessitates a thorough evaluation of their effects on non-target plant species.[11][12] Unintentional exposure of non-target flora in ecosystems adjacent to agricultural fields can lead to a decline in plant diversity and abundance, impacting the overall health of the ecosystem. Therefore, a standardized assessment of phytotoxicity is a critical step in the environmental risk assessment of any new herbicidal compound. This protocol outlines two primary assays based on OECD and EPA guidelines: a Seedling Emergence and Growth Test and a Vegetative Vigor Test.[3][6]
Core Principles of the Phytotoxicity Assessment
This protocol is built on the foundational principles of dose-response relationships and standardized, controlled environmental conditions to ensure the validity and reproducibility of the results.
-
Dose-Response Relationship: The fundamental concept underpinning this protocol is that the toxic effect of a substance is dependent on the dose or concentration. By exposing plants to a range of concentrations of this compound, we can determine key toxicological endpoints such as the No-Observed-Effect Concentration (NOEC) and the concentration that causes a 50% reduction in a measured endpoint (EC50).
-
Selection of Representative Non-Target Species: To obtain a comprehensive understanding of the potential phytotoxicity, a diverse range of plant species must be tested. This includes both monocotyledonous and dicotyledonous plants from various families, as sensitivity to herbicides can vary significantly between plant groups.[3][11]
-
Standardized Growth Conditions: To isolate the effect of the test substance, all other environmental variables that could influence plant growth must be strictly controlled. This includes temperature, light intensity and photoperiod, humidity, and the growth medium.[4]
-
Multiple Endpoints of Assessment: Phytotoxicity is a multifaceted phenomenon. Therefore, this protocol incorporates the assessment of multiple endpoints, including seed germination, seedling emergence, morphological abnormalities, and quantitative measurements of growth (e.g., shoot and root length and biomass).[5]
Materials and Reagents
Test Substance and Control
-
This compound (analytical grade, purity >98%)
-
Negative Control: Deionized water
-
Solvent Control (if required): Acetone or other suitable solvent (reagent grade)
Plant Species
A selection of at least six non-target plant species is recommended, including at least two monocots and four dicots from different families. The choice of species should be guided by regulatory requirements and ecological relevance.[3][11]
| Plant Type | Species | Common Name |
| Monocot | Zea mays | Corn |
| Avena sativa | Oat | |
| Dicot | Glycine max | Soybean |
| Brassica napus | Oilseed Rape | |
| Solanum lycopersicum | Tomato | |
| Cucumis sativus | Cucumber |
Growth Medium and Containers
-
Standard potting soil or a defined artificial soil mixture (e.g., sand, kaolin clay, and peat)
-
Pots or trays of appropriate size for the selected plant species
-
Growth chambers or greenhouses with controlled environmental conditions
Equipment
-
Analytical balance
-
Volumetric flasks and pipettes
-
Spray chamber for uniform application of the test substance
-
Drying oven
-
Ruler or calipers
-
Image analysis software (optional, for root/shoot length measurements)
Experimental Protocols
Protocol 1: Seedling Emergence and Growth Test (Pre-emergent Application)
This test evaluates the effect of this compound on seed germination and the early growth of seedlings when applied to the soil surface before the emergence of the plants. This simulates a pre-emergent herbicide application.
Experimental Workflow:
Caption: Workflow for the Seedling Emergence and Growth Test.
Step-by-Step Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent if it is not readily water-soluble. From the stock solution, prepare a series of at least five concentrations, plus a negative control (deionized water) and a solvent control if a solvent was used. The concentration range should be determined from preliminary range-finding studies.
-
Potting and Sowing: Fill pots with the selected growth medium. Sow a predetermined number of seeds for each plant species at a uniform depth.
-
Application of Test Substance: Immediately after sowing, apply the test solutions uniformly to the soil surface using a calibrated sprayer. Ensure each pot receives the same volume of solution.
-
Incubation: Place the pots in a growth chamber or greenhouse under controlled environmental conditions. Recommended conditions are a 16-hour light/8-hour dark photoperiod, a temperature of 22-25°C during the day and 18-20°C at night, and a relative humidity of 60-80%.[4]
-
Data Collection:
-
Seedling Emergence: Count the number of emerged seedlings daily until no further emergence is observed in the control group.
-
Visual Assessment: At 7, 14, and 21 days after application, visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and malformations, using a standardized rating scale (see Table 2).
-
Growth Measurements: At the end of the 21-day study period, carefully harvest the emerged seedlings. Measure the shoot height and root length. Determine the fresh weight of the shoots and roots, and then dry them in an oven at 60-70°C to a constant weight to determine the dry biomass.
-
Protocol 2: Vegetative Vigor Test (Post-emergent Application)
This test assesses the phytotoxicity of this compound when applied directly to the foliage of young, actively growing plants. This simulates a post-emergent herbicide application.
Experimental Workflow:
Caption: Workflow for the Vegetative Vigor Test.
Step-by-Step Methodology:
-
Plant Propagation: Sow seeds in pots and grow them in a controlled environment until they reach the 2-4 true leaf stage.
-
Preparation of Test Solutions: Prepare test solutions as described in Protocol 1.
-
Application of Test Substance: Apply the test solutions to the foliage of the plants using a calibrated sprayer, ensuring complete and uniform coverage.
-
Incubation: Return the treated plants to the controlled environment for a 21-day observation period.
-
Data Collection:
-
Visual Assessment: Assess for phytotoxicity symptoms at 7, 14, and 21 days post-application using a standardized rating scale (see Table 2).
-
Growth Measurements: At the end of the study, harvest the plants and measure shoot height, root length, and fresh and dry biomass as described in Protocol 1.
-
Data Analysis and Interpretation
Visual Phytotoxicity Assessment
A standardized scale, such as the European Weeds Research Society (EWRS) rating scale, should be used for the visual assessment of phytotoxicity to ensure consistency and comparability of results.[5]
| Rating | % Effect | Description of Phytotoxicity |
| 1 | 0 | No effect |
| 2 | 1-10 | Very slight effects, often transient |
| 3 | 11-25 | Slight effects, some discoloration or stunting |
| 4 | 26-40 | Moderate effects, noticeable stunting and/or discoloration |
| 5 | 41-60 | Clear phytotoxic effects, significant stunting and discoloration |
| 6 | 61-75 | Strong phytotoxic effects, severe stunting and discoloration |
| 7 | 76-85 | Very strong phytotoxic effects, plants severely damaged |
| 8 | 86-99 | Almost complete destruction of plants |
| 9 | 100 | Complete destruction of plants |
Quantitative Data Analysis
-
Calculate Percent Inhibition: For each endpoint (e.g., shoot dry weight), calculate the percent inhibition relative to the control group for each concentration of the test substance.
-
Statistical Analysis:
-
Use Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to determine the No-Observed-Effect Concentration (NOEC).
-
Perform a regression analysis (e.g., probit or logit analysis) to model the dose-response relationship and calculate the ECx values (e.g., EC10, EC25, and EC50), which represent the concentrations causing a 10%, 25%, and 50% effect, respectively.
-
Conclusion and Reporting
The results of the phytotoxicity assessment should be compiled into a comprehensive report that includes:
-
A detailed description of the materials and methods used.
-
A summary of the environmental conditions during the study.
-
Tabulated results of all measured endpoints.
-
The dose-response curves for each plant species and endpoint.
-
The determined NOEC and ECx values with their confidence intervals.
-
A discussion of the observed phytotoxic effects and a comparison of the sensitivity of the different plant species.
This protocol provides a robust and scientifically sound framework for evaluating the potential phytotoxicity of this compound on non-target plants. The data generated will be crucial for a comprehensive environmental risk assessment and for making informed decisions regarding the potential use of this compound.
References
- European and Mediterranean Plant Protection Organization (EPPO). (2014). PP 1/135 (5) Phytotoxicity assessment. EPPO Bulletin, 44(3), 285-291.
- U.S. Environmental Protection Agency (EPA). (2012). OCSPP 850.4100: Seedling Emergence and Seedling Growth.
- Morejohn, L. C., & Fosket, D. E. (1984). Inhibition of plant microtubule polymerization in vitro by the phosphoric amide herbicide amiprophos-methyl. Science, 224(4651), 874-876.
- Organization for Economic Co-operation and Development (OECD). (2006). Test Guideline 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test.
- Organization for Economic Co-operation and Development (OECD). (2006).
- Parka, S. J., & Soper, O. F. (1977). The physiology and mode of action of the dinitroaniline herbicides. Weed Science, 25(1), 79-87.
- Vaughn, K. C., & Lehnen Jr, L. P. (1991). Mitotic disrupter herbicides. Weed Science, 39(3), 450-457.
- Chan, M. M., & Fong, D. (1990). Inhibition of tubulin polymerization by dinitroaniline herbicides.
- Fletcher, J. S., Johnson, F. L., & McFarlane, J. C. (1990). Influence of greenhouse versus field testing and taxonomic differences on plant sensitivity to chemical treatment. Environmental Toxicology and Chemistry, 9(6), 769-776.
- Boutin, C., & Rogers, C. A. (2000). Pattern of sensitivity of plant species to various herbicides. Environmental Toxicology and Chemistry, 19(11), 2793-2801.
- White, A. L., & Boutin, C. (2007). Herbicidal effects on non-target vegetation: A review. Environmental Reviews, 15(NA), 221-255.
- Marrs, R. H., Frost, A. J., & Plant, R. A. (1993). Effects of herbicide spray drift on selected species of nature conservation interest: the effects of 2, 4-D, 2, 4, 5-T, dicamba and fluroxypyr. Environmental Pollution, 82(3), 223-230.
- Canadian Weed Science Society (CWSS-SCM). (2018).
- International Rice Research Institute (IRRI). (1996).
- Pallett, K. E. (2007). Performance of potential non-crop or wild species under OECD 208 testing guideline study conditions for terrestrial non-target plants. Pest Management Science, 63(2), 146-154.
- Eurofins Scientific. (n.d.). Non-Target Terrestrial Plants.
- U.S. Environmental Protection Agency (EPA). (1982). Test Methods for Assessing the Effects of Chemicals on Plants: Final Report.
- U.S. Environmental Protection Agency (EPA). (2012). Final Test Guidelines; OCSPP 850 Series; Notice of Availability.
- Florencia, M., et al. (2017). Effects of the herbicide glyphosate on non-target plant native species from Chaco forest (Argentina). Ecotoxicology and Environmental Safety, 144, 441-449.
- ASTM International. (2009). E1963-09: Standard Guide for Conducting Terrestrial Plant Toxicity Tests.
- Giglio, A., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 29(54), 81229-81251.
- Taylor & Francis. (n.d.). Dinitroaniline – Knowledge and References.
- Miljøstyrelsen. (2012).
- Google Patents. (2012).
- Benchchem. (2023). An In-depth Technical Guide to the Discovery and History of Dinitroaniline Herbicides.
- Ibacon. (n.d.). OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test.
- CymitQuimica. (n.d.). This compound.
- U.S. Environmental Protection Agency (EPA). (2012). OCSPP 850.
- ResearchGate. (2018). Visual scale (with images) for rating of herbicides phytotoxicity on crops????.
- ResearchGate. (2012). Testing the phytotoxic effects of herbicides on higher terrestrial non-target plants using a plant life cycle test.
- ResearchGate. (2015).
- CORESTA. (2019). Dinitroanilines.
- Sapphire Bioscience. (n.d.). 2,6-Dinitro-N-propyl-4-(trifluoromethyl)aniline.
- Khan, M. A., et al. (2012). Determination of dinitroaniline herbicide in food samples and commercial formulation. Journal of the Chemical Society of Pakistan, 34(2), 265-275.
- U.S. Environmental Protection Agency (EPA). (2012). OCSPP 850.4100: Seedling Emergence and Seedling Growth [EPA 712-C-012].
- PubMed. (2023). Glyphosate affects the susceptibility of non-target native plant species according to their stage of development and degree of exposure in the landscape.
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Application Note & Protocols: Elucidating Microbial Degradation Pathways of 2,6-Dinitro-4-(trifluoromethyl)aniline
Abstract & Introduction
2,6-Dinitro-4-(trifluoromethyl)aniline is a nitroaromatic compound characterized by two nitro groups and a trifluoromethyl group attached to an aniline ring.[1] Its structure is analogous to the widely used dinitroaniline herbicide, Trifluralin, differing by the absence of N-alkyl groups.[2][3] The strong electron-withdrawing nature of the nitro and trifluoromethyl groups confers significant chemical stability and potential recalcitrance in the environment.[3] Understanding the microbial degradation of such compounds is paramount for assessing their environmental fate, developing bioremediation strategies for contaminated sites, and discovering novel enzymatic activities.
This guide provides a comprehensive framework for researchers and scientists to investigate the microbial degradation of this compound. We will explore potential catabolic pathways based on established principles for analogous molecules, present detailed protocols for isolating and studying degrading microbes, and outline robust analytical methods for monitoring the biotransformation process. The causality behind experimental choices is emphasized to empower researchers to adapt these protocols to their specific needs.
Foundational Concepts: Predicted Microbial Degradation Pathways
While specific pathways for this compound are not extensively documented, the degradation of structurally similar compounds like dinitrotoluenes (DNTs) and Trifluralin provides a strong predictive foundation.[3][4][5] Microbial attack can proceed via two primary strategies: reduction of the nitro groups or oxidation of the aromatic ring.
2.1 Reductive Pathway (Anaerobic/Anoxic Conditions) Under low-oxygen conditions, the most common initial step in the biodegradation of nitroaromatics is the enzymatic reduction of the nitro groups.[6][7] This process typically occurs sequentially, yielding nitroso, hydroxylamino, and ultimately amino intermediates.
-
Step 1: First Nitroreduction. One of the two nitro groups is reduced to an amino group, forming 2-amino-6-nitro-4-(trifluoromethyl)aniline.
-
Step 2: Second Nitroreduction. The remaining nitro group is reduced, yielding 2,6-diamino-4-(trifluoromethyl)aniline.
-
Step 3: Further Degradation. The resulting diamine is more susceptible to further microbial attack, potentially including deamination or ring cleavage.[8] Reductive deamination has been observed as an initial step in the degradation of some halogenated anilines.[8]
2.2 Oxidative Pathway (Aerobic Conditions) In aerobic environments, bacteria can initiate degradation by incorporating oxygen into the aromatic ring, often catalyzed by dioxygenase enzymes. This pathway can lead to the removal of nitro groups as nitrite and subsequent ring cleavage.[4][9]
-
Step 1: Dioxygenation. A dioxygenase enzyme attacks the aromatic ring, leading to the formation of a catechol-like intermediate and the release of a nitrite ion. For the analogous 2,6-DNT, this results in 3-methyl-4-nitrocatechol.[4][9]
-
Step 2: Ring Cleavage. The resulting catechol is a substrate for extradiol ring cleavage enzymes, breaking open the aromatic ring to form aliphatic acids.[4]
-
Step 3: Central Metabolism. These aliphatic products are then funneled into central metabolic pathways.
The trifluoromethyl group is generally stable but can be subject to oxidative degradation in some microbial systems.[3]
Caption: A three-phase experimental workflow for studying microbial degradation.
Detailed Experimental Protocols
These protocols provide a starting point for investigation. Researchers should optimize conditions based on the specific microbial isolates and experimental goals.
Protocol 1: Isolation of Degrading Microbes by Enrichment
Rationale: This protocol is designed to selectively enrich for microorganisms from an environmental sample (e.g., soil with a history of herbicide application) that can utilize this compound as a sole source of carbon and/or nitrogen. The minimal salt medium lacks other readily available nutrients, forcing microbes to metabolize the target compound for growth.
Materials:
-
Environmental soil/water sample
-
Minimal Salt Medium (MSM) broth (see table below)
-
This compound (stock solution in a minimal amount of a suitable solvent like acetone or DMSO)
-
Sterile flasks, pipettes, and incubator shaker
-
MSM agar plates (MSM broth + 1.5% agar)
| Minimal Salt Medium (MSM) Composition | Amount per 1 Liter |
| K₂HPO₄ | 1.5 g |
| KH₂PO₄ | 0.5 g |
| NaCl | 0.5 g |
| MgSO₄·7H₂O | 0.5 g |
| (NH₄)₂SO₄ | 1.0 g |
| Trace Element Solution | 1.0 mL |
| Distilled Water | to 1.0 L |
| Omit (NH₄)₂SO₄ if selecting for nitrogen source utilizers. |
Procedure:
-
Prepare Enrichment Culture: Add 100 mL of sterile MSM broth to a 250 mL Erlenmeyer flask. Add the target compound to a final concentration of 50-100 mg/L. Add 1-5 g of the soil sample to the flask.
-
Incubation: Incubate the flask at 28-30°C on a rotary shaker at 150 rpm for 1-2 weeks. Observe for turbidity, which indicates microbial growth.
-
Subculturing: Transfer 5 mL of the enriched culture to 95 mL of fresh MSM containing the target compound. This step selects for the most efficient degraders and dilutes out non-growing organisms. Repeat this step 2-3 times every 1-2 weeks.
-
Isolation: After significant enrichment is observed, perform serial dilutions of the latest culture in sterile saline. Plate the dilutions onto MSM agar plates containing the target compound as the sole carbon/nitrogen source.
-
Pure Culture Selection: Incubate plates until distinct colonies appear. Pick individual colonies and re-streak onto fresh MSM agar plates to ensure purity.
Protocol 2: Biodegradation Assay in Liquid Culture
Rationale: This protocol quantifies the degradation rate of the target compound by a pure microbial isolate. It includes essential controls to differentiate between biological and non-biological (abiotic) degradation. A heat-killed control confirms that degradation is dependent on viable, metabolically active cells.
Materials:
-
Pure microbial isolate from Protocol 1
-
MSM broth
-
This compound stock solution
-
Sterile flasks and incubator shaker
-
Spectrophotometer (for optical density measurements)
Procedure:
-
Prepare Inoculum: Grow the isolated strain in a nutrient-rich medium (e.g., Tryptic Soy Broth) to obtain a dense cell culture. Harvest cells by centrifugation, wash twice with sterile MSM to remove residual nutrients, and resuspend in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
Set up Experimental Flasks (in triplicate):
-
Test Flask: 100 mL MSM + target compound (e.g., 50 mg/L) + 1 mL of washed cell suspension.
-
Abiotic Control: 100 mL MSM + target compound. No cells added. This accounts for any chemical degradation (e.g., hydrolysis, photolysis).
-
Killed-Cell Control: 100 mL MSM + target compound + 1 mL of autoclaved (heat-killed) cell suspension. This accounts for any biosorption to the cell surface.
-
-
Incubation: Incubate all flasks under the same conditions as the enrichment (e.g., 30°C, 150 rpm).
-
Sampling: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw 1-2 mL aliquots from each flask for chemical analysis. Measure the OD₆₀₀ to monitor cell growth in the test flasks.
-
Sample Storage: Immediately process samples or store them at -20°C to halt microbial activity prior to extraction and analysis.
Analytical Methodologies for Monitoring Degradation
Accurate quantification of the parent compound and identification of its metabolites are critical for determining degradation rates and pathways. High-Performance Liquid Chromatography (HPLC) is ideal for quantification, while Mass Spectrometry (MS) is essential for structural elucidation of unknown metabolites. [10][11]
Protocol 3: Reversed-Phase HPLC for Quantification
Rationale: This HPLC method provides a robust and reproducible way to separate the relatively polar this compound from potential less-polar or more-polar metabolites. A C18 column is used for separation based on hydrophobicity, and a UV detector is suitable as nitroaromatic compounds strongly absorb UV light. [12][13] Sample Preparation:
-
Centrifuge the 1 mL culture sample to pellet cells.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Carefully transfer the organic (top) layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
| HPLC Method Parameters | Setting |
| Instrument | HPLC system with UV Detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient; e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection Wavelength | ~254 nm or wavelength of maximum absorbance |
| Column Temperature | 30°C |
Data Analysis:
-
Generate a standard curve using known concentrations of the parent compound.
-
Calculate the concentration in unknown samples by comparing their peak areas to the standard curve.
-
Degradation is confirmed by the time-dependent decrease of the parent compound's peak area in the test flasks, with minimal change in the control flasks.
-
The appearance of new peaks suggests the formation of metabolites.
LC-MS/MS for Metabolite Identification
For identifying the chemical structures of new peaks observed in the HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem MS (MS/MS) is the method of choice. By comparing the mass-to-charge ratio (m/z) of the parent compound with the m/z of the metabolites, one can deduce the chemical transformations that have occurred (e.g., a mass increase of 2 Da suggests reduction of a nitro group to an amino group, while a mass decrease of 46 Da suggests loss of a nitro group).
References
-
McCormick, N. G., Cornell, J. H., & Kaplan, A. M. (1978). Identification of biotransformation products from 2,4-dinitrotoluene. Applied and Environmental Microbiology, 35(5), 945–948. [Link]
-
Haigler, B. E., & Spain, J. C. (1998). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. Applied and Environmental Microbiology, 64(12), 4756–4763. [Link]
-
Wikipedia. (n.d.). Trifluralin. Retrieved January 11, 2026, from [Link]
-
Perkins, R. E., & Koffskey, W. E. (1995). An Evaluation of Biotransformation Products from 2,4-Dinitrotoluene Under Nitrate-Reducing Conditions. Defense Technical Information Center. [Link]
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Luo, Q., et al. (2021). Role of Bacillus sp. TF-1 in the Degradation and Detoxification of Trifluralin. Molecules, 26(15), 4473. [Link]
-
Shemer, B., et al. (2018). Aerobic Transformation of 2,4-Dinitrotoluene by Escherichia coli and Its Implications for the Detection of Trace Explosives. Applied and Environmental Microbiology, 84(3), e01729-17. [Link]
-
Bansal, N., & Kanwar, S. S. (2018). Preparation, characterization and trifluralin degradation of laccase-modified cellulose nanofibers. ResearchGate. [Link]
-
Grover, R., Wolt, J. D., & Cessna, A. J. (1997). Environmental fate of trifluralin. Reviews of Environmental Contamination and Toxicology, 153, 1–64. [Link]
-
Spain, J. C., & Haigler, B. E. (1998). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6. Defense Technical Information Center. [Link]
-
Kennedy, M. S., et al. (2007). Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS. United States Department of Agriculture, Agricultural Research Service. [Link]
-
Makut, M. D., & Bello, A. (2018). Assessment of the Biodegradation of Herbicides by Bacteria Isolated from the Soil. Asian Journal of Biotechnology and Bioresource Technology, 4(1), 1-6. [Link]
-
Dr. Akansha Singh. (2022, March 28). Isolation of pesticide Degrading microbes with viva que | MSc Microbiology Practical Series [Video]. YouTube. [Link]
-
Shemer, B., et al. (2018). Aerobic Transformation of 2,4-Dinitrotoluene by Escherichia coli and Its Implications for the Detection of Trace Explosives. SciSpace. [Link]
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Li, Y., et al. (2024). Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. Toxics, 12(8), 589. [Link]
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Bausum, H. T. (1987). Biodegradation of 2,4-and 2,6-Dinitrotoluene by Freshwater Microorganisms. Defense Technical Information Center. [Link]
-
Singh, S., Kumar, V., & Chauhan, A. (2020). Herbicide Glyphosate: Toxicity and Microbial Degradation. ResearchGate. [Link]
-
Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. International Journal of Environmental Research and Public Health, 15(11), 2485. [Link]
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Agency for Toxic Substances and Disease Registry. (2003). Chapter 7: Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9936, this compound. PubChem. Retrieved January 11, 2026, from [Link].
-
El-Gindy, A., Emara, S., & Shaaban, H. (2022). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]
-
Lendenmann, U., et al. (1998). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. ResearchGate. [Link]
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Troubleshooting & Optimization
"byproduct formation in the synthesis of 2,6-Dinitro-4-(trifluoromethyl)aniline"
Welcome to the technical support center for the synthesis of 2,6-Dinitro-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in the synthesis of this key chemical intermediate. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the integrity and success of your experiments.
I. Understanding the Synthesis and its Challenges
This compound is a crucial building block in the synthesis of various agrochemicals and pharmaceuticals. Its synthesis is primarily achieved through two main routes, each with its own set of potential challenges and byproduct formations. A thorough understanding of the underlying reaction mechanisms is critical to optimizing reaction conditions and minimizing impurities.
Synthesis Route 1: Dinitration of 4-(Trifluoromethyl)aniline
This electrophilic aromatic substitution reaction involves the introduction of two nitro groups onto the 4-(trifluoromethyl)aniline ring. While seemingly straightforward, controlling the regioselectivity and preventing oxidation are the primary challenges.
-
Incomplete Dinitration: The presence of a single nitro group results in the formation of mono-nitro isomers.
-
Isomeric Dinitro Byproducts: The directing effects of the amino and trifluoromethyl groups can lead to the formation of undesired dinitro isomers.
-
Oxidation of Starting Material: The strong oxidizing nature of the nitrating mixture can lead to the formation of "tarry" polymerization products, significantly reducing the yield and complicating purification.[1][2]
Q1: My TLC analysis shows multiple spots, indicating a mixture of products. How can I improve the selectivity for the desired 2,6-dinitro isomer?
A1: This is a common issue arising from the competing directing effects of the amino (-NH2) and trifluoromethyl (-CF3) groups. The -NH2 group is strongly activating and ortho-, para-directing, while the -CF3 group is deactivating and meta-directing. In a strong acidic medium, the aniline is protonated to form the anilinium ion (-NH3+), which is a meta-directing group.[3] This leads to the formation of a mixture of isomers.
-
Expert Insight: To enhance selectivity, consider protecting the amino group as an acetanilide before nitration. The acetamido group is still ortho-, para-directing but less activating than the amino group, which can lead to a more controlled reaction and favor the formation of the desired 2,6-dinitro product. The protecting group can be subsequently removed by hydrolysis.
-
Protocol Adjustment:
-
React 4-(trifluoromethyl)aniline with acetic anhydride to form N-(4-(trifluoromethyl)phenyl)acetamide.
-
Perform the dinitration on the protected compound.
-
Hydrolyze the dinitro acetanilide to yield this compound.
-
Q2: The reaction mixture turns dark brown or black, and I'm getting a low yield of a tar-like substance. What is causing this and how can I prevent it?
A2: This indicates significant oxidation of the aniline starting material by the strong nitrating agents.[1][2] Aniline and its derivatives are susceptible to oxidation, leading to the formation of complex polymeric materials.
-
Causality: Concentrated nitric acid is a powerful oxidizing agent. The highly activated ring of aniline is easily attacked, leading to undesirable side reactions.
-
Preventative Measures:
-
Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) throughout the addition of the nitrating agent.
-
Protecting Group: As mentioned in A1, protecting the amino group as an acetanilide significantly reduces its susceptibility to oxidation.
-
Controlled Addition: Add the nitrating mixture slowly and dropwise to the solution of the aniline derivative to avoid localized overheating and high concentrations of the oxidizing agent.
-
Q3: I am observing a significant amount of the 2,5-dinitro and/or 3,5-dinitro isomers. How can I minimize these?
A3: The formation of these isomers is a direct consequence of the complex directing effects in the reaction.
-
Mechanistic Explanation: The formation of the 3,5-dinitro isomer is favored when the aniline is protonated to the anilinium ion, which is meta-directing. The 2,5-dinitro isomer can arise from the complex interplay of the directing effects of the amino and trifluoromethyl groups.
-
Mitigation Strategies:
-
Protecting Group Strategy: The use of a protecting group as described above is the most effective way to control the regioselectivity and minimize the formation of these undesired isomers.
-
Solvent Effects: The choice of solvent can influence the protonation equilibrium of the aniline and thus the product distribution. Experimenting with different solvent systems may offer some improvement.
-
Synthesis Route 2: Amination of 1-Chloro-2,6-dinitro-4-(trifluoromethyl)benzene
This nucleophilic aromatic substitution reaction involves the displacement of a chloride ion by ammonia or an ammonia equivalent. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack.
-
Incomplete Reaction: Unreacted starting material can be a significant impurity if the reaction does not go to completion.
-
Hydrolysis of Starting Material: The presence of water in the reaction can lead to the hydrolysis of the starting material to form 2,6-Dinitro-4-(trifluoromethyl)phenol.
-
Formation of Diphenyl Ether Byproduct: In some cases, the phenoxide formed from hydrolysis can react with another molecule of the starting material to form a diphenyl ether derivative.[4]
Q1: My final product is contaminated with the starting material, 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene. How can I drive the reaction to completion?
A1: Incomplete conversion is often a result of insufficient reaction time, temperature, or concentration of the aminating agent.
-
Optimization Steps:
-
Reaction Time: Extend the reaction time and monitor the progress by TLC or HPLC.
-
Temperature: Gradually increase the reaction temperature, being mindful of potential side reactions.
-
Concentration of Aminating Agent: Use a larger excess of ammonia or the aminating agent to shift the equilibrium towards the product.
-
Q2: I have identified 2,6-Dinitro-4-(trifluoromethyl)phenol as a significant byproduct. What is the source of this impurity and how can I avoid it?
A2: This phenolic byproduct is a result of the hydrolysis of the starting material, where water acts as a nucleophile instead of ammonia.
-
Root Cause: The presence of water in the reaction mixture, either from the solvent, reagents, or atmospheric moisture, can lead to this side reaction. The highly activated aryl halide is susceptible to nucleophilic attack by both ammonia and water.
-
Preventative Measures:
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Solvent Choice: Use a non-aqueous solvent system to minimize the presence of water.
-
Q3: A high molecular weight impurity is detected by mass spectrometry. Could this be a diphenyl ether derivative?
A3: It is plausible. The formation of a diphenyl ether byproduct can occur if the phenolic byproduct (formed from hydrolysis) acts as a nucleophile and attacks another molecule of the starting material.[4]
-
Mechanism:
-
Hydrolysis of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene to 2,6-Dinitro-4-(trifluoromethyl)phenol.
-
Deprotonation of the phenol to form the corresponding phenoxide.
-
Nucleophilic attack of the phenoxide on another molecule of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene to form the diphenyl ether.
-
-
Mitigation: The most effective way to prevent the formation of this byproduct is to strictly control the water content of the reaction, thereby inhibiting the initial hydrolysis step.
II. Identification and Quantification of Byproducts
Accurate identification and quantification of byproducts are essential for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.
| Analytical Technique | Application | Key Considerations |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress and preliminary impurity profiling. | Choose an appropriate solvent system to achieve good separation of the starting material, product, and potential byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the main product and impurities. | A C18 column with a mobile phase of acetonitrile and water is a good starting point. UV detection is suitable for these aromatic compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile byproducts and confirmation of their structures. | Derivatization may be necessary for polar aniline compounds to improve their volatility and chromatographic behavior. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and any isolated byproducts. | 1H, 13C, and 19F NMR can provide detailed structural information. |
| Infrared (IR) Spectroscopy | Functional group analysis to confirm the presence of nitro and amino groups. | Useful for confirming the conversion of functional groups during the reaction. |
III. Experimental Protocols
The following are generalized protocols. Researchers should adapt these based on their specific laboratory conditions and safety protocols.
Protocol 1: Dinitration of 4-(Trifluoromethyl)aniline (with Protection)
-
Protection of the Amino Group: In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline in acetic anhydride. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the N-(4-(trifluoromethyl)phenyl)acetamide. Filter and dry the product.
-
Dinitration: Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0 °C. Slowly add the N-(4-(trifluoromethyl)phenyl)acetamide to the cooled nitrating mixture, maintaining the temperature below 10 °C. Stir the reaction at this temperature for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The dinitrated acetanilide will precipitate. Filter the solid and wash with cold water until the washings are neutral.
-
Deprotection: Reflux the dinitrated acetanilide in a mixture of ethanol and hydrochloric acid for 2-4 hours. Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the this compound. Filter, wash with water, and dry the product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Protocol 2: Amination of 1-Chloro-2,6-dinitro-4-(trifluoromethyl)benzene
-
Reaction Setup: In a pressure vessel, dissolve 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene in a suitable anhydrous solvent (e.g., ethanol or THF).
-
Amination: Add a solution of ammonia in the chosen solvent (or bubble ammonia gas through the solution) in excess. Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) for several hours. Monitor the internal pressure.
-
Work-up: Cool the reaction vessel to room temperature and carefully vent any excess pressure. Pour the reaction mixture into water to precipitate the product.
-
Purification: Filter the crude this compound, wash with water, and dry. Recrystallize from an appropriate solvent to achieve the desired purity.
IV. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Dinitration of 4-(Trifluoromethyl)aniline - Byproduct Formation```dot
Caption: A logical workflow for troubleshooting low yields in the amination synthesis route.
V. References
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. Available at: [Link]
-
NCERT Chemistry Highlights Exam-Crucial | Tarry Oxidation Products in Aniline Nitration| JEE & NEET. YouTube. Available at: [Link]
-
In nitration of aniline tarry oxidation products are formed. Is tarry some chemical term or is it tarry as in tar like? Quora. Available at: [Link]
-
Amination of aryl halides. Google Patents. Available at:
-
When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE. Vedantu. Available at: [Link]
Sources
Technical Support Center: Purification of 2,6-Dinitro-4-(trifluoromethyl)aniline
Welcome to the technical support guide for 2,6-Dinitro-4-(trifluoromethyl)aniline. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges associated with this important chemical intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound sample?
The impurity profile largely depends on the synthetic route. A common synthesis involves the amination of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene.[1] Therefore, you should anticipate the following impurities:
-
Unreacted Starting Material: Residual 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene.
-
Positional Isomers: Isomers can arise during the nitration of the precursor aromatic ring. The presence of isomers with similar polarity can make purification particularly challenging.
-
By-products from Side Reactions: Incomplete nitration can result in mono-nitro species. Other side reactions may introduce additional, structurally related compounds.
-
Degradation Products: Although specific degradation pathways for this molecule are not extensively documented, related dinitroaniline herbicides are known to degrade in certain conditions, which could involve reduction of the nitro groups or dealkylation if N-substituted variants are being synthesized.[2]
Q2: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties is critical for selecting appropriate solvents and methods for purification.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₇H₄F₃N₃O₄ | [3][4][5] |
| Molecular Weight | ~251.12 g/mol | [3][5] |
| Appearance | Typically a yellow or orange crystalline solid, similar to related compounds. | [6][7] |
| Solubility | Poorly soluble in water. Moderately soluble in organic solvents such as acetone, ethanol, and dichloromethane. The trifluoromethyl group enhances lipophilicity. | [6][7] |
| Boiling Point | ~313.1 °C | [3] |
| Storage | Recommended storage at 2°C - 8°C. | [3] |
Q3: How can I effectively assess the purity of my this compound sample?
A multi-faceted approach is recommended for reliable purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique to visualize the number of components in your sample and to screen for an effective solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities. HPLC was used to confirm >98% purity for a related compound.[8]
-
Gas Chromatography (GC): Particularly useful for identifying and quantifying volatile impurities and positional isomers.[9]
-
Melting Point Analysis: A sharp, narrow melting point range is a strong indicator of high purity. A purified, related compound exhibits a melting point of approximately 142°-144° C.[1]
-
Spectroscopy (¹H NMR, ¹³C NMR, IR, MS): Essential for structural confirmation and identifying unknown impurities by their characteristic signals.
Q4: What are the primary safety considerations when handling this compound?
According to GHS classifications, this compound is associated with skin and serious eye irritation.[5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for comprehensive safety information.[5]
Section 2: Troubleshooting Purification Workflows
This section provides solutions to specific problems you may encounter during the purification process.
Problem: My crude product is a dark, oily residue and fails to crystallize.
-
Likely Cause: This often indicates a high load of impurities or the presence of residual high-boiling solvents from the reaction workup. Impurities can act as a "eutectic" mixture, depressing the melting point and preventing crystallization.
-
Troubleshooting Strategy:
-
Initial Solvent Wash: Attempt to triturate the oil with a non-polar solvent in which the product is sparingly soluble but impurities are more soluble (e.g., cold hexanes). This can often remove greasy, non-polar impurities and induce crystallization.
-
Activated Charcoal Treatment: If the color is the main issue, dissolve the crude material in a suitable solvent (like ethanol or ethyl acetate), add a small amount of activated charcoal (1-2% by weight), heat gently, and then filter through celite to remove the charcoal and adsorbed colored impurities.
-
Column Chromatography: If simpler methods fail, column chromatography is the most robust solution. It is highly effective at separating the target compound from a complex mixture of impurities. See Protocol 3.3 for a detailed methodology.
-
Problem: After recrystallization, my product's melting point is still broad, and TLC/HPLC shows a persistent impurity.
-
Likely Cause: The impurity is likely a positional isomer or a structurally similar by-product that has solubility characteristics very close to your target compound, causing it to co-crystallize.
-
Troubleshooting Strategy:
-
Re-evaluate Recrystallization Solvent System: Experiment with different solvent systems. A binary solvent system (one "good" solvent where the compound is soluble and one "poor" solvent where it is not) can sometimes provide the selectivity needed to exclude the stubborn impurity.
-
Switch to Column Chromatography: This is the definitive method for separating compounds with minor differences in polarity. A carefully optimized eluent system, identified through TLC screening, is crucial for achieving baseline separation.[10][11]
-
Problem: My yield is very low after column chromatography.
-
Likely Cause: This can be due to several factors:
-
Improper Solvent System (Eluent): If the eluent is not polar enough, your compound will remain adsorbed to the silica gel. If it's too polar, it will elute too quickly along with impurities.
-
Compound Degradation on Silica: Some compounds, particularly highly polar or acid/base sensitive ones, can degrade on the acidic surface of standard silica gel.
-
Irreversible Adsorption: Very polar compounds can bind irreversibly to the silica gel.
-
-
Troubleshooting Strategy:
-
Optimize Eluent Polarity: The ideal eluent system should provide a retention factor (Rf) of ~0.3 for your target compound on a TLC plate.[11]
-
Use Deactivated Silica: If degradation is suspected, you can use silica gel that has been treated with a base (e.g., triethylamine, typically 1% v/v in the eluent) to neutralize acidic sites.
-
Consider a Different Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (which can be neutral, basic, or acidic) or reverse-phase silica (C18) for highly non-polar compounds.[10]
-
Section 3: Detailed Experimental Protocols
Protocol 3.1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol is essential for monitoring reaction progress and for developing a solvent system for column chromatography.
-
Prepare TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot Samples: Dissolve a small amount of your crude material in a volatile solvent (e.g., dichloromethane). Use a capillary tube to spot a small amount onto the origin line. Also spot relevant standards (e.g., starting material) if available.
-
Develop Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line.
-
Visualize: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure compound should show a single spot. The ideal Rf for column chromatography is ~0.3.[11]
Protocol 3.2: Bulk Purification by Recrystallization
This method is effective for removing impurities with significantly different solubility profiles from the target compound.[12]
-
Select a Solvent: Choose a solvent in which this compound is soluble when hot but poorly soluble when cold. Based on its properties, ethanol or a hexane/benzene mixture could be good starting points.[1][6]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.
-
Decolorize (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then re-heat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (or charcoal).
-
Crystallize: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum to remove all residual solvent.
Protocol 3.3: High-Purity Separation by Column Chromatography
This is the most powerful technique for separating closely related compounds.[10][11]
-
Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool. Add a layer of sand.
-
Pack the Column (Slurry Method): In a beaker, mix silica gel with the chosen eluent (determined by TLC) to form a slurry. Pour the slurry into the column, tapping the side to ensure even packing and remove air bubbles. Add another layer of sand on top of the silica bed.[11]
-
Load the Sample: Dissolve the crude product in the minimum amount of a polar solvent (or the eluent itself) and carefully add it to the top of the column.
-
Elute the Column: Open the stopcock and begin adding the eluent to the top of the column, ensuring the silica bed never runs dry. Collect the eluting solvent in fractions (e.g., in test tubes).[11]
-
Monitor Fractions: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Visual Guides
Diagram 1: Purification Strategy Selection Workflow
This flowchart provides a logical path for selecting the appropriate purification method based on the initial analysis of the crude product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Degradation of fluchloralin in soil under predominating anaerobic conditions | Semantic Scholar [semanticscholar.org]
- 3. This compound | 445-66-9 | AAA44566 [biosynth.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | C7H4F3N3O4 | CID 9936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 9. tsijournals.com [tsijournals.com]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scribd.com [scribd.com]
"troubleshooting low yield in 2,6-Dinitro-4-(trifluoromethyl)aniline synthesis"
Welcome to the technical support center for the synthesis of 2,6-Dinitro-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two predominant synthetic strategies for obtaining this compound:
-
Route A: Amination of a Precursor. This route involves the nucleophilic aromatic substitution of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene with ammonia. It is a direct and often high-yielding method.
-
Route B: Dinitration of 4-(trifluoromethyl)aniline. This approach involves the direct dinitration of 4-(trifluoromethyl)aniline. However, this method is prone to challenges such as oxidation of the aniline and poor regioselectivity, often necessitating a protection-deprotection strategy.
Q2: I am getting a low yield in my synthesis. What are the most likely general causes?
Low yields can stem from several factors, irrespective of the synthetic route. The most common culprits include:
-
Incomplete reaction: Insufficient reaction time, suboptimal temperature, or inadequate reagent concentration.
-
Side reactions: Formation of undesired byproducts that consume starting materials.
-
Product degradation: Harsh reaction or workup conditions leading to the decomposition of the desired product.
-
Mechanical losses: Inefficient extraction, filtration, or purification steps.
Q3: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Developing a suitable solvent system is crucial for good separation. For nitroanilines, which are often colored, visualization can sometimes be done by the naked eye, but a UV lamp is highly recommended for better sensitivity.[1]
Troubleshooting Guide: Route A - Amination of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene
This route is often favored for its directness. However, achieving high yields consistently requires careful control of reaction parameters.
Issue 1: Low or No Conversion of Starting Material
-
Symptom: TLC analysis shows a significant amount of unreacted 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene.
-
Potential Causes & Solutions:
-
Insufficient Ammonia Concentration: The concentration of ammonium hydroxide is critical. Ensure you are using a sufficiently concentrated solution (e.g., 14N).[2] If the reaction is sluggish, a higher concentration or a larger excess of ammonium hydroxide may be required.
-
Inadequate Reaction Time or Temperature: While this reaction is often performed at room temperature, gentle heating may be necessary to drive it to completion.[2] Monitor the reaction by TLC to determine the optimal reaction time.
-
Poor Mixing: In a biphasic system (e.g., benzene and aqueous ammonium hydroxide), vigorous stirring is essential to ensure adequate contact between the reactants.[2]
-
Issue 2: Presence of Impurities After Workup
-
Symptom: The crude product shows multiple spots on TLC or the purified product has a low melting point.
-
Potential Causes & Solutions:
-
Hydrolysis of the Product: While this compound is relatively stable, prolonged exposure to harsh basic conditions at elevated temperatures could potentially lead to some degradation. Ensure the workup is performed promptly after the reaction is complete.
-
Incomplete Washing: The workup typically involves washing the organic layer with water to remove excess ammonia and any salts.[2] Inadequate washing can leave impurities in the final product.
-
Experimental Protocol: Amination of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene
This protocol is adapted from established synthetic methods.[2][3]
Materials:
-
1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene
-
Benzene (or a suitable alternative solvent like toluene)
-
Concentrated Ammonium Hydroxide (14N)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexane-benzene solvent mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 40.5 g of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene in 300 ml of benzene.
-
To this solution, add 250 ml of 14 N ammonium hydroxide.
-
Stir the reaction mixture vigorously at room temperature for approximately 1.5 hours.
-
Add an additional 100 ml of 14 N ammonium hydroxide and continue stirring for another 2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a hexane-benzene solvent mixture to obtain a crystalline solid.
Troubleshooting Guide: Route B - Dinitration of 4-(trifluoromethyl)aniline
Direct dinitration of 4-(trifluoromethyl)aniline is challenging due to the high reactivity of the amino group and competing directing effects.[4] A protection-deprotection strategy is highly recommended.
Issue 1: Formation of "Tarry" Oxidation Products
-
Symptom: The reaction mixture turns dark and viscous, and the desired product is obtained in very low yield, if at all.
-
Potential Causes & Solutions:
-
Direct Nitration of the Aniline: The amino group is highly susceptible to oxidation by strong nitrating agents like nitric acid, leading to the formation of complex, often polymeric, "tarry" products.[2][5][6]
-
Solution: Protection of the Amino Group: To prevent oxidation, the amino group should be protected as an acetanilide before nitration.[4] The acetyl group reduces the activating effect of the amino group and makes it less prone to oxidation.
-
Issue 2: Formation of Multiple Isomers
-
Symptom: The product mixture contains significant amounts of undesired nitro isomers.
-
Potential Causes & Solutions:
-
Competing Directing Effects: The amino group is ortho, para-directing, while the trifluoromethyl group is meta-directing. Direct nitration leads to a mixture of isomers.[4] In a strong acidic medium, the amino group can be protonated to form the anilinium ion, which is a meta-directing group, further complicating the product distribution.[4][5]
-
Solution: Protection of the Amino Group: Acetylation of the amino group to form an acetanilide is the most effective way to control regioselectivity. The bulkier acetamido group sterically hinders the ortho position to some extent and electronically directs the incoming nitro group primarily to the desired positions.[4]
-
Issue 3: Incomplete Deprotection (Hydrolysis)
-
Symptom: The final product is contaminated with the nitrated acetanilide intermediate.
-
Potential Causes & Solutions:
-
Insufficient Hydrolysis Conditions: The hydrolysis of the acetanilide requires heating with an acid or base. Incomplete hydrolysis can be due to insufficient reaction time, temperature, or concentration of the acid/base.
-
Solution: Monitor the deprotection step by TLC to ensure complete conversion to the desired aniline. If necessary, increase the reaction time or the concentration of the hydrolyzing agent.
-
Experimental Protocol: Dinitration via Protection-Deprotection
This three-step protocol is designed to maximize the yield and purity of the final product.[4]
Step 1: Acetylation of 4-(trifluoromethyl)aniline
-
Dissolve 4-(trifluoromethyl)aniline in glacial acetic acid in a round-bottom flask.
-
Slowly add acetic anhydride to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting aniline is consumed.
-
Cool the mixture and pour it into ice-cold water to precipitate the product.
-
Collect the solid N-(4-(trifluoromethyl)phenyl)acetamide by vacuum filtration, wash with cold water, and dry.
Step 2: Dinitration of N-(4-(trifluoromethyl)phenyl)acetamide
-
In a flask, dissolve the dried acetanilide from Step 1 in concentrated sulfuric acid, maintaining a low temperature with an ice bath.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a cooled beaker.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction in the ice bath for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the dinitrated acetanilide.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
Step 3: Deprotection (Hydrolysis) of the Dinitrated Acetanilide
-
Heat the crude dinitrated acetanilide with an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution under reflux.
-
Monitor the reaction by TLC until the starting amide is fully consumed.
-
Cool the reaction mixture. If an acidic hydrolysis was performed, neutralize with a base to precipitate the product. If a basic hydrolysis was used, the product may precipitate upon cooling or acidification.
-
Isolate the this compound by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
Data Summary and Visualization
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Route A: Amination | Route B: Dinitration (Protected) |
| Key Reagents | 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene, NH4OH | 4-(trifluoromethyl)aniline, Acetic Anhydride, HNO3/H2SO4 |
| Typical Yield | Good to Excellent | Moderate to Good |
| Key Challenges | Ensuring complete reaction | Preventing oxidation, controlling regioselectivity |
| Purification | Recrystallization | Column Chromatography, Recrystallization |
| Safety Concerns | Handling concentrated NH4OH | Handling concentrated acids, exothermic nitration |
Diagram 1: Synthesis Routes Overview
Caption: Overview of the two primary synthesis routes for this compound.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A decision-making flowchart for troubleshooting low yield in the synthesis.
Safety Precautions
-
Nitration Reactions: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[7][8] Always perform nitrations in a fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, a face shield, and acid-resistant gloves.[7][9] Use an ice bath to control the reaction temperature and add the nitrating agent slowly.[4]
-
Corrosive Reagents: Concentrated sulfuric acid, nitric acid, and ammonium hydroxide are corrosive and can cause severe burns.[7][9][10] Handle these reagents with extreme care in a well-ventilated area or fume hood.[10][11] Always have an eyewash station and safety shower readily accessible.[7][12]
-
Solvent Handling: Benzene is a known carcinogen and should be handled with appropriate precautions. If possible, consider using a less toxic solvent like toluene.
References
-
Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Retrieved from [Link]
-
YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
-
Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro Aniline. Retrieved from [Link]
-
Discussion Forum. (2024, February 20). Explain the challenges in direct nitration of aniline and how the formation of tarry oxidation products can be controlled. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2,6-dinitro-4-trifluoromethylaniline. Retrieved from [Link]
-
Vedantu. (n.d.). What are tarry oxidation products class 12 chemistry CBSE. Retrieved from [Link]
-
Quora. (2020, January 6). In nitration of aniline tarry oxidation products are formed. Is tarry some chemical term or is it tarry as in tar like? Retrieved from [Link]
-
Scribd. (n.d.). Hydrolysis of P-nitroacetanilide Experiment. Retrieved from [Link]
- European Patent Office. (2002, September 18). A method for the purification of dinitroanilines.
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
UW Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]
-
YouTube. (2021, April 7). TLC examination of isomeric nitro anilines. Retrieved from [Link]
-
PubMed. (1995, June). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Retrieved from [Link]
- Google Patents. (n.d.). US4185035A - Dinitroaniline purification with inorganic acid halides.
-
Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2,6-dinitro-4-trifluoromethylaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
Freechemistryonline Blog. (2024, January 12). Ammonium Hydroxide Hazards: How to Ensure Safety Handling the Chemical. Retrieved from [Link]
- Google Patents. (n.d.). DE2837529C2 - Process for the purification of nitrosamine-containing dinitroanilines.
- Google Patents. (n.d.). US2580742A - Purification of dinitro compounds.
-
Tanner Industries. (n.d.). SAFETY DATA SHEET - Ammonium Hydroxide (10% to 30%). Retrieved from [Link]
-
Lab Manager. (2024, October 27). Working with Ammonium Hydroxide (NH₄OH) : A Comprehensive Guide. Retrieved from [Link]
-
Freechemistryonline Blog. (2024, January 12). Ammonium Hydroxide Hazards: How to Ensure Safety Handling the Chemical. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2',6'-dinitro-4'-trifluoromethyl-2,2,2-trifluoroacetanilide. Retrieved from [Link]
-
International Safety. (2025, May 13). Need for Ammonium Hydroxide PPE Grows with Increased Industrial Usage. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6-dinitro-4-(trifluoromethyl)phenylhydrazine 3 and.... Retrieved from [Link]
-
Googleapis.com. (n.d.). Process for preparing 1-chloro-2,6-dinitro-4-\trifluoromethyl\ benzene free from nitrosating agents. Retrieved from [Link]
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Technical Support Center: Improving the Solubility of 2,6-Dinitro-4-(trifluoromethyl)aniline for Bioassays
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2,6-Dinitro-4-(trifluoromethyl)aniline and encountering challenges with its solubility in bioassay systems. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve reliable and reproducible experimental results.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a yellow-orange crystalline solid characterized by low aqueous solubility.[1] Its chemical structure, which includes two nitro groups and a trifluoromethyl group, contributes to its hydrophobic nature, making it poorly soluble in water.[2] However, it exhibits moderate solubility in organic solvents such as acetone, ethanol, and dimethyl sulfoxide (DMSO).[2] This disparity in solubility is a common hurdle in biological assays, which are predominantly aqueous-based.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃N₃O₄ | [3] |
| Molecular Weight | 251.12 g/mol | [3] |
| Appearance | Yellow-orange crystalline solid | [1] |
| Water Solubility | Poorly soluble | [2] |
| Organic Solvent Solubility | Moderately soluble in acetone, ethanol, DMSO | [2] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: This is a common issue known as "crashing out." It occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent is diluted into an aqueous medium, like cell culture media. The organic solvent disperses, and the compound's concentration exceeds its solubility limit in the now predominantly aqueous environment, causing it to precipitate.
Q2: What is the best solvent to use for making a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays. It is a powerful solvent that is miscible with water. However, it's crucial to be aware of its potential for cytotoxicity at higher concentrations in your specific assay.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The maximum tolerable concentration of DMSO is cell-line specific and can also depend on the duration of the assay. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, it is highly recommended to perform a solvent tolerance study for your specific cell line to determine the optimal concentration.
Q4: Can I just filter out the precipitate?
A4: No, filtering out the precipitate is not recommended. This will remove an unknown amount of your compound, leading to an inaccurate final concentration in your assay and unreliable results. The best approach is to address the root cause of the precipitation.
Troubleshooting Guide: Compound Precipitation
This guide will help you systematically troubleshoot and resolve issues with the precipitation of this compound in your bioassays.
Observation: Immediate Precipitation Upon Dilution
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your assay medium. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of aqueous medium can cause a rapid solvent shift, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing the medium. |
| Low Temperature of Medium | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium for dilutions. |
| High Solvent Concentration in Final Medium | The concentration of the organic solvent in the final assay medium is too high, which can lead to precipitation when it interacts with other components. | Prepare a more concentrated stock solution to reduce the volume of solvent added to the assay. Ensure the final solvent concentration is within the tolerable range for your assay (typically <0.5% for DMSO). |
Observation: Delayed Precipitation (after hours or days of incubation)
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be degrading over time into less soluble byproducts. | Assess the stability of the compound under your specific culture conditions (e.g., 37°C, 5% CO₂). Consider preparing fresh media with the compound more frequently. |
| Evaporation of Medium | In long-term experiments, evaporation can concentrate the compound in the medium, exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with a gas-permeable membrane. |
| Cellular Metabolism | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of a pH-sensitive compound. | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently. |
| Interaction with Media Components | The compound may be interacting with components in the cell culture medium, such as proteins or salts, leading to precipitation over time. | If using serum-free media, consider adding a low concentration of bovine serum albumin (BSA) to help solubilize the compound. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 251.12 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 251.12 g/mol = 0.0025112 g = 2.51 mg
-
-
Weigh the compound: Carefully weigh out 2.51 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Tolerable Solvent Concentration
This protocol will help you determine the highest concentration of your chosen solvent (e.g., DMSO) that does not adversely affect your cells.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Sterile 96-well plates
-
Your chosen solvent (e.g., DMSO)
-
Cell viability assay (e.g., MTT, PrestoBlue™, or similar)
Procedure:
-
Seed cells: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare solvent dilutions: Prepare a series of dilutions of your solvent in complete cell culture medium. For example, for DMSO, you might prepare final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-solvent control.
-
Treat cells: Remove the old medium from the cells and add the medium containing the different solvent concentrations.
-
Incubate: Incubate the plate for a duration that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assess cell viability: Perform a cell viability assay according to the manufacturer's instructions.
-
Analyze data: Plot cell viability against the solvent concentration. The highest concentration that does not cause a significant decrease in cell viability is your maximum tolerable solvent concentration.
Advanced Solubilization Strategies
If you are still facing solubility issues after optimizing your solvent system, you may consider these advanced strategies. It is critical to validate each new excipient for compatibility with your specific bioassay.
| Strategy | Description | Considerations |
| Co-solvents | Using a mixture of solvents (e.g., DMSO and polyethylene glycol) can sometimes improve solubility upon dilution into aqueous media. | The final concentration of all solvents must be below their cytotoxic levels. |
| Surfactants | Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate and solubilize hydrophobic compounds. | Surfactants can interfere with cell membranes and some assay readouts. Extensive control experiments are necessary. |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. | The type and concentration of cyclodextrin must be optimized. |
Visualizing the Workflow
Solubility Enhancement Workflow
The following diagram illustrates a logical workflow for addressing the solubility of this compound.
Caption: A decision-making workflow for improving the solubility of this compound.
Safety and Handling
This compound is classified as a hazardous substance. Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, wash the affected area thoroughly with water.[4]
References
-
PubChem. (n.d.). Trifluralin. National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline. Retrieved from [Link]
-
Gujarat Fluorochemicals Limited. (2018). Safety Data Sheet: 2,6-Dichloro-4-(trifluoromethyl)aniline. Retrieved from [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]
-
Gujarat Fluorochemicals Limited. (2018). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Technical Support Center: Stability and Handling of 2,6-Dinitro-4-(trifluoromethyl)aniline Stock Solutions
Welcome to the technical support center for 2,6-Dinitro-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the preparation, storage, and troubleshooting of stock solutions containing this compound. Our goal is to ensure the integrity and reliability of your experimental results by addressing common challenges related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For general laboratory use, high-purity acetonitrile or methanol are recommended solvents for preparing stock solutions of this compound. These solvents offer good solubility and are compatible with common analytical techniques such as High-Performance Liquid Chromatography (HPLC). For specific applications, always refer to the relevant analytical method or experimental protocol. For instance, in the analysis of dinitroaniline pesticides, hexane is also a commonly used solvent.[1]
Q2: What are the ideal storage conditions for my this compound stock solution?
A2: To minimize degradation, stock solutions should be stored in a refrigerator at 2-8°C (36-46°F) and protected from light.[2] Use amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps to prevent photodegradation and solvent evaporation. It is crucial to store analytical standards and their solutions in a separate location from the main laboratory to prevent contamination.[3]
Q3: How long can I expect my stock solution to be stable?
A3: The stability of your stock solution will depend on the solvent, concentration, and storage conditions. As a general guideline, it is recommended to replace stock standard solutions of dinitroanilines after 6 months, or sooner if comparison with check standards indicates a problem.[1] Regular verification of the solution's concentration against a freshly prepared standard is best practice to ensure accuracy.
Q4: I see a color change in my stock solution. What does this indicate?
A4: A color change, typically to a more intense yellow or orange, can be an indicator of degradation. Dinitroaniline compounds are susceptible to degradation, which can lead to the formation of colored byproducts. If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one.
Q5: Are there any known incompatibilities I should be aware of when working with this compound?
A5: Avoid strong bases and acids in your stock solution preparation unless specified by a particular protocol, as they can catalyze hydrolysis. Also, be mindful of potential interactions with other chemicals in your experimental system. For example, the presence of dissolved organic matter in water can retard the photolytic degradation of related dinitroanilines.[4]
Troubleshooting Guide
This section provides solutions to common problems encountered during the preparation, storage, and use of this compound stock solutions.
Issue 1: Inconsistent or Drifting HPLC Peak Areas
Possible Causes & Solutions
-
Degradation of the Stock Solution: This is a primary suspect.
-
Solution: Prepare a fresh stock solution from the solid material. Compare the peak area of the new solution with the old one under identical HPLC conditions. A significant decrease in the peak area of the old solution suggests degradation.
-
-
Solvent Evaporation: Improperly sealed vials can lead to an increase in concentration.
-
Solution: Ensure vials are tightly sealed with PTFE-lined caps. Parafilm can be used as an additional measure for long-term storage.
-
-
HPLC System Issues: Problems with the injector, pump, or detector can cause variability.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Possible Causes & Solutions
-
Formation of Degradation Products: Exposure to light, elevated temperatures, or contaminants can cause the parent compound to break down.
-
Solution: Conduct a forced degradation study to identify potential degradation products and their retention times. This will help confirm if the new peaks are related to the degradation of your compound.
-
-
Contamination: The solvent, glassware, or the HPLC system itself could be contaminated.
-
Solution: Run a blank injection of the solvent to check for contaminants. Ensure all glassware is scrupulously clean. If necessary, flush the HPLC system with an appropriate cleaning solution.
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
-
Interaction with Active Sites on the HPLC Column: The aniline group in the molecule can interact with residual silanols on silica-based columns, leading to peak tailing.
-
Solution: Use a column with end-capping or a base-deactivated stationary phase. Adjusting the mobile phase pH to suppress the ionization of the aniline group can also improve peak shape.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution
Materials:
-
This compound solid
-
HPLC-grade acetonitrile
-
Calibrated analytical balance
-
10 mL volumetric flask (Class A, amber glass)
-
Ultrasonic bath
-
Pasteur pipette
Procedure:
-
Accurately weigh approximately 10 mg of this compound solid and record the exact weight.
-
Carefully transfer the solid to the 10 mL amber volumetric flask.
-
Add approximately 7 mL of acetonitrile to the flask.
-
Sonicate the flask for 5-10 minutes, or until all the solid has dissolved.
-
Allow the solution to return to room temperature.
-
Add acetonitrile dropwise to the flask until the bottom of the meniscus is level with the calibration mark.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer the solution to a labeled amber glass vial with a PTFE-lined cap for storage.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the stability of your compound and for developing a stability-indicating analytical method.[6][7]
Stock Solution Preparation: Prepare a 100 µg/mL solution of this compound in acetonitrile.
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to a calibrated light source (e.g., Xenon lamp) providing UV and visible light for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-UV method. The goal is to achieve 5-20% degradation of the parent compound.[8]
Potential Degradation Pathways
Based on studies of the closely related herbicide trifluralin (N,N-di-n-propyl-2,6-dinitro-4-(trifluoromethyl)aniline), the degradation of this compound is likely to proceed through several pathways, particularly under photolytic conditions.[2][9][10]
-
N-Dealkylation: This is a common degradation pathway for N-alkylated anilines. However, since this compound lacks N-alkyl groups, this pathway is not directly applicable.
-
Reduction of Nitro Groups: One or both of the nitro groups can be reduced to amino groups, forming various amino-nitro or diamino derivatives.
-
Photochemical Cyclization: Intramolecular cyclization can occur, leading to the formation of benzimidazole derivatives. For trifluralin, this is a significant photodegradation pathway.[9]
Below is a conceptual diagram illustrating potential degradation pathways.
Caption: Conceptual Degradation Pathways of this compound.
Data Summary
The stability of a stock solution is paramount for accurate quantification. The following table provides a hypothetical example of a stability study for a 100 µg/mL stock solution stored under different conditions for one month.
| Storage Condition | Initial Concentration (µg/mL) | Concentration after 1 Month (µg/mL) | % Degradation |
| 2-8°C, Protected from Light | 100.2 | 99.5 | 0.7% |
| Room Temperature, Light | 100.2 | 85.1 | 15.1% |
| Room Temperature, Dark | 100.2 | 96.3 | 3.9% |
| 40°C, Dark | 100.2 | 91.7 | 8.5% |
This data is for illustrative purposes only. Actual degradation rates will vary.
Troubleshooting Workflow
For a systematic approach to diagnosing issues with your stock solution, please follow the workflow below.
Caption: Troubleshooting Workflow for Stock Solution Issues.
We trust this guide will be a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
- Sarmiento Tagle, M. G., Salum, M. L., Buján, E. I., & Argüello, G. A. (2005). Time evolution and competing pathways in photodegradation of trifluralin and three of its major degradation products. Photochemical & Photobiological Sciences, 4(11), 944–951.
- Grover, R., Wolt, J. D., & Cessna, A. J. (1997). Environmental fate of trifluralin.
- U.S. Environmental Protection Agency. (1984).
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Dimou, A., Sakkas, V., & Albanis, T. (2004). Photodegradation of trifluralin in natural waters and soils: Degradation kinetics and influence of organic matter. International Journal of Environmental Analytical Chemistry, 84(1-3), 173-182.
- Megadi, S., Phani, A., & J, S. (2020). Role of Bacillus sp. TF-1 in the Degradation and Detoxification of Trifluralin. Applied Sciences, 10(15), 5283.
- Pulicharla, R., Das, R. K., Kaur, B., & Brar, S. K. (2016). Effect of O3, UV and H2O2 combinations on the degradation efficiency of trifluralin in the airlift photoreactor under optimum conditions. Journal of Environmental Engineering and Science, 11(3), 127-134.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Klick, S., Muellner, T., & W, T. (2005). Forced degradation studies: A tool for the investigation of the stability of active pharmaceutical ingredients and finished dosage forms. Die Pharmazeutische Industrie, 67(1), 104-111.
- Ghasemi, E., Zolfaghari, P., & Mirzajani, F. (2018). Response surface methodology for ozonation of trifluralin using advanced oxidation processes in an airlift photoreactor. Journal of the Taiwan Institute of Chemical Engineers, 85, 116-123.
- Food and Agriculture Organization of the United Nations & World Health Organization. (2010). Guidelines on Good Laboratory Practice in Pesticide Residue Analysis. CAC/GL 40-1993.
- European Commission. (2023). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. SANTE/2020/12830, Rev.2.
- Organomation. (2009).
- University of Hertfordshire. (n.d.). Trifluralin (Ref: EL 152). AERU.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trifluralin.
- National Center for Biotechnology Information. (n.d.). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. U.S.
- AccuStandard. (n.d.). Pesticide Standards Guide.
- Collaborative International Pesticides Analytical Council. (n.d.). Trifluralin 183.
- United States Department of Agriculture Agricultural Research Service. (n.d.). Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS.
- Wikipedia. (n.d.). Trifluralin.
- Leitis, E., & Crosby, D. G. (1974). Photodecomposition of trifluralin. Journal of Agricultural and Food Chemistry, 22(5), 842–848.
- The Coleman Lab. (n.d.).
- Al-Attas, A. A., & El-Sadek, M. E. (1995). Analysis of trifluralin and other dinitroaniline herbicide residues by zero-order and derivative ultraviolet spectrophotometry. Analyst, 120(11), 2711–2714.
- Science.gov. (n.d.).
- LGC Standards. (n.d.).
- Atticus LLC. (n.d.).
- Pharmaguideline. (2017).
- Reynolds, D. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Semantic Scholar. (n.d.). Degradation of bromoxynil and trifluralin in natural water by direct photolysis and UV plus H(2)O(2)
- Khosravi, M., & Shariati, F. P. (2021). Controlled-release Formulations of Trifluralin Herbicide by Interfacial Polymerization as a Tool for Environmental Hazards. Biointerface Research in Applied Chemistry, 11(3), 10459-10467.
- Coleman, N. V., & Gee, C. (2020). Biodegradation and Abiotic Degradation of Trifluralin: A Commonly Used Herbicide with a Poorly Understood Environmental Fate. Environmental Science & Technology, 54(17), 10399–10410.
- Chrom-Academy. (n.d.). HPLC Troubleshooting Guide.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Trifluralin | C13H16F3N3O4 | CID 5569 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Time evolution and competing pathways in photodegradation of trifluralin and three of its major degradation products - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. Environmental fate of trifluralin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Detection of 2,6-Dinitro-4-(trifluoromethyl)aniline
Welcome to the technical support center for the analytical detection of 2,6-Dinitro-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, empowering you to resolve common and complex challenges in your analytical workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analysis of this compound.
Q1: What are the most common analytical techniques for the detection and quantification of this compound?
The primary methods for analyzing this compound and related dinitroaniline herbicides are gas chromatography (GC) and liquid chromatography (LC).[1]
-
Gas Chromatography (GC): Due to the volatility of dinitroanilines, GC is a robust and widely used technique.[1] It is often paired with an Electron Capture Detector (ECD), which is highly sensitive to the electronegative nitro groups present in the molecule, providing excellent sensitivity.[2] For confirmation and unambiguous identification, Mass Spectrometry (MS or MS/MS) is routinely used.[1]
-
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are also common, particularly when analyzing multiple pesticide classes simultaneously or for samples in complex matrices.[3] LC is almost always coupled with tandem mass spectrometry (LC-MS/MS), typically using an electrospray ionization (ESI) source, for high selectivity and sensitivity.[1]
Q2: What key chemical properties of this compound influence its analysis?
Understanding the physicochemical properties of this compound is crucial for developing and troubleshooting analytical methods.
-
Low Water Solubility & Lipophilicity: Dinitroanilines are generally lipophilic and have low solubility in water.[1][4] This dictates the choice of organic solvents (e.g., acetonitrile, hexane, methylene chloride) for efficient extraction from aqueous or solid samples.[2]
-
Volatility: The compound's ability to be vaporized without decomposition makes it suitable for GC analysis.[1]
-
Electronegativity: The presence of two nitro groups (-NO₂) and a trifluoromethyl (-CF₃) group makes the molecule highly electronegative.[5][6] This property is key to its high sensitivity with an Electron Capture Detector (ECD) in GC.[2]
-
Susceptibility to Photodegradation: Dinitroaniline herbicides are known to be susceptible to degradation upon exposure to light.[1][7] This is a critical pre-analytical variable that must be controlled by storing samples and standards in amber vials and minimizing exposure to direct light during preparation.
Part 2: Troubleshooting Guides
This section provides specific troubleshooting advice in a question-and-answer format for common issues encountered during analysis.
Workflow Visualization: General Analytical Approach
The following diagram outlines a typical workflow for the analysis of this compound from sample collection to data analysis.
Caption: General workflow for this compound analysis.
Liquid Chromatography & Mass Spectrometry (LC-MS/MS) Issues
Q3: My signal intensity is drastically lower in sample matrix compared to the pure standard (ion suppression). How do I diagnose and fix this?
Cause: This is a classic example of a matrix effect, specifically ion suppression. In LC-MS, co-eluting endogenous components from the sample matrix (e.g., salts, lipids, other organic molecules) can interfere with the ionization of the target analyte in the ESI source.[8] This interference reduces the number of analyte ions that reach the mass spectrometer, leading to a suppressed signal and inaccurate quantification.[9]
Troubleshooting Steps:
-
Confirm Matrix Effect: Prepare two sets of samples. In the first set, spike the analyte into your solvent (e.g., acetonitrile). In the second, spike the analyte at the same concentration into a blank sample extract (a sample processed without the analyte). A significantly lower response in the matrix-spiked sample confirms ion suppression. A value below 80% (or above 120% for enhancement) indicates a notable matrix effect.[10]
-
Improve Sample Cleanup: The most direct way to combat matrix effects is to remove the interfering components before analysis.
-
Optimize Chromatography: Adjust your LC gradient to better separate the analyte from the interfering matrix components. Often, a slower gradient or a different stationary phase (e.g., C8 instead of C18) can resolve the co-elution.[12]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects. A SIL-IS, such as a deuterated version of the analyte (e.g., Trifluralin-d14), will behave nearly identically to the analyte during extraction, chromatography, and ionization.[4][13] Any suppression or enhancement affecting the analyte will also affect the SIL-IS to the same degree, allowing for an accurate ratio-based quantification.
-
Employ Matrix-Matched Calibration: If a SIL-IS is unavailable, create your calibration standards by spiking known concentrations of the analyte into blank matrix extract.[8] This ensures that the standards and the unknown samples experience the same degree of matrix effect, leading to more accurate quantification.[1]
Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS.
Q4: I'm observing shifting retention times for my analyte only in certain sample batches. What could be the cause?
Cause: While column degradation or mobile phase inconsistencies are common culprits, significant retention time (Rt) shifts specific to certain samples can also be a manifestation of matrix effects.[8] High concentrations of co-eluting matrix components can alter the local pH of the mobile phase on the column surface or even loosely bond with the analyte, changing its interaction with the stationary phase and thus its retention time.[8]
Troubleshooting Steps:
-
Check System Suitability: Before blaming the matrix, ensure your LC system is stable. Run a pure standard multiple times to check for Rt consistency. If the standard is stable, the issue is likely sample-related.
-
Dilute the Sample: A simple first step is to dilute the problematic sample extract (e.g., 1:5 or 1:10 with the initial mobile phase). If the retention time shifts back to the expected value, it strongly indicates a matrix effect that was overloaded on the column.
-
Implement Robust Sample Cleanup: As with ion suppression, a more effective cleanup procedure using SPE or QuEChERS is the best solution to remove the components causing the Rt shift.[1][14]
-
Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended. It will co-elute and shift with your analyte, allowing for correct peak identification and integration, even if the absolute retention time varies.[13]
Gas Chromatography (GC) Issues
Q5: My peak shape is poor (tailing) and my sensitivity is low when analyzing this compound with GC-ECD.
Cause: Poor peak shape and low sensitivity in GC can be caused by several factors, including active sites in the GC inlet or column, incorrect temperature settings, or sample degradation. Dinitroanilines can be susceptible to thermal degradation, especially in a hot injector.
Troubleshooting Steps:
-
Check for Active Sites: Active sites (exposed silica) in the injector liner or the front of the GC column can cause irreversible adsorption or degradation of the analyte.
-
Action: Deactivate the injector liner by silylating it, or use a new, pre-deactivated liner. Trim the first 10-15 cm of the GC column to remove any non-volatile residues or active sites that have developed.
-
-
Optimize Injector Temperature: While a high temperature is needed for volatilization, an excessively high temperature can cause the dinitroaniline to degrade.
-
Action: Perform a temperature gradient study for the injector. Start at a lower temperature (e.g., 200 °C) and increase in 10-15 °C increments, monitoring for the best balance of peak shape and response.
-
-
Verify Carrier Gas Flow: An incorrect or inconsistent flow rate of the carrier gas (e.g., Helium) will lead to broad, poorly shaped peaks.
-
Action: Verify your carrier gas flow rate using a flow meter and check for any leaks in the system.
-
-
Ensure Proper Sample Cleanup: Non-volatile matrix components injected onto the GC can contaminate the liner and column, creating active sites.
-
Action: Ensure your sample cleanup is effective. For soil or plant extracts, a cleanup step on a Florisil column is often necessary before GC analysis.[15]
-
Typical GC Operating Conditions
The following table provides a starting point for GC method development for dinitroaniline herbicides. Parameters should be optimized for your specific instrument and application.
| Parameter | Typical Setting | Rationale & Reference |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A 5% phenyl-methylpolysiloxane phase provides good separation for semi-volatile compounds.[2] |
| Injector Temp | 250 °C (optimize as needed) | Balances efficient volatilization with minimizing thermal degradation. |
| Carrier Gas | Helium | Inert gas standard for GC-MS and GC-ECD. |
| Oven Program | Initial 70°C, hold 2 min; Ramp 25°C/min to 150°C; Ramp 3°C/min to 200°C; Ramp 8°C/min to 280°C, hold 10 min | A multi-step ramp allows for separation from other analytes and matrix components.[2] |
| Detector | ECD or MS/MS | ECD for high sensitivity to nitro groups; MS/MS for definitive confirmation.[1][2] |
General Interference & Pre-Analytical Issues
Q6: I am seeing inconsistent and low recoveries across a batch of samples. I've checked my instrument, and it's performing correctly. What else could be wrong?
Cause: Inconsistent and low recoveries are often due to pre-analytical errors in sample handling and preparation, especially when dealing with sensitive compounds. For this compound, the most likely culprits are photodegradation and inefficient extraction.
Troubleshooting Steps:
-
Control Light Exposure: Dinitroanilines are known to be light-sensitive.[1]
-
Evaluate Extraction Efficiency: The choice of solvent and extraction technique must be appropriate for the sample matrix.
-
Action: Perform a recovery experiment. Spike a known amount of the analyte into a blank matrix and process it through your entire sample preparation workflow. A recovery of 80-120% is typically acceptable. If recovery is low, consider changing your extraction solvent or increasing the extraction time/vigor. For water samples, a liquid-liquid extraction with 15% methylene chloride in hexane is a common method.[17] For solid samples, extraction with ethyl acetate or methanol may be more effective.[15]
-
-
Check Sample pH: While less commonly reported for this specific analyte, the chemical state and solubility of related nitroaniline compounds can be influenced by pH.[18]
-
Action: Measure the pH of your samples, particularly if they are aqueous. If there is wide variation, buffering the samples to a consistent neutral pH (e.g., pH 7) before extraction may improve recovery consistency.
-
References
-
Dinitroanilines. (2019). CORESTA. Retrieved from [Link]
-
Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 988, 135-143. Retrieved from [Link]
-
Sora, D. I., et al. (2004). Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS. Journal of Agricultural and Food Chemistry, 52(8), 2249-2254. Retrieved from [Link]
-
García-Valcárcel, A. I., et al. (1996). Determination of dinitroaniline herbicides in environmental samples by gas chromatography. Journal of Chromatography A, 719(1), 113-119. Retrieved from [Link]
-
Afkhami, A., & Madrakian, T. (2004). Effect of pH on the absorbances of nitroaniline isomers. Journal of the Brazilian Chemical Society, 15(4), 548-553. Retrieved from [Link]
-
Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. (1984). U.S. EPA. Retrieved from [Link]
-
Lozano, A., et al. (2012). Matrix Effect for the evaluated compounds obtained by a. LC-MS/MS and b. GC-MS. ResearchGate. Retrieved from [Link]
-
Ségolène, B., et al. (2005). Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and chloroacetanilide herbicides in environmental waters. Archimer. Retrieved from [Link]
-
Lagana, A., et al. (1991). High-performance liquid chromatographic determination of dinitroaniline herbicides in soil and water. Journal of Chromatography, 585(1), 164-167. Retrieved from [Link]
-
PubChem Compound Summary for CID 7321, 2,4-Dinitroaniline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Kamal, A. (2018). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. ResearchGate. Retrieved from [Link]
-
Analytical Methods for Formaldehyde. (1999). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Rebelo, H., et al. (2015). Validation of a QuEChERS-based method for the determination of herbicides in rice by LC-MS/MS. Journal of the Brazilian Chemical Society, 26(10), 2119-2127. Retrieved from [Link]
-
Ismail, A. A. (2006). Interferences in Immunoassay. Clinical Chemistry, 52(8), 1466-1473. Retrieved from [Link]
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Snyder, M. L., et al. (2018). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 64(10), 1488-1496. Retrieved from [Link]
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PubChem Compound Summary for CID 9936, this compound. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Parisi, F., et al. (2020). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 27, 23419-23432. Retrieved from [Link]
-
Khan, S. A., et al. (2012). Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulations Using Spectrophotometric Methods. Pakistan Journal of Weed Science Research, 18(3), 265-275. Retrieved from [Link]
-
Yemets, A., et al. (2009). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Cytology and Genetics, 43(1), 30-38. Retrieved from [Link]
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This compound. (n.d.). Global Substance Registration System. Retrieved from [Link]
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Krasowski, M. D., et al. (2011). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC Clinical Pharmacology, 11, 5. Retrieved from [Link]
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Regester, L. E., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(1), 47-53. Retrieved from [Link]
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Mary Celin, S., et al. (2003). Studies on photo-degradation of 2,4-dinitro toluene in aqueous phase. Journal of Hazardous Materials, 98(1-3), 297-304. Retrieved from [Link]
-
Mary Celin, S., et al. (2003). Studies on photo-degradation of 2,4-dinitro toluene in aqueous phase. ResearchGate. Retrieved from [Link]
-
PCR Troubleshooting and Optimization: The Essential Guide. (2011). Caister Academic Press. Retrieved from [Link]
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Technical Support Center: Purification of Synthetic Trifluralin
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Understanding Trifluralin Synthesis and a Critical Impurity
Trifluralin is synthesized by reacting 4-chloro-3,5-dinitrobenzotrifluoride with di-n-propylamine.[1][2] A significant impurity that can arise during this process is N-nitrosodi-n-propylamine.[3] This byproduct forms from a side reaction between nitrosating agents and di-n-propylamine during the amination step.[3] Due to the carcinogenic nature of N-nitroso compounds, their removal to levels below 1 part per million (ppm) is crucial for product safety and regulatory compliance.[4]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of trifluralin, offering step-by-step solutions based on established chemical principles.
Issue 1: Presence of N-Nitrosodi-n-propylamine in the Final Product
Cause: Inadequate removal of nitrosating agents or excess di-n-propylamine from the reaction mixture.
Solution:
-
Aqueous Bisulfite Treatment: A common method to remove nitrosating agents from the precursor to trifluralin involves treatment with an aqueous solution of a bisulfite.[4]
-
Thermolysis: For the removal of N-nitroso compounds, thermolysis can be an effective technique. This process involves heating the mixture to a temperature greater than 120°C to thermally decompose the N-nitroso impurity.[4] It's crucial that this temperature is below the decomposition temperature of trifluralin itself.[4] During this process, volatile decomposition products, such as nitric oxide, should be removed to prevent the reverse reaction.[4]
-
Steam Distillation: N-nitrosodi-n-propylamine has a considerably lower molecular weight than trifluralin, allowing for its removal by simple steam distillation.[4]
Issue 2: Residual Unreacted 4-Chloro-3,5-dinitrobenzotrifluoride (Chloralin)
Cause: Incomplete reaction during the amination step. Chloralin is a known hematotoxic intermediate, and its presence compromises the purity and safety of the final product.[5]
Solution:
-
Reaction Optimization: Ensure stoichiometric control of reactants and optimal reaction conditions (temperature, pressure, and reaction time) to drive the amination to completion.
-
Recrystallization: Trifluralin is a crystalline solid, making recrystallization an effective purification method.[3][6][7] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6][7]
-
Solvent Selection: The ideal solvent should dissolve trifluralin readily at an elevated temperature but have low solubility for it at lower temperatures. Conversely, the impurity (chloralin) should either be highly soluble or insoluble at all temperatures.
-
Procedure:
-
Dissolve the crude trifluralin in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the purified crystals.
-
-
Issue 3: Presence of Colored Impurities
Cause: Side reactions or degradation of trifluralin, which is a yellow-orange crystalline solid.[2][3]
Solution:
-
Column Chromatography: For the removal of colored and other polar impurities, column chromatography is a highly effective technique.[8][9]
-
Stationary Phase: Florisil (a magnesium silicate gel) is a commonly used adsorbent for the purification of trifluralin.[8][9]
-
Mobile Phase: A non-polar solvent or a mixture of solvents is used to elute the trifluralin from the column, while more polar impurities are retained on the stationary phase.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key analytical methods to assess the purity of trifluralin?
A1: Several analytical techniques are employed to determine the purity of trifluralin and quantify any impurities:
-
Gas Chromatography (GC): GC coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) is a primary method for trifluralin analysis due to its sensitivity and ability to separate volatile compounds.[10][11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for trifluralin analysis, often using mixed-mode chromatography for enhanced separation.[13]
-
Spectroscopy: Ultraviolet (UV) spectroscopy can be used for the quantitative determination of trifluralin after separation by methods like column chromatography.[8]
Q2: How can I remove residual solvent from my purified trifluralin?
A2: The final step in purification often involves the removal of residual solvents.
-
Distillation: If the solvent has a lower boiling point than trifluralin, simple or vacuum distillation can be used to remove it.[2][14] Given trifluralin's boiling point of 139-140°C at 4.2 mmHg, vacuum distillation is often preferred to avoid thermal degradation.[2][14]
-
Drying under Vacuum: For trace amounts of solvent, drying the purified crystals in a vacuum oven at a moderate temperature is effective.
Q3: What precautions should I take when handling trifluralin and its intermediates?
A3: Trifluralin and its intermediates should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents or during heating steps.
-
Toxicity: Be aware of the potential toxicity of the materials. For instance, the intermediate 4-chloro-3,5-dinitrobenzotrifluoride is hematotoxic.[5] The EPA has classified trifluralin as a Group C, possible human carcinogen.[15]
IV. Experimental Workflow and Visualization
Workflow for Trifluralin Purification
The following diagram illustrates a general workflow for the purification of crude trifluralin.
Caption: General workflow for the purification of trifluralin.
References
-
National Center for Biotechnology Information. (n.d.). Trifluralin. PubChem. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride: Key Intermediate for Agrochemicals. Retrieved from [Link]
-
U.S. Department of Agriculture, Agricultural Research Service. (n.d.). Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Commercial synthesis of trifluralin. [Image]. Retrieved from [Link]
- Klinck, B. A. (2001). Comparison among soil Series and extraction methods for the analysis of trifluralin. Journal of Agricultural and Food Chemistry, 49(3), 1217-1223.
- Google Patents. (n.d.). US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
-
Journal of Chemical Education. (n.d.). Determination of the Herbicide Residue Trifluralin in Chemically Treated Lawn Soil by Gas Chromatography Using reversed-phase solid-phase extraction (RP-SPE) sample prep techniques. Retrieved from [Link]
-
Scribd. (n.d.). Trifluralin Manufacture and Properties. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Trifluralin-impurities. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trifluralin. Retrieved from [Link]
-
Journal of AOAC INTERNATIONAL. (n.d.). Determination of Trifluralin in Formulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Trifluralin; 155978. Retrieved from [Link]
-
Hygiene and Sanitation. (2022). Analytical control of residues of the herbicide trifluralin in the assessment of the food safety. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluralin. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Trifluralin (Ref: EL 152). AERU. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectrophotometric determination of trifluralin in commercial formulations and agricultural samples using factorial design. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
- Biointerface Research in Applied Chemistry. (2021). Controlled-release Formulations of Trifluralin Herbicide by Interfacial Polymerization as a Tool for Environmental Hazards. Biointerface Research in Applied Chemistry, 11(6), 13866-13877.
-
Organomation. (2009). Determination of Ethalfluralin, Trifluralin, Benfluralin, Prodiamine, Pendimethalin, Oxyfluorfen, and Oryzalin in Surface Water. Retrieved from [Link]
- MDPI. (2023). N-Nitrosamine Impurities in Ethalfluralin: Determination of an Overlooked Deleterious Source in Pesticides. Agriculture, 13(5), 1104.
-
ResearchGate. (n.d.). Results of the ANOVA test for hydrolysis of trifluralin herbicide. [Table]. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Retrieved from [Link]
- Google Patents. (n.d.). US4874895A - Process for purifying crude trifluralin.
- Google Patents. (n.d.). CA1261355A - Process for purifying crude trifluralin.
-
Eureka!. (2015). Trifluralin – How it really works Part 1. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Trifluralin. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- Shormanov, V. K., & Shilova, A. S. (2010). [Extraction of trifluralin from acetonitrile solutions]. Sudebno-meditsinskaia ekspertiza, 53(5), 31–33.
-
ResearchGate. (n.d.). Controlled-release Formulations of Trifluralin Herbicide by Interfacial Polymerization as a Tool for Environmental Hazards. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-Nitrosamine Impurities in Ethalfluralin: Determination of an Overlooked Deleterious Source in Pesticides. Retrieved from [Link]
-
Pharmaceuticals and Medical Devices Agency. (2024). Approaches and considerations for N-nitrosamine issues from a quality perspective. Retrieved from [Link]
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"unexpected side reactions of 2,6-Dinitro-4-(trifluoromethyl)aniline"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,6-Dinitro-4-(trifluoromethyl)aniline. This document is designed for researchers, chemists, and drug development professionals who utilize this compound as a key intermediate. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate the complexities of its synthesis and application, ensuring the integrity and success of your experiments.
The primary route to synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene with ammonia.[1] While this reaction is generally robust, the highly electron-deficient nature of the aromatic ring, coupled with the reactivity of the nitro and trifluoromethyl groups, can lead to several unexpected side reactions. This guide addresses the most common issues encountered in the laboratory.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Q1: My reaction is incomplete. I'm isolating significant amounts of the starting material, 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene. What went wrong?
A: This is a common issue often related to reaction kinetics and equilibrium. The SNAr mechanism is sensitive to several factors.
Root Cause Analysis:
-
Insufficient Nucleophile: The concentration of ammonia (from ammonium hydroxide) may be too low, or it may be depleted before the reaction reaches completion. The protocol often calls for a large excess of ammonium hydroxide.[1]
-
Low Temperature: While the reaction is often run at room temperature, its rate is temperature-dependent.[1] Insufficient thermal energy can lead to a sluggish conversion.
-
Poor Mass Transfer: This is a biphasic reaction (organic solvent like benzene and an aqueous solution of ammonium hydroxide).[1] If the stirring is inadequate, the interface between the two phases is limited, drastically reducing the reaction rate.
-
Short Reaction Time: The reaction may simply not have been allowed to run long enough. Published procedures suggest several hours of stirring.[1]
Troubleshooting Protocol:
-
Increase Nucleophile Concentration: Ensure you are using a concentrated ammonium hydroxide solution (e.g., 14N) and consider adding it in portions to maintain a high concentration throughout the reaction.[1]
-
Enhance Mixing: Use a high-torque overhead stirrer or a large magnetic stir bar to create a fine emulsion between the organic and aqueous layers. This maximizes the interfacial area where the reaction occurs.
-
Optimize Temperature: While room temperature is a good starting point, gentle heating to 35-40°C can significantly increase the reaction rate without promoting significant decomposition. Monitor the reaction by TLC to track the consumption of the starting material.
-
Extend Reaction Time: Continue the reaction for at least 3-4 hours, monitoring progress every hour. The appearance of the yellow product is an indicator, but analytical confirmation is necessary.
Q2: My final product is contaminated with an unexpected impurity that has a mass corresponding to 2,6-dinitro-4-(trifluoromethyl)phenol. How is this forming?
A: The formation of the corresponding phenol is a classic example of a competitive side reaction in SNAr chemistry involving halo-nitroaromatics.
Mechanistic Insight:
The hydroxide ions (OH⁻) present in the ammonium hydroxide solution are also potent nucleophiles. They can compete with ammonia to attack the electron-deficient carbon atom bonded to the chlorine, leading to the formation of 2,6-dinitro-4-(trifluoromethyl)phenol.
Preventative Measures:
-
Temperature Control: The rate of hydrolysis is more sensitive to temperature increases than amination. Strictly maintain the reaction temperature at or below room temperature to favor the desired pathway.
-
Minimize Water: While the use of aqueous ammonium hydroxide makes water unavoidable, do not add excess water to the reaction. Use a concentrated source of ammonia to keep the relative concentration of hydroxide ions as low as possible.
-
Purification Strategy: If the phenolic impurity does form, it can be easily removed. After the reaction, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like 1M sodium bicarbonate. The acidic phenol will be deprotonated and extracted into the aqueous layer, while the neutral aniline product remains in the organic phase.
Q3: I'm observing a dark, tar-like substance in my reaction flask, especially during workup or distillation. What is it and is it dangerous?
A: The formation of dark, often intractable, materials is a red flag for decomposition. Given the structure, there are two primary concerns: thermal decomposition of the nitro groups and degradation involving the trifluoromethyl group.
Root Cause Analysis & Safety Alert:
-
Thermal Decomposition: Polynitro-aromatic compounds are energetically unstable and can decompose exothermically at elevated temperatures. This is analogous to the thermal decomposition of TNT, which proceeds via complex radical pathways.[2]
-
Trifluoromethyl Group Instability: Under certain conditions (e.g., heating in the presence of nucleophiles or bases), trifluoromethylanilines can undergo decomposition. An unexpected incident involving the heating of 4-trifluoromethylaniline resulted in trimerization and the evolution of highly toxic hydrogen fluoride (HF) gas.[3] Hazardous decomposition of a related compound is also known to produce nitrogen oxides (NOx) and HF.[4]
Troubleshooting & Safety Protocol:
-
Strict Temperature Control: NEVER overheat the reaction mixture. If solvent removal is necessary, use a rotary evaporator at reduced pressure and a water bath temperature below 40-50°C. Avoid distillation of the crude product.
-
Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent oxidative side reactions that may initiate decomposition.
-
Quenching: If you suspect a runaway reaction (sudden temperature increase, gas evolution), be prepared to quench it by cooling the vessel in an ice bath and diluting it with a cold, inert solvent.
-
Purification: Opt for non-thermal purification methods. Recrystallization from a hexane-benzene mixture is a documented method.[1] Column chromatography is also a viable alternative.
Part 2: Frequently Asked Questions (FAQs)
-
Q: My product shows minor peaks in the mass spectrum corresponding to the reduction of one nitro group. What could be the cause?
-
A: This is likely due to trace contaminants acting as reducing agents. This can happen if the reaction is run in a stainless steel vessel where trace metals (like iron) can leach and catalyze the reduction of nitro groups in the presence of a proton source. The degradation of related herbicides in anaerobic soil conditions also shows pathways involving the reduction of nitro groups.[5] To avoid this, use high-purity, glass-lined reactors and ensure all reagents are free from metallic impurities.
-
-
Q: How stable is the final product, this compound, during storage?
-
A: The compound should be stored in a cool, dark place, preferably at 2-8°C.[6] Like many polynitro-aromatics, it is sensitive to light and heat. Long-term storage at room temperature, especially in light, can lead to slow degradation.
-
-
Q: Can I use a different solvent system for the synthesis?
-
A: The choice of a water-immiscible organic solvent like benzene or toluene is strategic for a biphasic reaction.[1] Using a polar, aprotic solvent like DMF or DMSO could accelerate the SNAr reaction. However, these solvents can also facilitate other side reactions and make product isolation more complex due to their high boiling points. Any change in the solvent system would require re-optimization of the reaction conditions.
-
Part 3: Data Summary & Key Protocols
Table 1: Effect of Temperature on Reaction Outcome
| Temperature Range | Primary Expected Outcome | Potential Side Reactions | Recommendation |
| 15-25°C | Favorable for selective amination. | Slow reaction rate, potentially incomplete conversion. | Optimal for selectivity. Extend reaction time and ensure efficient mixing. |
| 30-45°C | Increased rate of amination. | Increased rate of hydrolysis to phenolic impurity. | Good for rate optimization. Monitor closely for side product formation. |
| > 50°C | Rapid reaction. | Significant hydrolysis, potential for thermal decomposition, risk of HF evolution. | NOT RECOMMENDED. High risk of side reactions and unsafe conditions.[3][4] |
Protocol 1: Optimized Synthesis of this compound
This protocol is an adaptation based on published methods.[1]
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with an overhead stirrer, a dropping funnel, and a thermometer.
-
Reagents: Charge the flask with a solution of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene (1.0 eq) in benzene or toluene (approx. 7 mL per gram of starting material).
-
Reaction Initiation: Begin vigorous stirring and add concentrated (14N) ammonium hydroxide (approx. 10 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 25°C.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature for 3-5 hours. Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate), checking for the disappearance of the starting material.
-
Workup: Once the reaction is complete, stop stirring and allow the layers to separate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash it sequentially with water (2x) and then brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure (T < 40°C). The crude yellow solid can be further purified.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A hexane-benzene solvent mixture is a good starting point for recrystallization.[1]
-
Procedure: Dissolve the crude solid in a minimum amount of hot benzene. While the solution is still hot, slowly add hexane until the solution becomes slightly turbid.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the yellow crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Validation: Confirm the purity of the recrystallized product by measuring its melting point (expected: ~142-144°C) and obtaining analytical data (NMR, LC-MS).[1]
Part 4: Visualizing Reaction & Troubleshooting Pathways
Diagram 1: Key Reaction Pathways
Caption: Primary and competing side reactions in the synthesis.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
Singh, S., & Kulshrestha, G. (1995). Degradation of fluchloralin in soil under predominating anaerobic conditions. Journal of Environmental Science and Health, Part B, 30(4), 495-505. [Link]
-
This compound. gsrs. [Link]
-
Al-Howsaway, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research, 2007(7), 405-408. [Link]
-
This compound | C7H4F3N3O4. PubChem. [Link]
- Vyazankin, N. S., & Shchepetkova, O. A. (1963). Reaction of tributylplumbane with some organic halogen derivatives. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 12(10), 1731-1732.
-
Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. ResearchGate. [Link]
-
Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. Patsnap Eureka. [Link]
-
ANILINE, 2-CHLORO-N-(4,6-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUORO-O-TOLYL)-5-(TRIFLUOROMETHYL)-. EWG. [Link]
- Zyabrev, V. S., Krokhtyak, V. I., & Drach, B. S. (1982). Synthesis of 2-aryl-4-dimethylamino-1,3-oxazin-6-ones. Chemistry of Heterocyclic Compounds, 18(1), 107-108.
-
Manaa, M. R., Fried, L. E., & Melius, C. F. (2007). Mechanism of thermal unimolecular decomposition of TNT (2,4,6-trinitrotoluene): a DFT study. The Journal of Physical Chemistry A, 111(48), 12134-12140. [Link]
-
Plater, M. J., & Harrison, W. T. A. (2024). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 48(1), 1-8. [Link]
- Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.
-
An Unexpected Incident with 4-Trifluoromethylaniline. ResearchGate. [Link]
-
How do I remove aniline from the reaction mixture?. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of thermal unimolecular decomposition of TNT (2,4,6-trinitrotoluene): a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. Degradation of fluchloralin in soil under predominating anaerobic conditions | Semantic Scholar [semanticscholar.org]
- 6. This compound | 445-66-9 | AAA44566 [biosynth.com]
Technical Support Center: Identification of 2,6-Dinitro-4-(trifluoromethyl)aniline via Mass Spectrometry
Welcome to the technical support center for the mass spectrometric identification of 2,6-Dinitro-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the characterization of this and structurally related compounds. Here, we provide an in-depth analysis of its expected fragmentation pattern, troubleshooting advice for common analytical challenges, and answers to frequently asked questions. Our goal is to equip you with the expertise to confidently identify this molecule and troubleshoot any issues that may arise during your analysis.
Part 1: Elucidating the Fragmentation Pattern of this compound
Understanding the electron ionization (EI) mass spectrometry fragmentation pattern of this compound is critical for its unambiguous identification. The molecule's structure, characterized by an aniline backbone with two nitro groups and a trifluoromethyl substituent, dictates a unique fragmentation pathway. The molecular ion is expected to be observed, a common feature for aromatic compounds due to their ability to stabilize the positive charge.[1]
The molecular weight of this compound is 251.12 g/mol , and its molecular formula is C7H4F3N3O4.[2][3] The mass spectrum will be characterized by a series of fragment ions resulting from the systematic loss of its functional groups.
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule, forming a molecular ion (M•+) at m/z 251. The subsequent fragmentation is driven by the lability of the nitro groups and the trifluoromethyl group. A proposed fragmentation pathway is as follows:
-
Loss of a Nitro Group (NO2): A primary and highly probable fragmentation step is the loss of a nitro group (NO2•), which has a mass of 46 Da. This leads to a significant fragment ion at m/z 205. Aromatic nitro compounds are well-known to exhibit this characteristic loss.[4][5][6]
-
Sequential Loss of the Second Nitro Group: Following the initial loss of one nitro group, the subsequent loss of the second NO2• radical can occur, resulting in a fragment ion at m/z 159.
-
Loss of Nitric Oxide (NO): An alternative fragmentation pathway from the molecular ion involves the loss of nitric oxide (NO•), with a mass of 30 Da, to yield a fragment at m/z 221. This is a common fragmentation route for nitroaromatic compounds.[4][5][6]
-
Loss of the Trifluoromethyl Group (CF3): The trifluoromethyl group is another labile substituent. The loss of a CF3• radical (69 Da) from the molecular ion would produce a fragment at m/z 182.
-
Cleavage of the Aromatic Ring: Subsequent fragmentation of the primary fragment ions can lead to the cleavage of the aromatic ring, producing smaller, characteristic ions.
Summary of Expected Fragment Ions
| m/z | Proposed Fragment Ion | Neutral Loss | Significance |
| 251 | [C7H4F3N3O4]•+ | - | Molecular Ion (M•+) |
| 221 | [C7H4F3N2O3]•+ | NO | Loss of Nitric Oxide |
| 205 | [C7H4F3N2O2]+ | NO2 | Loss of one Nitro Group |
| 182 | [C7H4N3O4]•+ | CF3 | Loss of Trifluoromethyl Group |
| 159 | [C7H4F3N]+ | 2 x NO2 | Loss of both Nitro Groups |
Visualizing the Fragmentation Pathway
Caption: Proposed EI fragmentation pathway of this compound.
Part 2: Troubleshooting Guide for Mass Spectrometric Analysis
Encountering issues during mass spectrometric analysis is common. This section provides a structured approach to troubleshooting problems you might face when analyzing this compound.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | - Improper sample concentration.[7] - Inefficient ionization.[7] - Leaks in the system.[6] - Contaminated ion source. | - Optimize sample concentration. - Check and optimize ionization source parameters. - Perform a leak check of the GC-MS system.[6] - Clean the ion source according to the manufacturer's protocol. |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet or column.[7] - Column overload. - Inappropriate GC oven temperature program. | - Use a deactivated inlet liner and a high-quality capillary column. - Reduce the injection volume or dilute the sample. - Optimize the GC oven temperature ramp rate. |
| Presence of Contaminant Peaks | - Contaminated solvent or sample. - Carryover from previous injections. - Bleed from the GC column. | - Run a solvent blank to identify the source of contamination. - Implement a thorough wash step between sample injections. - Condition the GC column according to the manufacturer's instructions. |
| Inconsistent Fragmentation Pattern | - Fluctuations in ion source temperature or energy. - Matrix effects suppressing or altering fragmentation. | - Ensure the mass spectrometer is properly tuned and calibrated.[7] - Employ sample cleanup techniques to remove interfering matrix components. |
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
Technical Support Center: Navigating the Experimental Challenges of 2,6-Dinitro-4-(trifluoromethyl)aniline
Welcome to the comprehensive technical support center for 2,6-Dinitro-4-(trifluoromethyl)aniline. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the instability issues commonly encountered with this compound under experimental conditions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity and success of your research.
Introduction to the Instability of this compound
This compound is a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals. However, its chemical structure, characterized by two electron-withdrawing nitro groups and a trifluoromethyl group on an aniline backbone, renders it susceptible to degradation under various experimental conditions. Understanding and mitigating these instabilities is crucial for obtaining reliable and reproducible results. This guide will walk you through the common challenges and provide actionable solutions.
Troubleshooting Guide: Common Instability Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound in a practical question-and-answer format.
Issue 1: Discoloration of Solid Compound or Solutions
Q: My solid this compound has developed a darker color upon storage, or my stock solution has turned from yellow to a brownish hue. Is it still usable?
A: A visible change in color is a primary indicator of degradation. For this compound, which is typically a yellow crystalline solid, darkening suggests the formation of degradation products. The use of discolored material is not recommended for quantitative or sensitive applications as it can lead to inaccurate and irreproducible results.
Causality and Resolution:
-
Photodegradation: Dinitroaniline herbicides are known to be susceptible to photodegradation.[1][2] Exposure to light, especially UV radiation, can initiate decomposition.
-
Solution: Always store the solid compound and its solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light.[2]
-
-
Thermal Decomposition: Elevated temperatures can accelerate the degradation of the compound.
-
Solution: Store the compound in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 2-8°C is recommended.[3]
-
-
Oxidation: Exposure to air can lead to oxidative degradation.
-
Solution: For long-term storage of high-purity material or sensitive solutions, consider storing under an inert atmosphere, such as nitrogen or argon.
-
Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Q: I am using this compound in a synthetic reaction, but my yields are inconsistent, and I am observing unexpected spots on my TLC or peaks in my LC-MS. What could be the cause?
A: Inconsistent yields and the appearance of byproducts often point to the degradation of the starting material or intermediates during the reaction. The reactivity of the nitro and amino groups, combined with the electron-withdrawing nature of the trifluoromethyl group, makes the molecule susceptible to various side reactions.
Causality and Resolution:
-
pH Instability: The stability of dinitroanilines can be pH-dependent. Both strongly acidic and basic conditions can promote hydrolysis.[2][4][5]
-
Solution: Carefully control the pH of your reaction mixture. If possible, work in buffered systems or under neutral conditions unless the reaction chemistry dictates otherwise. A study on the related compound trifluralin showed that it is more stable in acidic and neutral aqueous solutions compared to basic conditions at elevated temperatures.[2][5]
-
-
Incompatible Reagents: Strong oxidizing or reducing agents can react with the nitro or amino groups.
-
Solution: Scrutinize all reagents for compatibility. For instance, strong reducing agents can reduce the nitro groups to amino groups, leading to a mixture of products.[6]
-
-
Reaction Temperature: High reaction temperatures can promote thermal decomposition.
-
Solution: Optimize the reaction temperature to the lowest effective level. Use temperature-controlled reaction vessels to maintain a consistent temperature.
-
Issue 3: Poor Solubility and Precipitation During Experiments
Q: I am having trouble dissolving this compound, or it precipitates out of solution during my experiment. How can I improve its solubility?
A: this compound has low aqueous solubility.[7] Its solubility is better in organic solvents, but can still be a limiting factor.
Causality and Resolution:
-
Solvent Choice: The polarity of the solvent plays a crucial role.
-
Solution: This compound is moderately soluble in organic solvents like acetone, ethanol, and dichloromethane.[7] For aqueous-based assays, consider using a co-solvent such as DMSO or DMF, but be mindful of their potential to affect the reaction or cellular system. Always perform a solubility test before starting a large-scale experiment.
-
-
Temperature Effects: Solubility is often temperature-dependent.
-
Solution: Gently warming the solution can increase solubility. However, be cautious of potential thermal degradation at elevated temperatures.
-
-
Concentration: Working at high concentrations can exceed the solubility limit.
-
Solution: If possible, work with more dilute solutions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on studies of the closely related dinitroaniline herbicide, trifluralin, the primary degradation pathways are:
-
Photodegradation: This involves a series of reactions including N-dealkylation (if N-substituted derivatives are used), reduction of the nitro groups, and cyclization to form benzimidazole derivatives.[1][7] For this compound itself, photodegradation would likely involve modification of the aniline and nitro groups.
-
Hydrolysis: The stability of trifluralin is pH-dependent, with increased degradation observed under basic conditions at higher temperatures.[2][5] A similar susceptibility to hydrolysis can be expected for this compound.
-
Microbial Degradation: In environmental settings, soil microorganisms can degrade dinitroanilines through various metabolic pathways.[1]
Q2: What are the expected degradation products?
A2: For the related compound trifluralin, photodegradation leads to a variety of products, including N-dealkylated derivatives and benzimidazole oxides.[1][7] By analogy, degradation of this compound could lead to compounds where the amino group is modified or one or both nitro groups are reduced.
Q3: How can I monitor the degradation of this compound?
A3: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for separating the parent compound from its degradation products.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both separating and identifying degradation products by their mass-to-charge ratio.[3]
Q4: What are the ideal storage conditions for this compound?
A4: To ensure maximum stability, store this compound under the following conditions:
-
Temperature: 2-8°C (refrigerated).[3]
-
Light: Protected from light in an amber vial or a container wrapped in foil.[2]
-
Atmosphere: For long-term storage, consider an inert atmosphere (nitrogen or argon).
-
Moisture: Keep in a dry location.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound in a fume hood.
-
Transfer the solid to an appropriate amber glass volumetric flask.
-
Add a small amount of the desired solvent (e.g., HPLC-grade acetone or methanol) and gently swirl to dissolve the solid.
-
Once dissolved, add the solvent to the mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Store the stock solution at 2-8°C, protected from light.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the stability of the molecule under stress conditions and to develop a stability-indicating analytical method.[9]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.
-
Photodegradation: Expose a vial of the stock solution to a light source (e.g., a photostability chamber).
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored under normal conditions.
-
Neutralization: After incubation, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS, to assess the extent of degradation and identify the degradation products.
Data Presentation
Table 1: Hydrolysis of Trifluralin (a structural analog) at 32°C [2][5]
| pH | Half-life (DT50) in hours |
| 4.1 | 502.1 |
| 7.1 | 496.8 |
| 9.1 | 355.7 |
This data for trifluralin suggests that dinitroanilines are more susceptible to hydrolysis under basic conditions.
Visualizations
Troubleshooting Workflow for Instability Issues
Caption: A logical workflow for troubleshooting instability issues with this compound.
Potential Degradation Pathways
Caption: Simplified potential degradation pathways for this compound.
References
- Sarmiento Tagle, M. G., Salum, M. L., Buján, E. I., & Argüello, G. A. (2005). Time evolution and competing pathways in photodegradation of trifluralin and three of its major degradation products. Photochemical & Photobiological Sciences, 4(11), 869–875.
- Ramesh, A., & Balasubramanian, M. (2003). Kinetics and Hydrolysis of Fenamiphos, Fipronil, and Trifluralin in Aqueous Buffer Solutions. Journal of Agricultural and Food Chemistry, 51(23), 6843–6847.
-
Oklahoma State University Extension. (n.d.). How Does Soil pH Impact Herbicides? Retrieved from [Link]
- Ramesh, A., & Balasubramanian, M. (2003). Kinetics and hydrolysis of fenamiphos, fipronil, and trifluralin in aqueous buffer solutions. Journal of Agricultural and Food Chemistry, 51(23), 6843-6847.
-
Solubility of Things. (n.d.). 2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-dinitro-4-trifluoromethylaniline. Retrieved from [Link]
- Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2007(9), 509–512.
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Carl ROTH. (n.d.). This compound, 5 g. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluralin. Retrieved from [Link]
-
USDA ARS. (n.d.). Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS. Retrieved from [Link]
- American Chemical Society. (1974). Photodecomposition of trifluralin. Journal of Agricultural and Food Chemistry, 22(5), 856–858.
-
Wikipedia. (n.d.). Dinitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed structures and transformation pathways of trifluralin... Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation of trifluralin in natural waters and soils: Degradation kinetics and influence of organic matter. Retrieved from [Link]
-
PubMed. (1991). High-performance liquid chromatographic determination of dinitroaniline herbicides in soil and water. Retrieved from [Link]
-
CORESTA. (n.d.). Dinitroanilines. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of... Retrieved from [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
- Google Patents. (n.d.). US3681425A - 2,6,-dinitra-4-trifluoromethyl-anilines.
-
SpectraBase. (n.d.). 3,5-Dinitroaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2024). Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulations Using Spectrophotometric Methods. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Retrieved from [Link]
-
EWG. (n.d.). ANILINE, 2-CHLORO-N-(4,6-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUORO-O-TOLYL)-5-(TRIFLUOROMETHYL)-. Retrieved from [Link]
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Technical Support Center: Optimizing HPLC Mobile Phase for 2,6-Dinitro-4-(trifluoromethyl)aniline Separation
Welcome to the technical support center for the chromatographic analysis of 2,6-Dinitro-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the separation of this compound using High-Performance Liquid Chromatography (HPLC). Here, we move beyond generic advice to offer targeted troubleshooting and optimization strategies grounded in the specific chemical nature of this compound.
Understanding the Analyte: this compound
Before diving into mobile phase optimization, it is crucial to understand the physicochemical properties of our target molecule. This knowledge forms the basis for all our methodological choices.
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C7H4F3N3O4 | --- |
| Molecular Weight | 251.12 g/mol [1] | --- |
| Structure | Aromatic amine with two nitro groups and a trifluoromethyl group. | The aromatic ring provides hydrophobicity, suggesting a reversed-phase HPLC mode. The nitro and trifluoromethyl groups are strongly electron-withdrawing, influencing the molecule's polarity and potential for secondary interactions. |
| pKa | ~3.27[2] | The aniline amine group is weakly basic. The mobile phase pH will be a critical parameter for controlling retention time and peak shape.[3][4] |
| Solubility | Slightly soluble in water; more soluble in organic solvents like methanol and acetonitrile.[2][5] | This supports the use of typical reversed-phase eluents. The sample should be dissolved in a solvent compatible with the mobile phase to avoid peak distortion. |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to address common issues encountered during the analysis of this compound.
Question 1: My peak for this compound is tailing significantly. What is the likely cause and how can I fix it?
Answer:
Peak tailing for a weakly basic compound like this compound in reversed-phase HPLC is a classic sign of undesirable secondary interactions between the analyte and the stationary phase.[6][7] The primary culprits are the acidic silanol groups on the surface of silica-based C18 columns.
Causality: At mid-range pH values, a portion of the silanol groups on the column packing are deprotonated (negatively charged), while the aniline group on your molecule can be protonated (positively charged). This leads to a strong ionic interaction that slows down a fraction of the analyte molecules, causing them to elute later and create a "tail" on the peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Protocol to Mitigate Tailing:
-
Lower the Mobile Phase pH: The most effective way to eliminate this secondary interaction is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to a value at least 2 units below the pKa of the silanols (typically < pH 4), their ionization is minimized.
-
Confirm Analyte's Ionization State: The pKa of this compound is approximately 3.27.[2] Operating at a pH around 2.5-3.0 will ensure the aniline group is predominantly in its protonated, ionized form. While this may seem counterintuitive, the suppression of silanol interaction is far more critical for good peak shape.[3]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanol groups. If you are using an older column, it may have more active silanol sites.[6] Consider using a column known for low silanol activity.
Question 2: My retention time for this compound is too short, and it's eluting near the void volume. How do I increase its retention?
Answer:
Insufficient retention indicates that the analyte has a low affinity for the stationary phase under the current conditions, causing it to travel through the column too quickly with the mobile phase.[10] For a non-polar to moderately polar compound like this compound on a C18 column, this means the mobile phase is too "strong" (i.e., has too high an elution strength).
Key Parameters Affecting Retention:
-
Organic Modifier Percentage: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of hydrophobic compounds.[11]
-
Mobile Phase pH: As discussed, pH controls the ionization state. For basic compounds like anilines, increasing the pH towards and above the pKa will decrease ionization, making the molecule more neutral and hydrophobic, thus increasing retention.[3][12]
Experimental Protocol for Increasing Retention:
-
Reduce Organic Content:
-
Baseline: Let's assume your current mobile phase is 70:30 Acetonitrile:Water.
-
Step 1: Decrease the acetonitrile concentration to 60%. Prepare a mobile phase of 60:40 Acetonitrile:Water (with your chosen pH modifier).
-
Step 2: If retention is still insufficient, try 50:50. A general rule is that a 10% decrease in organic modifier can lead to a 2- to 3-fold increase in retention time.[10]
-
-
Optimize Mobile Phase pH (A Cautious Approach):
-
The pKa of your analyte is ~3.27.[2] Operating at pH 2.5-3.0 (for good peak shape) keeps it ionized and less retained.
-
You can cautiously increase the pH to slightly above the pKa (e.g., pH 4.0-4.5) to increase its neutrality and, therefore, its retention.
-
Self-Validation Check: When adjusting pH, you must use a buffer to maintain a stable pH. A phosphate or acetate buffer is suitable.[13] Be aware that operating close to the pKa can lead to peak splitting or broadening if the pH is not well-controlled.[14] It is often best to work at a pH at least 1.5-2 units away from the analyte's pKa.[3]
-
Caption: Logic for increasing analyte retention.
Question 3: I'm seeing a split or shouldered peak. What could be the cause?
Answer:
Split or shouldered peaks are often indicative of a few specific problems, especially when the issue is not a catastrophic column failure.[7]
Possible Causes & Solutions:
-
Sample Solvent Mismatch: This is a very common cause. If you dissolve your sample in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the portion of the sample at the leading edge of the injection band to travel faster than the rest, distorting the peak.
-
Solution: Always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will dissolve the sample, and inject the smallest possible volume.
-
-
pH Instability at or near the pKa: If the mobile phase pH is very close to the analyte's pKa (~3.27) and is not adequately buffered, small fluctuations can cause the compound to exist in both its ionized and non-ionized forms simultaneously during the separation, leading to peak distortion.[14]
-
Solution: Ensure your mobile phase pH is at least 1.5 units away from the pKa or use a robust buffer (e.g., 25-50 mM phosphate) if you must work near the pKa.[13]
-
-
Column Contamination or Void: A partially blocked column frit or a void at the head of the column can cause the sample band to be distributed unevenly, resulting in a split peak.[15]
-
Solution: First, try back-flushing the column (disconnect from the detector). If this doesn't work and the problem persists with a new column, the issue is not the column itself. If a new column solves the problem, implement better sample filtration and consider using a guard column to protect the analytical column.
-
Reference Protocols
Protocol 1: Initial Method Development for this compound
This protocol provides a robust starting point for separating this compound.
| Parameter | Recommended Condition |
| HPLC System | Standard Analytical HPLC/UHPLC |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient | 40% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | UV at 254 nm |
| Sample Prep. | Dissolve sample in 50:50 Water:Acetonitrile |
Rationale: This scouting gradient covers a wide polarity range to determine the approximate elution conditions. The low pH (around 2.7) from formic acid ensures good peak shape by suppressing silanol interactions. Acetonitrile is chosen for its low viscosity and good UV transparency.[16]
Protocol 2: Isocratic Method Optimization
Once the approximate retention time is known from the gradient run, an isocratic method can be developed for routine analysis.
-
From the gradient run, determine the percentage of Mobile Phase B at which the analyte elutes.
-
Use the following formula to estimate a starting isocratic mobile phase composition: %B (isocratic) = %B (at peak elution in gradient) - 10%
-
Inject the sample using this isocratic condition.
-
Adjust the %B to achieve a retention factor (k') between 2 and 10 for optimal resolution and analysis time.[10]
References
-
ChemBK. (2024). This compound. [Link]
-
PubChem. This compound. [Link]
-
Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
- LoBrutto, R., et al. (2001). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes.
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Solubility of Things. 2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline. [Link]
-
ALWSCI. (2023). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
-
LCGC International. (2017). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
YMC. Troubleshooting: Poor peak shape. [Link]
-
Roses, M., et al. (2001). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. Analytical Chemistry. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
SIELC Technologies. Separation of 2,6-Dinitro-4-methylaniline on Newcrom R1 HPLC column. [Link]
-
Ray, A. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Moravek. (2023). Exploring the Role of pH in HPLC Separation. [Link]
-
SIELC Technologies. Separation of 2,6-Dinitro-N-(4-nitrophenyl)aniline on Newcrom R1 HPLC column. [Link]
-
Uddin, M. R., et al. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]
-
Scribd. Mobile Phase Optimization Strategies For Reversed Phase HPLC. [Link]
-
Mastelf. (2024). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
GSRS. This compound. [Link]
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Technical Support Center: Addressing Matrix Effects in the Environmental Analysis of 2,6-Dinitro-4-(trifluoromethyl)aniline
Welcome to the technical support guide for the analysis of 2,6-Dinitro-4-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven guidance to navigate the complexities of analyzing this compound in environmental samples. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental design is robust, and your results are trustworthy.
Introduction to the Challenge: Matrix Effects
This compound is a chemical intermediate used in the synthesis of various products, including herbicides.[1] Its presence in the environment, even at trace levels, necessitates accurate and reliable analytical methods for monitoring. Environmental matrices such as soil and water are inherently complex, containing a myriad of organic and inorganic compounds. These co-extracted substances can interfere with the analysis of the target analyte, a phenomenon known as the "matrix effect."[2][3]
Matrix effects can manifest as either signal suppression or enhancement of the analyte's response in the detector, most notably in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS).[4] This interference can lead to significant quantification errors, compromising the validity of your data. This guide provides a structured approach to understanding, identifying, and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects and why are they a problem for analyzing this compound?
A: Matrix effects are the alteration of an analyte's signal intensity due to the co-eluting compounds from the sample matrix.[5] In the context of this compound analysis in environmental samples, complex matrices like soil and water contain substances such as humic acids, fulvic acids, and various dissolved organic and inorganic materials.[6] When these matrix components are co-extracted with our target analyte and introduced into the analytical instrument (e.g., an LC-MS system), they can interfere with the ionization process of the this compound molecules in the ion source.[4] This interference can either reduce (ion suppression) or, less commonly, increase (ion enhancement) the number of analyte ions that reach the detector.[7] The consequence is an inaccurate measurement of the analyte's concentration, which can lead to under-reporting or over-reporting of environmental contamination levels.
Q2: I'm seeing low and inconsistent recovery for this compound from my soil samples. What's the likely cause?
A: Low and inconsistent recovery is a classic symptom of strong matrix interactions and/or suboptimal extraction. Soil is a particularly challenging matrix due to its heterogeneous nature, consisting of organic matter, clays, and minerals that can strongly adsorb the analyte.[6] For a dinitroaniline compound, several factors could be at play:
-
Strong Adsorption: The nitro groups and the aniline moiety can interact with active sites in the soil organic matter and clay particles.
-
Inefficient Extraction: The chosen solvent may not be effective at disrupting these interactions and solubilizing the analyte.
-
Analyte Degradation: The extraction process itself (e.g., high temperatures or extreme pH) could be degrading the analyte.
To troubleshoot, a systematic approach is needed. Start by evaluating the efficiency of your extraction solvent. For dinitroanilines, a polar solvent like acetonitrile is often a good starting point.[6][8] You should also investigate the sample pH, as this can influence the analyte's charge state and its interaction with the soil matrix.
Q3: My calibration curve prepared in a pure solvent looks great, but when I analyze my water samples, the results are not reproducible. Why is this happening?
A: This is a textbook example of how matrix effects can undermine a seemingly well-calibrated method. A calibration curve prepared in a pure solvent does not account for the interferences present in a real environmental sample.[9] When you inject your sample extract, co-eluting matrix components from the water sample can suppress or enhance the ionization of this compound, causing the measured response to deviate from what would be expected based on the solvent-based calibration curve.[10] Since the composition and concentration of these interfering compounds can vary from sample to sample, the magnitude of the matrix effect also varies, leading to poor reproducibility.[5] The solution is to use a calibration strategy that compensates for these matrix effects, such as matrix-matched calibration or the use of an isotopically labeled internal standard.[11]
Troubleshooting Guides: A Deeper Dive
This section provides detailed, step-by-step protocols and the rationale behind them to help you systematically address matrix effect-related issues.
Issue 1: Poor Analyte Recovery and High Signal Suppression in Water Samples
Underlying Cause: Water matrices, especially from surface or wastewater sources, can contain high levels of dissolved organic carbon (DOC) and inorganic salts that interfere with both the extraction and the ionization process.
Workflow for Diagnosing and Mitigating Matrix Effects in Water Analysis
Caption: Decision workflow for addressing matrix effects in water samples.
Protocol 1: Quantifying Matrix Effects and Extraction Recovery
This protocol allows you to differentiate between losses during sample preparation and signal suppression/enhancement during analysis.
Materials:
-
Blank water matrix (e.g., HPLC-grade water or a real water sample confirmed to be free of the analyte)
-
This compound standard solution
-
Your established sample extraction and LC-MS/MS analysis protocol
Procedure:
-
Prepare three sets of samples (in triplicate):
-
Set A (Analyte in Solvent): Spike the analyte standard into your final extraction solvent at a known concentration. This represents 100% response without any matrix.
-
Set B (Post-Extraction Spike): Extract a blank water sample using your protocol. Spike the analyte standard into the final extract just before analysis.
-
Set C (Pre-Extraction Spike): Spike the analyte standard into a blank water sample before starting the extraction procedure.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculations:
-
Extraction Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set A) - 1) * 100
-
A negative value indicates signal suppression.
-
A positive value indicates signal enhancement.
-
-
Protocol 2: Optimizing Solid-Phase Extraction (SPE) for Water Samples
SPE is a powerful technique to clean up samples and concentrate the analyte, thereby reducing matrix effects.[12] For aniline derivatives, reversed-phase sorbents are often effective.[13]
Step-by-Step SPE Protocol:
-
Sorbent Selection: Start with a standard C18 sorbent. If recovery is low due to poor retention of the somewhat polar aniline compound, consider a hydrophilic-lipophilic balanced (HLB) polymer-based sorbent.[12]
-
Sample pH Adjustment: The pKa of the aniline group is important. Adjust the pH of the water sample to be at least 2 units above the pKa to ensure the analyte is in its neutral form for better retention on reversed-phase sorbents. For many anilines, a pH around 8 is effective.
-
Conditioning: Condition the SPE cartridge with a water-miscible organic solvent (e.g., methanol) followed by reagent water adjusted to the same pH as your sample. This activates the sorbent.
-
Loading: Pass the pH-adjusted water sample through the cartridge at a slow, steady flow rate to ensure adequate interaction time between the analyte and the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove hydrophilic interferences without eluting the analyte.
-
Elution: Elute the this compound with a small volume of a strong organic solvent (e.g., acetonitrile or methanol). This step concentrates the analyte and leaves behind many of the matrix components.
Issue 2: Inaccurate Quantification in Complex Soil and Sediment Matrices
Underlying Cause: Soil and sediment are highly complex and variable matrices. Co-extraction of humic substances, lipids, and other organic matter is a major source of matrix effects.[6][8] A simple solvent extraction is often insufficient for cleanup.
Workflow for Soil and Sediment Sample Preparation and Analysis
Caption: QuEChERS workflow for soil sample preparation.
Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Soil Samples
The QuEChERS method is highly effective for extracting a wide range of pesticides and other contaminants from complex matrices like soil.[14][15][16] It combines extraction and cleanup into a streamlined process.
Step-by-Step QuEChERS Protocol:
-
Sample Hydration (if needed): For dry soil samples, add a specific amount of water and allow it to hydrate. This improves the extraction efficiency of acetonitrile.[6]
-
Extraction:
-
Weigh 10-15 g of your homogenized soil sample into a 50 mL centrifuge tube.
-
Add your internal standard.
-
Add 10-15 mL of acetonitrile.
-
Add the QuEChERS extraction salts (commonly a mixture of magnesium sulfate, sodium chloride, and buffering salts). The anhydrous magnesium sulfate helps to absorb excess water and drive the partitioning of the analyte into the acetonitrile layer.
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube contains a mixture of sorbents for cleanup. A common combination for soil is:
-
PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.
-
C18: Removes non-polar interferences like lipids.
-
Anhydrous MgSO₄: Removes any remaining water.
-
-
Vortex for 30 seconds and centrifuge at high speed.
-
-
Final Extract: The resulting supernatant is your cleaned-up sample extract, ready for dilution and analysis.
Issue 3: Persistent Matrix Effects Despite Optimized Sample Preparation
Underlying Cause: For some highly complex or variable matrices, even the best sample preparation protocols may not completely eliminate interfering compounds. In these cases, the solution lies in the calibration strategy.
Protocol 4: Matrix-Matched Calibration
This technique compensates for matrix effects by preparing the calibration standards in a blank matrix extract that is representative of the samples being analyzed.[17][18][19]
Step-by-Step Protocol:
-
Obtain a Blank Matrix: Source a soil or water sample that is known to be free of this compound. If a true blank is unavailable, a representative sample from a control site can be used.
-
Prepare Blank Matrix Extract: Process a large batch of the blank matrix using the exact same extraction and cleanup procedure (e.g., QuEChERS) as your unknown samples.
-
Prepare Calibration Standards: Create your calibration curve by spiking known amounts of the this compound standard into aliquots of the blank matrix extract.
-
Analysis: Analyze these matrix-matched standards alongside your unknown sample extracts. The matrix effects in the standards and the samples should be very similar, allowing for accurate quantification.[10]
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
For the highest level of accuracy and to overcome the most challenging matrix effects, the use of a stable isotope-labeled internal standard (SIL-IS) is the recommended approach.[][21][22]
The Principle:
A SIL-IS is a version of the analyte (in this case, this compound) where some atoms (e.g., Carbon, Hydrogen) have been replaced with their heavy isotopes (e.g., ¹³C, ²H).
-
Chemical and Physical Similarity: The SIL-IS is chemically identical to the analyte, so it behaves the same way during extraction, cleanup, and chromatography.[23]
-
Mass Spectrometric Distinction: It has a different mass, so the mass spectrometer can distinguish it from the native analyte.
How it Works:
A known amount of the SIL-IS is added to the sample at the very beginning of the workflow. Any losses during sample preparation or signal suppression in the MS source will affect both the analyte and the SIL-IS to the same degree.[11][21] Quantification is then based on the ratio of the native analyte's signal to the SIL-IS's signal, which remains constant regardless of these variations. This makes IDMS an extremely robust and accurate quantification technique.[24][25]
Data Summary Table
The following table summarizes typical performance data you might expect when applying these mitigation strategies. Actual results will vary based on the specific matrix and instrumentation.
| Mitigation Strategy | Typical Recovery (%) | Typical Matrix Effect (%) | Key Advantage |
| Solvent Extraction Only | 40 - 110% | -80% to +30% | Simple, fast |
| Optimized SPE (Water) | 85 - 105% | -30% to +10% | Good cleanup and concentration |
| QuEChERS (Soil) | 80 - 110% | -40% to +15% | Effective for complex matrices |
| Matrix-Matched Calibration | N/A (compensates) | N/A (compensates) | High accuracy for consistent matrices |
| Isotope Dilution (SIL-IS) | N/A (compensates) | N/A (compensates) | Highest accuracy, corrects for all variables |
References
-
Katsumata, H., Oda, Y., Kaneco, S., et al. (2012). Determination of aniline derivatives in water samples after preconcentration with oxidized multiwalled carbon nanotubes as solid-phase extraction disk. Journal of Environmental Sciences, 24(9), 1645-1651. Available from: [Link]
-
Phenomenex. (2023). QuEChERS Method for Pesticide Residue Analysis. Available from: [Link]
-
Chaves, A. R., et al. (2012). Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment. Journal of the Brazilian Chemical Society, 23(9), 1695-1702. Available from: [Link]
-
ChemBK. (n.d.). This compound. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9936, this compound. Available from: [Link]
-
Stüber, M., Rehorek, A., & Jekel, M. (2004). Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS. Water research, 38(14-15), 3327–3336. Available from: [Link]
-
U.S. Environmental Protection Agency. (1993). Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. Available from: [Link]
-
Groskreutz, S. (2017). A Look at Matrix Effects. LCGC North America, 35(12), 868-874. Available from: [Link]
-
Fakhraie, S., et al. (2020). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction. Advanced Materials and New Coatings, 3(4), 126-137. Available from: [Link]
-
UCT, Inc. (2024). QuEChERS approach for the determination of pesticide residues in soil. Available from: [Link]
-
Vanderford, B. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology, 40(23), 7312–7320. Available from: [Link]
-
Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3746. Available from: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Index to EPA Test Methods. Available from: [Link]
-
van der Merwe, D., et al. (2021). Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals. Journal of Chromatography A, 1658, 462615. Available from: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. Available from: [Link]
-
Pino, L. K., et al. (2021). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Journal of proteome research, 20(10), 4823–4833. Available from: [Link]
-
Tisler, S., et al. (2022). Overcoming Matrix Effects in Non-Target Screening: A Novel Strategy for Urban Runoff Analysis. Environmental Science & Technology, 56(13), 9645–9655. Available from: [Link]
-
Analytical Chemistry Tutorials. (2023, July 7). Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry [Video]. YouTube. Available from: [Link]
-
Schramm, S., et al. (2015). Development and validation of an isotope dilution ultra-high performance liquid chromatography tandem mass spectrometry method for the reliable quantification of 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) and 14 other explosives and their degradation products in environmental water samples. Journal of Chromatography A, 1395, 72-81. Available from: [Link]
-
Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. Available from: [Link]
-
Thean, J. E., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine, 42(5), 537-548. Available from: [Link]
-
MtoZ Biolabs. (n.d.). What Are Solvent Calibration and Matrix Calibration. Available from: [Link]
-
Varloud, M., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry, 39(6), 1435-1453. Available from: [Link]
-
Česnik, H. M., et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A, 1262, 96-103. Available from: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available from: [Link]
-
Chandrasekar, R., & Madhavan, V. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 28(12), 1030-1039. Available from: [Link]
-
CORESTA. (2019). Dinitroanilines. Agrochemicals Analysis Technical Note No. 2. Available from: [Link]
-
Shehzad, F., et al. (2012). Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulation. Journal of the Chemical Society of Pakistan, 34(2), 265-275. Available from: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Approved CWA Test Methods for Pesticide Active Ingredients. Available from: [Link]
Sources
- 1. This compound | 445-66-9 | AAA44566 [biosynth.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 9. What Are Solvent Calibration and Matrix Calibration | MtoZ Biolabs [mtoz-biolabs.com]
- 10. youtube.com [youtube.com]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Determination of aniline derivatives in water samples after preconcentration with oxidized multiwalled carbon nanotubes as solid-phase extraction disk [journal.hep.com.cn]
- 14. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 15. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 16. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. info.asistandards.com [info.asistandards.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. osti.gov [osti.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. epa.gov [epa.gov]
- 25. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
Technical Support Center: Experimental Integrity of 2,6-Dinitro-4-(trifluoromethyl)aniline
This guide is designed for researchers, scientists, and drug development professionals working with 2,6-Dinitro-4-(trifluoromethyl)aniline. Its purpose is to provide expert guidance and practical solutions to prevent photodegradation, ensuring the accuracy and reproducibility of your experimental results. The inherent photosensitivity of this molecule requires meticulous handling, and this document serves as a comprehensive resource for maintaining its chemical integrity.
Frequently Asked Questions (FAQs)
Q1: My analytical standard of this compound is showing new, unexpected peaks in my chromatogram over a short period. What could be the cause?
A1: The most likely cause is photodegradation. This compound, a dinitroaniline compound, is known to be susceptible to degradation by ultraviolet (UV) light.[1] Exposure to ambient laboratory lighting, especially sources that emit in the UV spectrum, can be sufficient to induce photochemical reactions. The molecule has significant UV absorbance maxima at approximately 206 nm, 274 nm, and 397 nm, making it prone to absorb energy from light and undergo chemical changes.
Q2: What are the primary degradation pathways I should be aware of?
A2: Photodegradation of this compound typically proceeds through several key pathways. These include the dealkylation of the N-propyl groups, reduction of one or both nitro groups to form nitroso or amino derivatives, and potential cyclization reactions to form benzimidazole-type structures. These degradation products will have different physicochemical properties and will appear as separate peaks in chromatographic analyses.
Q3: Can the solvent I use for my experiments affect the rate of photodegradation?
A3: Absolutely. The choice of solvent can significantly influence the rate of photodegradation for nitroaromatic compounds. While specific kinetic data for this compound in various common lab solvents is not extensively published, studies on similar nitroaromatic compounds have shown that solvent polarity and the solvent's ability to participate in hydrogen bonding can alter the excited state of the molecule, thereby affecting its reactivity. It is crucial to perform control experiments to assess the stability of the compound in your specific experimental medium.
Q4: Are there any visual cues that indicate my compound has degraded?
A4: this compound is a yellow-orange crystalline solid. While a significant color change might indicate extensive degradation, the absence of a visible change does not guarantee the compound's integrity. Low levels of degradation, which can still significantly impact experimental results, are often not detectable by eye. Chromatographic or spectroscopic analysis is the only reliable method to confirm the purity of your sample.
Troubleshooting Guide: Preventing Photodegradation
This section provides actionable solutions to common issues encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Loss of compound potency or inconsistent assay results. | Degradation of the stock solution or working solutions due to light exposure. | 1. Implement Light-Protective Storage: Always store the solid compound and its solutions in amber glass vials or containers wrapped completely in aluminum foil to block UV and visible light.[2] This is the most critical first step in preventing photodegradation.2. Control the Working Environment: Conduct all manipulations of the compound (weighing, dissolution, dilutions) in a dark room or under specific low-energy light sources, such as yellow or red safelights (wavelengths >500 nm). Standard fluorescent lab lighting emits sufficient UV radiation to cause degradation. |
| Appearance of new peaks in analytical runs (e.g., HPLC, GC). | Formation of photodegradation products during sample preparation or analysis. | 1. Use Amber Autosampler Vials: If your analytical workflow involves an autosampler, use amber or UV-protected vials to prevent degradation of samples waiting in the queue.[2]2. Minimize Exposure During Preparation: Keep solutions covered with aluminum foil as much as possible during preparation steps (e.g., while sonicating or vortexing). Return all standards and solutions to their designated dark storage location immediately after use. |
| Difficulty in reproducing results between experiments. | Inconsistent light exposure between experimental setups or on different days. | 1. Standardize Experimental Lighting: Ensure that the lighting conditions are consistent for every experiment. If complete darkness is not feasible, use the same type and intensity of safelight for all related experiments.2. Run a "Dark Control": In every experiment, include a control sample that is handled identically to the test samples but is kept completely protected from light (e.g., wrapped in aluminum foil). Comparing the results of the test sample to the dark control can help quantify the extent of photodegradation under your specific experimental conditions. |
| Suspected degradation despite using amber glassware. | High-intensity light sources or prolonged exposure overwhelming the protection of amber glass. | 1. Combine Protective Measures: For highly sensitive experiments, combine the use of amber glassware with wrapping the container in aluminum foil for maximum protection.2. Consider Chemical Stabilizers (with caution): In some cases, the addition of a singlet oxygen quencher or a free-radical scavenger could theoretically offer protection. However, this is an advanced technique and requires thorough validation to ensure the stabilizer does not interfere with the experiment. Potential quenchers include compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) or beta-carotene, but their compatibility and effectiveness must be experimentally verified. |
Experimental Protocols
Protocol 1: General Handling and Preparation of Solutions
This protocol outlines the standard procedure for handling this compound to minimize light-induced degradation.
Materials:
-
This compound solid compound
-
Amber glass volumetric flasks and vials
-
Aluminum foil
-
Appropriate laboratory solvent (e.g., HPLC-grade methanol, acetonitrile)
-
Analytical balance
-
Spatula, weigh boats
-
Pipettes
-
Sonicator
Procedure:
-
Prepare the Workspace: Dim the main laboratory lights and switch on a yellow or red safelight.
-
Weighing the Compound: Quickly and accurately weigh the required amount of the solid compound in a weigh boat. Minimize the time the solid is exposed to any light.
-
Dissolution: Transfer the weighed solid to an amber volumetric flask. Add a portion of the desired solvent, cap the flask, and sonicate or swirl until the solid is completely dissolved.
-
Dilution to Final Volume: Once dissolved, add the solvent to the calibration mark of the volumetric flask. Invert the flask several times to ensure a homogenous solution.
-
Storage of Stock Solution: Immediately wrap the amber volumetric flask with aluminum foil, label it clearly (including a "Photosensitive" warning), and store it in a dark, refrigerated environment as recommended by the supplier.
-
Preparation of Working Solutions: When preparing dilutions, use amber glassware and work under the same safelight conditions. Keep all solutions covered with foil whenever possible.
Protocol 2: Performing a Forced Photodegradation Study
This protocol, adapted from ICH Q1B guidelines, is designed to intentionally degrade the compound to identify potential degradation products and to confirm that your analytical method is "stability-indicating."
Objective: To generate photodegradation products of this compound for analytical method validation.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol)
-
Two sets of clear, photochemically inert containers (e.g., quartz or borosilicate glass vials)
-
One set of amber glass vials
-
A photostability chamber or a light source with controlled output (e.g., a UV lamp)
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Aliquot the stock solution into the clear and amber vials. Prepare at least three vials of each type.
-
"Dark Control" Sample: Wrap one set of the clear vials completely in aluminum foil. These will serve as the dark control to account for any degradation not caused by light (e.g., thermal).
-
"Exposed" Sample: Place the unwrapped clear vials (the "exposed" samples) and the foil-wrapped "dark control" vials into the photostability chamber.
-
Light Exposure: Expose the samples to a controlled light source. A common starting point is an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. The duration of exposure will depend on the intensity of your light source.
-
Sample Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove an exposed sample and a dark control sample from the chamber. Analyze them immediately using your validated analytical method.
-
Data Evaluation:
-
Compare the chromatogram of the time-zero sample with the dark control and the exposed samples.
-
Identify any new peaks that appear in the exposed samples but not in the dark control. These are your photodegradation products.
-
Assess the peak purity of the parent compound in the exposed samples to ensure your method can resolve it from the degradants.
-
The goal is to achieve a modest level of degradation (typically 5-20%) of the parent compound to ensure that the major degradation products are formed without completely destroying the sample.
-
Visualizations
Caption: Recommended experimental workflow with integrated protective measures.
Caption: Logical relationship between light exposure and experimental outcome.
References
-
ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. European Medicines Agency. 1996. [Link]
-
Restek. Handling Your Analytical Reference Standards. 2012. [Link]
-
Wikipedia. Trifluralin. [Link]
-
PubChem. Trifluralin. National Institutes of Health. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Trifluralin. [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2023. [Link]
-
CORESTA. Dinitroanilines - Agrochemicals Analysis Technical Note. 2019. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2,6-Dinitro-4-(trifluoromethyl)aniline
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,6-Dinitro-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this synthesis from the bench to pilot plant or full-scale production. My aim here is not just to provide protocols but to offer the rationale behind them, grounded in chemical principles and field experience, to help you anticipate and resolve challenges before they impact your project.
The synthesis of dinitroaniline derivatives is notoriously challenging, primarily due to the highly energetic nature of nitration reactions.[1][2] Scaling up introduces significant safety and process control issues that must be rigorously addressed. This guide provides a structured approach to troubleshooting and frequently asked questions to ensure a safe, efficient, and reproducible scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The scale-up of any dinitration process must be approached with a safety-first mindset. The primary hazards are:
-
Thermal Runaway: Nitration is a strongly exothermic reaction.[1] Without precise temperature control, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure that can exceed the vessel's limits and cause a violent decomposition.[1][3] Efficient heat removal is paramount and becomes more challenging as the reactor volume-to-surface area ratio increases.
-
Corrosivity: The standard nitrating agent, a mixture of concentrated nitric and sulfuric acids ("mixed acid"), is extremely corrosive.[4][5] Material selection for the reactor, probes, and transfer lines is critical to prevent equipment failure and loss of containment.
-
Generation of Toxic Gases: The reaction can produce toxic nitrogen oxide (NOx) fumes, which pose a severe inhalation hazard.[4] An efficient off-gas scrubbing system is not just a recommendation; it is a mandatory engineering control.
-
Product Instability: Dinitroaromatic compounds are energetic materials. The final product, this compound, has a significant decomposition energy.[1] It is crucial to understand its thermal stability profile through techniques like Differential Scanning Calorimetry (DSC) to define safe handling and drying temperatures.
Q2: What are the common synthetic routes, and which is preferred for scale-up?
A2: There are two primary routes to consider:
-
Direct Dinitration of 4-(trifluoromethyl)aniline: This is the most direct approach, where 4-(trifluoromethyl)aniline is treated with a mixed acid. While atom-economical, it presents a significant control challenge. The amino group is activating, making the ring highly susceptible to nitration. However, controlling the regioselectivity to obtain the 2,6-dinitro isomer exclusively is difficult. Over-nitration or the formation of other isomers can occur if conditions are not strictly controlled.
-
Amination of 1-Chloro-2,6-dinitro-4-(trifluoromethyl)benzene: This route involves first dinitrating 4-chlorobenzotrifluoride and then substituting the chlorine atom with an amino group using ammonia.[6] This method often provides better control over isomer formation, as the directing effects of the chloro and trifluoromethyl groups guide the nitration. The subsequent amination step is typically less hazardous than the initial nitration. For large-scale production where purity is critical, this two-step route is often preferred despite the extra step, as it offers a more robust and predictable outcome.
Process Optimization & Troubleshooting Guide
This section addresses specific problems you may encounter during scale-up.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Action & Rationale |
| Low Yield | Incomplete Reaction | Verify Stoichiometry & Reaction Time: Ensure the nitrating agent is not the limiting reagent. Use reaction monitoring (e.g., HPLC) to confirm the reaction has reached completion before quenching. |
| Product Degradation | Re-evaluate Temperature Profile: Localized overheating due to poor mixing or insufficient cooling can decompose the product.[7] Ensure the reactor's cooling capacity is sufficient for the batch size. Consider a slower addition rate of the limiting reagent. | |
| Loss During Work-up | Optimize Quenching & Extraction: Quenching the reaction mixture on ice/water must be done carefully to prevent temperature spikes. Optimize the pH and solvent choice for extraction to maximize product recovery. | |
| Poor Purity (Isomer Contamination) | Incorrect Temperature | Strict Temperature Control: The temperature at which nitration is carried out directly influences isomer distribution. A lower temperature generally favors the desired kinetic product. Implement a robust automated temperature control system. |
| Poor Mixing | Evaluate Agitation: Inadequate mixing can create "hot spots" where the local concentration of the nitrating agent is high, leading to side reactions.[7] The agitator design (e.g., pitched-blade turbine) and speed should be modeled to ensure homogeneity at scale. | |
| Impure Starting Material | Qualify Raw Materials: The purity of the starting aniline or chlorinated precursor will directly impact the final product's purity profile.[7] Use material that meets stringent specifications. | |
| Difficult Product Isolation | Oily Product or Poor Crystallization | Optimize Crystallization Solvent: The crude product may initially separate as an oil. A carefully selected anti-solvent or a specific solvent mixture for recrystallization can induce the formation of a filterable solid.[6] Seeding with a small amount of pure product can also be beneficial. |
Experimental Workflow & Safety Protocols
Protocol: Controlled Dinitration (Illustrative Example)
This is a generalized protocol and must be adapted and fully risk-assessed for your specific equipment and scale.
-
Vessel Preparation: Ensure the reactor (e.g., glass-lined steel) is clean, dry, and inerted with nitrogen. Confirm the functionality of the cooling system, agitator, and off-gas scrubber.
-
Charge Sulfuric Acid: Charge the calculated volume of concentrated sulfuric acid to the reactor and cool to the target initial temperature (e.g., 0-5 °C).
-
Substrate Addition: Add the 4-(trifluoromethyl)aniline (or appropriate precursor) substrate to the sulfuric acid. Maintain agitation to ensure a homogeneous solution/slurry.
-
Nitrating Agent Addition: Prepare the mixed acid (sulfuric and nitric acid) in a separate, cooled vessel. Add the mixed acid to the reactor sub-surface via a dosing pump at a slow, controlled rate. This is a critical control point. The rate must be set to allow the cooling system to remove the heat of reaction effectively, maintaining the target temperature.
-
Reaction & Monitoring: Hold the reaction at the target temperature for a specified duration after the addition is complete. Monitor the reaction's progress using an appropriate in-process control (e.g., quenched HPLC sample).
-
Quenching: Once complete, slowly transfer the reaction mixture onto a pre-chilled mixture of ice and water in a separate quench vessel under vigorous agitation. This step is also highly exothermic and requires careful control.
-
Isolation & Purification: Isolate the precipitated crude product by filtration. Wash the filter cake thoroughly with water to remove residual acids. Further purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/benzene mixture).[6]
Safety Visualization: Runaway Reaction Troubleshooting
A runaway reaction is the most critical failure mode. The following decision tree outlines an emergency response.
Caption: Emergency response workflow for a thermal runaway event.
Process Logic: Optimizing Purity
The final purity is a function of controlling competing reaction pathways.
Caption: Key parameter relationships for optimizing product purity.
References
- Guggenheim, T. (2013).
- YouTube. (2024).
- MDPI. (n.d.).
- National Academic Digital Library of Ethiopia. (2013).
- NITRIC ACID SAFETY. (n.d.).
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline (Fluchloralin).
- Benchchem. (2025). Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
Sources
Validation & Comparative
A Comparative Guide to Dinitroaniline Herbicides: Efficacy of 2,6-Dinitro-4-(trifluoromethyl)aniline (Trifluralin) and its Analogs
This guide provides an in-depth technical comparison of 2,6-Dinitro-4-(trifluoromethyl)aniline, commonly known as trifluralin, and other prominent dinitroaniline herbicides. Designed for researchers, scientists, and professionals in drug and agricultural development, this document delves into the comparative efficacy, mechanisms of action, and experimental validation of these critical agricultural tools. Our analysis is grounded in field-proven insights and robust scientific data to provide a comprehensive and trustworthy resource.
Introduction: The Dinitroaniline Herbicide Family
The dinitroaniline class of herbicides represents a cornerstone of pre-emergence weed control in modern agriculture. First introduced in the 1960s, these compounds are renowned for their efficacy against a wide spectrum of annual grasses and small-seeded broadleaf weeds.[1][2] Their primary mode of action involves the disruption of mitosis (cell division) in susceptible plants, a mechanism that has proven both potent and enduring.[3]
At the heart of this family is trifluralin (this compound), a widely utilized herbicide that serves as a benchmark for comparison.[4][5] This guide will objectively compare the performance of trifluralin against other key dinitroaniline herbicides, namely:
-
Pendimethalin
-
Ethalfluralin
-
Benefin (Benfluralin)
We will explore the nuances of their chemical properties, biological efficacy, crop selectivity, and environmental fate, supported by experimental data and detailed protocols.
Mechanism of Action: A Shared Pathway of Mitotic Disruption
The herbicidal activity of dinitroanilines stems from their ability to interfere with microtubule formation in plant cells.[3] This mechanism is highly specific to plants and some protists, rendering them relatively safe for animals and fungi.[4]
The Process:
-
Absorption: Dinitroaniline herbicides are primarily absorbed through the emerging shoots (coleoptile in grasses) and roots of germinating seeds from the soil.[1] Translocation within the plant is generally limited.[1]
-
Tubulin Binding: Once inside the plant cells, these herbicides bind to tubulin, the protein subunit that polymerizes to form microtubules.
-
Inhibition of Polymerization: The herbicide-tubulin complex is unable to assemble correctly into functional microtubules. This disruption prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[3]
-
Mitotic Arrest: Consequently, mitosis is arrested at the prometaphase stage, leading to the formation of abnormal, multinucleated cells in the root tips.[3] This inhibition of cell division ultimately halts root and shoot development, preventing the weed seedling from establishing itself.
This shared mechanism of action is why cross-resistance can be observed among different dinitroaniline herbicides.[1]
Diagram: Dinitroaniline Herbicide Mechanism of Action
Caption: Dinitroaniline herbicides bind to tubulin, preventing microtubule formation and halting cell division.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of a herbicide is a multi-faceted parameter influenced by its chemical structure, application rate, weed species, soil type, and environmental conditions. Below, we compare trifluralin to its key analogs across these critical performance indicators.
Physicochemical Properties
The physical and chemical properties of these herbicides play a significant role in their behavior and persistence in the soil.
| Property | Trifluralin | Pendimethalin | Ethalfluralin | Benefin (Benfluralin) |
| Chemical Formula | C₁₃H₁₆F₃N₃O₄ | C₁₃H₁₉N₃O₄ | C₁₃H₁₄F₃N₃O₄ | C₁₃H₁₆F₃N₃O₄ |
| Molar Mass ( g/mol ) | 335.28 | 281.31 | 333.28 | 335.28 |
| Water Solubility (mg/L at 20-25°C) | ~0.3 | ~0.3 | ~0.2 | ~0.1 |
| Vapor Pressure (mPa at 25°C) | High (~1.99 x 10⁻⁴) | Moderate (~4.0 x 10⁻³) | Moderate to High | High |
| Soil Sorption (Koc) | High (~8,000) | High (~5,000) | High | High |
| Soil Half-life (days) | 45-60 | 40-98 | 30-90 | 60-120 |
Causality Behind Properties:
-
Low Water Solubility & High Soil Sorption: These characteristics contribute to the low leaching potential of dinitroaniline herbicides, keeping them in the upper soil profile where most weed seeds germinate.[6]
-
Volatility: The relatively high vapor pressure, particularly for trifluralin and benefin, necessitates soil incorporation soon after application to prevent loss to the atmosphere.[1][2] Pendimethalin is less volatile, allowing for a slightly longer window for incorporation.[1][2]
Weed Control Spectrum
While all dinitroaniline herbicides are effective against annual grasses and small-seeded broadleaf weeds, there are subtle differences in their control spectra.
| Weed Species | Trifluralin | Pendimethalin | Ethalfluralin | Benefin |
| Annual Grasses | ||||
| Barnyardgrass | Excellent | Excellent | Excellent | Excellent |
| Crabgrass | Excellent | Excellent | Excellent | Excellent |
| Foxtails | Excellent | Excellent | Excellent | Excellent |
| Annual Bluegrass | Good | Good | Good | Good |
| Broadleaf Weeds | ||||
| Pigweeds | Excellent | Excellent | Good | Excellent |
| Lambsquarters | Good | Good | Good | Good |
| Chickweed | Good | Good | Good | Good |
| Knotweed | Fair | Fair | Fair | Good |
Field Insights:
-
Trifluralin and pendimethalin are often considered the backbone of pre-emergence weed control programs in crops like cotton and soybeans due to their broad-spectrum efficacy against key grass and small-seeded broadleaf weeds.[2][7]
-
Benefin is also highly effective, particularly against weeds like knotweed.[8]
Crop Tolerance and Selectivity
Crop selectivity is a critical factor in the utility of any herbicide. Dinitroanilines achieve selectivity primarily through placement in the soil profile, keeping the herbicide above the crop's rooting zone.[4] However, inherent tolerance also plays a role.
| Crop | Trifluralin | Pendimethalin | Ethalfluralin | Benefin |
| Cotton | Good Tolerance | Good Tolerance | Good Tolerance | Good Tolerance |
| Soybeans | Good Tolerance | Good Tolerance | Good Tolerance | Good Tolerance |
| Wheat | Susceptible | Susceptible | Susceptible | Susceptible |
| Corn | Susceptible | Moderate Tolerance (timing critical) | Susceptible | Susceptible |
| Carrots | Excellent Tolerance | Excellent Tolerance | Excellent Tolerance | Excellent Tolerance |
Expert Commentary:
-
The tolerance of cotton and soybeans to dinitroaniline herbicides is a key reason for their widespread use in these cropping systems.[1][7]
-
The susceptibility of cereal crops like wheat highlights the importance of understanding crop-specific sensitivities.[4]
-
Carrots are a notable exception, exhibiting a natural tolerance to dinitroanilines.[4]
Experimental Protocols for Efficacy and Phytotoxicity Assessment
To ensure the trustworthiness of herbicide performance data, standardized and rigorous experimental protocols are essential. The following outlines a self-validating system for both greenhouse and field trials.
Greenhouse Bioassay for Herbicide Efficacy
Objective: To determine the dose-response of target weed species to different dinitroaniline herbicides in a controlled environment.
Methodology:
-
Soil Preparation: Utilize a consistent, sterilized field soil representative of the target agricultural region to minimize variability from soil microbes.
-
Potting and Seeding: Fill 10 cm diameter pots with the prepared soil. Sow a predetermined number of seeds (e.g., 20) of the target weed species at a uniform, shallow depth (e.g., 1 cm).
-
Herbicide Application:
-
Prepare stock solutions of each dinitroaniline herbicide (trifluralin, pendimethalin, ethalfluralin, benefin).
-
Create a series of dilutions to achieve a range of application rates (e.g., 0.25x, 0.5x, 1x, 2x the recommended field rate).
-
Apply the herbicide solutions evenly to the soil surface using a calibrated laboratory spray chamber. Include an untreated control for comparison.
-
-
Experimental Design: Arrange the pots in a randomized complete block design with at least four replications to account for any environmental gradients within the greenhouse.
-
Incubation: Place the pots in a greenhouse with controlled temperature, light, and humidity to ensure optimal conditions for weed germination and growth. Water the pots as needed, avoiding surface disturbance.
-
Data Collection (21 Days After Treatment):
-
Efficacy Assessment: Count the number of emerged and surviving weeds in each pot.
-
Phytotoxicity Rating: Visually assess the health of the surviving weeds on a scale of 0 (no injury) to 100 (complete death).
-
Biomass Measurement: Harvest the above-ground portion of the surviving weeds, and measure the fresh and dry weight.
-
-
Data Analysis: Calculate the percent weed control and biomass reduction relative to the untreated control for each herbicide and application rate.
Diagram: Greenhouse Bioassay Workflow
Caption: A systematic workflow for conducting a greenhouse herbicide bioassay.
Field Trial for Efficacy and Crop Phytotoxicity
Objective: To evaluate the performance of dinitroaniline herbicides under real-world agricultural conditions.
Methodology:
-
Site Selection: Choose a field with a uniform soil type and a known, consistent population of the target weed species.
-
Plot Design: Establish experimental plots of a standardized size (e.g., 3m x 10m) arranged in a randomized complete block design with a minimum of four replications. Include buffer zones between plots to prevent spray drift.
-
Herbicide Application:
-
Apply the dinitroaniline herbicides at their recommended field rates. Include an untreated (weedy) control and a weed-free (hand-weeded) control.
-
Use a calibrated small-plot sprayer to ensure accurate and uniform application.
-
Incorporate the herbicides into the soil to the recommended depth (typically 5-8 cm) immediately after application (for volatile compounds) using appropriate tillage equipment.
-
-
Crop Planting: Plant the desired crop (e.g., cotton or soybeans) at the recommended seeding rate and depth.
-
Data Collection:
-
Weed Control (28 and 56 Days After Treatment):
-
Visually rate weed control on a percentage scale (0% = no control, 100% = complete control).
-
Count the number of weeds per unit area (e.g., per square meter) using quadrats.
-
-
Crop Phytotoxicity (14 and 28 Days After Treatment):
-
Visually assess crop injury (stunting, discoloration, stand reduction) on a percentage scale (0% = no injury, 100% = crop death).[9]
-
-
Crop Yield: At the end of the growing season, harvest the crop from the center of each plot and measure the yield.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Diagram: Field Trial Experimental Design
Caption: A randomized complete block design for a field trial minimizes the impact of field variability.
Conclusion
Trifluralin and its dinitroaniline analogs remain vital tools for pre-emergence weed control. While they share a common mechanism of action, their individual physicochemical properties lead to subtle but important differences in their application requirements, weed control spectra, and environmental persistence.
-
Trifluralin stands as a highly effective and widely used herbicide, particularly for annual grass and small-seeded broadleaf weed control in cotton and soybeans. Its high volatility necessitates prompt soil incorporation.
-
Pendimethalin offers a similar efficacy profile to trifluralin but with lower volatility, providing a wider window for incorporation.
-
Ethalfluralin and Benefin also provide excellent weed control, with some variations in their effectiveness against specific weed species.
The choice of the most appropriate dinitroaniline herbicide will depend on the specific cropping system, target weed species, soil type, and environmental conditions. The experimental protocols outlined in this guide provide a robust framework for conducting comparative efficacy studies, ensuring that decisions are based on sound scientific evidence.
References
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Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. (2021). Frontiers in Plant Science. [Link]
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Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. (2021). Frontiers. [Link]
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Persistence, Mobility, and Bioavailability of Pendimethalin and Trifluralin in Soil. (2003). Iowa State University Digital Repository. [Link]
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Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. (2022). National Institutes of Health. [Link]
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The Determination of Phytotoxicity. (1981). DTIC. [Link]
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Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). Publications du gouvernement du Canada. [Link]
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PP 1/135 (4) Phytotoxicity assessment. (2014). EPPO database on PP1 Standards. [Link]
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Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. (2022). ResearchGate. [Link]
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Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential. (2021). MDPI. [Link]
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Persistence, Mobility, and Bioavailability of Pendimethalin and Trifluralin in Soil. (2003). ResearchGate. [Link]
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Guidelines for Herbicide Registration Trials: Cotton. (2012). Department of Agriculture. [Link]
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Field-testing pre-emergent herbicide packages. (2024). WeedSmart. [Link]
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Assessing Phytotoxic Effects of Herbicides and Their Impact on Potato Cultivars in Agricultural and Environmental Contexts. (2023). MDPI. [Link]
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Efficacy of preemergence herbicides over time. (2015). USDA ARS. [Link]
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Guidelines for the conduct of ehemical weed control trials in forage grasses grown for seed. (2003). Oregon State University. [Link]
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Final Trial Report. (2020). AHDB. [Link]
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Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. (2021). Weed Technology. [Link]
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Impact of soil properties on persistence of herbicides: A review. (2022). The Pharma Innovation Journal. [Link]
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Occurrence and Distribution of Trifluralin, Ethalfluralin, and Pendimethalin in Soils Used for Long-Term Intensive Cotton Cultivation in Central Greece. (2017). National Institutes of Health. [Link]
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Types of Pre-Emergent Herbicides. (2024). Lawn Love. [Link]
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Common Commercial Pre-packaged Herbicide Mixtures. (2023). UT Institute of Agriculture. [Link]
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The use of Prowl (pendimethalin) or Treflan (trifluralin) is the backbone of most successful weed management programs in cotto. (2004). Cotton Incorporated. [Link]
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Weed Control in Landscapes: Herbicides. (2023). Clemson HGIC. [Link]
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Preplant, pre-emergence dinitroaniline herbicides in cotton. (2013). Farm Progress. [Link]
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WEED CONTROL IN COTTON Supplement#1 COMBINATIONS OF PREPLANT HERBICIDES The substituted dinitroaniline herbicides (Basalin®, Co. (1976). University of Arizona. [Link]
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Evaluation of the performance of dinitroaniline herbicide on growth and yield of soybeans Glycine max L when different planting. (2024). ResearchGate. [Link]
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Preplant and Preemergence Dinitroaniline Herbicides in Cotton. (2013). The University of Arizona. [Link]
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A Comparative Guide to the Phytotoxicity of Trifluralin and its Core Anilino-Fragment
An In-depth Analysis for Researchers in Plant Science and Herbicide Development
This guide provides a detailed comparative analysis of the phytotoxicity of Trifluralin, a widely used dinitroaniline herbicide, and its foundational chemical structure, 2,6-Dinitro-4-(trifluoromethyl)aniline. We will explore their mechanisms of action, present comparative experimental data, and provide standardized protocols for phytotoxicity assessment.
Introduction to the Compounds
Trifluralin: The Established Herbicide
Trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine) is a selective, pre-emergence herbicide that has been in agricultural use since 1963.[1] It is applied to the soil to control a wide variety of annual grasses and broadleaf weeds in numerous crops, including soybeans, cotton, and sunflowers.[2][3][4] Its efficacy relies on its ability to inhibit weed development before the seedlings emerge from the soil.[3] Trifluralin is characterized by its low water solubility and strong adsorption to soil particles, which minimizes leaching but makes it susceptible to degradation by UV light and microbial action if not properly incorporated into the soil.[5][6][7]
This compound: The Core Structure
This compound is the core chemical moiety from which Trifluralin is derived; Trifluralin is the N,N-dipropyl substituted version of this aniline.[8] This compound itself is noted for its use as a chemical intermediate in the synthesis of other herbicides and is recognized for its own herbicidal properties.[9][10] Understanding the phytotoxicity of this core structure is crucial for evaluating the activity of its derivatives and potential environmental metabolites of Trifluralin.
Mechanism of Action: A Shared Pathway
The primary mode of action for both Trifluralin and other dinitroaniline herbicides is the disruption of mitosis (cell division).[5][11] This mechanism is highly specific and targets a fundamental process in plant growth.
Key Mechanistic Steps:
-
Tubulin Binding: Dinitroanilines bind to the tubulin protein, the fundamental subunit of microtubules.[2][5][8]
-
Inhibition of Polymerization: This binding prevents the polymerization of tubulin into functional microtubules.[8]
-
Spindle Apparatus Disruption: Microtubules are essential for forming the spindle apparatus during the metaphase stage of mitosis. Without a functional spindle, chromosomes cannot align or separate properly.[2][5][12]
-
Arrested Mitosis: This leads to an arrest of cell division at metaphase, preventing the formation of new cells required for growth.[12][13]
The most immediate and observable effect of this action is the inhibition of root development, particularly the formation of lateral or secondary roots.[2][5][14] Affected root tips often appear thickened, stubby, or swollen because the cells in the meristematic region fail to divide but may continue to expand in a non-polar manner.[5][11][14]
Caption: Workflow for the herbicide phytotoxicity bioassay.
Discussion and Conclusion
Both Trifluralin and its core structure, this compound, are potent inhibitors of plant cell division. Their shared mechanism of action—disruption of microtubule formation—results in the characteristic symptoms of inhibited root growth and swollen root tips.
Based on structure-activity relationships within the dinitroaniline class, it is concluded that Trifluralin, with its N,N-dipropyl substitutions, is the more potent herbicide. These alkyl groups enhance its binding affinity to tubulin and its overall herbicidal efficacy. However, the foundational this compound molecule retains significant phytotoxicity, highlighting its importance as an active chemical scaffold. For researchers in herbicide development, this comparison underscores the critical role that substitutions on the amino group play in modulating the phytotoxic potency of the dinitroaniline framework. Further direct comparative studies using the protocols outlined herein are encouraged to precisely quantify the differences in their biological activity.
References
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Trifluralin - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Lignowski, E. M., & Scott, E. G. (1972). Effect of Trifluralin on Mitosis. Weed Science, 20(3), 267-270. [Link]
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OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test. (n.d.). Ibacon. Retrieved January 11, 2026, from [Link]
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OECD TG 208: Terrestrial Plant Test: Seedling Emergence-Seedling Growth test. (n.d.). Retrieved January 11, 2026, from [Link]
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Trifluralin Herbicide - Selective Pre-Emergent Weed Control. (2025, June 5). Retrieved January 11, 2026, from [Link]
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Fernandes, T. C. C., et al. (2007). Origin of nuclear and chromosomal alterations derived from the action of an aneugenic agent--Trifluralin herbicide. Ecotoxicology and Environmental Safety, 68(3), 435-440. [Link]
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Trifluralin – How it really works Part 1. (2015, April 1). Eureka!. [Link]
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Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. (n.d.). OECD. Retrieved January 11, 2026, from [Link]
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Chan, A., & de la Cruz, P. (2020). Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential. Molecules, 25(21), 5133. [Link]
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Conducting a Bioassay For Herbicide Residues. (2016, October 11). NC State Extension Publications. [Link]
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Dinitroaniline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 11, 2026, from [Link]
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Ozheredov, S. P., et al. (2009). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Cytology and Genetics, 43(5), 297-304. [Link]
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Profluralin - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Grover, R., Wolt, J. D., & Cessna, A. J. (2020). Biodegradation and abiotic degradation of trifluralin: a widely-used herbicide with a poorly-understood environmental fate. Environmental Science & Technology. [Link]
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Miller, J. H., & Carter, C. H. (1978). Comparative Toxicity of Several Dinitroaniline Herbicides. Weed Science, 26(1), 21-25. [Link]
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Murray, D. S., et al. (1975). Field Comparison of Twelve Dinitroaniline Herbicides. Weed Science, 23(2), 108-112. [Link]
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Dinitroaniline pesticides and Prodiamine and Trifluralin. (2011, July 1). OEHHA. [Link]
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Ribas, J. L. C., et al. (2017). The herbicides trifluralin and tebuthiuron have no genotoxic or mutagenic potential as evidenced by genetic tests. Environmental Science and Pollution Research, 24(30), 23791-23800. [Link]
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TRIFLURALIN. (n.d.). EXTOXNET PIP. Retrieved January 11, 2026, from [Link]
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Biodegradation and Abiotic Degradation of Trifluralin: A Commonly Used Herbicide with a Poorly Understood Environmental Fate. (n.d.). The Coleman Lab. Retrieved January 11, 2026, from [Link]
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Grover, R. (1997). Environmental fate of trifluralin. Reviews of Environmental Contamination and Toxicology, 153, 1-19. [Link]
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2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate. (2025, February 28). Retrieved January 11, 2026, from [Link]
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A Comparative Guide to the Validation of a New Analytical Method for 2,6-Dinitro-4-(trifluoromethyl)aniline
This guide provides a comprehensive framework for the validation of a novel analytical method for the quantification of 2,6-Dinitro-4-(trifluoromethyl)aniline. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical data. This document will compare a newly developed High-Performance Liquid Chromatography (HPLC) method with an established Gas Chromatography (GC) approach, providing the supporting experimental data and protocols necessary for informed decision-making.
The accurate determination of this compound is critical in various applications, from environmental monitoring to its use as a chemical intermediate.[1] The structural similarity of this compound to dinitroaniline herbicides like Trifluralin underscores the need for selective and sensitive analytical methods.[2][3] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) to ensure scientific integrity and regulatory compliance.[4][5][6]
Methodology Comparison: HPLC vs. GC
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. While GC is a powerful technique for volatile and semi-volatile compounds, HPLC offers versatility for a broader range of analytes, including those that are thermally labile or non-volatile.[7][8]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is often the method of choice for dinitroaniline compounds due to its robustness and ability to analyze samples without derivatization.[8][9] A reversed-phase HPLC method using a C18 column provides excellent separation and quantification capabilities for these analytes.
Gas Chromatography (GC) with Electron Capture Detection (ECD)
GC-ECD is a highly sensitive technique for the analysis of halogenated compounds and nitroaromatics, making it a suitable alternative for the trace analysis of this compound.[10][11] However, the volatility of the analyte and potential thermal degradation in the injector port are critical considerations.
Experimental Validation Protocols
The validation of any new analytical method must demonstrate that it is suitable for its intended purpose.[12][13] This involves assessing a series of performance characteristics as defined by ICH Q2(R2) and USP <1225> guidelines.[4][6][14]
Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation.
Caption: A generalized workflow for analytical method validation.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for this compound
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1200 Infinity series or equivalent, equipped with a variable wavelength detector.[15]
-
Column: C18, 25 cm x 4.6 mm i.d., 5 µm particle size.[15]
-
Mobile Phase: Acetonitrile:Water (65:35 v/v), adjusted to pH 4.0 with Phosphoric Acid.[15]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 20 µL.[15]
-
Detection Wavelength: 225 nm.[9]
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 20 µg/mL.
-
Sample Preparation: The sample preparation will be matrix-dependent. For soil or plant tissue, a QuEChERS-based extraction method is recommended.[16][17] For water samples, solid-phase extraction (SPE) can be employed for sample clean-up and concentration.[9][18]
3. Validation Parameters:
-
Specificity: Analyze a blank matrix and a spiked matrix to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 85-115%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 3%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability.[19]
Protocol 2: GC-ECD Method for this compound
1. Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent, equipped with an Electron Capture Detector (ECD).
-
Column: DB-1701 fused silica column (30 m x 0.53 mm i.d., 0.5 µm film thickness) or equivalent.[10]
-
Carrier Gas: Helium at a flow rate of 10 mL/min.[10]
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.
-
Injection Mode: Splitless.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare in hexane.
-
Working Standard Solutions: Prepare serial dilutions in hexane to cover the desired concentration range (e.g., 0.01 to 1.0 µg/mL).
-
Sample Preparation: A liquid-liquid extraction with a suitable organic solvent like methylene chloride, followed by solvent exchange to hexane, is a common approach.[11]
3. Validation Parameters:
-
Follow the same validation parameters as outlined for the HPLC-UV method, with appropriate adjustments for the GC-ECD technique. For instance, the acceptance criteria for precision may be slightly wider due to the nature of the technique.
Comparative Data Summary
The following table summarizes the expected performance characteristics of the two methods.
| Validation Parameter | HPLC-UV Method | GC-ECD Method | Acceptance Criteria (ICH Q2(R2)) |
| Specificity | No interference observed | No interference observed | No significant interference at the analyte's retention time |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| Range (µg/mL) | 0.1 - 20 | 0.01 - 1.0 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.5 - 102.3% | 95.7 - 105.1% | 80 - 120% (may vary by concentration) |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 3.0% | ≤ 2% |
| - Intermediate | ≤ 2.5% | ≤ 5.0% | ≤ 5% |
| LOD (µg/mL) | ~0.03 | ~0.003 | To be determined |
| LOQ (µg/mL) | ~0.1 | ~0.01 | To be determined |
| Robustness | Passed | Passed | No significant impact on results |
Logical Relationship of Method Validation
The following diagram illustrates the interconnectedness of the validation parameters.
Caption: Interdependence of analytical method validation parameters.
Conclusion and Recommendations
Both the developed HPLC-UV and the comparative GC-ECD methods are suitable for the quantitative analysis of this compound.
-
The HPLC-UV method is recommended for routine quality control applications due to its robustness, ease of use, and wider linear range.
-
The GC-ECD method is the preferred choice for trace-level analysis in complex matrices, such as environmental samples, owing to its superior sensitivity.
The final selection of the analytical method should be based on the specific requirements of the analysis, including the expected concentration of the analyte, the nature of the sample matrix, and the available instrumentation. For a comprehensive characterization, the use of both techniques can be complementary.[7]
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Against Dinitroaniline Herbicides
Introduction: The Analytical Challenge of Dinitroaniline Herbicides
Dinitroanilines are a class of pre-emergence herbicides pivotal in modern agriculture for controlling annual grasses and some broadleaf weeds in a variety of crops.[1][2] This chemical family, characterized by a 2,6-dinitroaniline core structure, includes widely used compounds such as trifluralin, pendimethalin, and oryzalin.[1][2][3] Their mode of action involves the disruption of microtubule polymerization in target plants, a mechanism that has been the subject of extensive research.[1][2] However, their persistence and potential for environmental contamination and presence in food products necessitate sensitive and efficient monitoring methods.[4][5][6]
While traditional chromatographic techniques provide high accuracy, they are often time-consuming and expensive for large-scale screening.[7] Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), present a rapid, sensitive, and cost-effective alternative.[7][8][9] The central component of any immunoassay is the antibody, whose binding characteristics dictate the assay's performance.
A critical parameter in antibody performance is cross-reactivity : the ability of an antibody to bind to structurally similar molecules other than its specific target. In the context of dinitroaniline herbicides, where multiple analogs may be present in a single sample, understanding and quantifying cross-reactivity is not merely an academic exercise. It is the defining factor that determines whether an assay is a highly specific tool for a single compound or a broad-spectrum screening method for the entire herbicide class. This guide provides a comparative analysis of antibody cross-reactivity against dinitroaniline herbicides, supported by experimental data and detailed protocols to empower researchers in developing and selecting the appropriate immunochemical tools for their needs.
The Dinitroaniline Family: A Study in Structural Similarity
The potential for antibody cross-reactivity within the dinitroaniline family stems from a shared chemical backbone. All major dinitroaniline herbicides are derivatives of a 2,6-dinitroaniline structure, with variations in the substituents on the aniline nitrogen (N1) and the benzene ring (C4).[3][10] These seemingly minor molecular modifications are the epitopes that an antibody will recognize, making the choice of immunogen and the resulting antibody's specificity crucial.
| Herbicide | Chemical Structure | Key Substituents |
| Trifluralin | N,N-dipropyl group at N1; Trifluoromethyl group at C4 | |
| Pendimethalin | N-(1-ethylpropyl) group at N1; Two methyl groups at C3 and C4 | |
| Oryzalin | N,N-dipropyl group at N1; Sulfonamide group at C4 | |
| Ethalfluralin | N-ethyl-N-(2-methyl-2-propenyl) group at N1; Trifluoromethyl group at C4 | |
| Benfluralin | N-butyl-N-ethyl group at N1; Trifluoromethyl group at C4 | |
| Prodiamine | N,N'-dipropyl group at N1; Trifluoromethyl group at C4; Amino group at C5 |
Table 1: Structures of common dinitroaniline herbicides. The subtle differences in side chains are the primary determinants of antibody binding and cross-reactivity.
Immunoassay Principles for Small Molecule Detection
Dinitroaniline herbicides are haptens—small molecules that are not immunogenic on their own. To elicit an antibody response, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[8] The design of this hapten-carrier conjugate is a critical experimental choice that profoundly influences the specificity of the resulting antibodies.[4] The site at which the hapten is linked to the carrier protein often becomes "hidden" from the immune system, forcing B-cells to generate antibodies against the exposed portions of the molecule.
Caption: Workflow for producing antibodies against small molecule haptens.
The most effective format for detecting small molecules like dinitroanilines is the competitive immunoassay . In this format, the analyte in the sample competes with a labeled or immobilized version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Caption: Principle of the competitive ELISA for small molecule detection.
Comparative Analysis of Antibody Performance
The specificity of an antibody is not absolute. It is quantified by measuring its binding affinity for the target analyte versus other structurally related compounds. The data below, synthesized from published studies, compares the cross-reactivity profiles of different antibodies developed against dinitroaniline herbicides. Cross-reactivity (CR%) is typically calculated relative to the target analyte (which is 100%).
| Target Analyte (Immunogen) | Antibody ID | Assay Format | Analyte Tested | IC₅₀ (ng/mL) | Cross-Reactivity (CR%) | Reference |
| Pendimethalin | Anti-PND mAb | ic-ELISA | Pendimethalin | 0.53 | 100% | [4] |
| Butralin | >100 | <1.1% | [4] | |||
| Trifluralin | >100 | <1.1% | [4] | |||
| Isopropalin | >100 | <1.1% | [4] | |||
| Oryzalin | >100 | <1.1% | [4] | |||
| Pretilachlor * | PR/114 mAb | ic-ELISA | Pretilachlor | 31.47 (µg/L) | 100% | [11] |
| Alachlor | >1000 (µg/L) | <3.0% | [11] | |||
| Acetochlor | >1000 (µg/L) | <3.0% | [11] | |||
| Butachlor | >1000 (µg/L) | <3.0% | [11] |
Table 2: Comparative cross-reactivity data for anti-dinitroaniline antibodies. Note: Pretilachlor is a chloroacetamide, not a dinitroaniline, but the study provides an excellent example of a highly specific herbicide antibody with negligible cross-reactivity to structural analogs.[11] The pendimethalin antibody demonstrates remarkable specificity within the dinitroaniline class.[4]
Expert Interpretation: The data for the anti-pendimethalin monoclonal antibody (mAb) is particularly insightful.[4] The researchers achieved exceptionally high specificity (CR ≤ 1.1% for all tested analogs) by employing rational hapten design.[4] This suggests that their conjugation strategy successfully exposed unique epitopes of the pendimethalin molecule, leading to an antibody that can precisely discriminate it from other dinitroanilines like trifluralin and oryzalin. This level of specificity is ideal for regulatory monitoring and quantitative analysis of a single, known contaminant. Conversely, an antibody with broad cross-reactivity to multiple dinitroanilines would be more suitable for initial, cost-effective screening of samples for the presence of any member of the herbicide class.
Experimental Protocol: A Self-Validating System for Cross-Reactivity Assessment
This section provides a detailed methodology for determining antibody cross-reactivity using an indirect competitive ELISA (ic-ELISA). The protocol is designed to be self-validating by including appropriate controls and a systematic approach to data analysis.
Caption: Step-by-step workflow for an indirect competitive ELISA.
Methodology
1. Reagent Preparation:
- Coating Buffer (pH 9.6): 1.5 g Na₂CO₃, 2.93 g NaHCO₃ in 1 L distilled water.[12]
- Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween-20.[12]
- Blocking Buffer: PBST with 1% (w/v) Bovine Serum Albumin (BSA).[12]
- Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).[12]
- Stop Solution: 2 M H₂SO₄.[12]
- Analytes: Prepare stock solutions of the target dinitroaniline and all potential cross-reactants in a suitable solvent (e.g., DMSO or methanol) and create serial dilutions in PBST.
2. Plate Coating:
- Dilute the hapten-protein coating antigen to an optimal concentration (typically 1-10 µg/mL, determined via checkerboard titration) in Coating Buffer.[12]
- Add 100 µL to each well of a 96-well microtiter plate.
- Incubate overnight at 4°C.
- Causality: Overnight incubation at 4°C allows for stable, passive adsorption of the antigen to the polystyrene plate surface. The high pH of the carbonate buffer facilitates this hydrophobic interaction.
3. Blocking:
- Wash the plate 3 times with 200 µL/well of Wash Buffer.
- Add 200 µL/well of Blocking Buffer.
- Incubate for 1-2 hours at room temperature (RT).
- Causality: Blocking is a critical step to prevent non-specific binding of the primary and secondary antibodies to unoccupied sites on the plate surface, which would otherwise lead to high background signal and inaccurate results. BSA is a common, inexpensive, and effective blocking agent.
4. Competitive Incubation:
- Wash the plate 3 times with Wash Buffer.
- In a separate dilution plate, add 50 µL of each standard/cross-reactant dilution to respective wells.
- Add 50 µL of the primary antibody (diluted to its optimal concentration in Blocking Buffer) to each of these wells. Mix gently.
- Transfer 100 µL of this mixture to the corresponding wells of the coated, blocked assay plate.
- Incubate for 1 hour at RT.
- Causality: This is the competitive step. Free analyte (the standard or cross-reactant) competes with the immobilized coating antigen for the binding sites on the limited amount of primary antibody. Higher analyte concentration results in less antibody binding to the plate.
5. Secondary Antibody Incubation:
- Wash the plate 3 times with Wash Buffer.
- Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in Blocking Buffer.
- Incubate for 1 hour at RT.
- Causality: The secondary antibody binds to the primary antibody that has been captured by the coating antigen. The enzyme conjugate (HRP) is essential for signal generation. This "indirect" method allows for signal amplification, as multiple secondary antibodies can bind to a single primary antibody.[13]
6. Detection and Analysis:
- Wash the plate 5 times with Wash Buffer to ensure removal of all unbound secondary antibody.
- Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
- Stop the reaction by adding 50 µL/well of Stop Solution. The color will change from blue to yellow.[12]
- Read the absorbance at 450 nm using a microplate reader.
- Plot a standard curve of absorbance vs. log[concentration] for the target analyte and each cross-reactant using a four-parameter logistic fit.[14]
- Determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximum signal) for each compound.[9]
- Calculate the percent cross-reactivity using the formula: CR% = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) x 100
Conclusion: Tailoring Antibody Specificity to Analytical Goals
The development and characterization of antibodies against dinitroaniline herbicides is a nuanced process where "success" is defined by the intended application. This guide demonstrates that:
-
High Specificity is Achievable: Through rational hapten design and the use of monoclonal antibodies, it is possible to develop immunoassays that can discriminate between closely related dinitroaniline structures, as evidenced by the highly specific anti-pendimethalin antibody.[4] Such assays are invaluable for quantitative analysis and regulatory compliance.
-
Cross-Reactivity Can Be a Tool: An antibody that recognizes a common epitope across the dinitroaniline family can be used to create a broad-spectrum assay for cost-effective, high-throughput screening to detect general contamination before committing to more expensive confirmatory methods.
-
Assay Format Matters: The apparent cross-reactivity of an antibody is not an immutable property but can be modulated by the assay format and the concentrations of the immunoreagents used.[15]
For researchers in this field, the path forward involves a clear definition of the analytical need. Whether the goal is the specific detection of trifluralin in cotton fields or a general screen for dinitroanilines in groundwater, the principles and protocols outlined here provide a robust framework for evaluating and selecting the most appropriate antibody-based tools for the task.
References
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Title: Dinitroaniline Herbicide Resistance and Mechanisms in Weeds Source: Frontiers in Plant Science URL: [Link]
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Title: Development of immunoassay based on rational hapten design for sensitive detection of pendimethalin in environment Source: Science of The Total Environment (PubMed) URL: [Link]
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Title: Dinitroaniline - Wikipedia Source: Wikipedia URL: [Link]
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Title: Dinitroanilines Source: CORESTA URL: [Link]
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Title: Dinitroaniline pesticides and Prodiamine and Trifluralin Source: OEHHA URL: [Link]
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Title: Development of competitive and noncompetitive lateral flow immunoassays for pendimethalin using synthetic peptides Source: PubMed URL: [Link]
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Title: Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies Source: PubMed URL: [Link]
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Title: Immunoassays for Pesticide Detection Source: Iowa State University Digital Repository URL: [Link]
-
Title: Simultaneous analysis of herbicides pendimethalin, oxyfluorfen, imazethapyr and quizalofop-p-ethyl by LC–MS/MS and safety evaluation of their harvest time residues in peanut (Arachis hypogaea L.) Source: PMC - NIH URL: [Link]
-
Title: Indirect ELISA Protocol Source: Bio-Rad URL: [Link]
-
Title: Immunoassays to Detect and Quantitate Herbicides in the Environment Source: Semantic Scholar URL: [Link]
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Title: Development of Immunoenzyme Assay of Herbicide Acetochlor and Its Application to Soil Testing with Comparison of Sample Preparation Techniques Source: MDPI URL: [Link]
-
Title: Establishment and Comparative Analysis of Enzyme-Linked Immunoassay and Time-Resolved Fluoroimmunoassay for the Determination of Trace Quinclorac in Environment Source: NIH URL: [Link]
-
Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]
-
Title: A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in Grains and the Environment Source: PubMed Central URL: [Link]
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LC-MS vs. GC-MS for 2,6-Dinitro-4-(trifluoromethyl)aniline Analysis: A Comparative Guide
In the landscape of analytical chemistry, the precise and robust quantification of chemical compounds is paramount. For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is a critical decision that directly impacts data quality and experimental outcomes. This guide provides an in-depth comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2,6-Dinitro-4-(trifluoromethyl)aniline. This compound, a member of the dinitroaniline class of herbicides, presents unique analytical challenges that highlight the distinct advantages and limitations of each method.
The Analyte: this compound
This compound (a,a,a-Trifluoro-2,6-dinitro-p-toluidine) is a chemical intermediate used in the synthesis of various herbicides.[1] Its structure, characterized by two nitro groups and a trifluoromethyl group on an aniline backbone, dictates its physicochemical properties and, consequently, the most suitable analytical approach.[2][3][4] Understanding these properties is the first step in rational method development.
Key Physicochemical Properties:
-
Molecular Weight: 251.12 g/mol [2]
-
Polarity: The presence of nitro groups and an aniline moiety introduces polarity, while the trifluoromethyl group contributes to its non-polar character. This mixed polarity influences its solubility and chromatographic behavior. Dinitroanilines are generally lipophilic and have low water solubility.[5]
The Core Decision: Volatility vs. Solubility and Polarity
The choice between LC-MS and GC-MS for a particular analyte hinges on its fundamental chemical properties.[6][8]
-
GC-MS is ideally suited for compounds that are volatile and thermally stable . The sample is vaporized and separated in a gaseous mobile phase.[9]
-
LC-MS is the preferred method for compounds that are polar , non-volatile , or thermally labile . Separation occurs in a liquid mobile phase, and various ionization techniques can be employed to analyze a wide range of compounds.[8][10]
For this compound, its characteristics place it in a category where both techniques are potentially viable, making a detailed comparison essential.
Head-to-Head Comparison: LC-MS vs. GC-MS
| Feature | LC-MS | GC-MS | Rationale for this compound |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[10] | The compound's moderate polarity allows for good retention and separation on reversed-phase LC columns. Its volatility also permits separation on GC columns. |
| Sample Volatility Requirement | Not required. Suitable for non-volatile and thermally labile compounds.[6] | Essential. The compound must be volatile and thermally stable to be vaporized without degradation.[8] | While dinitroanilines are generally amenable to GC, LC-MS eliminates any risk of thermal degradation, potentially leading to more accurate quantification. |
| Derivatization | Generally not required.[10] | May be necessary for non-volatile or polar compounds to increase volatility and improve peak shape.[6] | Derivatization is unlikely to be necessary for this compound for GC-MS, but the option exists if needed to improve chromatographic performance. |
| Ionization Techniques | Soft ionization (e.g., ESI, APCI) that typically keeps the molecule intact.[8] | Hard ionization (e.g., EI) causing extensive fragmentation, or soft ionization (e.g., CI).[10] | ESI in LC-MS would likely produce a strong protonated molecule [M+H]+, ideal for quantification. EI in GC-MS would generate a characteristic fragmentation pattern useful for library matching and confirmation. |
| Sensitivity | Generally offers higher sensitivity, especially for complex matrices.[10][11] | Highly sensitive for volatile compounds.[6] | Both techniques can achieve low limits of detection (LOD). LC-MS/MS often provides superior sensitivity in complex sample matrices due to the specificity of Multiple Reaction Monitoring (MRM).[12] |
| Selectivity | High selectivity, particularly with tandem MS (MS/MS). | High selectivity, especially with MS/MS, which can distinguish between co-eluting compounds with different fragmentation patterns.[13] | Both LC-MS/MS and GC-MS/MS offer excellent selectivity for confident identification and quantification in complex samples. |
| Sample Preparation | Often simpler, with "dilute and shoot" approaches possible for some samples.[10] | Can be more involved, often requiring solvent extraction and cleanup steps to remove non-volatile matrix components.[7] | For environmental or biological samples, both techniques will likely require extraction and cleanup. However, the tolerance of LC-MS for more complex matrices might simplify the sample preparation workflow. |
| Instrumentation Cost & Complexity | Generally higher instrument and operating costs due to solvent consumption.[6] | Lower daily running costs due to the use of inert gases.[6] | The choice may be influenced by the existing instrumentation and budget of the laboratory. |
Experimental Workflow and Protocols
To provide a practical perspective, the following sections outline detailed experimental workflows for the analysis of this compound using both LC-MS and GC-MS.
LC-MS Analytical Workflow
The LC-MS workflow is particularly advantageous due to its direct compatibility with liquid extracts and the avoidance of high temperatures, which can be beneficial for ensuring the integrity of the analyte.
Caption: LC-MS/MS analytical workflow for this compound.
Detailed LC-MS/MS Protocol:
-
Sample Preparation (QuEChERS approach for soil):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add a salt packet (e.g., containing MgSO₄ and NaCl) and shake for another minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant for cleanup.
-
Pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing PSA and C18 sorbents to remove interferences.
-
Centrifuge and filter the final extract before injection.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC).
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often effective for dinitroaniline compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[14] Precursor and product ions would need to be optimized for this compound.
-
GC-MS Analytical Workflow
The GC-MS workflow is a well-established and robust method for the analysis of dinitroaniline herbicides.[7]
Caption: GC-MS analytical workflow for this compound.
Detailed GC-MS Protocol:
-
Sample Preparation (for water samples):
-
To 1 L of water in a separatory funnel, add a suitable surrogate standard.
-
Perform a liquid-liquid extraction with dichloromethane or a mixture of hexane and acetone.
-
Pass the organic extract through anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.
-
If necessary, perform a cleanup step using a Florisil column to remove polar interferences.[15]
-
Solvent exchange into a GC-compatible solvent like hexane and adjust to a final volume of 1 mL.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C (must be optimized to ensure volatilization without degradation).
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full scan mode for identification against spectral libraries, or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification of target ions.[16]
-
Conclusion and Recommendation
Both LC-MS and GC-MS are powerful and suitable techniques for the analysis of this compound. The final choice will depend on the specific requirements of the analysis, the nature of the sample matrix, and the available instrumentation.
GC-MS is a cost-effective and highly reliable method, particularly for routine analysis where a robust and well-established protocol is desired.[7] Its strength lies in the extensive spectral libraries available for confident compound identification.
LC-MS/MS , on the other hand, offers greater versatility and often superior sensitivity, especially in complex biological or environmental matrices.[14][17] The elimination of the need for high temperatures during analysis minimizes the risk of analyte degradation, making it an excellent choice for ensuring the highest accuracy in quantitative studies.
For researchers and drug development professionals requiring the utmost sensitivity and confidence in analyzing complex samples with minimal sample preparation, LC-MS/MS is the recommended technique . For high-throughput screening and routine monitoring in less complex matrices, GC-MS remains a highly viable and economical option .
Ultimately, the in-depth understanding of the analyte's properties and the principles of each technique, as outlined in this guide, will empower the scientist to make the most informed and effective decision for their analytical needs.
References
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Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]
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Aijiren. (2024, August 21). LC-MS vs. GC-MS: Understanding the Key Differences and Uses. Retrieved from [Link]
-
CNKI. (2012). Simultaneous Determination of Dinitroaniline Herbicides in Complex Matrix by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
- Lerch, R. N., Ferrer, I., Thurman, E. M., & Zablotowicz, R. M. (2003). Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS. In Herbicide Fate in Soils and Integrated Pest Management (pp. 291-309). American Chemical Society.
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PubMed. (2012). [Determination of trifluralin residue in aquatic products and edible oils by gas chromatography-negative chemical ionization mass spectrometry]. Retrieved from [Link]
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Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]
-
ACS Publications. (2003, May 20). Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS. Retrieved from [Link]
-
Restek. (n.d.). High-Throughput Multiresidue Pesticides Analysis by GC-MS/MS. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Organomation. (2009, March 17). Determination of Ethalfluralin, Trifluralin, Benfluralin, Prodiamine, Pendimethalin, Oxyfluorfen, and Oryzalin in Surface Water. Retrieved from [Link]
-
ResearchGate. (2003). Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS. Retrieved from [Link]
-
ResearchGate. (2012). [Determination of trifluralin residue in aquatic products and edible oils by gas chromatography-negative chemical ionization mass spectrometry]. Retrieved from [Link]
-
NHMRC. (n.d.). Trifluralin - Australian Drinking Water Guidelines. Retrieved from [Link]
-
Agilent. (n.d.). GC/MS/MS Pesticide Residue Analysis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Agilent. (2006, August 9). Multiresidue Analysis of 100 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry Application. Retrieved from [Link]
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PubMed. (1991). High-performance liquid chromatographic determination of dinitroaniline herbicides in soil and water. Retrieved from [Link]
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Solubility of Things. (n.d.). 2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline. Retrieved from [Link]
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EPA. (n.d.). Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
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CORESTA. (2019). Dinitroanilines. Retrieved from [Link]
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ResearchGate. (2024, July 23). Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulations Using Spectrophotometric Methods. Retrieved from [Link]
-
INIA. (1996). Determination of dinitroaniline herbicides in environmental samples by gas chromatography. Retrieved from [Link]
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USGS Publications Warehouse. (n.d.). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. Retrieved from [Link]
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GSRS. (n.d.). This compound. Retrieved from [Link]
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Canadian Journal of Chemistry. (2024, May 1). Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes as. Retrieved from [Link]
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Drugfuture. (n.d.). This compound. Retrieved from [Link]
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Gujarat Fluorochemicals Limited. (2020, August 28). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY. Retrieved from [Link]
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ResearchGate. (2009). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 2,6-Dinitro-4-(trifluoromethyl)aniline Enantiomers: A Research Framework
For Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the investigation and comparison of the biological activities of the enantiomers of Trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine), a prominent herbicide derived from the 2,6-Dinitro-4-(trifluoromethyl)aniline scaffold. While commercially available as a racemic mixture, the specific contributions of its individual enantiomers to its herbicidal efficacy and off-target toxicity are not well-documented in publicly available literature. This document outlines the scientific rationale and detailed experimental protocols necessary to elucidate these differences, thereby enabling a more precise risk-benefit analysis and paving the way for potentially safer and more effective agrochemicals.
Foundational Principles: The Case for Enantioselective Investigation
The Dinitroaniline Mode of Action: A Target for Chirality
Dinitroaniline herbicides, including trifluralin, function as potent mitotic inhibitors in susceptible plant species.[1] Their primary cellular target is the tubulin protein.[2] The herbicide binds to unpolymerized α/β-tubulin heterodimers, forming a herbicide-tubulin complex. This complex then incorporates into the growing end of a microtubule, effectively capping it and preventing further elongation.[1] Concurrently, the natural depolymerization from the opposite end leads to a progressive shortening and eventual disappearance of the microtubule.[2] The loss of these crucial cytoskeletal structures disrupts the formation of the mitotic spindle, arresting cell division at prometaphase and leading to the characteristic swelling of root tips and inhibition of seedling growth.[3]
Caption: Mechanism of action for dinitroaniline herbicides.
Rationale for Enantiomer Comparison
Chirality is a fundamental principle in biology. Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties due to the stereospecificity of biological receptors, enzymes, and other macromolecules.[4] In the agrochemical sector, many pesticides are sold as racemic mixtures, yet often only one enantiomer (the eutomer) possesses the desired biological activity, while the other (the distomer) may be inactive or contribute to undesirable off-target effects.[5][6] Investigating the individual enantiomers of trifluralin is therefore critical for:
-
Optimizing Efficacy: Identifying the more active enantiomer could lead to the development of an enantiopure product, potentially allowing for lower application rates and reducing the chemical load on the environment.
-
Minimizing Non-Target Toxicity: The distomer may contribute disproportionately to toxicity in non-target organisms, such as aquatic life.[7] Characterizing its specific toxicity is essential for a complete environmental risk assessment.
-
Understanding Metabolism and Persistence: Enantiomers can be metabolized at different rates, affecting their persistence and potential for bioaccumulation in the environment.[8]
A Proposed Experimental Framework for Comparative Analysis
This section details the necessary experimental workflows to separate and comparatively analyze the biological activities of trifluralin enantiomers.
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A Comparative Guide to the In Vitro and In Vivo Herbicidal Activity of 2,6-Dinitro-4-(trifluoromethyl)aniline
This guide provides a comprehensive analysis of the herbicidal activity of 2,6-Dinitro-4-(trifluoromethyl)aniline, commonly known as trifluralin. Intended for researchers, scientists, and professionals in drug and herbicide development, this document delves into the correlation between its in vitro and in vivo efficacy, offering a comparative perspective with other prominent dinitroaniline herbicides. Our focus is to bridge the gap between molecular-level interactions and whole-plant physiological responses, thereby providing a robust framework for future research and development in this class of herbicides.
Introduction: The Dinitroaniline Herbicides and the Rise of Trifluralin
The dinitroaniline class of herbicides emerged in the 1960s, with trifluralin being one of the earliest and most widely used pre-emergent herbicides.[1][2] Its primary application is in the control of annual grasses and broadleaf weeds in a variety of crops, including soybeans and cotton.[3][4] Trifluralin's efficacy lies in its ability to be incorporated into the soil, where it forms a herbicidal barrier, inhibiting the growth of germinating weed seeds.[3][5]
Mechanism of Action: A Disruption of the Cytoskeleton
The herbicidal activity of trifluralin and other dinitroanilines stems from their ability to disrupt mitosis, the process of cell division.[5][6] Specifically, these herbicides bind to tubulin, the protein subunit that polymerizes to form microtubules.[1][6] Microtubules are essential components of the cytoskeleton and play a critical role in the formation of the spindle apparatus during cell division.[7] By binding to tubulin, trifluralin inhibits the assembly of microtubules, leading to a failure of chromosome segregation and ultimately, cell division.[1][8] This disruption of root tip cell division prevents root elongation and the establishment of the weed seedling.[5]
Caption: Mechanism of action of dinitroaniline herbicides.
Comparative Analysis: Trifluralin vs. Alternative Dinitroanilines
While trifluralin has been a cornerstone of pre-emergent weed control, several other dinitroaniline herbicides have been developed, each with distinct properties. This section compares trifluralin with two notable alternatives: pendimethalin and profluralin.
| Feature | Trifluralin | Pendimethalin | Profluralin |
| Chemical Structure | 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine | N-(cyclopropylmethyl)-α,α,α-trifluoro-2,6-dinitro-N-propyl-p-toluidine |
| Primary Use | Pre-emergent control of annual grasses and broadleaf weeds in various crops.[3][4] | Pre-emergent control of annual grasses and certain broadleaf weeds in crops like corn, soybeans, and cotton.[9] | Pre-emergent control of annual grasses and broadleaf weeds, historically used in similar crops to trifluralin.[10] |
| Soil Incorporation | Requires mechanical incorporation into the soil to prevent volatilization and degradation.[1][5] | Can be surface applied and activated by rainfall or irrigation, offering more application flexibility.[9] | Requires soil incorporation, similar to trifluralin.[10] |
| Persistence in Soil | Moderately persistent, with a half-life that can vary depending on environmental conditions.[1] | Generally has a longer residual activity in the soil compared to trifluralin.[9] | Persistence is comparable to trifluralin. |
| Weed Control Spectrum | Effective against a broad spectrum of annual grasses and some broadleaf weeds.[11] | Similar spectrum to trifluralin, with good control of annual grasses.[9] | Similar weed control spectrum to trifluralin.[12] |
Experimental Protocols: Bridging In Vitro and In Vivo Assessment
A robust evaluation of herbicidal activity requires both in vitro assays to understand the direct molecular interaction and in vivo studies to assess the physiological effect on the target organism.
In Vitro Assay: Tubulin Polymerization Inhibition
This assay directly measures the effect of the herbicide on the polymerization of tubulin into microtubules.
Objective: To quantify the inhibitory effect of this compound on tubulin polymerization.
Materials:
-
Purified plant tubulin
-
Guanosine triphosphate (GTP)
-
Polymerization buffer (e.g., MES buffer with MgCl2 and EGTA)
-
Test compound (Trifluralin) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the polymerization buffer.
-
Add varying concentrations of the test compound to the wells. Include a solvent control (DMSO only) and a positive control (a known microtubule inhibitor like colchicine).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the polymerization by adding a solution of purified plant tubulin and GTP to each well.
-
Immediately place the plate in the microplate reader, pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (typically 30-60 minutes). An increase in absorbance indicates microtubule polymerization.
-
Calculate the rate of polymerization for each concentration and determine the EC50 value (the concentration of the herbicide that inhibits polymerization by 50%).
Caption: Workflow for the in vitro tubulin polymerization assay.
In Vivo Assay: Greenhouse Herbicidal Bioassay
This bioassay evaluates the pre-emergent herbicidal efficacy of the compound on a whole-plant level under controlled environmental conditions.[13]
Objective: To determine the dose-response of a target weed species to this compound applied pre-emergence.
Materials:
-
Pots or trays filled with a standardized soil mix
-
Seeds of a susceptible weed species (e.g., annual ryegrass - Lolium rigidum)
-
Test compound (Trifluralin) formulated for application (e.g., emulsifiable concentrate)
-
Spray chamber or calibrated sprayer
-
Greenhouse or growth chamber with controlled temperature, light, and humidity
Protocol:
-
Fill pots with the soil mix and moisten to field capacity.
-
Apply the formulated herbicide at a range of doses to the soil surface using a calibrated sprayer. Include an untreated control.
-
If required for the specific herbicide (like trifluralin), incorporate the herbicide into the top 2-3 cm of soil.
-
Sow a known number of weed seeds at a uniform depth in each pot.
-
Place the pots in the greenhouse or growth chamber and maintain optimal conditions for weed germination and growth.
-
Water the pots as needed, avoiding surface runoff.
-
After a predetermined period (e.g., 21 days), assess the herbicidal effect. This can be done by:
-
Counting the number of emerged seedlings.
-
Visually rating the injury to the emerged seedlings (e.g., on a scale of 0-100%).
-
Harvesting the above-ground biomass and determining the dry weight.
-
-
Analyze the data to determine the GR50 value (the herbicide dose that causes a 50% reduction in growth or emergence).
Caption: Workflow for the in vivo greenhouse bioassay.
Correlation Between In Vitro and In Vivo Activity
A strong correlation between in vitro tubulin polymerization inhibition and in vivo herbicidal activity is generally expected for dinitroaniline herbicides. The molecular event of tubulin binding directly leads to the observed physiological outcome of inhibited root growth. However, several factors can influence this correlation:
-
Uptake and Translocation: For the herbicide to be effective in vivo, it must be taken up by the germinating seedling and reach the target site in the root and shoot meristems.[6] Factors such as soil type, organic matter content, and the physicochemical properties of the herbicide can affect its availability and uptake.
-
Metabolism: Plants can metabolize herbicides, potentially detoxifying them before they can exert their effect.[1] The rate of metabolism can vary between different weed species and even between resistant and susceptible biotypes of the same species.
-
Environmental Conditions: Temperature, soil moisture, and microbial activity can all influence the persistence and availability of the herbicide in the soil, thereby affecting its in vivo performance.
-
Resistance Mechanisms: The development of herbicide resistance in weed populations can uncouple the in vitro and in vivo correlation. Resistance can be target-site based, involving mutations in the tubulin gene that reduce herbicide binding, or non-target-site based, such as enhanced metabolic degradation of the herbicide.[2][14]
Conclusion: An Integrated Approach to Herbicide Evaluation
The study of this compound and its analogs highlights the importance of an integrated approach to herbicide evaluation. While in vitro assays provide valuable insights into the molecular mechanism of action, in vivo studies are essential to understand the complex interplay of factors that determine the ultimate herbicidal efficacy in a whole-plant system. A thorough understanding of the correlation between these two levels of assessment is crucial for the rational design and development of new and effective weed management strategies. Furthermore, the continuous monitoring of weed populations for the evolution of resistance is paramount to ensuring the long-term sustainability of these important agricultural tools.
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Chan, M. M., et al. (1993). Herbicides to curb human parasitic infections: in vitro and in vivo effects of trifluralin on the trypanosomatid protozoans. Proceedings of the National Academy of Sciences, 90(12), 5657-5661. [Link]
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Neal, J. C. (2016, October 11). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
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Zaidenberg, A., et al. (1999). Effects of trifluralin on Trypanosoma cruzi in vitro and in vivo. Pharmacology & Toxicology, 84(2), 98-100. [Link]
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Beckie, H. J., et al. (1990). A Rapid Bioassay to Detect Trifluralin-Resistant Green Foxtail (Setaria viridis). Weed Technology, 4(3), 505-508. [Link]
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Wang, Y., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(15), 5786. [Link]
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Morrissette, N. S., & Sibley, L. D. (2002). Dinitroaniline Activity in Toxoplasma gondii Expressing Wild-Type or Mutant α-Tubulin. Molecular and Biochemical Parasitology, 121(1), 21-30. [Link]
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A Senior Scientist's Guide to the Comparative Toxicological Assessment of 2,6-Dinitro-4-(trifluoromethyl)aniline and its Reductive Metabolites
Authored for Researchers, Toxicologists, and Drug Development Professionals
Introduction: The Toxicological Imperative
2,6-Dinitro-4-(trifluoromethyl)aniline belongs to the dinitroaniline class of compounds, widely recognized for their use as pre-emergence herbicides.[1][2] The primary mechanism of herbicidal action involves the disruption of microtubule assembly in plant cells, thereby inhibiting root and shoot growth.[1] While effective, the broad application of dinitroanilines raises significant ecotoxicological questions and concerns for non-target organisms, including mammals.[3] Emerging evidence indicates that exposure to dinitroanilines can lead to a spectrum of adverse effects, including cytotoxicity, genotoxicity, and the induction of oxidative stress.[2][3]
The parent compound is often not the sole bioactive agent. Metabolism, primarily occurring in the liver, can transform a xenobiotic into various metabolites, which may possess altered, and sometimes enhanced, toxicological profiles. For nitroaromatic compounds like this compound, a critical metabolic pathway involves the reduction of the nitro functional groups. This biotransformation can significantly alter the molecule's electronic properties and, consequently, its interaction with biological macromolecules.
This guide presents a comprehensive, tiered strategy for a comparative toxicological study of this compound and its principal reductive metabolites. We will move beyond simple data reporting to explain the causal logic behind the experimental design, ensuring each protocol serves as a self-validating system for generating robust and defensible data.
The Metabolic Landscape: From Parent Compound to Key Metabolites
The metabolism of nitroaromatic compounds in mammals is complex but often initiated by the reduction of nitro groups. This process can occur via cytosolic enzymes (e.g., NAD(P)H:quinone oxidoreductase) or microsomal enzymes (e.g., NADPH-cytochrome P450 reductase). Drawing parallels from related compounds like 2,6-dinitrotoluene[4], we can postulate a primary metabolic pathway involving the sequential reduction of the two nitro groups on the aniline ring.
This leads to the selection of two key putative metabolites for our comparative study:
-
Metabolite 1 (M1): 2-Amino-6-nitro-4-(trifluoromethyl)aniline (mono-reduced metabolite)
-
Metabolite 2 (M2): 2,6-Diamino-4-(trifluoromethyl)aniline (fully-reduced metabolite)
The comparative assessment of the parent compound (P) against M1 and M2 is crucial for understanding the structure-toxicity relationship and identifying the ultimate toxicant(s).
Caption: Proposed primary metabolic pathway of this compound.
A Tiered Experimental Strategy for Comparative Toxicology
A robust toxicological assessment requires a multi-faceted approach. We advocate for a tiered in vitro strategy that progresses from general cytotoxicity to specific mechanisms of toxicity like genotoxicity and oxidative stress. This workflow optimizes resource allocation by using initial, broader assays to inform the concentration ranges and necessity of more complex, targeted experiments.
Caption: A tiered experimental workflow for comparative toxicological assessment.
Tier 1: In Vitro Cytotoxicity Assessment
Causality Behind Experimental Choice: The initial step in any toxicological screen is to determine the concentrations at which a compound elicits overt cellular toxicity. This establishes a dose-response relationship and is critical for designing subsequent, more sensitive assays (like genotoxicity) at sub-lethal concentrations. We select the human hepatoma cell line, HepG2, due to its hepatic origin and retention of certain phase I and phase II metabolic enzymes, making it more relevant for studying compounds that undergo metabolic activation or detoxification. The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, a reliable indicator of cell viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well microplate and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare stock solutions of the parent compound (P), Metabolite 1 (M1), and Metabolite 2 (M2) in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability) for each compound using non-linear regression analysis.
Comparative Data Summary: Cytotoxicity (IC50)
| Compound | Chemical Structure | Putative IC50 (µM) in HepG2 cells |
| Parent (P) | This compound | 85.2 |
| Metabolite 1 (M1) | 2-Amino-6-nitro-4-(trifluoromethyl)aniline | 155.6 |
| Metabolite 2 (M2) | 2,6-Diamino-4-(trifluoromethyl)aniline | > 500 |
Note: Data are hypothetical and for illustrative purposes.
Tier 2: Genotoxicity Assessment
Causality Behind Experimental Choice: Genotoxicity is a critical endpoint for nitroaromatic compounds, as their metabolites can form DNA adducts, leading to mutations or chromosomal damage. A standard battery of in vitro tests is required by regulatory agencies to assess this risk.[5] We employ two core assays:
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses specific strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshifts).[5] Crucially, it is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism and identify compounds that become mutagenic after biotransformation.
-
In Vitro Micronucleus Assay: This assay detects chromosomal damage in mammalian cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division, serving as a hallmark of clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.[5]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
-
Strains: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and E. coli strain WP2 uvrA.
-
Metabolic Activation: Prepare a cofactor-supplemented post-mitochondrial fraction (S9) from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
-
Assay Procedure (Plate Incorporation Method):
-
To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and either 0.5 mL of S9 mix or 0.5 mL of buffer (for the non-activation arm).
-
Vortex gently and pour the mixture onto minimal glucose agar plates.
-
Include negative (vehicle) controls and positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for all strains with S9).
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the negative control.[5]
Comparative Data Summary: Ames Test
| Compound | Metabolic Activation | Result (Fold increase over control) | Mutagenic Potential |
| Parent (P) | - S9 | 1.5x | Negative |
| + S9 | 4.8x | Positive | |
| Metabolite 1 (M1) | - S9 | 3.2x | Positive |
| + S9 | 2.9x | Positive | |
| Metabolite 2 (M2) | - S9 | 1.1x | Negative |
| + S9 | 1.3x | Negative |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
-
Cell Culture: Use a suitable mammalian cell line such as CHO-K1 or TK6.
-
Treatment: Expose cell cultures to at least three concentrations of each compound (P, M1, M2), selected based on the Tier 1 cytotoxicity data (typically up to a concentration causing ~55% cytotoxicity).[5] Include negative and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).
-
Exposure Duration:
-
Short Treatment (+S9): 3-6 hours exposure with S9 mix, followed by a recovery period of 1.5-2.0 normal cell cycles.
-
Long Treatment (-S9): Continuous exposure for 1.5-2.0 normal cell cycles.
-
-
Cell Harvest: At the end of the recovery period, add a cytokinesis blocker (e.g., Cytochalasin B) to accumulate binucleated cells. Harvest the cells.
-
Slide Preparation & Staining: Prepare slides and stain with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Tier 3: Oxidative Stress Assessment
Causality Behind Experimental Choice: The reduction of nitro groups can be a futile cycle. Under aerobic conditions, the resulting nitro anion radical can be re-oxidized by molecular oxygen, generating a superoxide anion radical (O₂⁻). This process can repeat, leading to the accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to lipids, proteins, and DNA. Measuring intracellular ROS provides a mechanistic link between exposure and potential cytotoxicity or genotoxicity. The DCFH-DA assay is a common and reliable method for this purpose.
Experimental Protocol: Intracellular ROS Measurement (DCFH-DA Assay)
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at 2 x 10⁴ cells per well and allow to adhere overnight.
-
Probe Loading: Wash cells with warm phosphate-buffered saline (PBS) and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Treatment: Wash the cells again with PBS to remove excess probe. Add the test compounds (P, M1, M2) at sub-lethal concentrations in PBS. Include a vehicle control and a positive control (e.g., H₂O₂).
-
Fluorescence Measurement: Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Take readings every 10 minutes for 1-2 hours.
-
Data Analysis: Calculate the rate of increase in fluorescence over time. Express the results as a fold change relative to the vehicle control.
Comparative Data Summary: ROS Induction
| Compound | Fold Increase in ROS Production (vs. Control) |
| Parent (P) | 4.5 ± 0.6 |
| Metabolite 1 (M1) | 2.8 ± 0.4 |
| Metabolite 2 (M2) | 1.2 ± 0.2 |
Note: Data are hypothetical and for illustrative purposes.
Discussion: Synthesizing the Evidence & Structure-Toxicity Relationships
The hypothetical data presented in the tables above allows us to build a compelling toxicological narrative.
-
Cytotoxicity: The parent dinitro compound (P) exhibits moderate cytotoxicity, which is significantly reduced upon the reduction of one (M1) and both (M2) nitro groups. This suggests that the dinitro configuration is a key driver of general cellular toxicity, possibly through mechanisms that are alleviated by the presence of electron-donating amino groups.
-
Genotoxicity: The Ames test results are particularly revealing. The parent compound (P) is not mutagenic on its own but becomes a mutagen after metabolic activation (+S9). This is a classic profile for compounds requiring biotransformation to an active form. The mono-reduced metabolite (M1) is shown to be directly mutagenic, even without the S9 mix. This strongly suggests that the reduction of one nitro group is the key activating step, potentially forming a reactive hydroxylamine or nitroso intermediate that can bind to DNA. The fully reduced diamino metabolite (M2) is non-mutagenic, indicating that this final reduction step is a detoxification pathway in terms of mutagenicity.
-
Oxidative Stress: The parent compound is the most potent inducer of ROS. This aligns with the concept of redox cycling, where the two electron-withdrawing nitro groups facilitate the futile cycle of reduction and re-oxidation. As the nitro groups are reduced to amino groups (M1 and M2), the capacity for this redox cycling diminishes, resulting in lower ROS production.
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Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Dinitrotoluenes. Retrieved from [Link]
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Eisentraeger, A., et al. (2002). Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives. PubMed. Retrieved from [Link]
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Mori, M., et al. (1986). Metabolism of 2,6-dinitrotoluene in male Wistar rat. PubMed. Retrieved from [Link]
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Rieger, P. G., et al. (1999). Initial Reductive Reactions in Aerobic Microbial Metabolism of 2,4,6-Trinitrotoluene. Applied and Environmental Microbiology, 65(10), 4357-4363. Retrieved from [Link]
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A Comparative Guide to the Validation of 2,6-Dinitro-4-(trifluoromethyl)aniline as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and pharmaceutical development, the integrity of quantitative analysis hinges on the quality of the reference standards employed. A well-characterized reference standard is the cornerstone of accurate and reproducible results, ensuring the reliability of data submitted for regulatory approval and underpinning the safety and efficacy of the final product.[1][2] This guide provides an in-depth technical comparison, validating 2,6-Dinitro-4-(trifluoromethyl)aniline as a primary reference standard against a typical in-house, or secondary, standard.
The Critical Role of a Validated Reference Standard
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays.[3][4][5][6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous validation of analytical procedures, a process intrinsically linked to the quality of the reference standard used.[7][8][9][10][11] The objective is to demonstrate that an analytical procedure is fit for its intended purpose, and this cannot be achieved without a reliable standard.[12][13]
This guide will walk through the essential validation experiments required to qualify this compound as a primary reference standard, comparing its performance with a hypothetical, less-characterized batch, herein referred to as "In-House Standard X."
Candidate Profile: this compound
This compound is a crystalline solid with the molecular formula C₇H₄F₃N₃O₄ and a molecular weight of 251.12 g/mol .[14][15][16] It serves as a crucial intermediate in the synthesis of various agrochemicals and potentially in pharmaceuticals.[16] Its distinct chemical structure, featuring nitro and trifluoromethyl groups, necessitates a robustly validated reference standard for accurate quantification and impurity profiling in manufacturing processes.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃N₃O₄ | [14][15][16] |
| Molecular Weight | 251.12 g/mol | [14][15][16] |
| Appearance | White to light yellow crystalline powder | [17] |
| Melting Point | 122-125 °C | [17] |
| Solubility | Slightly soluble in water | [17] |
The Comparator: "In-House Standard X"
For the purpose of this guide, we will compare the fully validated this compound primary standard with "In-House Standard X." This represents a batch of the same compound that has undergone limited characterization, typical of a secondary or working standard.[3][4][5][6] While potentially of high purity, it lacks the comprehensive data package and metrological traceability of a primary standard.
Validation Workflow: A Head-to-Head Comparison
The validation of a reference standard is a multi-faceted process designed to confirm its identity, purity, and stability. The following sections detail the key analytical techniques and the expected outcomes for both the primary standard and "In-House Standard X."
Caption: Validation workflow for a reference standard.
Identity Confirmation: Spectroscopic Analysis
Unequivocal identification is the first step in qualifying a reference standard. A suite of spectroscopic techniques is employed to confirm the molecular structure.
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve a precisely weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, must be consistent with the structure of this compound.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the infrared spectrum of the solid material using an attenuated total reflectance (ATR) or potassium bromide (KBr) pellet method. The spectrum should exhibit characteristic absorption bands corresponding to the functional groups present, such as N-H, C-H, C=C (aromatic), N=O (nitro), and C-F bonds.
-
-
Mass Spectrometry (MS):
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the molecular ion. The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical exact mass of this compound (C₇H₄F₃N₃O₄), which is 251.01539 Da.[14]
-
Comparative Analysis:
| Test | Validated Primary Standard | "In-House Standard X" | Rationale |
| ¹H & ¹³C NMR | Spectra are fully assigned and consistent with the proposed structure. No significant unassigned signals are present. | Spectra are generally consistent, but minor unassigned peaks may be present, indicating potential impurities. | Confirms the chemical structure and provides an initial indication of purity. |
| FTIR | Spectrum matches a reference spectrum and shows all expected characteristic functional group absorptions. | The spectrum is a close match, but may have slight variations in the fingerprint region or additional minor peaks. | Provides confirmation of functional groups present in the molecule. |
| HRMS | Measured mass is within ± 5 ppm of the theoretical exact mass. | The measured mass may have a larger deviation or show the presence of other ions of similar mass. | Provides unequivocal confirmation of the elemental composition. |
Purity Determination: Chromatographic Methods
Purity is a critical attribute of a reference standard. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying impurities.
Experimental Protocols:
-
High-Performance Liquid Chromatography (HPLC):
-
Method: A stability-indicating reversed-phase HPLC method with UV detection is developed and validated.[18][19][20][21][22]
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).
-
Detection: UV spectrophotometer at a suitable wavelength (determined by UV-Vis spectrum).
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and range according to ICH Q2(R2) guidelines.[8][10][12][13]
-
-
Gas Chromatography (GC):
-
Method: A capillary GC method with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity to nitrogen-containing compounds.[23][24]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Injector and Detector Temperature: Optimized to prevent degradation of the analyte.
-
Oven Temperature Program: A temperature gradient to ensure separation of volatile impurities.
-
Comparative Purity Assessment:
| Parameter | Validated Primary Standard | "In-House Standard X" | Significance |
| Purity by HPLC (Area %) | ≥ 99.5% | Typically > 98%, but may be lower and less consistently documented. | Higher purity minimizes the impact of impurities on assay results. |
| Number of Impurities Detected | All impurities > 0.05% are identified and quantified. | May have unidentified peaks or a less complete impurity profile. | A comprehensive impurity profile is essential for understanding potential interferences. |
| Residual Solvents (by GC) | Within ICH limits for the expected synthesis route. | May have higher or uncharacterized residual solvents. | Residual solvents can affect the accurate weighing of the standard. |
Thermal Analysis: Assessing Purity and Stability
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the purity, polymorphism, and thermal stability of the reference standard.
Experimental Protocols:
-
Differential Scanning Calorimetry (DSC):
-
A small, accurately weighed sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The resulting thermogram shows the heat flow to or from the sample as a function of temperature. For a pure, crystalline substance, a sharp, single melting endotherm is expected.
-
-
Thermogravimetric Analysis (TGA):
-
A sample is heated in a controlled atmosphere, and its mass is continuously monitored. The TGA curve plots mass loss versus temperature, indicating the presence of volatiles (like water or residual solvents) and the decomposition temperature.
-
Comparative Thermal Properties:
| Test | Validated Primary Standard | "In-House Standard X" | Interpretation |
| DSC Melting Endotherm | Sharp, single peak with a narrow melting range. | Broader peak, potentially with a shoulder, indicating the presence of impurities that depress and broaden the melting point. | A sharp melting peak is indicative of high purity. |
| TGA Mass Loss before Decomposition | Minimal mass loss (<0.1%) before the onset of decomposition. | May show a more significant mass loss at lower temperatures, corresponding to the loss of residual solvents or water. | Confirms the absence of significant volatile impurities. |
| Decomposition Temperature | A well-defined and reproducible onset of decomposition. | The decomposition profile may be less defined or occur at a slightly lower temperature. | Provides data on the thermal stability of the material. |
Stability Evaluation: Forced Degradation and Long-Term Studies
A reference standard must be stable under specified storage conditions. Stability studies are conducted to establish a retest date and appropriate storage conditions.
Experimental Protocol: Forced Degradation
Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its decomposition. This helps to identify potential degradation products and to develop a stability-indicating analytical method.
-
Conditions:
-
Acidic Hydrolysis: e.g., 0.1 N HCl at 60 °C.
-
Basic Hydrolysis: e.g., 0.1 N NaOH at 60 °C.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., 105 °C in a dry oven.
-
Photodegradation: Exposure to UV and visible light.
-
-
Analysis: The stressed samples are analyzed by the validated HPLC method to separate the parent compound from any degradation products.
Comparative Stability Profile:
| Condition | Validated Primary Standard | "In-House Standard X" | Rationale for Comparison |
| Forced Degradation | A clear degradation profile is established, and the stability-indicating method is proven to resolve all degradants from the main peak. | The degradation may be more extensive, or the analytical method may not adequately resolve all degradation products, leading to inaccurate purity assessments over time. | Demonstrates the robustness of the analytical method and provides insight into the compound's intrinsic stability. |
| Long-Term Stability | Data from studies under defined storage conditions (e.g., 2-8 °C, protected from light) confirms purity over an extended period (e.g., 24 months). | Limited or no long-term stability data is available. The assigned retest date is often arbitrary. | Provides confidence in the continued fitness-for-use of the reference standard over its shelf life. |
Conclusion: The Value of a Fully Validated Reference Standard
The comprehensive validation of this compound as a primary reference standard provides a high degree of confidence in its identity, purity, and stability. As demonstrated in the comparative analysis, a fully characterized standard offers significant advantages over a less-characterized "in-house" or secondary standard.
Caption: Summary of key attribute comparison.
For researchers, scientists, and drug development professionals, the use of a fully validated primary reference standard like this compound is not merely a matter of best practice but a fundamental requirement for generating reliable and defensible analytical data. It ensures the accuracy of product quality assessments, supports regulatory submissions, and ultimately contributes to the safety and efficacy of pharmaceutical products.
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TSI Journals. (2010-08-11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Retrieved from [Link]
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An In-Depth Technical Guide to the Inter-laboratory Comparison of 2,6-Dinitro-4-(trifluoromethyl)aniline Analysis
This guide provides a comprehensive inter-laboratory comparison of analytical methodologies for the quantification of 2,6-Dinitro-4-(trifluoromethyl)aniline. Designed for researchers, analytical scientists, and professionals in environmental monitoring and drug development, this document delves into the nuances of method selection, validation, and the interpretation of comparative data. Our focus is to equip you with the expertise to critically evaluate and select the most appropriate analytical strategy for your specific application.
Introduction: The Analytical Imperative for this compound
This compound is a chemical intermediate and a member of the dinitroaniline class of herbicides.[1][2] These compounds are effective as pre-emergence herbicides, controlling a wide variety of grasses and broadleaf weeds.[3] Their mode of action involves the inhibition of microtubule formation, which is crucial for cell division in plants.[4] Given their widespread use in agriculture, the potential for environmental contamination and presence in food products necessitates robust and reliable analytical methods for their detection and quantification.[5]
Inter-laboratory comparison studies, also known as proficiency testing, are the gold standard for assessing the competence of laboratories and the reliability of analytical methods.[6] They provide an objective means of evaluating method performance across different laboratory environments, equipment, and personnel. This guide synthesizes data from various validation studies to present a comparative overview of the most common analytical techniques for this compound.
Comparative Analysis of Key Methodologies
The two primary chromatographic techniques employed for the analysis of dinitroaniline herbicides are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[7] This section will compare these methods, focusing on their performance characteristics as determined in single-laboratory validation studies.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like dinitroanilines.[8] The high selectivity and sensitivity of MS detection, particularly in tandem with mass spectrometry (MS/MS), make it a preferred method for trace-level analysis.
Principle: In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Performance Insights: GC-MS methods for dinitroaniline analysis typically exhibit low limits of detection (LOD) and quantification (LOQ), often in the low µg/kg range for soil and water samples.[8] Recovery rates are generally high, and the precision, as indicated by the relative standard deviation (RSD), is typically low, demonstrating the method's robustness.[9]
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For dinitroanilines, HPLC with ultraviolet (UV) detection is a common approach.[10]
Principle: In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases. A UV detector is often used for dinitroanilines due to their chromophoric nature.
Performance Insights: HPLC-UV methods for dinitroaniline analysis offer good performance, with detection limits typically in the range of 0.02 mg/kg in soil and 0.5 µg/L in water.[10] Recoveries are generally excellent, often falling within the 89-104% range.[10] While generally less sensitive than GC-MS/MS, HPLC-UV provides a cost-effective and reliable alternative for many applications.[7]
Data Summary: A Comparative Overview
The following table summarizes typical performance data for GC-MS and HPLC methods for the analysis of dinitroaniline herbicides, based on data from single-laboratory validation studies. It is important to note that a direct inter-laboratory comparison study for this compound was not publicly available at the time of this writing. The data presented here are indicative of the expected performance of these methods.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Spectrophotometry |
| Limit of Detection (LOD) | 0.3 - 3.3 µg/L (water)[8] | 0.5 µg/L (water)[10] | 0.21 µg/mL[11] |
| Limit of Quantification (LOQ) | 0.4 - 2 µg/kg (water); 2 - 10 µg/kg (soil)[8] | 0.02 mg/kg (soil)[10] | 0.71 µg/mL[11] |
| Recovery | 64.1 - 87.9%[8] | 89 - 104%[10] | 86.2 - 92.7%[11] |
| Precision (RSD) | ≤ 15.1%[8] | Not specified in the provided abstract | Not specified in the provided abstract |
| Linearity (r²) | > 0.99[8] | Not specified in the provided abstract | Not specified in the provided abstract |
Note: The data presented are for dinitroaniline herbicides as a class and may vary for the specific analyte this compound. The spectrophotometry data is for pendimethalin and trifluralin, but provides a general idea of the performance of this simpler method.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility of analytical results, detailed and well-documented experimental protocols are essential. This section provides a representative protocol for the analysis of this compound in a soil matrix using GC-MS.
Sample Preparation: The Critical First Step
The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove interfering components. A common and effective technique for dinitroanilines in soil is solvent extraction followed by a cleanup step.
Workflow for Sample Preparation
Caption: Workflow for the extraction and cleanup of this compound from soil samples.
Detailed Protocol:
-
Sample Homogenization: Ensure the soil sample is well-mixed to guarantee representativeness.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetone and vortex for 1 minute to disperse the sample.
-
Spike with an appropriate internal standard.
-
Add a pre-packaged mixture of extraction salts (e.g., QuEChERS salts containing MgSO₄ and NaCl).
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the tube at 4000 rpm for 5 minutes to separate the solid and liquid phases.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the acetone supernatant to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18) to remove interfering matrix components.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Carefully transfer the cleaned supernatant to a new vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
Transfer the final extract to a GC vial for analysis.
-
GC-MS Analysis
The following are typical instrumental parameters for the GC-MS analysis of dinitroanilines.
Instrumental Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Logical Relationship of Analytical Steps
Caption: The logical progression of the analytical workflow from sample to result.
Trustworthiness and Self-Validation
A cornerstone of scientific integrity is the implementation of self-validating systems within any analytical protocol. This involves a multi-faceted approach to quality control and assurance.
-
Certified Reference Materials (CRMs): The use of CRMs for this compound is crucial for establishing the trueness of measurements.[1][12][13] These materials, with their certified concentration and associated uncertainty, serve as an independent check on the entire analytical process.
-
Internal Standards: The inclusion of an isotopically labeled internal standard, if available, or a structurally similar compound can correct for variations in extraction efficiency and instrument response.
-
Method Blanks: Analyzing a blank sample (a matrix without the analyte) with each batch of samples is essential to monitor for contamination.[14]
-
Spiked Samples: Fortifying blank matrix samples with a known concentration of the analyte helps to assess the method's recovery and the potential for matrix effects.[14]
-
Participation in Proficiency Testing: Regular participation in proficiency testing schemes, such as those offered by FAPAS, provides an external and objective assessment of a laboratory's performance against its peers.[6][15][16]
Conclusion: Guiding Your Method Selection
The choice between GC-MS and HPLC for the analysis of this compound is contingent upon the specific requirements of the study.
-
For ultra-trace level analysis and high-throughput screening in complex matrices, GC-MS/MS is often the superior choice due to its exceptional sensitivity and selectivity. [8]
-
For routine monitoring where slightly higher detection limits are acceptable, HPLC-UV offers a robust, cost-effective, and reliable alternative. [10]
Ultimately, the decision should be based on a thorough evaluation of the analytical needs, available instrumentation, and the required level of data quality. This guide provides the foundational knowledge and comparative data to make an informed decision, ensuring the generation of accurate and defensible analytical results.
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Pesticide Residues (soil matrix) in Soil Proficiency Test FWSP1-SOI1. Fapas. [Link]
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Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. (1984). EPA. [Link]
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Limits of detection (LOD), limits of quantification (LOQ), recovery and CV at the lowest calibration level. ResearchGate. [Link]
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Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. (1994). PubMed. [Link]
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Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. (2023). MDPI. [Link]
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High-performance liquid chromatographic determination of dinitroaniline herbicides in soil and water. (1991). PubMed. [Link]
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8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]
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Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulations Using Spectrophotometric Methods. (2012). ResearchGate. [Link]
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Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. (2021). Frontiers. [Link]
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A Comparative Guide to the Efficacy of 2,6-Dinitro-4-(trifluoromethyl)aniline on Resistant Weed Biotypes
This guide provides a comprehensive analysis of 2,6-Dinitro-4-(trifluoromethyl)aniline, commercially known as trifluralin, a cornerstone pre-emergent herbicide. We will delve into its mechanism of action, the evolution of weed resistance, and its comparative efficacy against resistant biotypes, supported by experimental data and protocols for researchers in weed science and crop protection.
Introduction: The Role of Trifluralin in Modern Agriculture
Trifluralin is a selective, soil-applied herbicide from the dinitroaniline chemical class, introduced in 1964.[1] It has been a vital tool for the control of many annual grasses and broadleaf weeds in a variety of crops, including soybeans and cotton.[2][3] Its pre-emergent activity targets weeds during the germination phase by inhibiting root development.[1][4] As resistance to post-emergent herbicides becomes more widespread, the strategic use of pre-emergent herbicides like trifluralin has increased.[5][6] However, the efficacy of trifluralin is now challenged by the evolution of resistant weed biotypes.
Mechanism of Action and the Rise of Resistance
A. How Trifluralin Works
Trifluralin's mode of action is the disruption of mitosis (cell division) in plant cells.[7][8] It specifically binds to tubulin proteins, the building blocks of microtubules.[1] This binding prevents the polymerization of tubulin into functional microtubules, which are essential for forming the spindle apparatus during cell division.[1][7] Without a properly formed spindle, chromosomes cannot segregate, cell division halts, and consequently, root growth ceases, leading to the death of the germinating weed seedling.[4][8]
Diagram: Mechanism of Action and Target-Site Resistance
Caption: Trifluralin's action and the mechanism of target-site resistance.
B. Mechanisms of Resistance
Weed populations evolve resistance to herbicides through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[9][10]
-
Target-Site Resistance (TSR): This occurs due to genetic mutations in the target protein, in this case, the α-tubulin gene.[5][9] These mutations alter the herbicide's binding site, reducing its efficacy. Specific amino acid substitutions, such as Val-202-Phe and Thr-239-Ile in Lolium rigidum (annual ryegrass) and Arg-243-Met/Lys, have been identified as conferring resistance to trifluralin.[11][12][13] Interestingly, TSR to dinitroanilines is often a recessive trait, which may slow the evolution of resistance compared to other herbicide classes.[5][9][10]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site.[9][10] For trifluralin, the most documented form of NTSR is enhanced metabolic resistance, where the resistant plant can detoxify the herbicide more rapidly.[5][14] This has been confirmed in Lolium rigidum, with studies identifying a specific cytochrome P450 gene (CYP81A10) that confers resistance.[5][14] More recently, glutathione S-transferases (GSTs) have been implicated in trifluralin resistance in Amaranthus palmeri (Palmer amaranth).[15][16]
Comparative Efficacy on Resistant Weed Biotypes
The level of resistance to trifluralin can vary significantly among weed species and even within populations. The resistance factor (RF), calculated as the ratio of the herbicide dose required to kill 50% of the resistant population (LD50) to that of a susceptible population, is a key metric.
A. Lolium rigidum (Annual Ryegrass)
A major weed in Australian grain production, L. rigidum has developed significant resistance to trifluralin.
-
Performance: Dose-response studies have shown that resistant L. rigidum populations can exhibit a 9.9- to 14.9-fold increase in the LD50 for trifluralin compared to susceptible populations.[13] In some cases, both TSR (e.g., Val-202-Phe mutation) and NTSR (enhanced metabolism) have been found to coexist within the same resistant population.[5][11]
-
Alternatives: For controlling dinitroaniline-resistant ryegrass, herbicides with different modes of action are necessary. Prosulfocarb and pyroxasulfone are alternative pre-emergent options, though cross-resistance patterns need careful management.[17]
B. Setaria viridis (Green Foxtail)
Trifluralin resistance in green foxtail was first confirmed in Canada in 1988.[18]
-
Performance: Field experiments have shown that at recommended rates, trifluralin reduced the density of susceptible plants by over 84%, while only reducing resistant plant density by 4%.[19] The dosage required to reduce seed production by 50% was 9 to 14 times higher for the resistant biotype.[19] Resistance in this species has been linked to a single, recessive nuclear gene.[20]
-
Alternatives: While resistant to other dinitroanilines like ethalfluralin, trifluralin-resistant green foxtail remains susceptible to herbicides from other chemical families, such as ACCase inhibitors and ALS inhibitors, providing effective alternative control options.[21]
C. Amaranthus palmeri (Palmer Amaranth)
A highly problematic weed in the United States, A. palmeri has also developed resistance to trifluralin.
-
Performance: Under field conditions, resistant biotypes required five to six times more trifluralin for effective control compared to susceptible biotypes.[22] Laboratory agar-based assays showed a resistant population required 2.6 times more trifluralin to inhibit root length by 50% (EC50).[15][16] The primary mechanism identified in an Arkansas population was NTSR, mediated by GST enzymes, as no target-site mutations were found.[15][16][23]
-
Alternatives: Management of trifluralin-resistant Palmer amaranth relies on an integrated approach using herbicides with different modes of action, such as PPO inhibitors (e.g., fomesafen) or long-chain fatty acid inhibitors (e.g., S-metolachlor), often in combination with cultural practices.
Table 1: Comparative Efficacy and Resistance Levels of Trifluralin
| Weed Species | Resistant Biotype | Susceptible Biotype | Resistance Factor (RF) | Primary Resistance Mechanism(s) |
| Lolium rigidum | LD50: 331 - 496 g/ha[13] | LD50: 33.3 g/ha[13] | 9.9 - 14.9 fold[13] | TSR (α-tubulin mutations), NTSR (Metabolism)[5][11] |
| Setaria viridis | 14x higher dose for 50% seed reduction[19] | Standard dose | ~14 fold[19] | TSR (Single recessive gene)[20] |
| Amaranthus palmeri | EC50: 1.02 µM (agar assay)[15][16] | EC50: 0.39 µM (agar assay)[15][16] | 2.6 fold (lab), 5-6 fold (field)[15][22] | NTSR (GST-mediated metabolism)[15][16] |
LD50: Lethal dose required to kill 50% of the population. EC50: Effective concentration to inhibit root length by 50%.
Experimental Protocols for Resistance Assessment
Accurate assessment of herbicide resistance is crucial for effective weed management. The whole-plant dose-response bioassay is the definitive method for confirming resistance and determining the level of resistance.[24]
Diagram: Workflow for Whole-Plant Dose-Response Bioassay
Caption: Standard workflow for assessing herbicide resistance levels.
Protocol: Whole-Plant Dose-Response Bioassay
This protocol is adapted from established methods for robust herbicide resistance testing.[25][26]
Causality and Justification:
-
Controlled Environment: Using a greenhouse or growth chamber minimizes environmental variability that can affect herbicide performance in the field, ensuring that observed differences are due to genetic resistance.[26]
-
Dose Range: A wide range of doses is critical to generate a full dose-response curve, allowing for the precise calculation of LD50 (lethal dose for 50% of the population) and GR50 (dose for 50% growth reduction).[27][28] This is more informative than a single discriminating dose test.
-
Replication: Using multiple pots (replicates) for each dose and population is essential for statistical validity, accounting for inherent biological variability.[27]
-
Susceptible Standard: A known susceptible population serves as a baseline, which is essential for confirming resistance and calculating the resistance factor.[26][29]
Methodology:
-
Seed Collection and Preparation:
-
Collect mature seeds from at least 30 randomly selected plants that survived herbicide treatment in the field.[25] Separately, collect seeds from a known susceptible population.
-
Clean the seeds to remove chaff and allow them to air-dry in paper bags.[30]
-
If seed dormancy is an issue for the species, apply appropriate treatments (e.g., cold, moist stratification at 4°C).[25][30]
-
-
Plant Growth:
-
Fill pots or trays (e.g., 10 cm diameter) with a standard potting mix.
-
Sow approximately 10-15 seeds per pot and cover lightly with soil.
-
Germinate and grow plants in a greenhouse with controlled temperature and light.
-
After emergence, thin seedlings to a uniform number per pot (e.g., 5 plants/pot).[27]
-
-
Herbicide Application:
-
Wait until plants reach the appropriate growth stage for treatment, typically the 2-3 leaf stage.[25]
-
Prepare a stock solution of the trifluralin formulation. Perform serial dilutions to create a range of 7-8 doses. A typical range for a suspected resistant population would be 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.[27]
-
Apply herbicides using a calibrated laboratory track sprayer to ensure uniform application.
-
-
Assessment and Data Collection:
-
Maintain plants in the greenhouse for 21-28 days post-application.[26]
-
Assess plant survival by counting the number of dead vs. living plants in each pot.
-
For growth reduction assessment, harvest the above-ground biomass from each pot, place it in a labeled paper bag, and dry in an oven at 60-70°C for 72 hours. Record the dry weight.
-
-
Data Analysis:
-
Convert survival counts and dry weight data to a percentage of the untreated control for each population.
-
Analyze the data using a statistical software package (e.g., R with the 'drc' package, SAS, or SigmaPlot).
-
Fit the data to a two- or three-parameter log-logistic model to generate dose-response curves.
-
From the model, determine the LD50 and GR50 values for both the susceptible and resistant populations.
-
Calculate the Resistance Factor (RF) as: RF = LD50 (Resistant) / LD50 (Susceptible).
-
Conclusion and Outlook
This compound (trifluralin) remains a valuable pre-emergent herbicide, but its efficacy is increasingly compromised by the evolution of resistant weed biotypes. Resistance has been confirmed in key weed species like Lolium rigidum, Setaria viridis, and Amaranthus palmeri, driven by both target-site mutations and non-target-site metabolic enhancement.[5][13][15][19]
Understanding the specific resistance mechanisms and the level of resistance within a given weed population is paramount for sustainable weed management. The protocols outlined in this guide provide a robust framework for researchers to quantify resistance and inform the development of integrated weed management (IWM) strategies. These strategies must include the rotation of herbicides with different modes of action, the use of tank mixtures, and the incorporation of non-chemical control methods to mitigate the selection pressure for resistance and preserve the utility of vital herbicides like trifluralin.
References
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- Australian Herbicide Resistance Initiative (AHRI). (2024). Interactions between prosulfocarb and trifluralin metabolism in annual ryegrass (Lolium rigidum). University of Western Australia. [URL: https://www.ahri.uwa.edu.au/research/publications/ahri-research/interactions-between-prosulfocarb-and-trifluralin-metabolism-in-annual-ryegrass-lolium-rigidum/]
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- ResearchGate. (2021). Understanding Resistance Mechanisms to Trifluralin in an Arkansas Palmer Amaranth Population. ResearchGate. [URL: https://www.researchgate.
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- Chen, J., et al. (2018). Enhanced Trifluralin Metabolism Can Confer Resistance in Lolium rigidum. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.8b02229]
- ResearchGate. (n.d.). Dose-response curves of A. palmeri seedlings treated with trifluralin... ResearchGate. [URL: https://www.researchgate.net/figure/Dose-response-curves-of-A-palmeri-seedlings-treated-with-trifluralin-herbicide-Root_fig1_353846747]
- European Herbicide Resistance Working Group. (2017). European Guidelines to conduct herbicide resistance tests. Herbicide Resistance Action Committee. [URL: https://www.ewrs.org/doc/hrac_guidelines_2017.pdf]
- Biosynth. (n.d.). This compound. Biosynth. [URL: https://www.biosynth.com/p/AAA44566/445-66-9-2-6-dinitro-4-trifluoromethyl-aniline]
- Jasieniuk, M., et al. (1994). Inheritance of Trifluralin Resistance in Green Foxtail (Setaria viridis). Weed Science, Cambridge University Press. [URL: https://www.cambridge.org/core/journals/weed-science/article/abs/inheritance-of-trifluralin-resistance-in-green-foxtail-setaria-viridis/82672B10B463870685D26C459806654F]
- Burgos, N. R., et al. (2013). Review: Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels. BioOne Complete. [URL: https://bioone.org/journals/weed-science/volume-61/issue-sp1/ws-d-12-00032.1/Review-Confirmation-of-Resistance-to-Herbicides-and-Evaluation-of-Resistance/10.1614/WS-D-12-00032.1.full]
- ResearchGate. (2014). (PDF) Whole-Plant and Seed Bioassays for Resistance Confirmation. ResearchGate. [URL: https://www.researchgate.
- International Herbicide-Resistant Weed Database. (n.d.). HRAC Group 3 resistant Setaria viridis from Canada, Manitoba. WeedScience.org. [URL: https://www.weedscience.org/Home/Case/23]
- Weed Science Society of America. (n.d.). Criteria for Confirmation of Herbicide-Resistant Weeds. WSSA. [URL: https://wssa.
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"comparative effects on soil microbial communities: 2,6-Dinitro-4-(trifluoromethyl)aniline vs. trifluralin"
An In-Depth Comparative Guide to the Effects of 2,6-Dinitro-4-(trifluoromethyl)aniline and Trifluralin on Soil Microbial Communities
As Senior Application Scientists, our goal is to provide researchers with a nuanced understanding of how chemical structures translate to biological impact. This guide offers a comparative analysis of two dinitroaniline herbicides, trifluralin and its structural analog this compound, focusing on their effects on the soil microbiome. We will delve into the underlying physicochemical properties that govern their environmental fate and dissect the resulting impacts on microbial community structure, function, and key biogeochemical cycles.
Introduction: The Dinitroaniline Class and Mechanism of Action
Dinitroaniline herbicides are a class of selective, pre-emergence agrochemicals used to control annual grasses and broadleaf weeds.[1] Their primary mode of action is the disruption of mitosis in plant cells.[2] They achieve this by binding to the protein tubulin, which prevents the polymerization and formation of microtubules.[3][4] This action halts cell division, primarily in the root tips, leading to the inhibition of root and shoot development in germinating weeds.[2] When these herbicides enter the soil, they interact with the complex microbial ecosystem, leading to a range of effects that are critical to understand for assessing overall soil health and fertility.
This guide focuses on two such compounds:
-
Trifluralin: A widely used herbicide chemically known as 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline.[5]
-
This compound: A structural analog of trifluralin, lacking the N-alkyl groups. It serves as a valuable comparator to understand how molecular structure influences biological activity in the soil environment.[6]
Physicochemical Properties: The Foundation of Bioavailability
The interaction of a herbicide with soil microorganisms is fundamentally governed by its physical and chemical properties. These characteristics determine its persistence, mobility, and ultimately, its bioavailability. The key distinction between our two subject compounds lies in the substitution on the aniline nitrogen: trifluralin possesses two propyl groups, whereas this compound has a primary amine (-NH₂). This structural difference has profound implications.
Below is a comparative summary of their properties:
| Property | This compound | Trifluralin | Significance for Microbial Interaction |
| Molecular Formula | C₇H₄F₃N₃O₄[6] | C₁₃H₁₆F₃N₃O₄[7] | The larger alkyl groups on trifluralin increase its molecular weight and lipophilicity. |
| Molecular Weight | 251.12 g/mol [6] | 335.28 g/mol [7] | Affects diffusion and transport processes in soil. |
| Water Solubility | Poorly soluble in water[8] | Very low (<1 mg/L)[1] | Low solubility leads to stronger binding to soil organic matter, reducing availability in the soil solution for microbial uptake or degradation. Trifluralin is expected to be less soluble. |
| Vapor Pressure | Data not widely available | 13.7 mPa @ 25°C[1] | Trifluralin's volatility means it can be lost from the soil surface and move through soil pores as a gas, influencing its zone of microbial interaction.[4] |
| Soil Adsorption (Koc) | Data not widely available | ~8000[1] | Trifluralin's high Koc value indicates strong adsorption to soil organic matter, limiting leaching but also potentially sequestering it from microbial degradation.[1][2] The less lipophilic analog is expected to have a lower Koc. |
| Log Kₒw | ~1.7 (Computed)[6] | ~5.1 - 5.3[1] | A higher octanol-water partition coefficient (Kₒw) for trifluralin confirms its greater lipophilicity and tendency to associate with organic phases in the soil. |
The N-dipropyl groups make trifluralin significantly more lipophilic (fat-loving) and larger than this compound. This leads to stronger adsorption to soil organic matter and clay particles, lower water solubility, and moderate volatility.[1][4] Consequently, trifluralin is less mobile in the soil profile but persists for longer periods, with reported half-lives ranging from 45 to over 100 days depending on conditions.[1][9][10] The analog, being more polar, is expected to be more water-soluble and less strongly adsorbed, potentially making it more readily available to soil microorganisms but also more susceptible to leaching.
Comparative Effects on Soil Microbial Communities
The differences in physicochemical properties directly influence how these two compounds impact the soil microbiome. The following sections compare their observed and expected effects on microbial biomass, community structure, and functional activity.
Impact on Microbial Biomass and Overall Activity
Herbicides can either serve as a carbon source for some microbes, stimulating growth, or act as a toxicant, inhibiting it. Studies on trifluralin show varied effects. Some research indicates that trifluralin can increase total bacterial abundance, possibly due to the proliferation of resistant species that may utilize the herbicide or its metabolites as a substrate.[11][12] However, fungal abundance is often inhibited.[11][12] In contrast, at higher concentrations, trifluralin can be more toxic, leading to a general suppression of microbial biomass.[13]
For this compound, its potentially higher bioavailability could lead to more pronounced toxic effects at equivalent concentrations, especially for sensitive microbial groups. Conversely, its simpler structure might make it more easily degradable by a wider range of microorganisms, potentially leading to a transient increase in the biomass of specific degrader populations.
Shifts in Microbial Community Structure and Diversity
Modern molecular techniques, particularly Next-Generation Sequencing (NGS) of marker genes like 16S rRNA for bacteria and the Internal Transcribed Spacer (ITS) region for fungi, provide a high-resolution view of community shifts.[14][15]
Trifluralin:
-
Bacteria: Application of trifluralin often leads to a decrease in overall bacterial diversity, even as the total abundance might increase.[11][12] This indicates a selective pressure that favors the growth of resistant genera. Studies have noted the enrichment of groups like Sphingomonas and Xanthomonadaceae in trifluralin-treated soils, which are known for their metabolic versatility and ability to degrade xenobiotic compounds.[12]
-
Fungi: Fungal communities appear to be more sensitive, with trifluralin application often causing a decrease in fungal diversity and abundance.[5] This is significant because fungi are considered primary degraders of dinitroaniline herbicides.[9][10]
This compound:
-
Direct comparative data is scarce. However, based on studies of related dinitroanilines like 2,4,6-trinitrotoluene (TNT), exposure is expected to select for a narrow range of bacterial species, particularly within the Proteobacteria phylum, such as Pseudomonadaceae and Xanthomonadaceae.[16][17] Its higher potential bioavailability might cause a more rapid and distinct shift in the community structure compared to the slow-release effect of the more tightly-bound trifluralin.
Functional Consequences: Soil Enzyme Activity and Nitrogen Cycling
The most critical impact of herbicides is on the functional capabilities of the microbial community. This is often assessed by measuring the activity of key soil enzymes and monitoring nutrient cycling processes.
| Microbial Function | Effect of Trifluralin | Predicted Effect of this compound |
| Dehydrogenase Activity | Generally inhibited, especially at higher concentrations. This enzyme is a sensitive indicator of overall microbial metabolic activity.[13] | Likely to be inhibited, possibly more strongly or rapidly due to higher bioavailability. |
| Urease & Protease Activity | Effects can be variable. Inhibition is possible, which would slow down the mineralization of organic nitrogen to ammonia.[18][19] | Similar inhibitory effects are expected, potentially disrupting early stages of nitrogen mineralization. |
| Phosphatase Activity | Can be inhibited, affecting the mineralization of organic phosphorus, which is crucial for plant nutrient uptake.[20] | Inhibition is also likely, impacting phosphorus availability in the soil. |
| Nitrogen Cycling | Significantly alters functional groups.[11] It inhibits ammonia-oxidizing bacteria and archaea, reducing nitrification (the conversion of ammonium to nitrate).[12] However, it can initially stimulate N₂-fixing bacteria before a subsequent decline.[11][12] | Due to structural similarities, it is highly probable that it also disrupts the nitrogen cycle, particularly nitrification, by exerting toxic effects on sensitive nitrifying microorganisms. |
Experimental Design for Comparative Analysis: A Validated Protocol
To objectively compare these two herbicides, a controlled laboratory microcosm study is the gold standard. This approach allows for the precise control of variables and reproducible results.
Experimental Workflow Diagram
Caption: Workflow for a soil microcosm study comparing herbicide effects.
Step-by-Step Protocol
-
Soil Collection and Preparation:
-
Collect topsoil (0-15 cm) from a field with no recent history of dinitroaniline herbicide application.[21]
-
Remove roots and debris, and sieve the soil through a 2 mm mesh to ensure homogeneity.
-
Characterize the soil for baseline properties: pH, organic carbon content, texture, and maximum water holding capacity (MWHC).
-
Pre-incubate the soil at 60% MWHC and 25°C for 7 days to stabilize microbial activity.[21]
-
-
Microcosm Setup and Treatment:
-
Distribute a known amount of the pre-incubated soil (e.g., 200 g dry weight equivalent) into sterile glass jars.
-
Prepare stock solutions of this compound and trifluralin in a suitable solvent (e.g., acetone).
-
Apply the herbicide solutions to the soil to achieve a range of concentrations (e.g., recommended agronomic dose, 10x, and 100x dose). A control group should receive only the solvent.
-
Thoroughly mix the soil to ensure even distribution and allow the solvent to evaporate in a fume hood.
-
Adjust the final moisture content to 60% MWHC with sterile deionized water.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).[21]
-
-
Sampling and Analysis:
-
Collect soil samples destructively at predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days).
-
Enzyme Activity:
-
Dehydrogenase Activity: Assayed by measuring the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenylformazan (TPF), quantified spectrophotometrically at 485 nm.[18]
-
Urease Activity: Determined by quantifying the amount of ammonia released from the hydrolysis of urea.[19]
-
Phosphatase Activity: Measured by quantifying the p-nitrophenol released from p-nitrophenyl phosphate.
-
-
Microbial Community Structure:
-
Extract total soil DNA using a validated commercial kit.
-
Amplify the bacterial 16S rRNA gene (e.g., V3-V4 region) and fungal ITS region using specific primers.
-
Perform high-throughput sequencing on a platform like Illumina.[15][22]
-
Process the sequence data using bioinformatics pipelines (e.g., QIIME2, DADA2) to determine community composition, diversity indices (Shannon, Chao1), and relative abundances.
-
-
Nitrogen Forms:
-
Extract ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) from soil samples using a 2 M KCl solution.
-
Quantify the concentrations using colorimetric methods on a flow injection analyzer or spectrophotometer.
-
-
Synthesis and Conclusion: A Structure-Function Perspective
The comparison between trifluralin and this compound provides a clear illustration of how subtle changes in molecular structure can alter environmental impact.
Caption: Conceptual model of structure-property-impact relationships.
Trifluralin , with its N-dipropyl groups, exhibits strong binding to soil, leading to greater persistence and a slow, sustained selective pressure on the microbial community.[1] Its effects, particularly the inhibition of key functional groups like fungi and nitrifying bacteria, can be long-lasting.[5][11][12]
This compound , lacking these alkyl groups, is predicted to be more bioavailable. This could result in a more immediate and potentially more acute toxic shock to a broader range of microorganisms. However, this same bioavailability might also facilitate faster degradation by adapted microbial populations.
For researchers, this comparison underscores the necessity of looking beyond a compound's classification. The specific molecular structure is a critical determinant of its ecotoxicological profile. When evaluating the impact of new or existing agrochemicals, it is imperative to conduct comprehensive studies that link physicochemical properties to detailed microbial community and functional analyses. This integrated approach is essential for developing sustainable agricultural practices that maintain long-term soil health.
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Cambridge University Press. (2017, June 12). Comparative Persistence of Dinitroaniline Type Herbicides on the Soil Surface. [Link]
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National Center for Biotechnology Information. (2017, August 1). Next‐Generation Genotoxicology: Using Modern Sequencing Technologies to Assess Somatic Mutagenesis and Cancer Risk. [Link]
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National Center for Biotechnology Information. (2018, February 27). Soil Microbial Communities in Diverse Agroecosystems Exposed to the Herbicide Glyphosate. [Link]
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Semantic Scholar. (2021, March 30). Next-Generation Sequence: A Review on Metagenomic Approach to Discovery of Novel Enzymes from the Soil Environment. [Link]
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Frontiers. (2024, January 30). Effects of pesticides on soil microbial community structure and nitrogen transformation in tobacco fields affected by root rot. [Link]
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ResearchGate. (2017, August 10). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. [Link]
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PubMed. (2005, April). Effect of 2,4,6-trinitrotoluene on Soil Bacterial Communities. [Link]
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ResearchGate. Changes in soil microbial community and activity caused by application of dimethachlor and linuron. [Link]
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Assessing the Bioaccumulation Potential of 2,6-Dinitro-4-(trifluoromethyl)aniline: A Comparative Guide
Introduction: The Imperative of Bioaccumulation Assessment
In the landscape of chemical safety and environmental risk assessment, evaluating a substance's potential to bioaccumulate is a critical checkpoint. Bioaccumulation, the process by which a chemical concentrates in an organism's tissues to levels higher than the surrounding environment, is a key indicator of potential long-term toxicity, food web magnification, and ecosystem disruption. For researchers and drug development professionals, understanding this potential early in the development lifecycle is paramount to avoid investing in candidates with unfavorable environmental profiles.
This guide provides an in-depth assessment of the bioaccumulation potential of 2,6-Dinitro-4-(trifluoromethyl)aniline. As direct experimental data for this specific molecule is scarce in publicly available literature, this analysis adopts a comparative and predictive approach. We will ground our assessment in fundamental physicochemical principles, compare the target molecule to structurally related and well-studied dinitroaniline herbicides, and outline the authoritative experimental protocols required for definitive evaluation.
Part 1: Predictive Assessment via Physicochemical Profiling
The initial step in assessing bioaccumulation potential is to examine the molecule's fundamental physicochemical properties. The octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity ("fat-loving" nature), is the most significant predictor. A high log Kow value indicates a greater tendency for a substance to partition into fatty tissues, suggesting a higher potential for bioaccumulation. Conversely, low water solubility is also associated with bioaccumulative compounds.
To contextualize the properties of this compound, we compare it with two widely used dinitroaniline herbicides: Trifluralin and Pendimethalin.
| Property | This compound | Trifluralin | Pendimethalin |
| Structure | N,N-dipropyl-2,6-dinitro-4-(trifluoromethyl)aniline | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline | |
| Molecular Weight ( g/mol ) | 251.12[1][2] | 335.28[3] | 281.31 |
| Log Kow (Octanol-Water Partition Coefficient) | 1.7 (Calculated) [1] | 5.3 (Calculated) [3] | 5.2 (Experimental) |
| Water Solubility | Low (predicted) | 0.22 mg/L[4] | 0.33 mg/L |
Expert Analysis & Causality:
The most striking feature of this comparison is the significantly lower calculated log Kow of this compound (1.7) relative to its N-alkyl substituted analogues, Trifluralin (~5.3) and Pendimethalin (~5.2). This profound difference is directly attributable to a key structural feature: the presence of a primary amine (-NH2) group on the aniline ring.
-
Polarity and Hydrogen Bonding: The primary amine is significantly more polar than the N,N-dipropyl group in Trifluralin. The -NH2 group can readily participate in hydrogen bonding with water, which increases its affinity for the aqueous phase and decreases its tendency to partition into the lipophilic (octanol) phase.
-
Steric Hindrance: In contrast, the bulky alkyl groups on the nitrogen atom of Trifluralin and Pendimethalin create steric hindrance and contribute to the molecule's overall nonpolar character, driving it into the lipid phase.
Based on this physicochemical profile, the bioaccumulation potential of this compound is predicted to be low . A log Kow value below 3.0 generally suggests a low concern for bioconcentration in aquatic organisms.
Caption: Logic flow from physicochemical properties to bioaccumulation risk assessment.
Part 2: The Authoritative Framework for Experimental Assessment
Standard Protocol: OECD 305 (Aqueous Exposure)
This protocol is designed to be a self-validating system by including two distinct phases, ensuring that the observed concentration in the organism is a direct result of exposure and that the organism can eliminate the substance once the exposure ceases.
Step 1: Acclimation Phase (Minimum 14 days)
-
Objective: To acclimate the test fish (e.g., Rainbow Trout, Zebrafish) to laboratory conditions and ensure their health.
-
Procedure: Fish are held in flow-through tanks with clean, aerated water under controlled temperature and light cycles. They are fed daily. Any diseased or stressed fish are removed.
Step 2: Uptake Phase (Typically 28 days)
-
Objective: To expose the fish to a constant, sublethal concentration of the test substance and measure its uptake over time until a steady state is reached.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Use a dosing system to introduce the stock solution into the test water at a constant rate, achieving the desired final concentration.
-
At specified time intervals (e.g., days 1, 3, 7, 14, 21, 28), sample both water and a subset of fish (typically 4-6 individuals).
-
Analyze water samples to confirm a constant exposure concentration.
-
Analyze fish tissue (whole body) to determine the concentration of the test substance.
-
-
Validation: The concentration in fish should plateau, indicating that the rate of uptake equals the rate of elimination (steady state).
Step 3: Depuration Phase (Typically 14-28 days)
-
Objective: To measure the rate at which the fish eliminate the substance after being transferred to clean water.
-
Procedure:
-
Remaining fish from the uptake phase are transferred to identical tanks with clean, flowing water (no test substance).
-
At specified time intervals, sample fish to measure the declining concentration of the substance in their tissues.
-
-
Validation: The depuration data allows for the calculation of the elimination rate constant (k2), which validates the uptake kinetics.
Step 4: Data Analysis & BCF Calculation
-
Objective: To calculate the Bioconcentration Factor.
-
Procedure: The steady-state BCF (BCFss) is calculated as the ratio of the concentration in the fish (Cf) to the concentration in the water (Cw) during the latter part of the uptake phase. Alternatively, a kinetic BCF (BCFk) can be calculated as the ratio of the uptake rate constant (k1) to the elimination rate constant (k2). The two values should be in close agreement.
Caption: Standard experimental workflow for an OECD 305 Bioaccumulation study.
Comparative Experimental Data
While no fish BCF data for this compound was found, studies on its analogues in terrestrial organisms provide some experimental basis for comparison.
| Compound | Organism | Bioaccumulation Factor (BAF) | Source |
| Trifluralin | Earthworm (Eisenia spp.) | 5.7 - 8.9 | [5] |
| Pendimethalin | Earthworm (Eisenia spp.) | 1.9 - 5.7 | [5][6] |
Expert Analysis: The BAF values for Trifluralin and Pendimethalin in earthworms are low to moderate. While not directly comparable to a fish BCF, they indicate that even these more lipophilic dinitroanilines do not exhibit high levels of bioaccumulation in soil invertebrates. This observation lends further support to the prediction that this compound, with its much lower lipophilicity, would exhibit negligible bioaccumulation.
Part 3: The Critical Role of Biotransformation
A predictive assessment based solely on log Kow assumes that the compound is persistent within the organism. However, most organisms possess metabolic pathways to transform and excrete foreign chemicals (xenobiotics). This biotransformation can dramatically reduce a chemical's bioaccumulation potential.
For aniline derivatives, metabolism is a significant factor. The primary amine group of this compound is a prime target for:
-
Phase I Metabolism: Oxidation or hydroxylation reactions.
-
Phase II Metabolism: Conjugation reactions, such as N-acetylation or glucuronidation, which attach polar molecules to the amine group.
These metabolic processes increase the water solubility of the compound, facilitating its excretion from the organism and thereby lowering the net bioaccumulation. In contrast, the N,N-dipropyl group of Trifluralin is more sterically hindered and less amenable to rapid metabolism, which contributes to its higher (though still moderate) bioaccumulation potential compared to the primary aniline. Studies on other nitroaromatic compounds in fish have demonstrated that fish possess the enzymatic capacity to metabolize these substances[7].
Conclusion and Guide Summary
This comparative guide assesses the bioaccumulation potential of this compound through a weight-of-evidence approach.
-
Prediction from Physicochemical Properties: The molecule's chemical structure, featuring a polar primary amine group, results in a low calculated log Kow of 1.7. This value is substantially lower than that of its N-alkylated analogues (Trifluralin, Pendimethalin) and strongly predicts a low potential for bioaccumulation .
-
Comparison with Analogues: Experimental data, though from terrestrial invertebrates, shows that more lipophilic dinitroanilines like Trifluralin and Pendimethalin have low-to-moderate bioaccumulation factors[5][6]. It is reasonable to infer that the less lipophilic this compound would have a significantly lower potential.
-
Influence of Metabolism: The primary amine group serves as a likely site for metabolic transformation, which would enhance its water solubility and excretion, further reducing any potential to bioaccumulate.
Final Assessment: Based on a comprehensive analysis of its chemical properties and in comparison to structurally related compounds, This compound is not expected to be a bioaccumulative substance.
Data Gaps and Recommendations: This assessment is predictive. Should regulatory requirements or further research necessitate a definitive BCF value, an experimental study conducted according to OECD Test Guideline 305 would be required to confirm this low-risk profile.
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A Comparative Guide to the Validation of Theoretical Degradation Models for 2,6-Dinitro-4-(trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: The environmental fate of xenobiotic compounds is a critical area of research. 2,6-Dinitro-4-(trifluoromethyl)aniline, a key metabolite of the widely used dinitroaniline herbicide trifluralin, persists in the environment, necessitating a thorough understanding of its degradation.[1][2] This guide provides a comprehensive framework for the experimental validation of a prevailing theoretical model of its degradation. We will compare the predicted pathways with robust experimental methodologies, offering insights into the causal relationships behind experimental choices and ensuring a self-validating system for trustworthy results.
Introduction: The Significance of Model Validation
This compound is a transformation product of trifluralin, a selective, pre-emergence herbicide used for decades.[3][4] Its chemical structure, featuring two nitro groups and a trifluoromethyl group, makes it relatively stable and recalcitrant to breakdown.[1][2] Understanding its degradation is not merely an academic exercise; it is crucial for assessing its environmental persistence, potential toxicity, and the efficacy of bioremediation strategies.[5][6]
Theoretical models provide a predictive framework for how this compound might break down under various environmental conditions. However, these models remain hypothetical until rigorously tested against empirical data. The validation process is essential to confirm the proposed degradation pathways, identify the key metabolites, and understand the reaction kinetics. This guide will focus on a widely accepted theoretical model primarily involving the reductive transformation of the nitro groups, a common fate for dinitroaniline herbicides in soil and microbial systems.[2][7]
The Theoretical Model: Reductive Degradation Pathway
The most frequently proposed degradation pathway for dinitroaniline compounds like this compound in anaerobic or microbial-rich environments is the sequential reduction of the two nitro (-NO₂) groups to amino (-NH₂) groups.[2][7] This multi-step process is hypothesized to proceed as follows:
-
Step 1: Mono-nitroreduction. One of the nitro groups is reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂).
-
Step 2: Di-nitroreduction. The second nitro group undergoes the same reductive sequence.
-
Further Transformations. The resulting diamino compound can be more susceptible to ring cleavage or polymerization, potentially leading to its incorporation into soil-bound residues.[7]
This theoretical pathway is based on studies of trifluralin and other dinitroaniline herbicides, where metabolites from both partial and complete reduction of the nitro groups have been identified.[5][7]
Caption: Theoretical reductive degradation pathway of this compound.
Experimental Validation: A Methodological Guide
To validate the theoretical model, a series of controlled experiments are required. The goal is to create a system where the degradation can be monitored over time and the predicted intermediate and final products can be identified and quantified. A soil microcosm study is a robust approach for this purpose.
Experimental Workflow
The overall workflow involves setting up controlled soil incubations, sampling over time, extracting the target compounds, and analyzing the extracts using advanced chromatographic techniques.
Caption: Experimental workflow for validating the degradation model in a soil microcosm.
Detailed Experimental Protocol: Anaerobic Soil Microcosm
This protocol is designed as a self-validating system by including appropriate controls.
Objective: To monitor the degradation of this compound and identify its reductive metabolites in anaerobic soil.
Materials:
-
Test Compound: this compound
-
Reference Standards: Parent compound and predicted metabolites (if available)
-
Soil: Freshly collected agricultural soil, sieved (2 mm)
-
Deionized Water, sterile
-
Nitrogen Gas (99.9% purity)
-
Incubation Vessels: 125 mL serum bottles with crimp seals
-
Extraction Solvents: Acetonitrile, Acetic Acid
-
QuEChERS salts (e.g., MgSO₄, NaCl, Sodium Citrate)
-
LC-MS/MS system
Methodology:
-
Soil Characterization: Before starting, characterize the soil for pH, organic matter content, and microbial biomass. This is crucial as these factors significantly influence degradation rates.[8]
-
Microcosm Setup:
-
Weigh 20 g of sieved soil into each serum bottle.
-
Prepare a stock solution of the test compound in a minimal amount of a water-miscible solvent (e.g., acetone).
-
Spike the soil to a final concentration of 10 mg/kg. Allow the solvent to evaporate in a fume hood.
-
Add sterile deionized water to achieve 80% water-holding capacity, creating anaerobic conditions.
-
Control Groups: Prepare two sets of controls:
-
Sterile Control: Use autoclaved (sterilized) soil to distinguish between microbial and abiotic degradation.
-
No-Spike Control: Unspiked soil to check for background interferences.
-
-
-
Incubation:
-
Flush the headspace of each bottle with nitrogen gas for 5 minutes to ensure anaerobic conditions.
-
Immediately seal the bottles.
-
Incubate in the dark at a constant temperature (e.g., 25°C).
-
-
Sampling:
-
Sacrifice triplicate bottles from the spiked, sterile, and no-spike groups at predetermined time points (e.g., Day 0, 7, 14, 30, 60).
-
-
Extraction (QuEChERS Method):
-
To each 10 g soil sample, add 10 mL of 1% acetic acid in acetonitrile.
-
Add QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer) for analysis. The choice of an acidified solvent helps in the efficient extraction of aniline compounds.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Rationale: LC-MS/MS is the preferred technique due to its high sensitivity and selectivity, allowing for the detection of trace-level metabolites and their unambiguous identification based on mass-to-charge ratio and fragmentation patterns.
-
Develop a method using multiple reaction monitoring (MRM) for the parent compound and its predicted metabolites.
-
Comparative Analysis: Model Predictions vs. Experimental Data
The success of the validation lies in comparing the experimental results with the predictions of the theoretical model.
Data Interpretation
-
Parent Compound Disappearance: A decline in the concentration of this compound over time in the non-sterile soil, with significantly slower or no decline in the sterile control, confirms microbial degradation.[9]
-
Metabolite Identification: The core of the validation is the detection of the predicted metabolites. The appearance and subsequent decline of the mono-amino and di-amino derivatives in the chromatograms would provide strong evidence for the reductive pathway.
-
Mass Balance: Attempt to calculate a mass balance by summing the molar concentrations of the parent compound and its identified metabolites at each time point. A poor mass balance may suggest the formation of un-identified metabolites or strong binding to soil particles (bound residues).[7]
Quantitative Data Summary
The following table presents a hypothetical but realistic comparison between the theoretical model's predictions and potential experimental findings.
| Parameter | Theoretical Model Prediction | Potential Experimental Result (LC-MS/MS) | Interpretation |
| Parent Compound | Disappears over time | Concentration decreases from 10 mg/kg to <1 mg/kg in 60 days | Confirms degradation is occurring. |
| Metabolite 1 | Forms as an intermediate | Detected, peaks around day 14, then declines | Validates Step 1 (Mono-reduction). |
| Metabolite 2 | Forms as a subsequent intermediate | Detected, appears after Metabolite 1, concentration increases by day 60 | Validates Step 2 (Di-reduction). |
| Degradation in Sterile Soil | No degradation | <10% loss over 60 days | Confirms the primary degradation mechanism is microbial, not purely chemical.[8] |
Alternative Models and Competing Pathways
Should the experimental data not align with the reductive model, researchers must consider alternative pathways. The complexity of soil environments means multiple processes can occur simultaneously.[7]
-
N-Dealkylation: While the target compound lacks N-alkyl groups, this is a major pathway for its parent, trifluralin, and could be relevant for other similar structures.[5]
-
Oxidative Degradation: In aerobic soil zones, oxidative pathways could compete with reduction, potentially involving oxidation of the trifluoromethyl group.[5]
-
Photodegradation: If the compound is present on the soil surface or in clear water, photodegradation can be a significant abiotic degradation route, leading to a different array of products.[2][3]
It is crucial to recognize that these pathways are not mutually exclusive. The predominant pathway will depend on specific environmental conditions such as oxygen levels, pH, temperature, and the composition of the microbial community.[2][8]
Conclusion
The validation of theoretical models is a cornerstone of environmental chemistry. It transforms predictive hypotheses into scientifically proven pathways. The guide presented here offers a robust, self-validating framework for comparing the theoretical reductive degradation model of this compound with empirical evidence from controlled laboratory experiments. By employing meticulous experimental design, including sterile controls, and leveraging the power of high-resolution analytical techniques like LC-MS/MS, researchers can confidently elucidate the environmental fate of this and other xenobiotic compounds. This rigorous approach ensures that risk assessments and remediation strategies are based on a sound and validated scientific foundation.
References
-
USDA ARS. (n.d.). Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS. Retrieved from USDA Agricultural Research Service website: [Link]
-
Zhang, Y., et al. (2025). Role of Bacillus sp. TF-1 in the Degradation and Detoxification of Trifluralin. PMC. Retrieved from: [Link]
-
Macedo, D. R., et al. (2020). Biodegradation and abiotic degradation of trifluralin: a widely-used herbicide with a poorly-understood environmental fate. ResearchGate. Retrieved from: [Link]
-
The Coleman Lab. (n.d.). Biodegradation and Abiotic Degradation of Trifluralin: A Commonly Used Herbicide with a Poorly Understood Environmental Fate. Retrieved from The Coleman Lab website: [Link]
-
Bastos, A. C., et al. (2006). Biodegradation of the herbicide trifluralin by bacteria isolated from soil. Oxford Academic. Retrieved from: [Link]
-
Gibson, R. D. (1979). DINITROANILINE HERBICIDE PERSISTENCE UNDER FALLOW AND IRRIGATED CONDITIONS. The University of Arizona. Retrieved from: [Link]
-
Singh, S., & Singh, N. (2017). Biodegradation of dinitroaniline herbicides: A comprehensive review. ResearchGate. Retrieved from: [Link]
-
Han, H., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. PMC. Retrieved from: [Link]
-
Bovolini, A., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. ResearchGate. Retrieved from: [Link]
-
Tirelli, V., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. SpringerLink. Retrieved from: [Link]
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- 5. Role of Bacillus sp. TF-1 in the Degradation and Detoxification of Trifluralin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 9. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dinitro-4-(trifluoromethyl)aniline
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling potent chemical agents like 2,6-Dinitro-4-(trifluoromethyl)aniline, a dinitroaniline compound, demands a rigorous and informed approach, not just in its application but critically, in its disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind these procedures is emphasized to empower you with the knowledge to manage chemical waste streams responsibly.
Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is a hazardous substance with a multi-faceted risk profile.
Toxicological and Environmental Hazards:
-
Acute Toxicity: The compound is classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[1]
-
Irritation: It is known to cause significant skin and serious eye irritation.[2][3]
-
Aquatic Toxicity: This chemical is very toxic to aquatic life, with the potential for long-lasting adverse effects in the environment.[4] Therefore, preventing its release into drains, sewer systems, or waterways is of paramount importance.[5][6][7]
-
Chronic Exposure: It is suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure.[1]
Due to these hazards, strict adherence to personal protective equipment (PPE) protocols is non-negotiable.
Table 1: Safety and Hazard Summary for this compound
| Property | Information | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | 4-Amino-3,5-dinitrobenzotrifluoride, Trifluralin | [3][8] |
| CAS Number | 429-43-6 (Note: Search results often conflate with similar structures. Verify CAS for specific material.) | N/A |
| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Serious Eye Irritant, Suspected Mutagen/Carcinogen, Very Toxic to Aquatic Life. | [1][3][4] |
| Incompatibilities | Strong oxidizing agents. | [4] |
| Hazardous Decomposition | Generates Nitrogen oxides (NOx), Carbon oxides (CO, CO2), Hydrogen fluoride (HF), and Hydrogen chloride gas upon combustion. | [4] |
| Primary Disposal Route | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [5] |
Essential Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[9] All eye protection must be approved under government standards like NIOSH (US) or EN 166 (EU).[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent any skin exposure.[4]
-
Respiratory Protection: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator with a suitable filter for particulates and organic vapors.[4][6]
-
General Hygiene: Wash hands thoroughly after handling, and before breaks or at the end of the workday.[2][6] Ensure safety showers and eyewash stations are immediately accessible.[4][9]
Waste Stream Management: Segregation and Collection
Proper disposal begins at the point of generation. To prevent chemical incompatibilities and ensure the disposal process is safe and efficient, all waste streams containing this compound must be meticulously segregated and labeled.
-
Collection Containers: Use only containers that are compatible with the chemical. The original container is often the best choice for unused product.[10][11] For waste solutions, ensure the container is robust, leak-proof, and has a properly fitting cap.[10] Never use metal containers for halogenated solvent waste.[10]
-
Labeling: Every waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound," along with their approximate concentrations. This is a critical step for compliance and for the safety of waste handling personnel.
-
Segregation:
-
Solid Waste: Collect chemically contaminated solid waste (e.g., gloves, weighing paper, bench liners, contaminated silica gel) in a designated, lined container separate from non-hazardous trash.[11]
-
Liquid Waste: Segregate aqueous waste from organic solvent waste. Halogenated and non-halogenated solvent wastes should also be collected in separate containers.[11]
-
Sharps: All contaminated sharps (needles, scalpels, broken glassware) must be placed in a designated, puncture-proof sharps container.[11]
-
Disposal Pathways: A Decision Framework
The appropriate disposal procedure depends on the form and quantity of the waste. The following decision workflow provides a logical path to selecting the correct protocol.
Caption: Decision workflow for proper disposal of this compound waste.
Step-by-Step Disposal Protocols
Do not discharge any waste from this chemical to sewer systems or the environment. [5] All disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]
Protocol A: Bulk/Unused Product Disposal
This protocol applies to expired, off-spec, or surplus this compound.
-
Maintain Original Container: Whenever possible, keep the chemical in its original, labeled container.[10][11] Ensure the container is sealed and in good condition.
-
Labeling: If the original label is damaged, create a new hazardous waste label detailing the contents.
-
Segregation: Store the container in a designated hazardous waste accumulation area, away from incompatible materials like strong oxidizers.[4]
-
Arrange Pickup: Contact your institution's EHS office to schedule a pickup. The material will be sent to a licensed chemical destruction plant, likely for controlled incineration with flue gas scrubbing to neutralize hazardous decomposition products.[5]
Protocol B: Contaminated Solid Waste (PPE, Debris, Sharps)
This protocol applies to any solid materials that have come into contact with the chemical.
-
Collection:
-
Sealing: Once the container is full, securely seal it. Do not overfill.
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and list "this compound contaminated debris."
-
Arrange Pickup: Store in the designated hazardous waste accumulation area and contact EHS for disposal.
Protocol C: Contaminated Liquid Waste & Rinsate
This protocol applies to all solutions and rinsates containing the chemical.
-
Segregation: Collect halogenated, non-halogenated, and aqueous waste streams in separate, compatible, and clearly labeled carboys or containers.[11]
-
Container Management: Use a funnel to avoid spills when adding waste. Keep the container closed with a proper cap at all times when not in use.[10]
-
Labeling: Label each container with "Hazardous Waste" and a complete list of its contents and estimated concentrations.
-
Arrange Pickup: Store the sealed containers in secondary containment within the designated waste accumulation area and contact EHS for disposal.
Protocol D: Decontamination of Empty Containers
Empty containers must be properly decontaminated before they can be disposed of as non-hazardous waste or recycled.
-
Triple Rinsing: The standard procedure is to triple-rinse the container.[5]
-
Select a solvent that readily dissolves this compound (e.g., acetone, methanol).
-
Add a small amount of the solvent to the container, close it, and shake thoroughly to rinse all interior surfaces.
-
Pour the rinsate into the appropriate hazardous liquid waste container (Protocol C).
-
Repeat this process two more times.
-
-
Final Disposal: After triple rinsing, the container can be managed for recycling or disposal. Puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill or as directed by your EHS office.[5]
Regulatory Compliance: RCRA and EPA Framework
In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] Once a chemical like this compound is designated for disposal, it becomes a regulated hazardous waste.[13]
Your institution is considered a "generator" of hazardous waste and is legally responsible for its management from "cradle to grave."[15] This involves:
-
Categorization: Determining if your lab is a Large Quantity Generator (LQG) or Small Quantity Generator (SQG).[15]
-
Manifest System: Using a manifest to track the waste from your facility to its final destination at a Treatment, Storage, and Disposal Facility (TSDF).[15]
-
Licensed Contractors: Partnering exclusively with licensed hazardous waste disposal companies.
By following the protocols in this guide and working closely with your EHS department, you ensure compliance with these federal and state regulations, protecting both your institution and the environment.
Emergency Procedures for Spills
In the event of an accidental release, prompt and correct action is critical.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Assess the Spill: Determine the extent of the spill. If it is large, involves a volatile solvent, or you feel unsafe, call your institution's emergency response number immediately.
-
For Small, Manageable Spills:
-
Ensure you are wearing the full, appropriate PPE (See Section 1).
-
Contain the spill by surrounding it with a non-combustible absorbent material like sand, earth, or vermiculite.[12]
-
Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[6][9] Avoid creating dust.[5][6]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Label and Dispose: Label the container of spill cleanup debris as hazardous waste and manage it according to Protocol B.
By adhering to these detailed procedures, you contribute to a culture of safety and uphold the scientific community's commitment to responsible environmental practice.
References
- 2,6-DINITRO-N-PROPYL-4-TRIFLUOROMETHYLBENZENAMINE Safety D
- GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.
- SAFETY DATA SHEET: 2,6-Dichloro-4-(trifluoromethyl)aniline.Fisher Scientific.
- Safety Data Sheet: 2,6-Dichloro-4-(trifluoromethyl)aniline.
- Safety Data Sheet: 2,6-Dinitro-4-(trifluoromethyl)benzenamine.Angene Chemical.
- SAFETY DATA SHEET: this compound.Sigma-Aldrich.
- Safety data sheet: 4-(Trifluoromethyl)aniline.CPAchem Ltd.
- SAFETY DATA SHEET: 4-(Trifluoromethyl)aniline hydrochloride.Thermo Fisher Scientific.
-
Safe Disposal of Pesticides. US Environmental Protection Agency (EPA).[Link]
-
Requirements for Pesticide Disposal. US Environmental Protection Agency (EPA).[Link]
-
Hazardous Waste: Guidelines and Regulations. US Environmental Protection Agency (EPA).[Link]
-
This compound | C7H4F3N3O4 | CID 9936. PubChem, National Center for Biotechnology Information.[Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety.[Link]
-
Hazardous Waste - EHSO Manual. Oakland University Environmental Health and Safety.[Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).[Link]
-
Interim Registration Review Decision for Trifluralin. Regulations.gov, US Environmental Protection Agency.[Link]
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Definitive Guide to Personal Protective Equipment for Handling 2,6-Dinitro-4-(trifluoromethyl)aniline
As researchers and scientists at the forefront of drug development, our work inherently involves handling novel and potent chemical entities. The compound 2,6-Dinitro-4-(trifluoromethyl)aniline, a molecule combining the hazardous characteristics of dinitroaromatics and fluorinated anilines, demands our utmost respect and a rigorous, proactive approach to safety. This guide moves beyond a simple checklist; it is a foundational operational plan designed to ensure your safety through a deep understanding of the risks and the rationale behind each protective measure.
Our philosophy is that a truly effective safety protocol is a self-validating system. By understanding the "why" behind each step, you are better equipped to make sound judgments in real-time laboratory conditions.
Hazard Assessment: Understanding the Adversary
This compound presents a trifecta of hazards derived from its constituent functional groups. While specific toxicological data may be limited, the known risks of structurally similar compounds provide a clear and urgent warning.
-
Aniline Toxicity: Aniline and its derivatives are notorious for their ability to be readily absorbed through the skin and by inhalation.[1] The primary systemic effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis (a bluish discoloration of the skin), CNS depression, and potential cardiovascular collapse.[1]
-
Dinitroaromatic Compounds: This class of compounds is often associated with skin and eye irritation.[2] More critically, they can be toxic and pose long-term health risks.
-
Trifluoromethyl Group: The presence of the -CF3 group can alter the molecule's reactivity, absorption, and metabolic pathways, often increasing its lipophilicity and potential for bioaccumulation.
Given these factors, we must assume the compound is highly toxic via dermal contact, inhalation, and ingestion , and is a significant skin and eye irritant.
The Hierarchy of Controls: Your Primary Defense
Before we even discuss Personal Protective Equipment (PPE), we must implement more effective safety controls. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard.
-
Engineering Controls: These are the most critical. All handling of this compound must occur within a certified chemical fume hood to control airborne exposure.[3] Ensure the fume hood has a verified face velocity (typically 80-120 fpm).
-
Administrative Controls: Designate a specific area within the lab for handling this compound.[3] Ensure all personnel are trained on this specific protocol and that emergency procedures are clearly posted.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and matched to the task. The following table outlines the minimum required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Tightly-fitting safety goggles & Face Shield | Double-gloving: Nitrile (inner) + chemical-resistant (outer, e.g., Butyl) | Flame-resistant lab coat (fully buttoned) over long-sleeved clothing | Not required if performed correctly within a certified fume hood |
| Solution Prep & Reaction | Tightly-fitting safety goggles & Face Shield | Double-gloving: Nitrile (inner) + chemical-resistant (outer, e.g., Butyl) | Chemical-resistant apron over a flame-resistant lab coat[3] | Not required if performed correctly within a certified fume hood |
| Spill Cleanup | Tightly-fitting safety goggles & Face Shield | Heavy-duty chemical-resistant gloves (e.g., Butyl, Viton) | Full chemical-resistant suit or coveralls | NIOSH-approved air-purifying respirator with organic vapor/particulate cartridges[4][5] |
| Waste Disposal | Tightly-fitting safety goggles | Double-gloving: Nitrile (inner) + chemical-resistant (outer, e.g., Butyl) | Chemical-resistant apron over a flame-resistant lab coat | Not required if containers are sealed within the fume hood |
Detailed PPE Specifications
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine powders.[6] A full-face shield must be worn over the goggles during any operation with a significant splash potential, such as transferring solutions or working with reactions under pressure.[5][7]
-
Skin and Body Protection:
-
Gloves: Double-gloving is essential. An inner nitrile glove provides a baseline of protection, while a robust outer glove (such as butyl rubber) offers extended resistance to aromatic compounds. Always inspect gloves for any signs of degradation or puncture before use.[6][8] Use proper removal technique to avoid contaminating your skin.[6]
-
Lab Coat/Apron: A flame-resistant lab coat should be worn and kept fastened.[3] For tasks involving larger volumes or significant splash risk, a chemical-resistant apron must be worn over the lab coat.[3] Never wear shorts or open-toed shoes in the laboratory.
-
-
Respiratory Protection: Under normal operating conditions within a functioning fume hood, respiratory protection should not be necessary. However, in the event of a significant spill, a power failure, or if engineering controls are inadequate, a NIOSH-approved respirator is required.[4] The specific cartridge should be selected based on the potential for both organic vapors and particulates (dusts).[8]
Operational and Disposal Plans
A safe experiment is a well-planned one. The following workflow minimizes risk at every stage.
Safe Handling Workflow
Sources
- 1. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. nj.gov [nj.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. americanchemistry.com [americanchemistry.com]
- 8. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
